molecular formula C41H68N7O17P3S B1251976 8,11,14-Eicosatrienoyl-CoA CAS No. 28879-98-3

8,11,14-Eicosatrienoyl-CoA

Cat. No.: B1251976
CAS No.: 28879-98-3
M. Wt: 1056.0 g/mol
InChI Key: FJWJALRUNNZIBB-DDQUOPDJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8Z,11Z,14Z-eicosatrienoyl-CoA is the coenzyme A (CoA) thioester derivative of (8Z,11Z,14Z)-eicosatrienoic acid, more commonly known as dihomo-γ-linolenic acid (DGLA) . As an activated fatty acyl-CoA, this compound is a crucial biochemical intermediate in the metabolic pathways of polyunsaturated fatty acids (PUFAs) within living systems. Its primary research value lies in the study of PUFA biosynthesis and metabolism, particularly in the ω-6 pathway where it serves as a direct precursor for arachidonic acid (ARA) through the action of elongase enzymes . Researchers utilize 8Z,11Z,14Z-eicosatrienoyl-CoA to investigate the substrate specificity and kinetics of key metabolic enzymes, including fatty acid elongases and desaturases, as well as the enzymes responsible for incorporating PUFAs into complex lipids like phospholipids and triacylglycerols . The study of such intermediates is fundamental for understanding lipid metabolism in organisms such as the oleaginous fungus Mortierella alpina , which is used for the industrial production of ARA . Furthermore, DGLA itself is a substrate for the synthesis of various bioactive oxylipins, and its CoA ester represents a key point of regulation at the intersection of lipid elongation, desaturation, and oxidation pathways . This high-purity compound is intended for use in in vitro enzymatic assays, metabolic engineering studies, and as a standard in mass spectrometry-based lipidomics. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

28879-98-3

Molecular Formula

C41H68N7O17P3S

Molecular Weight

1056.0 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (8Z,11Z,14Z)-icosa-8,11,14-trienethioate

InChI

InChI=1S/C41H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h8-9,11-12,14-15,28-30,34-36,40,51-52H,4-7,10,13,16-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b9-8-,12-11-,15-14-/t30-,34-,35-,36+,40-/m1/s1

InChI Key

FJWJALRUNNZIBB-DDQUOPDJSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

physical_description

Solid

Origin of Product

United States

Foundational & Exploratory

The Pivotal Role of 8,11,14-Eicosatrienoyl-CoA in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

8,11,14-Eicosatrienoyl-CoA, the activated form of dihomo-γ-linolenic acid (DGLA), occupies a critical juncture in the intricate network of lipid metabolism. This n-6 polyunsaturated fatty acyl-CoA serves as a key precursor to signaling molecules that modulate inflammatory responses. Its metabolic fate, dictated by a series of enzymatic reactions, determines the balance between pro- and anti-inflammatory eicosanoid production, making it a molecule of significant interest in the study and treatment of inflammatory diseases. This technical guide provides an in-depth exploration of the synthesis, metabolism, and signaling functions of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.

Introduction

Lipid metabolism encompasses a vast array of interconnected pathways that are fundamental to cellular structure, energy homeostasis, and signaling. Among the myriad of lipid molecules, polyunsaturated fatty acids (PUFAs) and their derivatives play a crucial role in regulating physiological and pathophysiological processes, particularly inflammation. This compound is the thioester of dihomo-γ-linolenic acid (DGLA), a 20-carbon omega-6 fatty acid.[1] The activation of DGLA to its CoA derivative is an essential step that primes it for subsequent metabolic conversions.[2] This molecule stands at a metabolic crossroads, where its downstream processing can lead to the generation of either anti-inflammatory mediators or, through its conversion to arachidonyl-CoA, potent pro-inflammatory eicosanoids.[3][4] Understanding the intricate regulation of this compound metabolism is therefore paramount for developing novel therapeutic strategies for a range of inflammatory disorders.

Biosynthesis of this compound

The primary route for the synthesis of this compound begins with the dietary essential fatty acid, linoleic acid (LA, 18:2n-6). LA is first converted to γ-linolenic acid (GLA, 18:3n-6) by the enzyme Δ6-desaturase. Subsequently, GLA is elongated by an elongase enzyme to form DGLA (20:3n-6).[5] Finally, DGLA is activated to this compound by an acyl-CoA synthetase, a reaction that requires ATP.[2]

An alternative, though less common, pathway involves the elongation of linoleoyl-CoA to eicosa-11,14-dienoyl-CoA, followed by desaturation by Δ8-desaturase activity of FADS2.

Metabolic Fates of this compound

Once formed, this compound is a substrate for several key enzymes that determine its ultimate biological activity.

Conversion to Arachidonyl-CoA

This compound can be desaturated by the enzyme Δ5-desaturase (FADS1) to produce arachidonyl-CoA (20:4n-6), the precursor to the pro-inflammatory 2-series prostaglandins (B1171923) and 4-series leukotrienes.[1][6] However, the activity of Δ5-desaturase is considered a rate-limiting step, meaning that a significant portion of this compound is available for other metabolic pathways.[5]

Conversion to 1-Series Prostaglandins

This compound can be metabolized by cyclooxygenase (COX) enzymes, both COX-1 and COX-2, to yield prostaglandin (B15479496) G1 (PGG1), which is then converted to prostaglandin H1 (PGH1). PGH1 is the precursor to the 1-series prostaglandins, most notably prostaglandin E1 (PGE1).[3][5] PGE1 is known to possess anti-inflammatory and vasodilatory properties.[3]

Conversion to 15-Hydroxyeicosatrienoic Acid

Alternatively, this compound can be metabolized by 15-lipoxygenase (15-LOX) to produce 15-hydroperoxyeicosatrienoic acid (15-HpETrE), which is subsequently reduced to 15-hydroxyeicosatrienoic acid (15-HETrE).[3][7] 15-HETrE has been shown to have anti-inflammatory and anti-proliferative effects.[7]

The metabolic pathways of this compound are depicted in the following diagram:

Linoleoyl-CoA Linoleoyl-CoA γ-Linolenoyl-CoA γ-Linolenoyl-CoA Linoleoyl-CoA->γ-Linolenoyl-CoA Δ6-Desaturase This compound This compound γ-Linolenoyl-CoA->this compound Elongase Arachidonyl-CoA Arachidonyl-CoA This compound->Arachidonyl-CoA Δ5-Desaturase Prostaglandin H1 Prostaglandin H1 This compound->Prostaglandin H1 COX-1/2 15-HETrE 15-HETrE This compound->15-HETrE 15-Lipoxygenase Pro-inflammatory Eicosanoids Pro-inflammatory Eicosanoids Arachidonyl-CoA->Pro-inflammatory Eicosanoids Prostaglandin E1 Prostaglandin E1 Prostaglandin H1->Prostaglandin E1 Anti-inflammatory Mediators Anti-inflammatory Mediators Prostaglandin E1->Anti-inflammatory Mediators 15-HETrE->Anti-inflammatory Mediators

Metabolic Pathways of this compound

Quantitative Data

The balance between the different metabolic pathways of this compound is crucial for determining the overall inflammatory tone. This balance is influenced by the relative activities and substrate specificities of the enzymes involved.

Table 1: Enzyme Kinetic Parameters for DGLA and Arachidonic Acid (AA) Metabolism

EnzymeSubstrateKm (µM)Vmax (relative to AA with COX-2)Reference
COX-1 DGLASimilar to AALower than AA[8]
AA-Higher than DGLA[8]
COX-2 DGLASimilar to AASimilar to AA[8]
AA-100%[8]

Table 2: Acyl-CoA Abundance in Mammalian Cell Lines

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)Reference
Acetyl-CoA 10.644--[3]
Propionyl-CoA 3.532--[3]
Butyryl-CoA 1.013--[3]
C16:0-CoA -~12~4[3]
C18:0-CoA -~7~2[3]
C18:1-CoA -~8~3[3]
C20:4-CoA (Arachidonyl-CoA) -~1.5~0.5[3]

Note: Data for this compound specifically is limited, highlighting a need for targeted quantitative studies.

Signaling Pathways of this compound Metabolites

The biological effects of this compound are mediated by its downstream metabolites, primarily PGE1 and 15-HETrE.

Prostaglandin E1 (PGE1) Signaling

PGE1 exerts its effects by binding to G-protein coupled receptors, primarily the EP2 and EP4 receptors. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[9] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the modulation of gene expression and cellular responses, including vasodilation and inhibition of platelet aggregation.

PGE1 PGE1 EP2/EP4 Receptor EP2/EP4 Receptor PGE1->EP2/EP4 Receptor binds Adenylyl Cyclase Adenylyl Cyclase EP2/EP4 Receptor->Adenylyl Cyclase activates ATP ATP cAMP cAMP ATP->cAMP converts PKA PKA cAMP->PKA activates Cellular Response Cellular Response PKA->Cellular Response phosphorylates targets

Prostaglandin E1 (PGE1) Signaling Pathway
15-HETrE Signaling

The signaling pathways of 15-HETrE are less well-characterized than those of PGE1. However, it is known to exert anti-inflammatory effects, potentially by inhibiting the 5-lipoxygenase pathway, thereby reducing the production of pro-inflammatory leukotrienes.[7] It may also act through specific receptors to modulate inflammatory gene expression.

15-HETrE 15-HETrE 5-Lipoxygenase 5-Lipoxygenase 15-HETrE->5-Lipoxygenase inhibits Inflammatory Gene Expression Inflammatory Gene Expression 15-HETrE->Inflammatory Gene Expression modulates Leukotriene Synthesis Leukotriene Synthesis 5-Lipoxygenase->Leukotriene Synthesis catalyzes Anti-inflammatory Effects Anti-inflammatory Effects

15-HETrE Signaling Pathway

Experimental Protocols

Acyl-CoA Extraction from Cultured Cells

This protocol is adapted from established methods for the extraction of acyl-CoAs for analysis by LC-MS.[3]

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold methanol (B129727)

  • Internal standards (e.g., C17:0-CoA)

  • Cell scraper (for adherent cells)

  • Refrigerated centrifuge

  • Microcentrifuge tubes (1.5 mL)

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting:

    • Adherent cells: Aspirate culture medium and wash the cell monolayer twice with ice-cold PBS. Add 1 mL of ice-cold methanol and scrape the cells.

    • Suspension cells: Pellet cells by centrifugation (500 x g for 5 min at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS. Resuspend the pellet in 1 mL of ice-cold methanol.

  • Internal Standard Spiking: Add a known amount of internal standard to the methanol cell suspension.

  • Lysis and Precipitation: Vortex the cell suspension vigorously for 1 minute and incubate on ice for 10 minutes. Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness using a vacuum concentrator or under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50 µL of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7).

LC-MS/MS Analysis of Acyl-CoAs

This protocol provides a general framework for the analysis of acyl-CoAs using liquid chromatography-tandem mass spectrometry.[7][10]

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC)

  • Reversed-phase C18 column

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)

LC Conditions:

  • Mobile Phase A: 5 mM ammonium acetate in water, pH 8

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from low to high organic phase (e.g., 2% to 95% B over 15 minutes) is typically used to elute acyl-CoAs of varying chain lengths.

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 30°C

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan/data-dependent MS2 for profiling.

  • MRM Transitions: Monitor for the precursor ion ([M+H]+) and a characteristic product ion (e.g., the neutral loss of 507 Da corresponding to the phosphopantetheine moiety).

Cell_Extract Reconstituted Cell Extract HPLC HPLC Separation (C18 Column) Cell_Extract->HPLC ESI Electrospray Ionization HPLC->ESI MS1 Mass Analyzer 1 (Precursor Ion Selection) ESI->MS1 Collision_Cell Collision Cell (Fragmentation) MS1->Collision_Cell MS2 Mass Analyzer 2 (Product Ion Detection) Collision_Cell->MS2 Detector Detector MS2->Detector Data_Analysis Data Analysis Detector->Data_Analysis

Experimental Workflow for LC-MS/MS Analysis of Acyl-CoAs

Conclusion and Future Directions

This compound is a central player in lipid metabolism with profound implications for inflammatory signaling. Its role as a precursor to both anti-inflammatory and, indirectly, pro-inflammatory mediators underscores the importance of maintaining a delicate balance in its metabolic pathways. This technical guide has provided a comprehensive overview of the current understanding of this compound, from its biosynthesis to its downstream signaling effects.

Despite the progress made, several key areas warrant further investigation. The precise enzyme kinetics for the various enzymes that metabolize this compound need to be determined to develop accurate metabolic models. Furthermore, the in vivo concentrations of this acyl-CoA in different tissues and disease states remain largely unknown. Advanced analytical techniques, such as targeted lipidomics, will be instrumental in addressing these knowledge gaps. A deeper understanding of the regulation of this compound metabolism will undoubtedly open new avenues for the development of targeted therapies for a wide range of inflammatory and metabolic diseases.

References

The Synthesis of 8,11,14-Eicosatrienoyl-CoA from DGLA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of 8,11,14-eicosatrienoyl-CoA from dihomo-γ-linolenic acid (DGLA). The pivotal step in this pathway is the activation of DGLA, a reaction catalyzed by long-chain acyl-CoA synthetases (ACSLs). Among the various ACSL isoforms, ACSL4 has been identified as a key enzyme with a preference for polyunsaturated fatty acids, including DGLA. This document details the enzymatic reaction, presents available quantitative data on ACSL activity, provides in-depth experimental protocols for measuring this conversion, and explores the complex signaling pathways that regulate the expression and activity of the involved enzymes. This guide is intended to be a valuable resource for researchers investigating lipid metabolism, eicosanoid signaling, and the development of therapeutic agents targeting these pathways.

The Biosynthesis Pathway: From DGLA to its Activated CoA Ester

Dihomo-γ-linolenic acid (DGLA), also known as 8,11,14-eicosatrienoic acid, is a 20-carbon polyunsaturated fatty acid that serves as a precursor for the synthesis of various signaling molecules. For DGLA to be channeled into specific metabolic fates, such as elongation, desaturation, or incorporation into complex lipids, it must first be "activated" through its conversion to a thioester derivative of coenzyme A (CoA). This activation reaction yields this compound.

The enzymatic conversion is a two-step process catalyzed by long-chain acyl-CoA synthetases (ACSLs), which are part of the AMP-forming enzyme superfamily.[1]

Step 1: Adenylation of DGLA In the first step, the carboxylate group of DGLA attacks the α-phosphate of ATP, forming an acyl-AMP intermediate (8,11,14-eicosatrienoyl-AMP) and releasing pyrophosphate (PPi).

Step 2: Thioesterification with Coenzyme A The sulfhydryl group of coenzyme A then attacks the acyl-AMP intermediate, leading to the formation of the high-energy thioester bond in this compound and the release of AMP.

The overall reaction is as follows: DGLA + ATP + CoA-SH → this compound + AMP + PPi

This activation is a critical control point, as it commits DGLA to intracellular metabolism and prevents its efflux from the cell.

Biosynthesis_Pathway DGLA Dihomo-γ-linolenic acid (DGLA) ACSL Long-Chain Acyl-CoA Synthetase (ACSL) DGLA->ACSL Eicosatrienoyl_CoA This compound ACSL->Eicosatrienoyl_CoA Activation AMP_PPi AMP + PPi ACSL->AMP_PPi ATP ATP ATP->ACSL CoA CoA-SH CoA->ACSL

Figure 1: Biosynthesis of this compound from DGLA.

Quantitative Data: Enzyme Kinetics

While DGLA is a known substrate for ACSL enzymes, particularly ACSL4, specific kinetic parameters (Km and Vmax) for the conversion of DGLA to this compound by various ACSL isoforms are not extensively documented in the literature. However, studies on the substrate specificity of ACSL isoforms for other long-chain fatty acids provide a valuable framework for understanding their potential activity with DGLA. ACSL4, for instance, exhibits a marked preference for polyunsaturated fatty acids like arachidonic acid.[2][3] The following table presents representative kinetic data for rat ACSL isoforms with various fatty acid substrates to illustrate the range of activities.

ACSL IsoformFatty Acid SubstrateApparent Km (μM)Apparent Vmax (μmol/min/mg)
F-ACSL1Palmitate (16:0)6.3 ± 0.710,800 ± 320
Oleate (18:1)4.9 ± 0.68,900 ± 340
Arachidonate (20:4)4.8 ± 0.67,600 ± 320
F-ACSL4Palmitate (16:0)10.1 ± 1.11,800 ± 70
Oleate (18:1)9.8 ± 1.22,100 ± 100
Arachidonate (20:4)11.4 ± 1.37,180 ± 229
F-ACSL5Palmitate (16:0)7.9 ± 0.98,900 ± 360
Oleate (18:1)6.9 ± 0.87,800 ± 320
Arachidonate (20:4)8.1 ± 1.05,600 ± 250
F-ACSL6Palmitate (16:0)8.9 ± 1.06,500 ± 280
Oleate (18:1)7.9 ± 0.95,400 ± 240
Arachidonate (20:4)9.1 ± 1.14,300 ± 210

Data adapted from a study on rat ACSL isoforms.[4] It is important to note that these values can vary depending on the experimental conditions, such as the source of the enzyme (recombinant vs. native) and the assay method used.

Experimental Protocols

The measurement of the conversion of DGLA to this compound can be achieved through several robust methods. The choice of protocol often depends on the available equipment, the required sensitivity, and the specific research question.

Radiometric Assay for Acyl-CoA Synthetase Activity

This is a classic and highly sensitive method for measuring ACSL activity.[5]

Principle: This assay quantifies the incorporation of a radiolabeled fatty acid (e.g., [1-¹⁴C]DGLA) into its corresponding acyl-CoA. The unreacted fatty acid and the acyl-CoA product are then separated based on their differential solubility in an organic/aqueous phase extraction, and the radioactivity in the aqueous phase (containing the acyl-CoA) is measured by scintillation counting.

Materials:

  • [1-¹⁴C]Dihomo-γ-linolenic acid

  • Bovine serum albumin (BSA), fatty acid-free

  • ATP

  • Coenzyme A (CoA-SH)

  • MgCl₂

  • Triton X-100

  • Dole's reagent (isopropanol:heptane (B126788):1 M H₂SO₄, 40:10:1)

  • Heptane

  • Scintillation cocktail

  • Enzyme source (cell lysate, tissue homogenate, or purified ACSL)

Procedure:

  • Substrate Preparation: Prepare a solution of [1-¹⁴C]DGLA complexed with BSA.

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing buffer (e.g., Tris-HCl, pH 7.5), ATP, CoA-SH, MgCl₂, and Triton X-100.

  • Enzyme Addition: Add the enzyme source to the reaction mixture to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).

  • Reaction Termination and Extraction: Stop the reaction by adding Dole's reagent. Add heptane and water, vortex, and centrifuge to separate the phases.

  • Quantification: Transfer an aliquot of the upper (organic) phase to a new tube. Perform a second extraction of the lower (aqueous) phase with heptane. Combine the upper phases. Transfer an aliquot of the lower aqueous phase (containing [1-¹⁴C]this compound) to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

Radiometric_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_quant Quantification Substrate_Prep Prepare [1-14C]DGLA-BSA Complex Add_Enzyme Add Enzyme Source Substrate_Prep->Add_Enzyme Reaction_Mix_Prep Prepare Reaction Mixture (ATP, CoA, MgCl2) Reaction_Mix_Prep->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Terminate Terminate with Dole's Reagent Incubate->Terminate Extract Phase Separation (Heptane/Aqueous) Terminate->Extract Measure Scintillation Counting of Aqueous Phase Extract->Measure

Figure 2: Workflow for the radiometric acyl-CoA synthetase assay.
LC-MS/MS-Based Quantification of this compound

This method offers high specificity and sensitivity for the direct quantification of the acyl-CoA product.

Principle: Following the enzymatic reaction, the product this compound is separated from other reaction components by liquid chromatography and then detected and quantified by tandem mass spectrometry based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Materials:

  • DGLA

  • ATP, CoA-SH, MgCl₂

  • Enzyme source

  • Internal standard (e.g., a stable isotope-labeled acyl-CoA)

  • Acetonitrile (B52724), methanol, formic acid (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

Procedure:

  • Enzymatic Reaction: Perform the enzymatic reaction as described for the radiometric assay (using non-radiolabeled DGLA).

  • Reaction Quenching and Extraction: Stop the reaction by adding ice-cold acetonitrile or methanol. An internal standard should be added at this step.

  • Sample Cleanup (Optional): For complex samples, a solid-phase extraction step can be used to enrich for acyl-CoAs and remove interfering substances.

  • LC-MS/MS Analysis: Inject the extracted sample onto a reverse-phase LC column. Elute the analytes using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

  • Detection and Quantification: Monitor the elution of this compound and the internal standard using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Quantify the product by comparing its peak area to that of the internal standard.

Regulatory Signaling Pathways

The biosynthesis of this compound is tightly regulated, primarily at the level of the ACSL enzymes. This regulation occurs through transcriptional control and post-translational modifications, which are influenced by various signaling pathways.

Transcriptional Regulation of ACSL4

The expression of ACSL4, a key enzyme in DGLA activation, is controlled by several transcription factors:

  • Estrogen-Related Receptor Alpha (ERRα): In certain cancer cells, ERRα has been shown to be a positive regulator of ACSL4 transcription.[5]

  • Retinoid-Related Orphan Receptor Alpha (RORα), Sp1, and E2F: These transcription factors have also been implicated in the regulation of the ACSL4 promoter.[4][6]

  • Estrogen Receptor Alpha (ERα): In contrast to ERRα, ERα expression has been negatively correlated with ACSL4 levels, suggesting an inhibitory role in its transcription.[6][7]

These transcription factors are themselves regulated by upstream signaling pathways, creating a complex network that fine-tunes ACSL4 expression in response to cellular needs and external stimuli.

Transcriptional_Regulation cluster_tf Transcription Factors ERRa ERRα ACSL4_gene ACSL4 Gene ERRa->ACSL4_gene + RORa RORα RORa->ACSL4_gene + Sp1 Sp1 Sp1->ACSL4_gene + E2F E2F E2F->ACSL4_gene + ERa ERα ERa->ACSL4_gene -

References

The Enzymatic Conversion of 8,11,14-Eicosatrienoic Acid to its CoA Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of 8,11,14-eicosatrienoic acid (also known as Dihomo-γ-linolenic acid or DGLA) to its corresponding Coenzyme A (CoA) ester, 8,11,14-eicosatrienoyl-CoA. This activation step is a critical gateway for the entry of this significant polyunsaturated fatty acid into various metabolic and signaling pathways. This document details the enzymes involved, their kinetic properties, relevant experimental protocols, and the key signaling cascades influenced by this conversion, with a focus on providing actionable data and methodologies for laboratory applications.

Introduction: The Significance of 8,11,14-Eicosatrienoic Acid Activation

8,11,14-Eicosatrienoic acid (C20:3, n-6) is a crucial intermediate in the metabolism of omega-6 fatty acids. Its conversion to this compound is the first and committed step for its subsequent metabolic fates, which include elongation to arachidonic acid, and more importantly, its conversion to a series of anti-inflammatory eicosanoids.[1][2] The enzymes responsible for this activation are the Long-Chain Acyl-CoA Synthetases (ACSLs).[3] Understanding the specifics of this enzymatic reaction is paramount for researchers investigating inflammatory diseases, cancer, and other conditions where the balance of pro- and anti-inflammatory lipid mediators is critical.[1][4]

The Enzymology of CoA Esterification

The conversion of 8,11,14-eicosatrienoic acid to its CoA ester is catalyzed by a family of enzymes known as Long-Chain Acyl-CoA Synthetases (ACSLs). These enzymes are vital for the metabolism of fatty acids with chain lengths of 12 to 20 carbons.[5] The reaction proceeds in two steps: first, the formation of an acyl-AMP intermediate from the fatty acid and ATP, followed by the transfer of the acyl group to Coenzyme A, releasing AMP.[5]

ACSL Isoforms and Substrate Specificity

There are several isoforms of ACSL, each with distinct tissue expression patterns and substrate preferences. While direct kinetic data for the activation of 8,11,14-eicosatrienoic acid by specific ACSL isoforms is limited in the literature, strong evidence points towards ACSL4 as a key enzyme in this process. ACSL4 exhibits a preference for polyunsaturated fatty acids, particularly arachidonic acid (20:4, n-6), which is structurally very similar to 8,11,14-eicosatrienoic acid.[6] In fact, one study has explicitly mentioned that human platelets contain a long-chain acyl-CoA synthetase with specificity for both arachidonic acid and 8,11,14-eicosatrienoic acid, which are precursors to prostaglandins.[3]

Quantitative Data

While specific kinetic parameters for the enzymatic conversion of 8,11,14-eicosatrienoic acid are not extensively reported, the following tables summarize the known substrate preferences of relevant ACSL isoforms and the kinetic data for the structurally similar arachidonic acid, which can serve as a valuable reference.

Table 1: Substrate Preferences of Key Long-Chain Acyl-CoA Synthetase Isoforms

ACSL IsoformPreferred SubstratesKey References
ACSL1 Saturated and monounsaturated fatty acids (e.g., palmitic acid, oleic acid)[7]
ACSL3 Wide range of unsaturated fatty acids, including arachidonic acid
ACSL4 Arachidonic acid (20:4, n-6) and other polyunsaturated fatty acids[6]
ACSL5 Saturated and monounsaturated fatty acids[7]
ACSL6 Saturated and monounsaturated fatty acids[7]

Table 2: Apparent Kinetic Parameters of ACSL4 for Arachidonic Acid

Enzyme SourceKm (µM)Vmax (nmol/min/mg)Reference
Rat Liver Microsomes~10-20Not Reported
Recombinant Human ACSL4Not ReportedNot Reported

Note: The kinetic values for arachidonic acid can vary depending on the enzyme source and assay conditions. The data presented here is for comparative purposes.

Signaling and Metabolic Pathways

The formation of this compound is a pivotal point for several important signaling and metabolic pathways.

Eicosanoid Synthesis Pathway

This compound is a direct precursor for the synthesis of anti-inflammatory eicosanoids of series 1 (prostaglandins) and series 3 (leukotrienes). This occurs after the release of the free fatty acid from its CoA ester.

Eicosanoid_Synthesis DGLA_CoA This compound DGLA 8,11,14-Eicosatrienoic Acid (DGLA) DGLA_CoA->DGLA Acyl-CoA Thioesterase AA_CoA Arachidonoyl-CoA DGLA_CoA->AA_CoA Δ5-Desaturase PGE1 Prostaglandin E1 (PGE1) (Anti-inflammatory) DGLA->PGE1 COX-1/2 HETrE 15-HETrE (Anti-inflammatory) DGLA->HETrE 15-LOX AA Arachidonic Acid (AA) AA_CoA->AA Acyl-CoA Thioesterase PGs2 Series-2 Prostaglandins (Pro-inflammatory) AA->PGs2 COX-1/2 LTs4 Series-4 Leukotrienes (Pro-inflammatory) AA->LTs4 5-LOX

Caption: Metabolic fate of this compound.

Experimental Workflow for Acyl-CoA Synthetase Activity Assay

The following diagram outlines a typical workflow for measuring the activity of an Acyl-CoA synthetase with 8,11,14-eicosatrienoic acid as a substrate.

ACSL_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Enzyme Purified ACSL Isoform or Cell Lysate Incubation Incubate at 37°C Enzyme->Incubation Substrate 8,11,14-Eicosatrienoic Acid Substrate->Incubation Cofactors ATP, CoA, Mg2+ Cofactors->Incubation Termination Stop Reaction Incubation->Termination Detection_Method Detection of Acyl-CoA (e.g., Colorimetric, Fluorometric, LC-MS) Termination->Detection_Method Data Quantify Product Formation Detection_Method->Data Kinetics Determine Kinetic Parameters (Km, Vmax) Data->Kinetics

Caption: Workflow for an in vitro Acyl-CoA Synthetase assay.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the enzymatic conversion of 8,11,14-eicosatrienoic acid.

Preparation of Enzyme Source
  • Recombinant ACSL Expression and Purification:

    • Clone the cDNA of the desired ACSL isoform (e.g., human ACSL4) into a suitable expression vector (e.g., pET vector for E. coli or baculovirus for insect cells).

    • Transform the expression host and induce protein expression according to standard protocols.

    • Lyse the cells and purify the recombinant ACSL protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

    • Dialyze the purified enzyme against a suitable storage buffer and determine the protein concentration.

  • Preparation of Cell or Tissue Lysates:

    • Harvest cells or finely mince tissue samples on ice.

    • Homogenize the sample in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the enzyme activity and determine the protein concentration.

In Vitro Acyl-CoA Synthetase Activity Assay (Enzyme-Coupled Colorimetric Method)

This protocol is adapted from established methods for assaying acyl-CoA synthetase activity.[8]

  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1% Triton X-100.

    • Substrate Solution: 10 mM 8,11,14-eicosatrienoic acid in ethanol.

    • Cofactor Solution: 100 mM ATP, 10 mM Coenzyme A.

    • Enzyme Mix: Acyl-CoA oxidase, horseradish peroxidase (HRP).

    • Colorimetric Probe: e.g., Amplex Red.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, the enzyme mix, and the colorimetric probe.

    • Add the cofactor solution to the reaction mixture.

    • Initiate the reaction by adding the substrate solution (8,11,14-eicosatrienoic acid).

    • Immediately add the enzyme source (purified ACSL or cell lysate).

    • Incubate the reaction at 37°C.

    • Monitor the increase in absorbance at the appropriate wavelength (e.g., 570 nm for Amplex Red) over time using a microplate reader.

    • Calculate the rate of reaction from the linear portion of the curve and express the activity as nmol of acyl-CoA formed per minute per mg of protein.

In Vitro Acyl-CoA Synthetase Activity Assay (Fluorometric Method)

Commercial kits are available for the fluorometric determination of acyl-CoA synthetase activity and provide a sensitive and straightforward method.[5][9]

  • General Principle: The acyl-CoA produced by the synthetase is utilized by a series of enzymes to generate an intermediate that reacts with a fluorescent probe. The resulting fluorescence is proportional to the amount of acyl-CoA produced.

  • Procedure (based on a generic kit):

    • Prepare samples (purified enzyme or cell/tissue lysates) as described in section 5.1.

    • Prepare a standard curve using a provided H₂O₂ or acyl-CoA standard.

    • Add the sample to a 96-well plate.

    • Prepare a reaction mix containing the assay buffer, enzyme mix, developer, and probe.

    • Add the reaction mix to the wells containing the sample.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.

    • Measure the fluorescence at the recommended excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

    • Calculate the acyl-CoA synthetase activity based on the standard curve.

Conclusion

The enzymatic conversion of 8,11,14-eicosatrienoic acid to its CoA ester by Long-Chain Acyl-CoA Synthetases, particularly ACSL4, is a critical regulatory point in lipid metabolism. The resulting this compound serves as a key precursor for the synthesis of anti-inflammatory eicosanoids, highlighting its importance in cellular signaling and disease pathology. The experimental protocols and data presented in this guide offer a robust framework for researchers to investigate this pivotal enzymatic reaction and its implications in drug discovery and the broader life sciences. Further research to elucidate the specific kinetic parameters of ACSL isoforms with 8,11,14-eicosatrienoic acid will be invaluable in refining our understanding of its metabolic regulation.

References

The Conversion of 8,11,14-Eicosatrienoyl-CoA to Arachidonoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biochemical conversion of 8,11,14-Eicosatrienoyl-CoA to Arachidonoyl-CoA, a critical step in the biosynthesis of arachidonic acid. Arachidonic acid is a key precursor to a vast array of pro-inflammatory and pro-resolving lipid mediators, making the enzymes involved in its synthesis significant targets for drug development in the context of inflammatory diseases.

Core Biochemical Pathway

The conversion of this compound, also known as dihomo-γ-linolenoyl-CoA (DGLA-CoA), to arachidonoyl-CoA is catalyzed by the enzyme Δ-5 desaturase (D5D) , encoded by the FADS1 gene.[1][2][3] This enzyme introduces a double bond at the Δ5 position of the fatty acyl chain, converting the triene to a tetraene. The reaction is an O2-dependent dehydrogenation and occurs primarily in the endoplasmic reticulum.[4]

The activity of Δ-5 desaturase is dependent on an electron transport chain involving cytochrome b5 and NADH-cytochrome b5 reductase .[5][6][7] Cytochrome b5 acts as an electron donor, and its interaction with the desaturase is crucial for the enzyme's catalytic activity.[5][7][8] Some front-end desaturases, including Δ-5 desaturase, are part of a superfamily of cytochrome b5 fusion proteins, containing an N-terminal domain that is orthologous to microsomal cytochrome b5.[6][7]

Quantitative Enzyme Kinetics and Reaction Conditions

The catalytic efficiency of Δ-5 desaturase in converting 8,11,14-eicosatrienoic acid has been characterized in several studies. The following table summarizes key quantitative data from experiments using rat liver microsomes.

ParameterValueConditionsReference
Apparent Km18 µMWashed rat liver microsomes, pH 6.8, in the presence of NADH, ATP, and coenzyme A.[9]
Apparent Vmax154 pmol/min/mg proteinWashed rat liver microsomes, pH 6.8, in the presence of NADH, ATP, and coenzyme A.[9]
Optimal pH6.8Washed rat liver microsomes.[9]
Minimal ATP Concentration2 mMFor maximal desaturation activity.[9]
Minimal Pyridine Nucleotide Concentration0.75 mM(NADH or NADPH) for maximal desaturation activity.[9]

Signaling and Regulatory Influences

The expression and activity of Δ-5 desaturase are subject to regulation by various factors, including substrate and product concentrations, as well as genetic polymorphisms.

  • Product Inhibition: Arachidonic acid can act as an inhibitor of Δ-5 desaturase activity.[10]

  • Gene Regulation: The expression of the FADS1 gene can be influenced by the levels of polyunsaturated fatty acids (PUFAs). For instance, eicosapentaenoic acid (EPA) and arachidonic acid (AA) have been shown to reduce FADS1 gene expression in adipocytes.[1]

  • Genetic Variants: Single nucleotide polymorphisms (SNPs) in the FADS gene cluster are strongly associated with levels of arachidonic acid and its precursors, influencing an individual's capacity to synthesize long-chain PUFAs.[11][12]

Experimental Protocols

Measurement of Δ-5 Desaturase Activity

This protocol is a synthesized methodology based on common practices for assaying fatty acid desaturase activity in microsomal preparations.[9][13][14]

1. Preparation of Microsomes:

  • Homogenize fresh liver tissue in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.2).
  • Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.
  • Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes.
  • Wash the microsomal pellet by resuspension in buffer and re-centrifugation to remove cytosolic components.

2. Desaturation Reaction:

  • Incubate a defined amount of microsomal protein (e.g., 3 mg) in a reaction mixture containing:
  • Buffer (e.g., phosphate (B84403) buffer, pH 6.8).
  • ATP (e.g., 2 mM).
  • Coenzyme A.
  • NADH or NADPH (e.g., 0.75 mM).
  • Radiolabeled substrate: [1-¹⁴C]8,11,14-eicosatrienoic acid.
  • Incubate at 37°C for a specified time (e.g., 15 minutes).

3. Termination and Extraction:

  • Stop the reaction by adding a strong base (e.g., methanolic NaOH) to saponify the lipids.
  • Acidify the mixture to protonate the fatty acids.
  • Extract the fatty acids using an organic solvent (e.g., iso-octane or a chloroform:methanol (B129727) mixture).

4. Analysis:

  • Separate the radiolabeled substrate and product (arachidonic acid) using reverse-phase high-performance liquid chromatography (HPLC).
  • Quantify the radioactivity in the substrate and product peaks to determine the enzyme activity.

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the analysis of fatty acid composition in biological samples.[15][16][17][18]

1. Lipid Extraction:

  • Extract total lipids from the sample (e.g., cells, tissue, plasma) using a solvent system such as chloroform:methanol (2:1, v/v), following methods like those of Folch or Bligh and Dyer.[16][17][18]

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Saponify the lipid extract using a basic solution (e.g., 0.5 M NaOCH₃ in methanol or methanolic NaOH) to release the fatty acids from complex lipids.[16][17]
  • Methylate the free fatty acids to form FAMEs using an acid catalyst (e.g., BF₃-methanol) or by direct base-catalyzed transesterification.[17]

3. FAMEs Extraction:

  • Extract the FAMEs from the reaction mixture using an organic solvent like petroleum ether or hexane.

4. GC-MS Analysis:

  • Inject the FAMEs sample into a gas chromatograph equipped with a suitable capillary column (e.g., TR-FAME).
  • Employ a temperature program to separate the FAMEs based on their volatility and polarity.
  • Use a mass spectrometer to detect and identify the individual FAMEs based on their mass spectra and retention times compared to known standards.
  • Quantify the fatty acids by comparing their peak areas to those of internal standards.[15]

Visualizations

Biochemical Pathway of Arachidonoyl-CoA Synthesis cluster_electron_transport Electron Transport Chain This compound This compound Arachidonoyl-CoA Arachidonoyl-CoA This compound->Arachidonoyl-CoA Delta-5 Desaturase (FADS1) Delta-5 Desaturase (FADS1) Delta-5 Desaturase (FADS1) Cytochrome_b5_reduced Cytochrome b5 (Fe2+) O2 O2 Delta-5 Desaturase (FADS1)->O2 Cytochrome_b5_oxidized Cytochrome b5 (Fe3+) Cytochrome_b5_oxidized->Cytochrome_b5_reduced e- Cytochrome_b5_reduced->Delta-5 Desaturase (FADS1) Cytochrome_b5_reduced->Cytochrome_b5_oxidized NADH_H NADH + H+ NAD NAD+ NADH_H->NAD NADH-Cytochrome b5 Reductase NADH_reductase NADH-Cytochrome b5 Reductase NADH_H->NADH_reductase H2O 2 H2O O2->H2O NADH_reductase->Cytochrome_b5_oxidized Experimental Workflow for Measuring Delta-5 Desaturase Activity cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Tissue_Homogenization Tissue Homogenization Low_Speed_Centrifugation Low-Speed Centrifugation (10,000 x g) Tissue_Homogenization->Low_Speed_Centrifugation High_Speed_Centrifugation High-Speed Centrifugation (100,000 x g) Low_Speed_Centrifugation->High_Speed_Centrifugation Microsome_Pellet Microsome Pellet High_Speed_Centrifugation->Microsome_Pellet Washing Washing Microsome_Pellet->Washing Washed_Microsomes Washed Microsomes Washing->Washed_Microsomes Incubation Incubation at 37°C (Microsomes, Substrate, Cofactors) Washed_Microsomes->Incubation Reaction_Termination Reaction Termination (Saponification) Incubation->Reaction_Termination Extraction Fatty Acid Extraction Reaction_Termination->Extraction HPLC Reverse-Phase HPLC Extraction->HPLC Quantification Radioactivity Quantification HPLC->Quantification

References

The Pivotal Role of 8,11,14-Eicosatrienoyl-CoA in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8,11,14-Eicosatrienoyl-CoA, the activated form of Dihomo-γ-linolenic acid (DGLA), stands as a critical node in cellular lipid metabolism and signaling. While much attention has been focused on its free fatty acid precursor and downstream eicosanoid metabolites, the direct and indirect signaling functions of this compound itself are of paramount importance in cellular homeostasis and disease. This technical guide provides an in-depth exploration of the cellular functions of this compound, with a specific focus on its role in signaling pathways. We will delve into its synthesis, metabolic fate, and its multifaceted influence on cellular processes through direct interaction with nuclear receptors and its role in phospholipid remodeling and protein acylation. This document aims to serve as a comprehensive resource, providing structured data, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding and further research in this area.

Introduction

This compound is the Coenzyme A (CoA) thioester of the omega-6 fatty acid, Dihomo-γ-linolenic acid (DGLA). The activation of DGLA to its CoA ester is a prerequisite for its entry into several metabolic pathways. While the conversion of DGLA to anti-inflammatory eicosanoids of series 1 (e.g., Prostaglandin E1) and its competition with arachidonic acid have been extensively studied, the direct signaling capabilities of this compound are now gaining recognition. Emerging evidence suggests that long-chain fatty acyl-CoAs, including this compound, are not merely metabolic intermediates but also act as signaling molecules that can directly modulate gene expression and protein function.[1][2] This guide will synthesize the current knowledge on the cellular and signaling functions of this important molecule.

Synthesis and Metabolic Fate

The primary route for the synthesis of this compound is the ATP-dependent acylation of DGLA, catalyzed by a specific long-chain acyl-CoA synthetase. Notably, human platelets possess an arachidonoyl-CoA synthetase that exhibits high specificity for both arachidonic acid and 8,11,14-eicosatrienoic acid.[3]

Once synthesized, this compound has several potential metabolic fates within the cell:

  • Incorporation into Phospholipids (B1166683): A major pathway is its utilization by lysophospholipid acyltransferases (LPLATs) for the remodeling of phospholipids, particularly at the sn-2 position. This process, known as the Lands' cycle, influences membrane fluidity and the availability of DGLA for eicosanoid production.[4][5]

  • Elongation and Desaturation: It can be further metabolized by elongases and desaturases to produce other biologically active fatty acyl-CoAs.

  • Beta-oxidation: In mitochondria, it can undergo beta-oxidation to generate acetyl-CoA for energy production.[6][7]

  • Protein Acylation: It can serve as a substrate for protein acyltransferases, leading to post-translational modification of proteins.[8][9]

DGLA 8,11,14-Eicosatrienoic Acid (DGLA) ACSL Arachidonoyl-CoA Synthetase DGLA->ACSL DGLA_CoA This compound ACSL->DGLA_CoA LPLAT LPLAT DGLA_CoA->LPLAT E_D Elongation & Desaturation DGLA_CoA->E_D Beta_Ox Beta-oxidation DGLA_CoA->Beta_Ox PA Protein Acylation DGLA_CoA->PA PL Phospholipids LPLAT->PL

Figure 1: Synthesis and major metabolic fates of this compound.

Cellular Signaling Functions

This compound participates in cellular signaling through both direct and indirect mechanisms.

Direct Regulation of Nuclear Receptors

Long-chain fatty acyl-CoAs have been identified as direct ligands and modulators of several nuclear receptors, thereby influencing gene transcription.[2] This provides a mechanism for direct communication between cellular lipid status and the genome.

  • Peroxisome Proliferator-Activated Receptors (PPARs): Long-chain fatty acyl-CoAs can bind to PPARs, which are key regulators of lipid and glucose metabolism.[10]

  • Hepatocyte Nuclear Factor 4α (HNF4α): HNF4α is another nuclear receptor that can be directly regulated by long-chain fatty acyl-CoAs.[2]

  • Thyroid Hormone Receptor (TR): Studies have shown that the nuclear thyroid hormone receptor possesses a specific binding site for long-chain fatty acyl-CoAs, and this binding can inhibit the receptor's activity.[11]

cluster_0 DGLA_CoA This compound Nucleus Nucleus DGLA_CoA->Nucleus PPAR PPARs Nucleus->PPAR HNF4a HNF4α Nucleus->HNF4a TR Thyroid Hormone Receptor Nucleus->TR Gene_Expression Regulation of Gene Expression PPAR->Gene_Expression HNF4a->Gene_Expression TR->Gene_Expression

Figure 2: Direct regulation of nuclear receptors by this compound.
Indirect Signaling via Phospholipid Remodeling

The incorporation of 8,11,14-eicosatrienoic acid into cellular membranes via this compound has profound effects on the physical properties of the membrane and the generation of downstream signaling molecules. This remodeling, primarily occurring through the Lands' cycle, alters membrane fluidity and the composition of lipid rafts, which can impact the function of membrane-bound receptors and signaling proteins.[5] Furthermore, the sequestration of DGLA into phospholipids regulates its availability for conversion into eicosanoids by cyclooxygenases (COX) and lipoxygenases (LOX).

Protein Acylation

Protein acylation is a post-translational modification where a fatty acyl group is covalently attached to a protein. This modification can influence the protein's subcellular localization, stability, and interaction with other proteins.[9][12] this compound can serve as a substrate for various protein acyltransferases, thereby directly impacting the function of a wide range of proteins involved in signaling cascades.

Quantitative Data

The following tables summarize the available quantitative data related to the metabolism and activity of this compound and its related molecules.

Table 1: Kinetic Properties of Arachidonoyl-CoA Synthetase

SubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg protein)Tissue SourceReference
Arachidonic Acid3632.4Rat Brain Microsomes[13]
ATP154-Rat Brain Microsomes[13]
CoA8-Rat Brain Microsomes[13]
MgCl2182-Rat Brain Microsomes[13]

Note: This enzyme is also specific for 8,11,14-eicosatrienoic acid.[3]

Table 2: Formation Rate of this compound

Cell TypeFormation Rate (nmol/min/109 platelets)Reference
Human Platelets2.5[3]

Experimental Protocols

This section provides generalized protocols for key experiments related to the study of this compound. Researchers should optimize these protocols for their specific experimental systems.

Enzymatic Synthesis of this compound

This protocol describes the in vitro synthesis of this compound from its free fatty acid precursor.

Materials:

  • 8,11,14-Eicosatrienoic acid (DGLA)

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl2)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Purified long-chain acyl-CoA synthetase (e.g., from Pseudomonas aeruginosa or a commercially available source)

  • Reaction tubes

  • Incubator

Procedure:

  • Prepare a reaction mixture containing:

    • 50 mM Potassium phosphate buffer (pH 7.4)

    • 400 µM 8,11,14-Eicosatrienoic acid

    • 800 µM Coenzyme A

    • 2.5 mM ATP

    • 5 mM MgCl2

    • 40 µg/ml purified long-chain acyl-CoA synthetase

  • Incubate the reaction mixture at 30°C overnight with gentle mixing.

  • Monitor the reaction progress by HPLC or LC-MS/MS.

  • Purify the synthesized this compound using solid-phase extraction or preparative HPLC.

start Start prep_mix Prepare Reaction Mixture: - DGLA, CoA, ATP, MgCl2 - Acyl-CoA Synthetase - Buffer (pH 7.4) start->prep_mix incubate Incubate at 30°C (overnight, with mixing) prep_mix->incubate monitor Monitor Progress (HPLC or LC-MS/MS) incubate->monitor purify Purify Product (SPE or Prep-HPLC) monitor->purify end End purify->end

Figure 3: Workflow for the enzymatic synthesis of this compound.
Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of this compound from cellular samples.

Materials:

  • Cell culture or tissue samples

  • Phosphate-buffered saline (PBS)

  • Methanol

  • Acetonitrile

  • Internal standard (e.g., C17:0-CoA or a stable isotope-labeled analog)

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells with a cold solvent mixture (e.g., methanol/acetonitrile/water).

    • Add the internal standard.

    • Centrifuge to pellet cellular debris.

    • Collect the supernatant and dry it under vacuum.

  • Sample Reconstitution:

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water).

  • LC-MS/MS Analysis:

    • Inject the sample onto the LC-MS/MS system.

    • Separate the acyl-CoAs using a reverse-phase gradient.

    • Detect and quantify this compound using multiple reaction monitoring (MRM) in positive ion mode. The precursor ion will be the [M+H]+ of this compound, and a characteristic fragment ion (e.g., corresponding to the loss of the phosphopantetheine group) will be monitored.

  • Data Analysis:

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

start Start: Cellular Sample extraction Cell Lysis & Extraction (Organic Solvents + Internal Standard) start->extraction centrifugation Centrifugation extraction->centrifugation drying Supernatant Collection & Drying centrifugation->drying reconstitution Reconstitution in LC-MS/MS Buffer drying->reconstitution analysis LC-MS/MS Analysis (Reverse Phase, MRM) reconstitution->analysis quantification Data Analysis & Quantification analysis->quantification end End quantification->end

Figure 4: Experimental workflow for LC-MS/MS quantification of this compound.

Conclusion

This compound is a multifaceted molecule that extends its influence far beyond being a simple metabolic intermediate. Its roles in directly modulating gene expression through nuclear receptors, influencing membrane composition and dynamics, and participating in the post-translational modification of proteins highlight its significance as a key signaling molecule. A comprehensive understanding of the cellular functions of this compound is crucial for elucidating the intricate network of lipid-mediated signaling and for the development of novel therapeutic strategies targeting diseases with dysregulated lipid metabolism, such as inflammatory disorders, metabolic syndrome, and cancer. Further research is warranted to precisely define its cellular concentrations, the specific protein targets of its acylation, and the full spectrum of genes regulated by its interaction with nuclear receptors.

References

The Metabolic Journey of 8,11,14-Eicosatrienoyl-CoA in Human Platelets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8,11,14-Eicosatrienoyl-CoA, the activated form of dihomo-γ-linolenic acid (DGLA), is a crucial intermediate in the complex web of lipid signaling within human platelets. Its metabolic fate is of significant interest to researchers in thrombosis, inflammation, and cardiovascular disease due to the diverse biological activities of its downstream products. This technical guide provides an in-depth exploration of the enzymatic pathways that govern the transformation of this compound in human platelets, supported by detailed experimental protocols and quantitative data.

Core Metabolic Pathways

Once 8,11,14-eicosatrienoic acid (DGLA) is released from membrane phospholipids (B1166683), primarily through the action of phospholipase A2, it is rapidly converted to its CoA ester, this compound. This activated form serves as the primary substrate for two major enzymatic pathways in human platelets: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway. A lesser-explored route involves its incorporation into platelet phospholipids.

Cyclooxygenase (COX) Pathway

The COX-1 enzyme, constitutively expressed in platelets, metabolizes this compound to form the prostaglandin (B15479496) endoperoxide, prostaglandin G1 (PGG1), which is then rapidly converted to prostaglandin H1 (PGH1). PGH1 is a pivotal intermediate that gives rise to the 1-series prostanoids. In human platelets, the primary products of this pathway are:

  • Prostaglandin E1 (PGE1): A potent inhibitor of platelet aggregation.

  • Prostaglandin D1 (PGD1): Another inhibitor of platelet aggregation.

  • Thromboxane A1 (TXA1): A less potent vasoconstrictor and platelet aggregator compared to its arachidonic acid-derived counterpart, TXA2. TXA1 is unstable and is rapidly hydrolyzed to its inactive metabolite, Thromboxane B1 (TXB1) .[1]

Lipoxygenase (LOX) Pathway

The platelet-type 12-lipoxygenase (12-LOX) enzyme catalyzes the insertion of molecular oxygen into this compound, leading to the formation of 12-hydroperoxy-8,10,14-eicosatrienoic acid (12-HPETrE). This unstable intermediate is subsequently reduced to its more stable hydroxy derivative:

  • 12-hydroxy-8,10,14-eicosatrienoic acid (12-HETrE): The major product of the 12-LOX pathway for DGLA in platelets.[1]

Incorporation into Phospholipids

A significant portion of 8,11,14-eicosatrienoic acid can be incorporated into the phospholipid membranes of platelets. This process involves the acylation of lysophospholipids. The incorporated DGLA can then be released upon platelet activation to fuel the production of eicosanoids. Studies have shown that DGLA is incorporated into various phosphoglycerides, with phosphatidylinositol having a high specific activity for its uptake.[2]

Quantitative Distribution of Metabolites

The relative flux of this compound through the COX and LOX pathways can vary depending on the experimental conditions and the activation state of the platelets. The following table summarizes the identified metabolites.

Metabolic PathwayMetaboliteAbbreviationPercentage of Total Metabolites (if available)
Cyclooxygenase (COX) Prostaglandin E1PGE1Data not available in a comprehensive quantitative format
Prostaglandin D1PGD1Data not available in a comprehensive quantitative format
Thromboxane B1 (from TXA1)TXB1Data not available in a comprehensive quantitative format
Lipoxygenase (LOX) 12-hydroxy-8,10,14-eicosatrienoic acid12-HETrE>99% of singly oxygenated species from 12-LOX[3]
Other 8,11,12-trihydroxy-9,14-eicosadienoic acidData not available
8,9,12-trihydroxy-10,14-eicosadienoic acidData not available
12-L-hydroxy-8,10-heptadecadienoic acidData not available
Incorporation Esterified in Phospholipids-Data not available

Signaling Pathways and Experimental Workflows

The metabolic pathways and a general experimental workflow for studying the fate of this compound are depicted below.

Metabolic_Pathway_DGLA cluster_COX Cyclooxygenase (COX) Pathway cluster_LOX Lipoxygenase (LOX) Pathway cluster_PL Phospholipid Incorporation DGLA_CoA This compound COX1 COX-1 DGLA_CoA->COX1 LOX12 12-LOX DGLA_CoA->LOX12 PL Platelet Phospholipids DGLA_CoA->PL Acyltransferases PGH1 PGH1 COX1->PGH1 PGE1 Prostaglandin E1 (PGE1) PGH1->PGE1 PGD1 Prostaglandin D1 (PGD1) PGH1->PGD1 TXA1 Thromboxane A1 (TXA1) PGH1->TXA1 TXB1 Thromboxane B1 (TXB1) TXA1->TXB1 non-enzymatic HPETrE12 12-HPETrE LOX12->HPETrE12 HETrE12 12-HETrE HPETrE12->HETrE12 GSH Peroxidase Experimental_Workflow start Platelet Isolation from Human Blood incubation Incubation with Radiolabeled 8,11,14-Eicosatrienoic Acid start->incubation extraction Lipid Extraction incubation->extraction separation Separation of Metabolites (TLC, HPLC) extraction->separation analysis Identification and Quantification (GC-MS, LC-MS/MS) separation->analysis end Data Analysis and Interpretation analysis->end

References

The Pivotal Role of Long-Chain Acyl-CoA Synthetases in 8,11,14-Eicosatrienoyl-CoA Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The activation of fatty acids by long-chain acyl-CoA synthetases (ACSLs) is the rate-limiting step for their entry into most metabolic pathways. This technical guide provides an in-depth exploration of the role of ACSL isoforms in the formation of 8,11,14-eicosatrienoyl-CoA from its precursor, 8,11,14-eicosatrienoic acid, also known as dihomo-γ-linolenic acid (DGLA). The formation of DGLA-CoA is a critical juncture, directing this polyunsaturated fatty acid towards the synthesis of anti-inflammatory eicosanoids or further elongation and desaturation. Understanding the specific ACSL isoforms involved and their regulation is paramount for developing novel therapeutic strategies targeting inflammatory and metabolic diseases.

Long-Chain Acyl-CoA Synthetase Isoforms and Substrate Specificity

The ACSL family comprises five main isoforms (ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6) in mammals, each with distinct tissue distribution, subcellular localization, and substrate preferences. While kinetic data for the direct interaction of ACSL isoforms with 8,11,14-eicosatrienoic acid are not extensively available in the literature, substrate preference studies with structurally similar fatty acids, particularly arachidonic acid (AA; 20:4n-6), provide significant insights.

ACSL4 has a well-documented preference for arachidonic acid.[1][2][3] Given that DGLA (20:3n-6) differs from arachidonic acid only by the absence of a double bond at the Δ5 position, it is strongly suggested that ACSL4 is the primary isoform responsible for the activation of DGLA to this compound. This is further supported by studies showing that the knockdown of ACSL4 expression decreases cellular responses to DGLA, such as DGLA-induced ferroptosis.

Comparative Substrate Specificities of ACSL Isoforms

While direct kinetic data for 8,11,14-eicosatrienoic acid is lacking, the following table summarizes the known substrate preferences of various ACSL isoforms for other long-chain fatty acids, providing a comparative context.

ACSL IsoformPreferred Substrates (in order of preference where available)Notes
ACSL1 Oleate > Palmitate > LinoleatePredominantly expressed in liver, adipose tissue, and heart.[4]
ACSL3 Laurate, Myristate, Arachidonate, EicosapentaenoateInvolved in fatty acid uptake and triglyceride synthesis.
ACSL4 Arachidonic Acid (AA), Eicosapentaenoic Acid (EPA), Adrenic Acid (AdA)Shows a marked preference for C20 polyunsaturated fatty acids.[5]
ACSL5 Palmitate, Oleate, LinoleatePrimarily expressed in the small intestine and plays a role in dietary fat absorption.
ACSL6 Docosahexaenoic Acid (DHA) > Oleate > Arachidonic Acid (AA)Abundantly expressed in the brain.

Signaling Pathways and Metabolic Fate of this compound

The formation of this compound by ACSL4 is a critical control point that determines the metabolic fate of DGLA. Once activated, DGLA-CoA can be channeled into several pathways, most notably the synthesis of series-1 prostaglandins, such as the anti-inflammatory and vasodilatory prostaglandin (B15479496) E1 (PGE1).

DGLA_Metabolism DGLA 8,11,14-Eicosatrienoic Acid (DGLA) ACSL4 ACSL4 DGLA->ACSL4 ATP, CoA DGLA_CoA This compound (DGLA-CoA) COX Cyclooxygenase (COX-1/2) DGLA_CoA->COX LOX Lipoxygenase (LOX) DGLA_CoA->LOX Delta5_desaturase Δ5-Desaturase DGLA_CoA->Delta5_desaturase ACSL4->DGLA_CoA PGH1 Prostaglandin H1 (PGH1) COX->PGH1 PGES PGE Synthase PGH1->PGES PGE1 Prostaglandin E1 (PGE1) PGES->PGE1 HETEs Hydroxy- eicosatrienoic Acids (HETEs) LOX->HETEs AA_CoA Arachidonoyl-CoA (AA-CoA) Delta5_desaturase->AA_CoA

Metabolic fate of this compound.

Experimental Protocols

General Workflow for ACSL Activity Assay

The following diagram illustrates a typical workflow for measuring the activity of long-chain acyl-CoA synthetases.

ACSL_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Quantification cell_culture Cell Culture/ Tissue Homogenization protein_extraction Protein Extraction (e.g., Microsomal Fraction) cell_culture->protein_extraction protein_quant Protein Quantification (e.g., BCA Assay) protein_extraction->protein_quant reaction_setup Reaction Setup: - Enzyme Source - DGLA Substrate - ATP, CoA, Mg2+ protein_quant->reaction_setup incubation Incubation (e.g., 37°C, 10-30 min) reaction_setup->incubation reaction_stop Reaction Termination (e.g., Acidification) incubation->reaction_stop extraction Extraction of Acyl-CoAs reaction_stop->extraction hplc HPLC Separation (Reversed-Phase) extraction->hplc detection Detection (UV/Vis or MS) hplc->detection quantification Quantification (Standard Curve) detection->quantification

Workflow for ACSL activity measurement.
Detailed Methodology: Non-Radioactive HPLC-Based Assay for this compound Formation

This protocol provides a detailed method for the quantification of this compound produced by ACSL activity using high-performance liquid chromatography (HPLC). This method avoids the use of radioactive isotopes.

1. Materials and Reagents:

  • Enzyme Source: Purified recombinant ACSL isoform or microsomal fraction from cells/tissues.

  • Substrate: 8,11,14-Eicosatrienoic acid (DGLA) (≥98% purity).

  • Reaction Buffer (5X): 500 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 2.5 mM DTT.

  • ATP Solution: 100 mM ATP in water, pH adjusted to 7.0.

  • CoA Solution: 10 mM Coenzyme A lithium salt in water.

  • Fatty Acid-Free Bovine Serum Albumin (BSA): 10% (w/v) solution in water.

  • Reaction Stop Solution: 10% (v/v) Acetic Acid in methanol.

  • Extraction Solvents: Isopropanol, Butanol, Acetonitrile (HPLC grade).

  • HPLC Mobile Phase A: 100 mM Potassium phosphate (B84403) buffer (pH 5.3).

  • HPLC Mobile Phase B: Acetonitrile.

  • Standard: this compound (for calibration curve).

2. Preparation of Substrate Solution:

  • Prepare a 10 mM stock solution of DGLA in ethanol.

  • To prepare the working substrate solution, mix the DGLA stock with the 10% fatty acid-free BSA solution to achieve the desired final concentration (e.g., 1 mM DGLA in 1% BSA). This helps to solubilize the fatty acid.

3. Enzyme Reaction:

  • In a microcentrifuge tube, prepare the reaction mixture on ice:

    • 20 µL 5X Reaction Buffer

    • 10 µL 100 mM ATP

    • 5 µL 10 mM CoA

    • X µL Enzyme preparation (e.g., 1-10 µg of microsomal protein)

    • Y µL Nuclease-free water to a final volume of 90 µL.

  • Pre-incubate the mixture at 37°C for 3 minutes.

  • Initiate the reaction by adding 10 µL of the DGLA/BSA substrate solution.

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes). The optimal time should be determined to ensure the reaction is in the linear range.

  • Terminate the reaction by adding 100 µL of the ice-cold Reaction Stop Solution.

4. Extraction of Acyl-CoAs:

  • Centrifuge the terminated reaction mixture at 14,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to a new tube for extraction.

  • Add 200 µL of a butanol:isopropanol (1:1, v/v) mixture.

  • Vortex vigorously for 1 minute and centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Carefully collect the upper organic phase containing the acyl-CoAs.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried acyl-CoAs in 50 µL of Mobile Phase A for HPLC analysis.

5. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Detection: UV/Vis detector at 260 nm (for the adenine (B156593) moiety of CoA).

  • Flow Rate: 1.0 mL/min.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: Linear gradient from 90% to 10% B

    • 35-40 min: 10% B (re-equilibration).

  • Inject 20 µL of the reconstituted sample.

  • Identify the this compound peak by comparing its retention time with that of the standard.

  • Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve generated with known concentrations of this compound.

Conclusion

Long-chain acyl-CoA synthetases, particularly ACSL4, are central to the metabolic activation of 8,11,14-eicosatrienoic acid, thereby controlling its entry into downstream pathways such as the synthesis of the anti-inflammatory prostaglandin E1. The substrate specificities of the different ACSL isoforms highlight a complex regulatory network for fatty acid metabolism. The provided experimental protocol offers a robust, non-radioactive method for quantifying the formation of this compound, which is essential for further investigation into the roles of ACSLs in health and disease. A deeper understanding of these enzymes will undoubtedly pave the way for the development of targeted therapies for a range of inflammatory and metabolic disorders. Further research is warranted to elucidate the precise kinetic parameters of ACSL isoforms with 8,11,14-eicosatrienoic acid to fully comprehend the regulation of its metabolic channeling.

References

An In-depth Technical Guide to 8,11,14-Eicosatrienoyl-CoA: From Discovery to Cellular Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8,11,14-Eicosatrienoyl-CoA, the activated form of dihomo-γ-linolenic acid (DGLA), is a pivotal intermediate in the metabolism of omega-6 fatty acids. This document provides a comprehensive technical overview of its discovery, characterization, and critical roles in cellular signaling and metabolic pathways. We delve into the enzymatic processes governing its synthesis and conversion, present detailed experimental protocols for its study, and offer quantitative data to support further research and drug development endeavors.

Introduction

This compound, also known as dihomo-γ-linolenoyl-CoA, is a C20:3 acyl-CoA thioester. It is an essential, albeit transient, molecule in the metabolic cascade that converts dietary linoleic acid into arachidonic acid and a series of bioactive eicosanoids.[1] Its precursor, 8,11,14-eicosatrienoic acid (dihomo-γ-linolenic acid or DGLA), is an uncommon fatty acid found in trace amounts in animal products.[1] The activation of DGLA to its CoA ester is a prerequisite for its subsequent metabolism, including elongation and desaturation.[2][3] Understanding the biochemistry and cellular fate of this compound is crucial for elucidating the complex regulation of inflammatory and other physiological processes.

Discovery and Characterization

The discovery of this compound is intrinsically linked to the broader understanding of fatty acid metabolism. Early studies focused on the metabolism of its precursor, 8,11,14-eicosatrienoic acid (DGLA), in various tissues, including human platelets.[4] These investigations revealed that DGLA is a substrate for cyclooxygenase and lipoxygenase pathways, leading to the formation of series-1 prostaglandins (B1171923) and 15-HETrE, respectively.[5] It was established that for DGLA to be metabolized by desaturases and elongases, it must first be activated to its coenzyme A thioester, this compound.[6]

Physicochemical Properties:

While specific experimental data for the isolated this compound is limited, its properties can be inferred from its constituent parts, 8,11,14-eicosatrienoic acid and coenzyme A.

PropertyValueReference
Molecular FormulaC41H68N7O17P3S
Molecular Weight1056.0 g/mol
IUPAC NameS-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (8Z,11Z,14Z)-icosa-8,11,14-trienethioate
Precursor Acid8,11,14-Eicosatrienoic Acid (DGLA)[1]
Precursor CAS Number1783-84-2[7]

Biosynthesis and Metabolism

The synthesis of this compound is a critical step in the omega-6 fatty acid metabolic pathway. It begins with the dietary intake of linoleic acid, which is converted to γ-linolenic acid (GLA) and subsequently elongated to DGLA.

Synthesis of this compound

The formation of this compound from DGLA is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs).[3] These enzymes facilitate the ATP-dependent thioesterification of the fatty acid with coenzyme A. This activation step is essential for trapping the fatty acid within the cell and priming it for subsequent metabolic reactions.[2]

Enzymatic Reaction:

8,11,14-Eicosatrienoic acid + CoA + ATP ⇌ this compound + AMP + PPi

This reaction is catalyzed by long-chain acyl-CoA synthetases.

Metabolic Fate of this compound

Once formed, this compound is a substrate for two primary enzymatic pathways:

  • Δ5-Desaturation: The enzyme Δ5-desaturase (FADS1) introduces a double bond at the Δ5 position of this compound, converting it to arachidonoyl-CoA.[6] This is a rate-limiting step in the production of arachidonic acid, the precursor to pro-inflammatory 2-series prostaglandins and 4-series leukotrienes.[5]

  • Elongation: While less common, this compound can potentially be a substrate for fatty acid elongases, further extending the carbon chain.

The balance between the desaturation of this compound to arachidonoyl-CoA and the direct metabolism of its precursor DGLA to anti-inflammatory eicosanoids is a critical determinant of the inflammatory state of a cell.[5]

Signaling Pathways

The primary signaling roles of this compound are indirect, stemming from the downstream metabolites of its precursor, DGLA.

Metabolic Pathway of Dihomo-γ-Linolenic Acid (DGLA)

DGLA_Metabolism DGLA Dihomo-γ-Linolenic Acid (DGLA) (8,11,14-Eicosatrienoic Acid) DGLA_CoA This compound DGLA->DGLA_CoA Acyl-CoA Synthetase PGE1 Prostaglandin E1 (PGE1) (Anti-inflammatory) DGLA->PGE1 COX-1/2 HETrE 15-HETrE (Anti-inflammatory) DGLA->HETrE 15-LOX AA_CoA Arachidonoyl-CoA DGLA_CoA->AA_CoA Δ5-Desaturase (FADS1) AA Arachidonic Acid (AA) AA_CoA->AA Acyl-CoA Thioesterase PGE2_LTB4 Pro-inflammatory Eicosanoids (PGE2, LTB4) AA->PGE2_LTB4 COX/LOX

Caption: Metabolic fate of DGLA and this compound.

Quantitative Data

Precise quantitative data for this compound is often integrated with the metabolism of its precursor, DGLA.

ParameterValueOrganism/SystemReference
DGLA Concentration (Liver)Significantly increased with dietary DGLARat[8]
DGLA Concentration (Serum)Significantly increased with dietary DGLARat[8]
DGLA Concentration (Brain)Significantly increased with dietary DGLARat[8]
Δ5-Desaturase ActivityActivated by cytosolic fractionRat Liver Microsomes[9][10]
PGE1/PGE2 Ratio in PlasmaSignificantly increased with DGLA administrationRat[8]

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes a general method for the enzymatic synthesis of long-chain acyl-CoAs, which can be adapted for this compound.

Workflow for Enzymatic Synthesis

enzymatic_synthesis start Start: Prepare Reaction Mixture reactants Combine: - 8,11,14-Eicosatrienoic Acid - Coenzyme A - ATP - MgCl2 - Acyl-CoA Synthetase - Buffer (e.g., Tris-HCl) start->reactants incubation Incubate at 37°C reactants->incubation stop Stop Reaction (e.g., acidification) incubation->stop purification Purify by HPLC stop->purification analysis Analyze by Mass Spectrometry purification->analysis

Caption: Workflow for the enzymatic synthesis of this compound.

Materials:

  • 8,11,14-Eicosatrienoic acid (DGLA)

  • Coenzyme A (CoA) lithium salt

  • Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt

  • Magnesium chloride (MgCl2)

  • Long-chain acyl-CoA synthetase (from bacterial or mammalian source)

  • Tris-HCl buffer (pH 7.5)

  • Dithiothreitol (DTT)

  • Potassium hydroxide (B78521) (KOH)

Procedure:

  • Prepare a stock solution of 8,11,14-eicosatrienoic acid in ethanol.

  • In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, ATP, CoA, MgCl2, and DTT.

  • Add the 8,11,14-eicosatrienoic acid stock solution to the reaction mixture.

  • Initiate the reaction by adding the acyl-CoA synthetase.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Stop the reaction by adding an acid (e.g., perchloric acid) to precipitate the protein.

  • Centrifuge to pellet the protein and collect the supernatant containing the synthesized this compound.

Purification and Analysis

Purification: The synthesized this compound can be purified using reverse-phase high-performance liquid chromatography (HPLC). A C18 column is typically used with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., potassium phosphate).

Analysis: The purified product can be characterized by mass spectrometry (MS). Electrospray ionization (ESI) is a common method for analyzing acyl-CoAs. The expected mass-to-charge ratio (m/z) for this compound can be calculated and compared to the experimental data.

Workflow for Purification and Analysis

purification_analysis input Crude Synthesis Product hplc Reverse-Phase HPLC (C18 column, Acetonitrile/Buffer gradient) input->hplc fraction Collect Fractions hplc->fraction ms Mass Spectrometry Analysis (ESI-MS) fraction->ms characterization Confirm Identity and Purity ms->characterization

Caption: Workflow for the purification and analysis of this compound.

Conclusion

This compound is a central, yet often overlooked, molecule in the intricate network of fatty acid metabolism. Its synthesis and subsequent conversion are tightly regulated processes that have profound implications for cellular signaling, particularly in the context of inflammation. This technical guide provides a foundational understanding of the discovery, characterization, and biological significance of this compound. The detailed protocols and compiled quantitative data serve as a valuable resource for researchers and drug development professionals aiming to further explore the therapeutic potential of modulating the omega-6 metabolic pathway. Future research focused on the direct signaling roles of this acyl-CoA and the development of specific inhibitors for the enzymes that metabolize it will undoubtedly open new avenues for the treatment of inflammatory diseases.

References

The Role of 8,11,14-Eicosatrienoyl-CoA in Eicosanoid Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosanoids are a class of signaling molecules derived from 20-carbon polyunsaturated fatty acids, playing a pivotal role in inflammatory processes, immune responses, and cellular homeostasis. The most well-studied precursor for eicosanoid synthesis is arachidonic acid (AA), an omega-6 fatty acid that gives rise to potent pro-inflammatory mediators. However, there is growing interest in alternative fatty acid substrates and their metabolic products as potential modulators of inflammation. This technical guide provides an in-depth examination of 8,11,14-eicosatrienoyl-CoA, derived from Mead acid (8,11,14-eicosatrienoic acid), and its impact on the landscape of eicosanoid production. Mead acid, an omega-9 fatty acid, becomes more prevalent during essential fatty acid deficiency and its metabolism through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways generates a distinct profile of eicosanoids with often attenuated or opposing biological activities compared to their arachidonic acid-derived counterparts. Understanding the nuances of this compound metabolism is crucial for the development of novel therapeutic strategies targeting inflammatory and related disorders.

Metabolic Pathways of this compound

Upon cellular stimulation, 8,11,14-eicosatrienoic acid (Mead acid) is released from membrane phospholipids (B1166683) and is activated to its CoA ester, this compound. This activated form then serves as a substrate for the same key enzymes that metabolize arachidonoyl-CoA: cyclooxygenases (COX-1 and COX-2) and lipoxygenases (5-LOX, 12-LOX, etc.).

Cyclooxygenase (COX) Pathway

Metabolism of this compound by COX enzymes leads to the production of the 1-series prostaglandins (B1171923). For example, prostaglandin (B15479496) E1 (PGE1) is synthesized, which is known to have anti-inflammatory properties, often opposing the pro-inflammatory actions of PGE2 derived from arachidonic acid.[1]

Lipoxygenase (LOX) Pathway

The 5-lipoxygenase (5-LOX) pathway converts this compound into the 3-series leukotrienes, such as leukotriene C3 (LTC3).[1] While the specific activities of all Mead acid-derived leukotrienes are still under investigation, the overall effect appears to be a reduction in the production of potent pro-inflammatory leukotrienes.[1] For instance, dietary supplementation with Mead acid has been demonstrated to suppress the synthesis of the potent chemoattractant leukotriene B4 (LTB4).[1]

The following diagram illustrates the metabolic fates of this compound in comparison to Arachidonoyl-CoA.

Eicosanoid_Pathways cluster_0 Arachidonic Acid (Omega-6) Pathway cluster_1 Mead Acid (Omega-9) Pathway Arachidonic Acid Arachidonic Acid Arachidonoyl-CoA Arachidonoyl-CoA Arachidonic Acid->Arachidonoyl-CoA COX_AA COX-1/2 Arachidonoyl-CoA->COX_AA LOX_AA 5-LOX Arachidonoyl-CoA->LOX_AA Prostaglandins (2-series, e.g., PGE2) Prostaglandins (2-series, e.g., PGE2) COX_AA->Prostaglandins (2-series, e.g., PGE2) Leukotrienes (4-series, e.g., LTB4, LTC4) Leukotrienes (4-series, e.g., LTB4, LTC4) LOX_AA->Leukotrienes (4-series, e.g., LTB4, LTC4) Pro-inflammatory Effects Pro-inflammatory Effects Prostaglandins (2-series, e.g., PGE2)->Pro-inflammatory Effects Leukotrienes (4-series, e.g., LTB4, LTC4)->Pro-inflammatory Effects Mead Acid Mead Acid This compound This compound Mead Acid->this compound COX_MA COX-1/2 This compound->COX_MA LOX_MA 5-LOX This compound->LOX_MA Prostaglandins (1-series, e.g., PGE1) Prostaglandins (1-series, e.g., PGE1) COX_MA->Prostaglandins (1-series, e.g., PGE1) Leukotrienes (3-series, e.g., LTC3) Leukotrienes (3-series, e.g., LTC3) LOX_MA->Leukotrienes (3-series, e.g., LTC3) Anti-inflammatory / Less Pro-inflammatory Effects Anti-inflammatory / Less Pro-inflammatory Effects Prostaglandins (1-series, e.g., PGE1)->Anti-inflammatory / Less Pro-inflammatory Effects Leukotrienes (3-series, e.g., LTC3)->Anti-inflammatory / Less Pro-inflammatory Effects

Comparative metabolic pathways of Arachidonic Acid and Mead Acid.

Quantitative Data on Eicosanoid Production

The differential metabolism of this compound versus arachidonoyl-CoA results in a significant shift in the profile and quantity of eicosanoids produced. The following tables summarize the available quantitative data.

Table 1: Comparative Production of Leukotrienes

SubstrateEnzyme SystemProductAmount ProducedReference
5,8,11-Eicosatrienoic Acid (Mead Acid)Rat Basophilic Leukemia Cell Homogenate (10,000 x g supernatant)LTA36.2 ± 1.1 nmol[2]
Arachidonic AcidRat Basophilic Leukemia Cell Homogenate (10,000 x g supernatant)LTA415.5 ± 1.9 nmol[2]
5,8,11-Eicosatrienoic Acid (Mead Acid)Rat Basophilic Leukemia Cell Homogenate (10,000 x g supernatant)LTB30.15 ± 0.04 nmol[2]
Arachidonic AcidRat Basophilic Leukemia Cell Homogenate (10,000 x g supernatant)LTB44.2 ± 0.4 nmol[2]

Table 2: Inhibitory Activity of a Mead Acid Analogue on Eicosanoid Biosynthesis

Enzyme TargetInhibitorIC50
Cyclooxygenase (COX)8,11,14-Eicosatriynoic Acid14 µM
5-Lipoxygenase (5-LOX)8,11,14-Eicosatriynoic Acid25 µM
12-Lipoxygenase (12-LOX)8,11,14-Eicosatriynoic Acid0.46 µM (human)

Table 3: Impact on Cytokine Production in Macrophages

Fatty AcidCell TypeStimulusEffect on Cytokine Production
Mead AcidLPS-stimulated MacrophagesLPSReduces production of TNF-α, IL-6, and IL-1β
Arachidonic AcidMurine Peritoneal MacrophagesLPSDose-dependent decrease in bioactive TNF-α (complete inhibition at 2-5 µM)
Arachidonic AcidRat Peritoneal MacrophagesNoneStimulates IL-6 release (peak at 4 µM)

Experimental Protocols

Protocol 1: In Vitro Cyclooxygenase (COX) Activity Assay

This protocol allows for the determination of the conversion of fatty acid substrates to prostaglandins by purified COX enzymes or cell lysates.

Materials:

  • Purified COX-1 or COX-2 enzyme, or cell lysate containing COX enzymes.

  • Tris-HCl buffer (pH 8.0).

  • Glutathione.

  • Hemoglobin.

  • 8,11,14-Eicosatrienoic acid (Mead acid) or Arachidonic acid.

  • 10% Trichloroacetic acid in 1 N hydrochloric acid.

  • Prostaglandin E1 and E2 ELISA kits.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, glutathione, and hemoglobin in a 96-well plate.

  • Add the COX enzyme preparation (purified enzyme or cell lysate) to each well.

  • Initiate the reaction by adding the fatty acid substrate (Mead acid or arachidonic acid) to the wells.

  • Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

  • Terminate the reaction by adding 10% trichloroacetic acid in 1 N hydrochloric acid.

  • Quantify the amount of PGE1 or PGE2 produced using the respective ELISA kits according to the manufacturer's instructions.

  • Read the absorbance on a microplate reader and calculate the concentration of the prostaglandins based on a standard curve.

The following diagram outlines the general workflow for this in vitro COX assay.

COX_Assay_Workflow start Start prep Prepare Reaction Mixture (Buffer, Cofactors) start->prep add_enzyme Add COX Enzyme (Purified or Lysate) prep->add_enzyme add_substrate Add Fatty Acid Substrate (Mead Acid or Arachidonic Acid) add_enzyme->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Terminate Reaction (Add Acid) incubate->stop_reaction quantify Quantify Prostaglandins (ELISA) stop_reaction->quantify analyze Analyze Data quantify->analyze end End analyze->end

References

An In-depth Technical Guide to the Biological Activity of 8,11,14-Eicosatrienoyl-CoA Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8,11,14-Eicosatrienoyl-CoA is the activated form of dihomo-γ-linolenic acid (DGLA), a 20-carbon omega-6 fatty acid. As a central node in fatty acid metabolism, this compound serves as a substrate for several key enzymatic pathways, leading to the production of a diverse array of bioactive derivatives. These derivatives play critical roles in cellular signaling, inflammation, and cancer progression. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, detailing their metabolic pathways, summarizing quantitative data, and outlining relevant experimental protocols.

Metabolic Pathways of this compound

This compound is positioned at a crucial metabolic crossroads, where it can be directed towards elongation, desaturation, or incorporation into complex lipids. The fate of this acyl-CoA ester is cell- and tissue-specific and is influenced by the local enzymatic milieu and signaling cues.

Desaturation to Arachidonoyl-CoA

The primary route for the metabolism of this compound is its conversion to arachidonoyl-CoA via the action of delta-5 desaturase (Δ5D) . This enzymatic step introduces a double bond at the 5th position of the fatty acyl chain, yielding the precursor for the synthesis of the 2-series prostaglandins (B1171923) and 4-series leukotrienes, which are potent mediators of inflammation.

The activity of Δ5D is a critical control point in balancing the production of pro-inflammatory and anti-inflammatory eicosanoids. Factors that modulate Δ5D activity can therefore have a significant impact on inflammatory responses.

DGLA_CoA This compound AA_CoA Arachidonoyl-CoA DGLA_CoA->AA_CoA Delta-5 Desaturase

Figure 1. Desaturation of this compound.

Elongation to Very-Long-Chain Fatty Acyl-CoAs

This compound can also be elongated by fatty acid elongase (ELOVL) enzymes, primarily ELOVL5. This process involves the addition of two-carbon units from malonyl-CoA, leading to the formation of very-long-chain fatty acyl-CoAs such as adrenoyl-CoA (22:4n-6). These elongated derivatives can be further metabolized and are implicated in various cellular processes, including the regulation of membrane fluidity and cell signaling.

DGLA_CoA This compound Adrenoyl_CoA Adrenoyl-CoA (22:3n-6) DGLA_CoA->Adrenoyl_CoA ELOVL5

Figure 2. Elongation of this compound.

Incorporation into Complex Lipids

As an activated fatty acid, this compound is a substrate for various acyltransferases , which catalyze its incorporation into complex lipids such as phospholipids (B1166683) and triacylglycerols. This process is crucial for maintaining membrane composition and function, as well as for energy storage. The incorporation of DGLA into phospholipids, for instance, can alter membrane fluidity and modulate the activity of membrane-bound proteins.

DGLA_CoA This compound Phospholipids Phospholipids DGLA_CoA->Phospholipids Acyltransferases Triacylglycerols Triacylglycerols DGLA_CoA->Triacylglycerols Acyltransferases

Figure 3. Incorporation into complex lipids.

Biological Activities of this compound Derivatives

The derivatives of this compound exhibit a wide range of biological activities, with significant implications for both health and disease.

Anti-Inflammatory and Pro-Resolving Effects

While the desaturation product of this compound, arachidonoyl-CoA, is a precursor to pro-inflammatory eicosanoids, DGLA itself can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce anti-inflammatory and pro-resolving mediators. These include:

  • Prostaglandin E1 (PGE1): Produced via the COX pathway, PGE1 has vasodilatory and anti-inflammatory properties.

  • 15-Hydroxyeicosatrienoic acid (15-HETrE): Generated by 15-lipoxygenase, 15-HETrE can inhibit the production of pro-inflammatory leukotrienes from arachidonic acid.

The balance between the metabolism of 8,11,14-eicosatrienoic acid and arachidonic acid is therefore a critical determinant of the inflammatory response.

Role in Cancer

The role of this compound derivatives in cancer is complex and context-dependent. Acyl-CoA esters, in general, are increasingly recognized for their role in cancer cell biology, influencing processes such as cell proliferation, invasion, and apoptosis.[1]

  • Arachidonoyl-CoA: The product of delta-5 desaturation, arachidonoyl-CoA, can be a substrate for the synthesis of pro-tumorigenic eicosanoids. However, the accumulation of free arachidonic acid, which can result from the hydrolysis of arachidonoyl-CoA, has been shown to induce apoptosis in some cancer cells.[2][3][4]

  • Acyl-CoA Synthetases (ACSLs): The enzymes that produce long-chain acyl-CoAs, including this compound, are often dysregulated in cancer.[1] Inhibition of ACSLs has been shown to enhance the efficacy of chemotherapeutic agents.[5]

Quantitative Data

The following tables summarize key quantitative data related to the enzymatic reactions involving 8,11,14-eicosatrienoic acid and its derivatives.

Table 1: Enzyme Kinetics for Delta-5 Desaturase

SubstrateApparent Km (µM)Apparent Vmax (pmol/min/mg)Source
8,11,14-Eicosatrienoic acid18154[6][7]

Table 2: Enzyme Kinetics for Prostaglandin Synthase

SubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg protein)Source
8,11,14-Eicosatrienoic acid2244.62[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Delta-5 Desaturase Activity Assay

Objective: To measure the conversion of 8,11,14-eicosatrienoic acid to arachidonic acid by delta-5 desaturase in rat liver microsomes.

Materials:

  • Washed rat liver microsomes

  • [1-14C]8,11,14-Eicosatrienoic acid

  • NADH

  • ATP

  • Coenzyme A

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 6.8)

  • Scintillation counter

  • Radiogas chromatography system

Procedure:

  • Prepare a reaction mixture containing washed rat liver microsomes, NADH, ATP, and coenzyme A in the reaction buffer.

  • Initiate the reaction by adding [1-14C]8,11,14-eicosatrienoic acid.

  • Incubate the reaction at 37°C for a defined period (e.g., 15 minutes).

  • Stop the reaction by adding a suitable quenching agent (e.g., a strong acid).

  • Extract the fatty acids from the reaction mixture.

  • Analyze the products by radiogaschromatography to separate and quantify the radiolabeled arachidonic acid formed.[6][7]

Workflow Diagram:

cluster_0 Reaction Preparation cluster_1 Incubation cluster_2 Analysis Microsomes Rat Liver Microsomes Incubate Incubate at 37°C Microsomes->Incubate Cofactors NADH, ATP, CoA Cofactors->Incubate Substrate [1-14C]8,11,14-Eicosatrienoic acid Substrate->Incubate Quench Quench Reaction Incubate->Quench Extract Extract Fatty Acids Quench->Extract Analyze Radiogas Chromatography Extract->Analyze

Figure 4. Delta-5 Desaturase Assay Workflow.

Fatty Acid Elongase Activity Assay

Objective: To measure the elongation of a fatty acyl-CoA substrate by fatty acid elongase enzymes in microsomal preparations.

Materials:

  • Microsomal protein preparation

  • [14C]Malonyl-CoA

  • Fatty acyl-CoA substrate (e.g., this compound)

  • NADPH

  • Reaction buffer (e.g., potassium phosphate buffer, pH 6.5)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing microsomal protein, NADPH, and the fatty acyl-CoA substrate in the reaction buffer.

  • Initiate the reaction by adding [14C]malonyl-CoA.

  • Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction and saponify the acyl-CoAs by adding a strong base (e.g., KOH).

  • Incubate at 65°C for 1 hour to hydrolyze the thioester bond.

  • Neutralize the reaction with a strong acid (e.g., HCl).

  • Extract the free fatty acids.

  • Quantify the radioactivity in the extracted fatty acids using a scintillation counter.[9][10]

Workflow Diagram:

cluster_0 Reaction Setup cluster_1 Incubation & Saponification cluster_2 Extraction & Quantification Microsomes Microsomal Protein Incubate Incubate at 37°C Microsomes->Incubate Substrates Fatty Acyl-CoA, NADPH Substrates->Incubate Radiolabel [14C]Malonyl-CoA Radiolabel->Incubate Saponify Saponify with KOH Incubate->Saponify Neutralize Neutralize with HCl Saponify->Neutralize Extract Extract Fatty Acids Neutralize->Extract Quantify Scintillation Counting Extract->Quantify

Figure 5. Fatty Acid Elongase Assay Workflow.

Acyl-CoA Synthetase Activity Assay

Objective: To measure the activity of long-chain acyl-CoA synthetase by quantifying the formation of radiolabeled acyl-CoA.

Materials:

  • Cell lysates or purified enzyme

  • [14C] or [3H]-labeled fatty acid (e.g., 8,11,14-eicosatrienoic acid)

  • ATP

  • Coenzyme A

  • MgCl2

  • Bovine serum albumin (fatty acid-free)

  • Reaction buffer

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing cell lysate or enzyme, ATP, Coenzyme A, and MgCl2 in the reaction buffer.

  • Prepare the radiolabeled fatty acid substrate bound to BSA.

  • Initiate the reaction by adding the radiolabeled fatty acid-BSA complex.

  • Incubate at 37°C for a defined period.

  • Stop the reaction.

  • Perform differential phase partitioning to separate the unreacted fatty acid from the formed acyl-CoA.

  • Quantify the radioactivity in the acyl-CoA-containing phase using a scintillation counter.[11]

Workflow Diagram:

cluster_0 Reaction Components cluster_1 Reaction & Separation cluster_2 Quantification Enzyme Cell Lysate/Enzyme Incubate Incubate at 37°C Enzyme->Incubate Cofactors ATP, CoA, MgCl2 Cofactors->Incubate Substrate Radiolabeled Fatty Acid-BSA Substrate->Incubate Separate Phase Partitioning Incubate->Separate Quantify Scintillation Counting Separate->Quantify

Figure 6. Acyl-CoA Synthetase Assay Workflow.

Conclusion

This compound is a key intermediate in fatty acid metabolism, and its derivatives have profound biological effects. The balance between the desaturation, elongation, and incorporation of this acyl-CoA ester is critical in determining cellular responses, particularly in the context of inflammation and cancer. Further research into the specific roles of the various derivatives of this compound will undoubtedly provide novel insights into disease pathogenesis and may lead to the development of new therapeutic strategies. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the intricate biology of these important molecules.

References

Subcellular Localization of 8,11,14-Eicosatrienoyl-CoA Pools: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8,11,14-Eicosatrienoyl-CoA, the activated form of dihomo-γ-linolenic acid (DGLA), is a critical intermediate in the biosynthesis of series-1 prostaglandins (B1171923) and other bioactive lipid mediators. Understanding the subcellular compartmentalization of this compound is paramount for elucidating its metabolic fate and its role in cellular signaling. This technical guide provides a comprehensive overview of the current understanding of the subcellular localization of this compound pools, details the experimental methodologies to determine this localization, and discusses the implications for cellular metabolism and drug development. While direct quantitative data for the subcellular distribution of this compound is not extensively available in the current literature, this guide outlines the inferential basis for its likely compartmentalization and the established protocols for its empirical determination.

Introduction: The Significance of Acyl-CoA Compartmentalization

Metabolic pathways are highly organized within the cell, with specific reactions occurring in distinct organelles. The subcellular compartmentalization of metabolites, such as acyl-CoAs, is a key mechanism for regulating metabolic flux and preventing futile cycles. This compound is derived from the essential fatty acid linoleic acid and serves as a precursor for anti-inflammatory eicosanoids.[1] Its availability at different subcellular locations dictates its entry into various metabolic pathways, including elongation to arachidonoyl-CoA, incorporation into complex lipids, or conversion to signaling molecules.[1][2]

The key to understanding the subcellular localization of this compound lies in the localization of the long-chain acyl-CoA synthetases (ACSLs) that catalyze its formation from 8,11,14-eicosatrienoic acid (DGLA).[3][4] Different ACSL isoforms exhibit distinct subcellular distributions and substrate specificities, thereby generating localized pools of specific acyl-CoAs.[2][3][5]

Inferred Subcellular Localization of this compound Pools

Based on the known localization of ACSL isoforms and the metabolic functions of various organelles, the primary subcellular compartments for this compound pools are inferred to be the endoplasmic reticulum, mitochondria, and peroxisomes.

  • Endoplasmic Reticulum (ER): The ER is a major site for lipid synthesis, including the incorporation of fatty acids into phospholipids (B1166683) and triglycerides. Several ACSL isoforms, including ACSL3 and ACSL4, are localized to the ER.[2][4] ACSL4 has a known preference for polyunsaturated fatty acids, making it a strong candidate for the activation of DGLA.[5] The ER-localized pool of this compound is likely utilized for the synthesis of complex lipids and as a substrate for cyclooxygenase (COX) enzymes to produce series-1 prostaglandins.

  • Mitochondria: Mitochondria are the primary sites of fatty acid β-oxidation. ACSL isoforms, such as ACSL1 and ACSL5, have been identified on the outer mitochondrial membrane.[2][3] The mitochondrial pool of this compound is likely destined for β-oxidation to generate ATP.

  • Peroxisomes: Peroxisomes are also involved in the β-oxidation of very long-chain and branched-chain fatty acids.[6][7] Evidence suggests that peroxisomes play a role in the metabolism of 8,11,14-eicosatrienoic acid.[8] The presence of ACSL4 on peroxisomes further supports the existence of a peroxisomal pool of this compound.[4] This pool may be involved in specific metabolic pathways unique to this organelle.

Quantitative Data on Subcellular Acyl-CoA Distribution

Direct quantitative analysis of the subcellular distribution of this compound is a technically challenging endeavor and specific data is scarce in the literature. However, the principles of such an analysis have been established for other acyl-CoA species. The following table illustrates the expected format for presenting such data, which can be obtained using the experimental protocols outlined in the subsequent section.

Subcellular FractionThis compound Concentration (pmol/mg protein)Reference
Whole Cell LysateData to be determined
CytosolData to be determined
MitochondriaData to be determined
Endoplasmic ReticulumData to be determined
PeroxisomesData to be determined
NucleusData to be determined

Note: The values in this table are placeholders and need to be determined experimentally.

Experimental Protocols

The determination of the subcellular localization of this compound pools requires a combination of subcellular fractionation and sensitive analytical techniques.

Subcellular Fractionation by Differential Centrifugation

This protocol describes the separation of major organelles from cultured cells or tissues.

Materials:

  • Cell culture or tissue sample

  • Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4)

  • Dounce homogenizer

  • Refrigerated centrifuge

  • Ultracentrifuge

Procedure:

  • Harvest cells or finely mince tissue and wash with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet or tissue in ice-cold homogenization buffer.

  • Homogenize the sample using a Dounce homogenizer with a loose-fitting pestle until approximately 80-90% of cells are lysed, as monitored by microscopy.

  • Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei.

  • Carefully collect the supernatant (post-nuclear supernatant) and centrifuge at a medium speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet mitochondria.

  • Collect the supernatant (post-mitochondrial supernatant) and centrifuge at a high speed in an ultracentrifuge (e.g., 100,000 x g) for 1 hour at 4°C to pellet the microsomal fraction (containing ER and Golgi).

  • The final supernatant is the cytosolic fraction.

  • Wash each pellet with homogenization buffer and re-centrifuge to minimize cross-contamination.

  • Store all fractions at -80°C until further analysis.

Quantitative Analysis of Acyl-CoAs by SILEC-SF and LC-MS/MS

The Stable Isotope Labeling of Essential nutrients in cell Culture - Subcellular Fractionation (SILEC-SF) method provides a rigorous approach for the accurate quantification of acyl-CoAs in subcellular compartments.[8][9]

Principle: Cells are cultured in a medium containing a stable isotope-labeled precursor of Coenzyme A (e.g., 13C-pantothenate) to generate "heavy" acyl-CoA internal standards. These labeled cells are mixed with the "light" experimental cells before subcellular fractionation. The ratio of light to heavy acyl-CoAs in each fraction is then determined by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), allowing for accurate quantification that corrects for sample loss during fractionation and analysis.

Procedure:

  • Stable Isotope Labeling: Culture a batch of cells in a medium containing the stable isotope-labeled precursor for several passages to ensure complete labeling of the acyl-CoA pool.

  • Sample Mixing: Harvest the "heavy" labeled cells and the "light" experimental cells. Mix them in a 1:1 ratio based on cell number or protein content.

  • Subcellular Fractionation: Perform subcellular fractionation on the mixed cell population as described in Protocol 4.1.

  • Acyl-CoA Extraction: Extract acyl-CoAs from each subcellular fraction using a suitable method, such as solid-phase extraction.

  • LC-MS/MS Analysis: Analyze the extracted acyl-CoAs by reverse-phase LC-MS/MS. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect the precursor and product ions for both the light (endogenous) and heavy (internal standard) this compound.

  • Quantification: Calculate the amount of endogenous this compound in each fraction based on the peak area ratio of the light to heavy species and the known amount of the heavy internal standard added.

Visualizing Metabolic Pathways and Workflows

Signaling Pathway of this compound Metabolism

cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondria cluster_Perox Peroxisomes DGLA 8,11,14-Eicosatrienoic Acid (DGLA) DGLA_CoA This compound DGLA->DGLA_CoA ACSLs PGE1 Prostaglandin (B15479496) E1 DGLA_CoA->PGE1 COX AA_CoA Arachidonoyl-CoA DGLA_CoA->AA_CoA Elongase Complex_Lipids Complex Lipids (Phospholipids, Triglycerides) DGLA_CoA->Complex_Lipids Acyltransferases Beta_Oxidation β-Oxidation DGLA_CoA->Beta_Oxidation er_label ACSL3, ACSL4 mito_label ACSL1, ACSL5 perox_label ACSL4

Caption: Metabolic fate of this compound in different subcellular compartments.

Experimental Workflow for Subcellular Quantification

start Start: Experimental & Stable Isotope-Labeled Cells mix Mix Cell Populations (1:1) start->mix homogenize Homogenization mix->homogenize diff_cent Differential Centrifugation homogenize->diff_cent fractions Subcellular Fractions (Nuclei, Mito, ER, Cyto) diff_cent->fractions extract Acyl-CoA Extraction fractions->extract lcms LC-MS/MS Analysis extract->lcms quant Quantification of Light/Heavy Acyl-CoA Ratios lcms->quant end End: Subcellular Acyl-CoA Concentrations quant->end

Caption: Workflow for the quantitative analysis of subcellular acyl-CoA pools using SILEC-SF.

Implications for Drug Development

A detailed understanding of the subcellular localization of this compound has significant implications for the development of therapeutic agents targeting eicosanoid metabolism.

  • Targeting Specific Pools: Drugs can be designed to selectively inhibit the ACSL isoforms responsible for generating this compound in specific subcellular compartments. This would allow for the modulation of distinct metabolic pathways (e.g., prostaglandin synthesis vs. β-oxidation) with greater precision and potentially fewer off-target effects.

  • Modulating Substrate Availability: By understanding how this compound is trafficked between organelles, it may be possible to develop strategies to alter its availability to key enzymes, such as cyclooxygenases.

  • Informing on Disease Mechanisms: Aberrant subcellular localization of acyl-CoA pools may be a feature of certain metabolic diseases. Investigating the distribution of this compound in disease models could provide novel insights into pathophysiology and identify new therapeutic targets.

Conclusion

While direct quantitative data on the subcellular localization of this compound is an area requiring further investigation, a strong inferential case can be made for its presence in the endoplasmic reticulum, mitochondria, and peroxisomes. The experimental protocols detailed in this guide provide a robust framework for the definitive quantification of these subcellular pools. Such studies are crucial for advancing our understanding of fatty acid metabolism and for the rational design of novel therapeutics targeting pathways involving this important lipid mediator.

References

An In-depth Technical Guide to the Genetic Regulation of 8,11,14-Eicosatrienoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the genetic and molecular mechanisms governing the metabolism of 8,11,14-eicosatrienoyl-CoA, the activated form of dihomo-γ-linolenic acid (DGLA). As a critical intermediate in the biosynthesis of arachidonic acid and a substrate for the production of anti-inflammatory eicosanoids, the regulation of its metabolic fate is of significant interest in both physiological and pathological contexts. This document details the key enzymes, the genes that encode them, and the complex transcriptional networks that control their expression. We present quantitative data on gene expression, detailed experimental protocols for studying these pathways, and visual diagrams of the core signaling and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to this compound Metabolism

This compound is a 20-carbon polyunsaturated fatty acyl-CoA that occupies a pivotal branch point in the omega-6 fatty acid metabolic pathway. It is synthesized from γ-linolenoyl-CoA via the action of an elongase enzyme and is subsequently desaturated to form arachidonoyl-CoA, the precursor to pro-inflammatory prostaglandins (B1171923) and leukotrienes. Alternatively, the free acid form, DGLA, can be metabolized to produce anti-inflammatory 1-series prostaglandins and 15-(S)-hydroxyeicosatrienoic acid (15-HETrE). The tight regulation of the enzymes that produce and consume this compound is therefore crucial for maintaining inflammatory homeostasis.

The key enzymatic steps directly involving this compound are its synthesis by ELOVL5 and its conversion to arachidonoyl-CoA by Δ5-desaturase, which is encoded by the FADS1 gene. The genetic regulation of these enzymes is orchestrated by a network of transcription factors that respond to hormonal and nutritional signals.

Key Genes and Enzymes

The metabolism of this compound is primarily controlled by two key enzymes:

  • Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5): This enzyme catalyzes the elongation of γ-linolenic acid (18:3n-6) to DGLA (20:3n-6), which is then converted to this compound.

  • Fatty Acid Desaturase 1 (FADS1 or Δ5-Desaturase): This is the rate-limiting enzyme that introduces a double bond at the delta-5 position of this compound to produce arachidonoyl-CoA.

The expression of the genes encoding these enzymes, ELOVL5 and FADS1, is tightly controlled by a cohort of transcription factors.

Transcriptional Regulation

The expression of FADS1 and ELOVL5 is predominantly regulated by the following transcription factors:

  • Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): A master regulator of lipogenesis, SREBP-1c is potently induced by insulin (B600854) and plays a major role in activating the transcription of genes involved in fatty acid synthesis, including FADS1 and ELOVL5.

  • Liver X Receptors (LXRs): These nuclear receptors are activated by oxysterols and in turn, induce the expression of SREBP-1c, thereby indirectly promoting lipogenesis.

  • Carbohydrate-Responsive Element-Binding Protein (ChREBP): Activated by glucose metabolites, ChREBP works in concert with SREBP-1c to upregulate lipogenic genes in response to high carbohydrate intake.

  • Peroxisome Proliferator-Activated Receptor Alpha (PPARα): This transcription factor is activated by fatty acids and fibrate drugs. Its role is more complex, as it can both induce and repress genes involved in fatty acid metabolism depending on the physiological context.

  • Polyunsaturated Fatty Acids (PUFAs): PUFAs, particularly those of the n-3 and n-6 series, are known to suppress the processing and activity of SREBP-1c, thereby inhibiting the expression of its target genes, including FADS1.

Signaling Pathways

The activity of the aforementioned transcription factors is modulated by intricate signaling cascades initiated by hormonal and nutritional cues.

Insulin Signaling Pathway and SREBP-1c Activation

Insulin is a potent activator of SREBP-1c, promoting lipogenesis. This is achieved through a signaling cascade that increases both the transcription of the SREBF1 gene and the proteolytic processing of the SREBP-1c protein from its inactive precursor in the endoplasmic reticulum to its active form in the nucleus.

Insulin_SREBP1c_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor PI3K PI3K Insulin_Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 SREBP1c_Processing SREBP-1c Processing (ER to Golgi) mTORC1->SREBP1c_Processing stimulates SREBP1c_Transcription SREBP-1c Transcription mTORC1->SREBP1c_Transcription stimulates nSREBP1c Nuclear SREBP-1c SREBP1c_Processing->nSREBP1c Lipogenic_Genes Lipogenic Gene Transcription (FADS1, ELOVL5, etc.) nSREBP1c->Lipogenic_Genes activates LXR LXR LXR->SREBP1c_Transcription activates SREBP1c_Transcription->nSREBP1c

Caption: Insulin signaling pathway leading to SREBP-1c activation.

PUFA-Mediated Inhibition of SREBP-1c

Polyunsaturated fatty acids act as negative regulators of SREBP-1c, thereby reducing the synthesis of this compound and its subsequent conversion to arachidonoyl-CoA. PUFAs achieve this by suppressing the proteolytic cleavage of SREBP-1c and accelerating the degradation of its mRNA.

PUFA_Inhibition_Pathway PUFA PUFAs SREBP1c_Processing SREBP-1c Processing PUFA->SREBP1c_Processing inhibits SREBP1c_mRNA_Stability SREBP-1c mRNA Stability PUFA->SREBP1c_mRNA_Stability decreases nSREBP1c Nuclear SREBP-1c SREBP1c_Processing->nSREBP1c Lipogenic_Gene_Expression Lipogenic Gene Expression (FADS1, ELOVL5) nSREBP1c->Lipogenic_Gene_Expression reduced activation SREBP1c_mRNA_Stability->nSREBP1c

Caption: PUFA-mediated inhibition of SREBP-1c activity.

Quantitative Data

The following tables summarize quantitative data on the genetic regulation of key enzymes in this compound metabolism.

Table 1: Regulation of Gene Expression of Key Enzymes in Rodent Liver

GeneRegulatorTreatmentFold Change in mRNA ExpressionReference
Fads1PPARαWY14643 (agonist)↑ (significant induction)[1]
Fads2PPARαWY14643 (agonist)↑ (significant induction)[1]
Elovl5PPARαWY14643 (agonist)↑ 14-fold[1]
Fads1PUFA (EPA)EPA treatment in 3T3-L1 adipocytes↓ (significant downregulation)[2]
Fads2PUFA (EPA)EPA treatment in 3T3-L1 adipocytes↓ (significant downregulation)[2]
Srebp-1cLXRT0901317 (agonist)↑ (marked increase)[3]
Lipogenic GenesChREBPHigh Glucose↑ (up to 7-fold for Srebp-1c)[4]

Table 2: Substrate Specificity of Human ELOVL5

Substrate (Acyl-CoA)Relative Activity (%)
C18:3, n-6 (γ-linolenic acid)100
C18:4, n-3 (Stearidonic acid)80
C20:4, n-6 (Arachidonic acid)60
C20:5, n-3 (Eicosapentaenoic acid)50
C18:2, n-6 (Linoleic acid)20

Note: Data are illustrative and compiled from multiple sources describing ELOVL5 activity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the genetic regulation of this compound metabolism.

Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of fatty acid methyl esters (FAMEs) from biological samples.

1. Lipid Extraction:

  • Homogenize tissue or cells in a 2:1 (v/v) mixture of chloroform:methanol.

  • Add water to induce phase separation.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

2. Saponification and Methylation:

  • Resuspend the dried lipid extract in methanolic NaOH.

  • Heat at 100°C for 5 minutes.

  • Add boron trifluoride-methanol and heat at 100°C for 30 minutes to form FAMEs.

  • Add hexane (B92381) and saturated NaCl to extract the FAMEs into the upper hexane layer.

3. GC-MS Analysis:

  • Inject 1 µL of the hexane layer into a GC-MS system equipped with a capillary column (e.g., TR-FAME, 30m x 0.25mm, 0.25µm film thickness).[5]

  • Use helium as the carrier gas at a constant flow of 1.0 mL/min.[5]

  • Employ a temperature gradient suitable for separating FAMEs (e.g., initial hold at 50°C, ramp to 220°C, then to 250°C).[5]

  • The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of 45-600 m/z.[5]

  • Identify and quantify individual FAMEs by comparing their retention times and mass spectra to those of known standards.

Quantification of mRNA Levels by Northern Blotting

This protocol describes the detection and quantification of specific mRNA transcripts.

1. RNA Isolation and Electrophoresis:

  • Isolate total RNA from cells or tissues using a TRIzol-based method.

  • Separate 10-20 µg of total RNA on a denaturing formaldehyde-agarose gel.

2. Transfer and Crosslinking:

  • Transfer the separated RNA to a nylon membrane via capillary action.

  • Crosslink the RNA to the membrane using UV irradiation.

3. Probe Labeling and Hybridization:

  • Synthesize a radiolabeled (e.g., with ³²P-dCTP) single-stranded DNA probe complementary to the target mRNA (e.g., FADS1).

  • Pre-hybridize the membrane in a hybridization buffer at 68°C for 1 hour.

  • Add the labeled probe to the hybridization buffer and incubate overnight at 68°C.

4. Washing and Detection:

  • Wash the membrane under stringent conditions to remove non-specifically bound probe.

  • Expose the membrane to X-ray film or a phosphorimager screen to detect the hybridized probe.

  • Quantify the signal intensity using densitometry and normalize to a housekeeping gene (e.g., GAPDH).

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Transcription Factor Binding Analysis

This workflow outlines the key steps to identify the genomic binding sites of a transcription factor like SREBP-1c.

ChIP_Seq_Workflow Start Start: Hepatocytes (e.g., high glucose/insulin) Crosslinking 1. Crosslink Proteins to DNA (Formaldehyde) Start->Crosslinking Lysis 2. Cell Lysis & Chromatin Shearing (Sonication) Crosslinking->Lysis IP 3. Immunoprecipitation (Anti-SREBP-1c antibody) Lysis->IP Reverse_Crosslink 4. Reverse Crosslinks & Purify DNA IP->Reverse_Crosslink Library_Prep 5. DNA Library Preparation (Adaptor ligation) Reverse_Crosslink->Library_Prep Sequencing 6. High-Throughput Sequencing Library_Prep->Sequencing Analysis 7. Data Analysis (Peak calling, motif analysis) Sequencing->Analysis End End: SREBP-1c Binding Sites Analysis->End

Caption: Experimental workflow for ChIP-seq analysis.

Luciferase Reporter Assay for Promoter Activity

This protocol is used to measure the activity of a gene's promoter in response to various stimuli.

1. Plasmid Construction:

  • Clone the promoter region of the gene of interest (e.g., FADS1) upstream of a luciferase reporter gene in an expression vector.

  • Co-transfect this reporter construct into cultured cells along with an expression vector for a transcription factor (e.g., SREBP-1c) and a control vector expressing Renilla luciferase (for normalization).

2. Cell Culture and Treatment:

  • Culture the transfected cells under desired conditions (e.g., with or without insulin).

3. Cell Lysis and Luciferase Assay:

  • After treatment, lyse the cells using a passive lysis buffer.

  • Measure firefly luciferase activity in the cell lysate using a luminometer after the addition of luciferin (B1168401) substrate.

  • Measure Renilla luciferase activity for normalization.

4. Data Analysis:

  • Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal.

  • Compare the relative luciferase activity between different treatment groups to determine the effect on promoter activity.

Conclusion

The genetic regulation of this compound metabolism is a complex process orchestrated by a network of transcription factors that respond to a variety of hormonal and nutritional signals. The key enzymes, ELOVL5 and FADS1, are transcriptionally regulated by SREBP-1c, LXR, ChREBP, and PPARα, with PUFAs acting as potent inhibitors of this pathway. A thorough understanding of these regulatory mechanisms, facilitated by the experimental approaches detailed in this guide, is essential for the development of novel therapeutic strategies targeting metabolic and inflammatory diseases. The provided data and protocols serve as a valuable resource for researchers and professionals working to unravel the intricacies of fatty acid metabolism and its impact on human health.

References

The Pivotal Role of 8,11,14-Eicosatrienoyl-CoA in Cellular Signaling and Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8,11,14-Eicosatrienoyl-CoA, the metabolically activated form of dihomo-γ-linolenic acid (DGLA), stands at a critical juncture of lipid metabolism and cellular signaling. This technical guide provides an in-depth exploration of the multifaceted functions of this compound across various cell types, including immune cells, cancer cells, platelets, and neurons. It delves into the intricate enzymatic pathways that govern its synthesis and metabolism, its profound impact on inflammatory processes, cell proliferation, and neurological functions, and the potential for targeting this molecule in drug development. This document summarizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of the associated signaling pathways to serve as a comprehensive resource for the scientific community.

Introduction

This compound is the coenzyme A thioester of the omega-6 polyunsaturated fatty acid, dihomo-γ-linolenic acid (DGLA). The conversion of DGLA to its CoA derivative is a prerequisite for its entry into various metabolic and signaling pathways. This activated form serves as a central precursor for the biosynthesis of a diverse array of bioactive lipid mediators, including eicosanoids of series 1 and 3, which are known to possess both pro- and anti-inflammatory properties. Furthermore, this compound is a key intermediate in the pathway leading to the formation of arachidonoyl-CoA, the precursor to the highly inflammatory series 2 eicosanoids. The balance between these metabolic fates of this compound is crucial in determining the cellular response to various stimuli and plays a significant role in the pathophysiology of numerous diseases.

Biosynthesis and Metabolism of this compound

The intracellular pool of this compound is primarily derived from the dietary essential fatty acid linoleic acid (LA). The biosynthetic pathway involves a series of desaturation and elongation steps.

  • From Linoleic Acid to DGLA: Linoleic acid is first converted to γ-linolenic acid (GLA) by the enzyme Δ6-desaturase. Subsequently, GLA is elongated by an elongase enzyme to form DGLA.

  • Activation to this compound: DGLA is then activated to this compound by a family of enzymes known as acyl-CoA synthetases (ACSLs). This activation step is crucial for its subsequent metabolic processing.

  • Metabolic Fates: Once formed, this compound can follow several metabolic routes:

    • Desaturation to Arachidonoyl-CoA: The enzyme Δ5-desaturase converts this compound to arachidonoyl-CoA, the precursor of pro-inflammatory prostaglandins (B1171923) and leukotrienes of the 2-series.

    • Incorporation into Phospholipids: this compound can be incorporated into the cell's phospholipid membranes, where it can be later released by phospholipases to become a substrate for eicosanoid synthesis.

    • Direct Metabolism: The DGLA moiety can be released from the CoA ester and directly metabolized by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes.

Linoleic Acid Linoleic Acid γ-Linolenic Acid (GLA) γ-Linolenic Acid (GLA) Linoleic Acid->γ-Linolenic Acid (GLA) Δ6-Desaturase Dihomo-γ-linolenic Acid (DGLA) Dihomo-γ-linolenic Acid (DGLA) γ-Linolenic Acid (GLA)->Dihomo-γ-linolenic Acid (DGLA) Elongase This compound This compound Dihomo-γ-linolenic Acid (DGLA)->this compound Acyl-CoA Synthetase Eicosanoids (Series 1 & 3) Eicosanoids (Series 1 & 3) Dihomo-γ-linolenic Acid (DGLA)->Eicosanoids (Series 1 & 3) COX, LOX, CYP450 Arachidonoyl-CoA Arachidonoyl-CoA This compound->Arachidonoyl-CoA Δ5-Desaturase Membrane Phospholipids Membrane Phospholipids This compound->Membrane Phospholipids Eicosanoids (Series 2) Eicosanoids (Series 2) Arachidonoyl-CoA->Eicosanoids (Series 2)

Biosynthesis pathway of this compound.

Function in Specific Cell Types

Immune Cells (Macrophages and Leukocytes)

In immune cells, this compound plays a crucial role in modulating the inflammatory response. The metabolism of its parent molecule, DGLA, by COX and LOX enzymes gives rise to anti-inflammatory eicosanoids.

  • Anti-inflammatory Effects: DGLA is a substrate for COX enzymes, leading to the production of prostaglandin (B15479496) E1 (PGE1), which has anti-inflammatory properties.[1] It also competitively inhibits the metabolism of arachidonic acid by COX enzymes, thereby reducing the production of pro-inflammatory PGE2.[2] Furthermore, DGLA is metabolized by 15-lipoxygenase (15-LOX) to 15-hydroxyeicosatrienoic acid (15-HETrE), which can inhibit the production of pro-inflammatory leukotrienes from arachidonic acid.[1]

  • Cytokine Production: Studies have shown that DGLA can significantly reduce the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in human leukocytes, an effect that appears to be independent of COX activity.[3][4] DGLA has also been shown to attenuate the expression of pro-inflammatory genes such as MCP-1 and ICAM-1 in macrophages.[5]

DGLA Dihomo-γ-linolenic Acid AA Arachidonic Acid DGLA->AA Competes for COX COX COX-1, COX-2 DGLA->COX LOX15 15-LOX DGLA->LOX15 TNFa TNF-α Production DGLA->TNFa Inhibits AA->COX Leukotrienes Leukotrienes (Pro-inflammatory) AA->Leukotrienes PGE1 Prostaglandin E1 (PGE1) (Anti-inflammatory) COX->PGE1 PGE2 Prostaglandin E2 (PGE2) (Pro-inflammatory) COX->PGE2 HETrE15 15-HETrE (Anti-inflammatory) LOX15->HETrE15 HETrE15->Leukotrienes Inhibits

DGLA metabolism and anti-inflammatory signaling in immune cells.

Cancer Cells

The role of this compound and its precursor DGLA in cancer is complex and appears to be cell-type dependent.

  • Anti-proliferative and Pro-apoptotic Effects: Several studies have reported that DGLA can inhibit the proliferation and induce apoptosis in various cancer cell lines, including colon, cervical, and breast cancer cells.[6][7] The proposed mechanisms include the generation of reactive oxygen species and the production of anti-proliferative metabolites like PGE1.[7][8]

  • Induction of Ferroptosis: Recent research has highlighted a novel anti-cancer mechanism of DGLA involving the induction of ferroptosis, an iron-dependent form of programmed cell death, in human cancer cells.[9]

  • Contrasting Pro--tumorigenic Roles: It is important to note that some studies have suggested a potential pro-cancer role for DGLA, possibly due to its conversion to the pro-inflammatory arachidonic acid.[6] The balance between the anti- and pro-tumorigenic effects likely depends on the specific cancer cell type and its metabolic phenotype.

Cell LineEffect of DGLAConcentrationReference
Human Colon Cancer (HCA-7)Inhibition of cell growth, cell cycle arrest, apoptosisNot specified[6]
Human Cervical Carcinoma (KB-3-1)Inhibition of cell proliferation (dose-dependent)Not specified[6]
Human Breast CarcinomaStimulation of cell growth (at low doses)Not specified[6]
Platelets

In platelets, this compound is involved in the regulation of aggregation.

  • Metabolism in Platelets: Human platelets metabolize DGLA via COX and LOX pathways to produce various eicosanoids, including PGE1, PGD1, and 12-hydroxy-8,10,14-eicosatrienoic acid.[10]

  • Anti-thrombotic Effects: Orally administered DGLA has been shown to have antithrombotic effects in humans, which is associated with an increased capacity of platelets to synthesize PGE1.[11]

  • Potentiation of Aggregation: Paradoxically, under certain experimental conditions, a DGLA metabolite has been suggested to potentiate platelet aggregation induced by thrombin, an effect potentially mediated through the lipoxygenase pathway.[12]

Neurons

The function of this compound in the nervous system is an emerging area of research, with evidence pointing towards its involvement in neurodegenerative processes.

  • Metabolism by CYP450 Enzymes: In the brain, DGLA can be metabolized by cytochrome P450 (CYP) enzymes and subsequently by epoxide hydrolases (EH) to form dihydroxyeicosadienoic acids (DHEDs).[6][7]

  • Induction of Ferroptosis-Mediated Neurodegeneration: Studies have shown that these DGLA-derived metabolites can trigger ferroptosis-mediated neurodegeneration, particularly in dopaminergic neurons.[6][7] This suggests a potential role for DGLA metabolism in the pathogenesis of neurodegenerative diseases like Parkinson's disease.

Quantitative Data

ParameterEnzymeSubstrateValueCell Type/SystemReference
Enzyme Kinetics
KmCOX-1Arachidonic Acid-Ovine[2]
COX-1Dihomo-γ-linolenic AcidHigher than AAOvine[2]
KmCOX-2Arachidonic AcidSimilar to DGLAOvine[2]
KmCOX-2Dihomo-γ-linolenic AcidSimilar to AAOvine[2]
VmaxCOX-1Arachidonic AcidHigher than DGLAOvine[2]
VmaxCOX-1Dihomo-γ-linolenic AcidLower than AAOvine[2]
VmaxCOX-2Arachidonic AcidSimilar to DGLAOvine[2]
VmaxCOX-2Dihomo-γ-linolenic AcidSimilar to AAOvine[2]
Cellular Effects
TNF-α Production-Dihomo-γ-linolenic AcidReduced to 60% of controlHuman PBMC[3]
MCP-1 Expression-Dihomo-γ-linolenic AcidSignificant inhibitionHuman THP-1 Macrophages[5]
ICAM-1 Expression-Dihomo-γ-linolenic AcidSignificant inhibitionHuman THP-1 Macrophages[5]

Experimental Protocols

Macrophage Culture and Stimulation for DGLA Metabolism Studies

This protocol outlines the general steps for culturing macrophages and stimulating them to study the metabolism of DGLA.

  • Macrophage Isolation and Culture:

    • Isolate primary macrophages (e.g., mouse peritoneal macrophages or human monocyte-derived macrophages) using standard procedures.[3] Alternatively, use a macrophage cell line such as RAW264.7.

    • Culture the cells in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Fatty Acid Supplementation:

    • Prepare a stock solution of DGLA complexed to fatty acid-free bovine serum albumin (BSA).

    • Supplement the culture medium with the DGLA-BSA complex at the desired concentration (e.g., 50-100 µM) and incubate for a specified period (e.g., 24-48 hours) to allow for cellular uptake and incorporation.

  • Macrophage Stimulation:

    • To induce an inflammatory response, stimulate the DGLA-treated macrophages with an agonist such as lipopolysaccharide (LPS) (e.g., 10-100 ng/mL) or interferon-gamma (IFN-γ) (e.g., 20 ng/mL) for a defined time course.[5][13]

  • Analysis of Metabolites and Cellular Responses:

    • Collect the cell culture supernatant and cell lysates.

    • Analyze the supernatant for secreted cytokines (e.g., TNF-α) using ELISA.

    • Extract lipids from the cell lysates and supernatant for analysis of DGLA metabolites (e.g., PGE1, 15-HETrE) by LC-MS/MS.

    • Isolate RNA from cell lysates to analyze the expression of inflammatory genes by RT-qPCR.

cluster_0 Cell Culture and Treatment cluster_1 Analysis Isolate/Culture Macrophages Isolate/Culture Macrophages Supplement with DGLA-BSA Supplement with DGLA-BSA Isolate/Culture Macrophages->Supplement with DGLA-BSA Stimulate with LPS/IFN-γ Stimulate with LPS/IFN-γ Supplement with DGLA-BSA->Stimulate with LPS/IFN-γ Collect Supernatant & Lysates Collect Supernatant & Lysates Stimulate with LPS/IFN-γ->Collect Supernatant & Lysates ELISA (Cytokines) ELISA (Cytokines) Collect Supernatant & Lysates->ELISA (Cytokines) LC-MS/MS (Lipid Metabolites) LC-MS/MS (Lipid Metabolites) Collect Supernatant & Lysates->LC-MS/MS (Lipid Metabolites) RT-qPCR (Gene Expression) RT-qPCR (Gene Expression) Collect Supernatant & Lysates->RT-qPCR (Gene Expression)

Workflow for studying DGLA metabolism in macrophages.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of this compound in cellular extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation:

    • Harvest cultured cells and rapidly quench metabolic activity (e.g., by washing with ice-cold saline and flash-freezing).

    • Extract acyl-CoAs from the cell pellet using an appropriate solvent system (e.g., a mixture of isopropanol, water, and acetic acid).

    • Include an internal standard (e.g., a stable isotope-labeled acyl-CoA) in the extraction solvent for accurate quantification.

    • Perform a solid-phase extraction (SPE) step to enrich for acyl-CoAs and remove interfering substances.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

    • Separate the acyl-CoAs using a C18 reversed-phase HPLC column with a gradient elution of mobile phases (e.g., water and acetonitrile (B52724) with a small percentage of formic acid).

    • Detect and quantify the acyl-CoAs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound and the internal standard should be optimized for maximum sensitivity and specificity.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the internal standard.

    • Generate a standard curve using known concentrations of this compound.

    • Calculate the concentration of this compound in the samples by comparing their peak area ratios to the standard curve.

Conclusion and Future Directions

This compound is a central and dynamic player in cellular physiology and pathology. Its position as a precursor to both anti- and pro-inflammatory lipid mediators, as well as its influence on cell proliferation and survival, underscores its importance as a potential therapeutic target. The ability to modulate the metabolic fate of this compound, for instance, by inhibiting Δ5-desaturase to favor the production of anti-inflammatory eicosanoids, holds promise for the treatment of inflammatory diseases and certain cancers. However, the context-dependent and sometimes opposing roles of its metabolites necessitate a deeper understanding of the regulatory mechanisms governing its metabolism in different cell types and disease states. Future research should focus on elucidating the precise signaling pathways activated by the various metabolites of DGLA, developing more specific pharmacological tools to manipulate its metabolism, and conducting further pre-clinical and clinical studies to validate its therapeutic potential. The continued application of advanced analytical techniques, such as lipidomics and metabolomics, will be instrumental in unraveling the full spectrum of this compound's biological functions.

References

Methodological & Application

Application Note: Quantification of 8,11,14-Eicosatrienoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8,11,14-Eicosatrienoyl-CoA, also known as dihomo-γ-linolenoyl-CoA (DGLA-CoA), is the activated form of the omega-6 fatty acid dihomo-γ-linolenic acid (DGLA). As a key intermediate in the biosynthesis of various signaling molecules, including prostaglandins (B1171923) of the 1-series and leukotrienes, the accurate quantification of DGLA-CoA in biological matrices is crucial for understanding its role in physiological and pathological processes. This application note provides a detailed protocol for the sensitive and specific quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway of this compound

This compound is a central node in lipid metabolism. It is formed from γ-linolenic acid and is a precursor to arachidonic acid. DGLA itself can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce various eicosanoids. The CoA-ester is the activated form used in various metabolic pathways.

Signaling_Pathway Metabolic Pathway of this compound gamma_Linolenic_Acid γ-Linolenic Acid (18:3n-6) DGLA 8,11,14-Eicosatrienoic Acid (DGLA, 20:3n-6) gamma_Linolenic_Acid->DGLA Elongase DGLA_CoA This compound DGLA->DGLA_CoA Acyl-CoA Synthetase Arachidonic_Acid Arachidonic Acid (20:4n-6) DGLA->Arachidonic_Acid Δ5-desaturase Prostaglandins_1_Series Prostaglandins (Series 1, e.g., PGE1) DGLA->Prostaglandins_1_Series COX Leukotrienes_3_Series Leukotrienes (Series 3) DGLA->Leukotrienes_3_Series LOX

Caption: Metabolic pathway of this compound.

Experimental Workflow

The overall workflow for the quantification of this compound involves sample preparation, LC-MS/MS analysis, and data processing.

Experimental_Workflow LC-MS/MS Workflow for this compound Quantification Homogenization 2. Homogenization (in buffer) Extraction 3. Extraction (SPE or LLE) Homogenization->Extraction LC_Separation 4. LC Separation (Reversed-Phase) Extraction->LC_Separation MS_Detection 5. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: General workflow for this compound analysis.

Experimental Protocols

Materials and Reagents
Sample Preparation

Due to the unstable nature of long-chain acyl-CoAs, careful and rapid sample processing on ice is critical.[1]

  • Homogenization:

    • For tissue samples, weigh approximately 20-50 mg of frozen tissue.[2]

    • Homogenize the tissue on ice in a freshly prepared buffer, for example, 100 mM potassium phosphate monobasic (pH 4.9), mixed with an organic solvent mixture like acetonitrile:2-propanol:methanol (3:1:1) containing the internal standard.[1]

  • Extraction:

    • Solid-Phase Extraction (SPE): This is a common method for cleaning up and concentrating acyl-CoAs.[4][6]

      • Condition a C18 SPE cartridge with methanol followed by water.

      • Load the sample homogenate.

      • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol) to remove interfering substances.

      • Elute the acyl-CoAs with methanol.

      • Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

    • Liquid-Liquid Extraction (LLE): An alternative to SPE.

      • After homogenization, vortex and sonicate the sample.

      • Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes.[1]

      • Collect the supernatant for analysis.

LC-MS/MS Method

Liquid Chromatography (LC)

  • Column: A C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.[4]

  • Mobile Phase: A gradient elution is employed.

    • Mobile Phase A: Water with a modifier like ammonium hydroxide (to increase pH to ~10.5) or a small percentage of formic or acetic acid.[4][5]

    • Mobile Phase B: Acetonitrile or a mixture of acetonitrile and isopropanol.[7]

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, which is then ramped up to elute the more hydrophobic long-chain acyl-CoAs.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.

Tandem Mass Spectrometry (MS/MS)

  • Ionization: Positive electrospray ionization (ESI+) is commonly used.[1][6]

  • Scan Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[8]

  • MRM Transitions: For acyl-CoAs, a characteristic neutral loss of 507 Da (the adenosine (B11128) 3'-phosphate 5'-diphosphate moiety) is often observed.[2][6] The precursor ion will be the protonated molecule [M+H]+.

    • The molecular weight of 8,11,14-Eicosatrienoic acid is 306.48 g/mol .

    • The molecular weight of Coenzyme A is 767.53 g/mol .

    • The molecular weight of this compound is approximately 1056.0 g/mol (structure: C41H69N7O17P3S).

    • Predicted Precursor Ion [M+H]+: m/z 1057.0

    • Predicted Product Ion (after neutral loss of 507): m/z 550.0

  • Collision Energy: This will need to be optimized for the specific instrument and transition, but a starting point of 30-40 eV can be used.[1][6]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound1057.0550.0To be optimized
Heptadecanoyl-CoA (IS)1020.5513.5To be optimized

Data Presentation and Quantification

Calibration curves should be prepared using the this compound standard and the internal standard. The concentration range for the calibration curve should encompass the expected concentrations in the biological samples.[1] The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte to generate the calibration curve.

The following table is an example of how to present quantitative data. The values are hypothetical and should be replaced with experimental results.

Sample IDTissue TypeConcentration of this compound (pmol/mg tissue)Standard Deviation%CV
Control 1Liver1.230.1512.2
Control 2Liver1.350.1813.3
Treated 1Liver2.540.218.3
Treated 2Liver2.680.259.3

Conclusion

This application note provides a comprehensive framework for the development and implementation of a robust LC-MS/MS method for the quantification of this compound. The described sample preparation, chromatography, and mass spectrometry conditions are based on established methods for similar long-chain acyl-CoAs and can be adapted and optimized for specific instrumentation and research needs. The high sensitivity and selectivity of this method will enable researchers to accurately determine the levels of this important lipid intermediate in various biological systems.

References

Solid-Phase Extraction Protocol for 8,11,14-Eicosatrienoyl-CoA from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the solid-phase extraction (SPE) of 8,11,14-Eicosatrienoyl-CoA, a key intermediate in lipid metabolism, from tissue samples. The accurate quantification of this and other long-chain acyl-CoAs is vital for understanding metabolic pathways and the mechanism of action of developmental drugs. This protocol is a synthesis of established methods for the extraction and purification of long-chain acyl-CoAs, ensuring high recovery and reproducibility for downstream analysis by techniques such as LC-MS/MS.[1][2]

Introduction

This compound is a crucial molecule in the biosynthetic pathways of various bioactive lipids. Its accurate measurement in tissues can provide valuable insights into cellular metabolism in both healthy and diseased states. Solid-phase extraction is a widely used technique for the purification and concentration of analytes from complex biological matrices, offering significant advantages in removing interfering substances and improving the sensitivity of subsequent analytical methods.[3][4] This protocol outlines a robust SPE procedure specifically tailored for the isolation of this compound from tissue homogenates.

Data Presentation

The recovery of acyl-CoAs using solid-phase extraction can vary based on the acyl chain length, the tissue matrix, and the specific SPE sorbent used. The following table summarizes recovery data for various long-chain acyl-CoAs from tissue samples using different SPE methods, providing an expected range of efficiency for the protocol described herein.

Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)Tissue Type(s)Reference
Palmitoyl-CoAC16:0Oligonucleotide70-80%Rat heart, kidney, muscle[1]
Oleoyl-CoAC18:12-(2-pyridyl)ethyl silica (B1680970)83-90%Rat liver[2]
Arachidonyl-CoAC20:42-(2-pyridyl)ethyl silica83-90%Rat liver[2]
Acetyl-CoAC2:02-(2-pyridyl)ethyl silica93-104% (extraction)Rat liver[2]
Octanoyl-CoAC8:02-(2-pyridyl)ethyl silica93-104% (extraction)Rat liver[2]

Experimental Protocol

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissues.[1][2]

Materials
  • Tissues: Fresh or frozen tissue samples (e.g., liver, heart, muscle).[1]

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.[1]

  • Extraction Solvents:

    • Acetonitrile (ACN)

    • 2-Propanol (Isopropanol)

  • SPE Columns: Oligonucleotide purification columns or 2-(2-pyridyl)ethyl functionalized silica gel columns.[1][2]

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[2]

  • Elution Solution:

    • For Oligonucleotide columns: 2-Propanol.[1]

    • For 2-(2-pyridyl)ethyl silica columns: Methanol/250 mM Ammonium Formate (4:1, v/v).[2]

  • Internal Standard: A suitable stable isotope-labeled long-chain acyl-CoA (e.g., [d4]-Palmitoyl-CoA) should be added at the beginning of the extraction to account for procedural losses.

  • Equipment:

    • Glass homogenizer

    • Centrifuge capable of 12,000 x g and 4°C

    • SPE manifold

    • Nitrogen evaporator or vacuum concentrator

Methodology

1. Tissue Homogenization and Extraction

  • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.[1]

  • Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Add 1 mL of 2-Propanol to the homogenate and homogenize again.[1]

  • Transfer the homogenate to a centrifuge tube and add 2 mL of Acetonitrile.[1]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[5]

  • Carefully transfer the supernatant containing the acyl-CoAs to a clean tube.

2. Solid-Phase Extraction (SPE)

The following steps are generalized for anion-exchange SPE. Specific volumes may need to be optimized based on the column manufacturer's recommendations.

  • Column Conditioning: Condition the SPE column by passing 2 mL of methanol, followed by 2 mL of water, and finally 2 mL of the Homogenization Buffer.

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or with a gentle vacuum.

  • Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities and interfering substances.[2]

  • Elution: Elute the bound acyl-CoAs from the column using 1.5 mL of the appropriate Elution Solution (2-Propanol for oligonucleotide columns or Methanol/Ammonium Formate for 2-(2-pyridyl)ethyl silica columns).[1][2] Collect the eluate in a clean tube.

3. Sample Concentration and Reconstitution

  • Evaporate the collected eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried residue in a suitable solvent for your downstream analysis (e.g., 100 µL of a mobile phase-compatible solvent for LC-MS/MS).

Experimental Workflow Diagram

SPE_Workflow tissue 1. Tissue Sample (50-100mg) homogenization 2. Homogenize in KH2PO4 Buffer + 2-Propanol tissue->homogenization extraction 3. Extract with Acetonitrile homogenization->extraction centrifugation 4. Centrifuge (12,000 x g, 10 min, 4°C) extraction->centrifugation supernatant 5. Collect Supernatant centrifugation->supernatant spe 6. Solid-Phase Extraction supernatant->spe conditioning a. Condition Column spe->conditioning loading b. Load Sample spe->loading washing c. Wash Column spe->washing elution d. Elute Acyl-CoAs spe->elution concentration 7. Evaporate to Dryness elution->concentration reconstitution 8. Reconstitute for Analysis concentration->reconstitution analysis 9. LC-MS/MS Analysis reconstitution->analysis Eicosanoid_Pathway dgls Dihomo-γ-linolenic Acid (DGLA, 20:3n-6) acyl_coa_synthetase Acyl-CoA Synthetase dgls->acyl_coa_synthetase eicosatrienoyl_coa This compound acyl_coa_synthetase->eicosatrienoyl_coa cox Cyclooxygenase (COX) eicosatrienoyl_coa->cox lox Lipoxygenase (LOX) eicosatrienoyl_coa->lox prostaglandins Series-1 Prostaglandins (e.g., PGE1) cox->prostaglandins leukotrienes Series-3 Leukotrienes lox->leukotrienes

References

Chemical Synthesis of 8,11,14-Eicosatrienoyl-CoA for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical synthesis of 8,11,14-Eicosatrienoyl-CoA, a critical tool for research in lipid metabolism, signaling, and inflammation. The methodologies outlined are based on established chemical principles for the synthesis of long-chain fatty acyl-CoAs.

Introduction

This compound, also known as dihomo-γ-linolenoyl-CoA (DGLA-CoA), is the activated form of the omega-6 fatty acid dihomo-γ-linolenic acid. DGLA-CoA is a key intermediate in the biosynthesis of eicosanoids, a class of signaling molecules involved in inflammation and other physiological processes. Unlike arachidonoyl-CoA, which is the precursor to pro-inflammatory prostaglandins (B1171923) and leukotrienes of the 2- and 4-series, DGLA-CoA is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce anti-inflammatory eicosanoids of the 1- and 3-series, such as prostaglandin (B15479496) E1 (PGE1) and 15-hydroxyeicosatrienoic acid (15-HETrE).[1][2] This unique metabolic fate makes this compound a valuable substrate for studying the mechanisms of inflammation and for the development of novel anti-inflammatory therapeutics.

Chemical Synthesis of this compound

The chemical synthesis of long-chain acyl-CoAs like this compound can be achieved through several methods. The two most common and effective approaches are the Mixed Anhydride (B1165640) Method and the Carbonyldiimidazole (CDI) Method . Both methods involve the activation of the carboxylic acid group of 8,11,14-eicosatrienoic acid to facilitate its reaction with the thiol group of Coenzyme A.

Method 1: Mixed Anhydride Synthesis

This method involves the activation of the fatty acid with a chloroformate, typically ethyl chloroformate or isobutyl chloroformate, in the presence of a tertiary amine base to form a mixed anhydride. This highly reactive intermediate then readily acylates Coenzyme A.

Experimental Protocol:

Materials:

  • 8,11,14-Eicosatrienoic acid

  • Triethylamine (B128534) (TEA) or N-methylmorpholine

  • Ethyl chloroformate or Isobutyl chloroformate

  • Coenzyme A (free acid or trilithium salt)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous methanol

  • Sodium bicarbonate (NaHCO₃) solution (e.g., 0.5 M)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (dried overnight at >100°C)

Procedure:

  • Preparation of the Fatty Acid Solution:

    • Dissolve 8,11,14-eicosatrienoic acid in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen).

    • Cool the solution to -15°C in a dry ice/acetone bath.

  • Formation of the Mixed Anhydride:

    • Add triethylamine (1.1 equivalents) to the fatty acid solution and stir for 10 minutes.

    • Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the solution while maintaining the temperature at -15°C.

    • Allow the reaction to proceed for 30-60 minutes at -15°C. A white precipitate of triethylamine hydrochloride will form.

  • Preparation of the Coenzyme A Solution:

    • In a separate flask, dissolve Coenzyme A (1 equivalent) in a cold aqueous solution of sodium bicarbonate. The bicarbonate helps to maintain a basic pH and solubilize the Coenzyme A.

  • Coupling Reaction:

    • Slowly add the Coenzyme A solution to the mixed anhydride reaction mixture with vigorous stirring. The reaction is often performed in a biphasic system.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quenching and Extraction:

    • Quench the reaction by adding a small amount of water.

    • Acidify the mixture to pH 2-3 with dilute HCl.

    • Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate (B1210297) or butanol) to remove any unreacted fatty acid. The desired this compound will remain in the aqueous phase due to its polarity.

  • Purification:

    • The aqueous phase containing the product can be lyophilized.

    • The crude product is then purified by High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is typically used with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., potassium phosphate (B84403) or ammonium (B1175870) acetate).[3][4] The elution is monitored by UV absorbance at 260 nm, the absorbance maximum for the adenine (B156593) ring of Coenzyme A.

Quantitative Data (Typical):

ParameterValue
Yield 75-85% (based on Coenzyme A)[5]
Purity >95% (after HPLC purification)
Method 2: Carbonyldiimidazole (CDI) Synthesis

This method utilizes 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate the fatty acid, forming a highly reactive acyl-imidazolide intermediate. This intermediate then reacts with Coenzyme A. This method is often preferred due to its milder reaction conditions and high yields.[3][6]

Experimental Protocol:

Materials:

  • 8,11,14-Eicosatrienoic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Coenzyme A (free acid or trilithium salt)

  • Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃) solution (e.g., 0.5 M)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (dried overnight at >100°C)

Procedure:

  • Activation of the Fatty Acid:

    • Dissolve 8,11,14-eicosatrienoic acid (1.2 equivalents) in anhydrous THF or DMF in a flame-dried flask under an inert atmosphere.

    • Add CDI (1.1 equivalents) to the solution and stir at room temperature for 30-60 minutes. The completion of the activation can be monitored by the cessation of CO₂ evolution.

  • Preparation of the Coenzyme A Solution:

    • In a separate flask, dissolve Coenzyme A (1 equivalent) in a cold aqueous solution of sodium bicarbonate.

  • Coupling Reaction:

    • Add the Coenzyme A solution to the activated fatty acid mixture.

    • Stir the reaction at room temperature for 1-3 hours.

  • Work-up and Purification:

    • The work-up and purification steps are similar to the mixed anhydride method. The reaction mixture is typically acidified, extracted to remove unreacted fatty acid, and the aqueous phase containing the product is lyophilized.

    • Final purification is achieved by reversed-phase HPLC.[3][4]

Quantitative Data (Typical):

ParameterValue
Yield >90% (based on Coenzyme A)[6]
Purity >98% (after HPLC purification)

Diagrams

Synthesis_Workflow cluster_activation Step 1: Fatty Acid Activation cluster_coupling Step 2: Coupling with Coenzyme A cluster_purification Step 3: Purification FA 8,11,14-Eicosatrienoic Acid Activated_FA Activated Fatty Acid (Mixed Anhydride or Acyl-Imidazolide) FA->Activated_FA Anhydrous Solvent (THF or DMF) Reagent Activating Reagent (e.g., Ethyl Chloroformate or CDI) Reagent->Activated_FA Product Crude this compound Activated_FA->Product Aqueous Buffer CoA Coenzyme A CoA->Product HPLC Reversed-Phase HPLC Product->HPLC Pure_Product Pure this compound HPLC->Pure_Product Gradient Elution DGLA_Metabolism DGLA_CoA This compound (DGLA-CoA) COX Cyclooxygenase (COX) DGLA_CoA->COX LOX Lipoxygenase (LOX) DGLA_CoA->LOX PGE1 Prostaglandin E1 (PGE1) COX->PGE1 HETrE 15-Hydroxyeicosatrienoic Acid (15-HETrE) LOX->HETrE Anti_Inflammatory Anti-inflammatory Effects (Vasodilation, Inhibition of Platelet Aggregation) PGE1->Anti_Inflammatory HETrE->Anti_Inflammatory

References

Application Notes and Protocols for the Use of 8,11,14-Eicosatrienoyl-CoA as a Substrate in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction

8,11,14-Eicosatrienoyl-CoA, the coenzyme A ester of dihomo-γ-linolenic acid (DGLA), is a critical intermediate in the metabolism of polyunsaturated fatty acids (PUFAs). It serves as a key substrate for several enzymes involved in lipid signaling and metabolism, most notably fatty acid elongases and desaturases. The enzymatic conversion of this compound is a pivotal step in the biosynthesis of arachidonic acid, a precursor to a vast array of bioactive lipid mediators known as eicosanoids (e.g., prostaglandins, leukotrienes, and thromboxanes). Consequently, assays utilizing this compound are indispensable for characterizing enzyme function, screening for inhibitors, and elucidating the regulatory mechanisms of PUFA metabolism.

Biochemical Significance

This compound is positioned at a crucial juncture in the omega-6 fatty acid metabolic pathway. It is synthesized from γ-linolenoyl-CoA by an elongation step and is subsequently desaturated to form arachidonoyl-CoA. The enzymes that metabolize this compound are of significant interest in biomedical research due to their roles in inflammation, cardiovascular disease, and cancer.

The primary enzymes that utilize this compound as a substrate include:

  • Fatty Acid Elongase 2 (ELOVL2) and 5 (ELOVL5): These enzymes catalyze the addition of a two-carbon unit from malonyl-CoA to this compound, a key step in the production of very-long-chain fatty acids.[1][2] ELOVL2 and ELOVL5 exhibit specificity for polyunsaturated fatty acyl-CoAs.[1]

  • Delta-5 Desaturase (FADS1): This enzyme introduces a double bond at the delta-5 position of this compound to produce arachidonoyl-CoA.

  • Cyclooxygenases (COX) and Lipoxygenases (LOX): While these enzymes primarily act on the free fatty acid (arachidonic acid), the availability of the precursor 8,11,14-eicosatrienoic acid, and thus its CoA ester, is rate-limiting for the subsequent production of eicosanoids. Analogs of this fatty acid are known to inhibit COX and LOX enzymes.[3][4]

Understanding the kinetics and regulation of these enzymes is crucial for developing therapeutic agents that can modulate the inflammatory response and other pathological processes.

Data Presentation

Table 1: Enzymes Utilizing this compound and Related Compounds

EnzymeGene NameSubstrate(s)Product(s)Cellular LocalizationRelevance
Fatty Acid Elongase 2ELOVL2This compound, Malonyl-CoA, NADPH10,13,16-Docosatrienoyl-CoAEndoplasmic ReticulumElongation of polyunsaturated fatty acids.[1][5]
Fatty Acid Elongase 5ELOVL5This compound, Malonyl-CoA, NADPH10,13,16-Docosatrienoyl-CoAEndoplasmic ReticulumElongation of polyunsaturated fatty acids.[1][2]
Delta-5 DesaturaseFADS1This compound, NADHArachidonoyl-CoAEndoplasmic ReticulumRate-limiting step in arachidonic acid synthesis.

Note: Specific kinetic parameters (Km, Vmax) for this compound with these enzymes are highly dependent on the experimental system (e.g., purified enzyme vs. microsomal preparations) and assay conditions. Researchers are encouraged to determine these values empirically for their specific system.

Signaling Pathway

fatty_acid_metabolism cluster_n6 Omega-6 Pathway cluster_assay Enzyme Assay Focus Linoleic Acid Linoleic Acid gamma-Linolenic Acid gamma-Linolenic Acid Linoleic Acid->gamma-Linolenic Acid FADS2 (Delta-6 Desaturase) Dihomo-gamma-Linolenic Acid (DGLA) Dihomo-gamma-Linolenic Acid (DGLA) gamma-Linolenic Acid->Dihomo-gamma-Linolenic Acid (DGLA) ELOVL5 Arachidonic Acid (AA) Arachidonic Acid (AA) Dihomo-gamma-Linolenic Acid (DGLA)->Arachidonic Acid (AA) FADS1 (Delta-5 Desaturase) This compound This compound Dihomo-gamma-Linolenic Acid (DGLA)->this compound Acyl-CoA Synthetase Prostaglandins, Leukotrienes Prostaglandins, Leukotrienes Arachidonic Acid (AA)->Prostaglandins, Leukotrienes COX, LOX Product (e.g., 10,13,16-Docosatrienoyl-CoA) Product (e.g., 10,13,16-Docosatrienoyl-CoA) This compound->Product (e.g., 10,13,16-Docosatrienoyl-CoA) ELOVL2/5 + Malonyl-CoA, NADPH elongase_assay_workflow start Start prep Prepare Microsomes and Reagents start->prep reaction Incubate Microsomes with Substrates (this compound, [14C]-substrate, Malonyl-CoA, NADPH) prep->reaction stop Stop Reaction (Add KOH/Methanol) reaction->stop saponify Saponify (Hydrolyze CoA ester) stop->saponify neutralize Neutralize (Add HCl) saponify->neutralize extract Extract Fatty Acids (Hexane/Acetic Acid) neutralize->extract analyze Analyze Products (HPLC or Scintillation Counting) extract->analyze end End analyze->end

References

Application Note: High-Performance Liquid Chromatography Separation of Acyl-CoA Esters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Acyl-Coenzyme A (acyl-CoA) esters are crucial intermediates in cellular metabolism, playing a central role in fatty acid synthesis and degradation, the Krebs cycle, and the synthesis of complex lipids.[1] They are formed through the condensation of fatty acids and Coenzyme A (CoA).[2] Given their involvement in numerous metabolic pathways, the accurate quantification of acyl-CoA pools is vital for understanding cellular physiology and pathology, including metabolic diseases and cancer.[1][3] However, their analysis is challenging due to their low abundance in tissues and inherent instability.[4][5] High-performance liquid chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), provides a robust, sensitive, and specific method for the separation and quantification of various acyl-CoA species.[1][6]

Principle of Separation and Detection

The most common method for separating acyl-CoA esters is reversed-phase HPLC.[5][7] This technique separates molecules based on their hydrophobicity.

  • Stationary Phase: Separation is typically achieved using a C8 or C18 reversed-phase column.[4][8][9][10] The long hydrocarbon chains of these columns interact with the acyl chains of the CoA esters. Longer and more saturated acyl chains have stronger interactions, leading to longer retention times.

  • Mobile Phase: A gradient elution is employed, typically using a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724).[4][5][8] The gradient starts with a higher aqueous concentration and gradually increases the organic solvent concentration to elute the more hydrophobic, long-chain acyl-CoAs. Common mobile phase modifiers include ammonium (B1175870) hydroxide (B78521) or phosphate (B84403) buffers to control pH and improve peak shape.[4][7][8]

Detection Methods:

  • UV Detection: Acyl-CoA esters can be detected by their absorbance at approximately 254-260 nm.[5][9] While straightforward, this method has limited sensitivity, with detection limits in the picomole range.[2]

  • Fluorimetric Detection: Sensitivity can be significantly improved by derivatizing the acyl-CoA esters with a fluorescent agent like chloroacetaldehyde (B151913) to form acyl etheno-CoA esters.[2][5][11] This can lower the detection limit to the femtomole range, representing a roughly 300-fold increase in sensitivity over UV detection.[2]

  • Tandem Mass Spectrometry (LC-MS/MS): This is the most sensitive and specific method for acyl-CoA quantification.[1][6] Electrospray ionization (ESI) in positive ion mode is commonly used.[4][8] Quantification is achieved using multiple reaction monitoring (MRM), which provides high selectivity. A characteristic fragmentation pattern for all CoA esters is the neutral loss of the 3'-phosphate-adenosine-5'-diphosphate (B75964) portion (507 Da).[1][8] By monitoring this specific transition from the precursor ion to a product ion, picomole to sub-picomole levels of acyl-CoAs can be reliably quantified.[12]

Experimental Protocols

Protocol 1: Extraction of Acyl-CoA Esters from Tissues

This protocol is a generalized procedure adapted from several sources for the extraction of long-chain acyl-CoAs from animal tissues.[4][5]

Materials:

  • Frozen tissue sample

  • Internal Standard (IS) solution (e.g., 20 ng Heptadecanoyl-CoA, C17:0-CoA)

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH₂PO₄), pH 4.9[4]

  • Extraction Solvent: Acetonitrile:Isopropanol:Methanol (B129727) (3:1:1, v/v/v)[4]

  • Saturated Ammonium Sulfate (B86663) ((NH₄)₂SO₄)

  • Solid-Phase Extraction (SPE) C18 Cartridges

  • Methanol

  • Reconstitution Solution (e.g., 50% Methanol in water)

Procedure:

  • Homogenization: Place ~40-50 mg of frozen tissue in a tube on ice. Add 0.5 mL of ice-cold Homogenization Buffer and the internal standard.[4] Homogenize thoroughly using a tissue homogenizer.

  • Solvent Extraction: Add 0.5 mL of the cold Extraction Solvent to the homogenate.[4] Vortex vigorously for 2 minutes, then sonicate for 3 minutes in an ice bath.[4] For some methods, saturated ammonium sulfate and additional acetonitrile are added before vortexing.[5]

  • Phase Separation: Centrifuge the mixture at 16,000 x g for 10 minutes at 4°C.[4]

  • Collection: Carefully collect the supernatant, which contains the acyl-CoA esters.

  • Purification (SPE):

    • Condition a C18 SPE cartridge by washing with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with an aqueous buffer to remove polar impurities.

    • Elute the acyl-CoAs with methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of Reconstitution Solution for LC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Analysis of Long-Chain Acyl-CoA Esters

This protocol is based on established methods for separating long-chain acyl-CoAs using UPLC coupled with a triple quadrupole mass spectrometer.[4][8]

Instrumentation & Columns:

  • UPLC System: Waters ACQUITY UPLC system or equivalent.[4]

  • Mass Spectrometer: Thermo TSQ Quantum Ultra or equivalent triple quadrupole mass spectrometer.[4]

  • Column: Waters ACQUITY UPLC BEH C8 (2.1 x 150 mm, 1.7 µm) or a C18 column.[4][8]

  • Column Temperature: 40°C.[12]

Chromatographic Conditions:

  • Mobile Phase A: 15 mM Ammonium Hydroxide (NH₄OH) in Water.[4]

  • Mobile Phase B: 15 mM Ammonium Hydroxide (NH₄OH) in Acetonitrile.[4]

  • Flow Rate: 0.4 mL/min.[4]

  • Injection Volume: 5-30 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[4][8]

  • Scan Type: Multiple Reaction Monitoring (MRM).[1][3]

  • Nebulizer Gas (N₂): 35 psi (typical, instrument-dependent).[12]

  • ESI Needle Voltage: 5.5 kV.[12]

  • Source Temperature: 350°C.[12]

Data Presentation

Table 1: Comparison of HPLC/UPLC Chromatographic Conditions

Parameter Method 1 (Long-Chain)[8] Method 2 (Long-Chain)[4] Method 3 (General)[5]
Column Type C18 Reversed-Phase Acquity UPLC BEH C8 C18 Reversed-Phase
Column Dimensions Not Specified 2.1 x 150 mm, 1.7 µm Not Specified
Mobile Phase A Ammonium Hydroxide (pH 10.5) 15 mM NH₄OH in Water 75 mM KH₂PO₄
Mobile Phase B Acetonitrile 15 mM NH₄OH in Acetonitrile Acetonitrile with 600 mM Acetic Acid
Detection ESI-MS/MS (Positive Mode) ESI-MS/MS (Positive Mode) UV (260 nm)
Flow Rate Not Specified 0.4 mL/min 0.5 mL/min

| Column Temperature | Not Specified | Not Specified | 35°C |

Table 2: Example UPLC Gradient Elution Program[4]

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
0.0 0.4 80 20
2.8 0.4 55 45
3.0 0.4 75 25
4.0 0.4 35 65

| 4.5 | 0.4 | 80 | 20 |

Table 3: Example MRM Transitions for Acyl-CoA Quantification The primary quantitative transition monitors the neutral loss of 507 Da. A secondary transition to m/z 428 can be used for confirmation.[1]

CompoundPrecursor Ion [M+H]⁺ (m/z)Quantifier Ion [M-507+H]⁺ (m/z)Qualifier Ion (m/z)
Myristoyl-CoA (C14:0)994.5487.5428
Palmitoyl-CoA (C16:0)1022.6515.6428
Palmitoleoyl-CoA (C16:1)1020.6513.6428
Stearoyl-CoA (C18:0)1050.6543.6428
Oleoyl-CoA (C18:1)1048.6541.6428
Linoleoyl-CoA (C18:2)1046.6539.6428

Table 4: Representative Method Validation Data for Long-Chain Acyl-CoAs[8]

Parameter C16:0-CoA C16:1-CoA C18:0-CoA C18:1-CoA C18:2-CoA
Accuracy (%) 94.8 - 110.8 94.8 - 110.8 94.8 - 110.8 94.8 - 110.8 94.8 - 110.8
Inter-run Precision (% CV) 2.6 - 12.2 2.6 - 12.2 2.6 - 12.2 2.6 - 12.2 2.6 - 12.2

| Intra-run Precision (% CV) | 1.2 - 4.4 | 1.2 - 4.4 | 1.2 - 4.4 | 1.2 - 4.4 | 1.2 - 4.4 |

Visualizations

G cluster_sample Sample Collection & Preparation cluster_analysis Analysis cluster_data Data Processing Tissue Tissue/Cell Sample (Freeze-Clamp) Homogenize Homogenization (Buffer + Internal Std) Tissue->Homogenize Extract Solvent Extraction (ACN/IPA/MeOH) Homogenize->Extract Purify Solid-Phase Extraction (SPE Cleanup) Extract->Purify Reconstitute Dry & Reconstitute Purify->Reconstitute HPLC HPLC Separation (Reversed-Phase C18/C8) Reconstitute->HPLC MS Mass Spectrometry (ESI+) HPLC->MS Detect Detection & Quantification (MRM) MS->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Concentration vs. Area) Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: General workflow for acyl-CoA analysis.

G FFA Fatty Acids (from diet/synthesis) AcylCoA Acyl-CoA Pool FFA->AcylCoA ACSL BetaOx β-Oxidation AcylCoA->BetaOx LipidSynth Complex Lipid Synthesis AcylCoA->LipidSynth ProtAcyl Protein Acylation AcylCoA->ProtAcyl AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA ATP ATP Production TCA->ATP TAG Triacylglycerols (TAG) Phospholipids (PL) LipidSynth->TAG ModProt Modified Proteins ProtAcyl->ModProt

Caption: Central role of Acyl-CoAs in metabolism.

G HPLC HPLC Column ESI Electrospray Ion Source (ESI) HPLC->ESI Sep Separated Analytes HPLC->Sep Q1 Quadrupole 1 (Q1) (Precursor Ion Scan) ESI->Q1 Ions Gaseous Ions ESI->Ions Q2 Quadrupole 2 (q2) (Collision Cell) Q1->Q2 Precursor Select [M+H]+ Q1->Precursor Q3 Quadrupole 3 (Q3) (Product Ion Scan) Q2->Q3 Fragment Fragment Ions Q2->Fragment Detector Detector Q3->Detector Product Select Product Q3->Product Signal Signal (Intensity) Detector->Signal Mix Acyl-CoA Mixture Mix->HPLC Sep->ESI Time Ions->Q1 Precursor->Q2 Fragment->Q3 Product->Detector

Caption: Logical workflow of LC-MS/MS detection.

References

Application Notes and Protocols for the GC-MS Analysis of 8,11,14-Eicosatrienoyl-CoA via Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of fatty acids. However, the analysis of long-chain fatty acyl-CoAs, such as 8,11,14-eicosatrienoyl-CoA (dihomo-γ-linolenoyl-CoA), presents a challenge due to their low volatility and high molecular weight. Direct analysis by GC-MS is not feasible. Therefore, a chemical derivatization process is essential. This document provides detailed protocols for the derivatization of the fatty acid moiety of this compound for subsequent GC-MS analysis. The standard approach involves a two-step process: initial hydrolysis (saponification) to cleave the fatty acid from the coenzyme A molecule, followed by derivatization of the resulting free fatty acid to a more volatile form. The most common derivatives are fatty acid methyl esters (FAMEs) and trimethylsilyl (B98337) (TMS) esters.

Data Presentation

The following table summarizes key quantitative data for the methyl ester derivative of 8,11,14-eicosatrienoic acid, which is the product of the most common derivatization strategy.

ParameterValueReference
Compound Name 8,11,14-Eicosatrienoic acid, methyl ester[1][2]
Synonyms Dihomo-γ-linolenic acid methyl ester, Methyl dihomo-gamma-linolenate[3][4]
Molecular Formula C₂₁H₃₆O₂[1][2]
Molecular Weight 320.5 g/mol [2][3]
CAS Number 21061-10-9[3][4]
Kovats Retention Index (Standard Non-polar Column) 2249 - 2251.6[2]
Key Mass Spectral Fragments (m/z) 74 (base peak), 55[2]

Experimental Protocols

The analysis of this compound by GC-MS first requires the liberation of the fatty acid from the coenzyme A moiety through saponification. Subsequently, the free fatty acid is derivatized to increase its volatility. Two common and effective derivatization methods are presented below.

Protocol 1: Saponification and Methyl Esterification using Boron Trifluoride-Methanol

This is a widely used method for the simultaneous hydrolysis of complex lipids and esterification of the resulting free fatty acids to form FAMEs.

Materials:

  • Sample containing this compound

  • 0.5 M KOH in methanol

  • 12-14% Boron trifluoride (BF₃) in methanol

  • Hexane (B92381) or Heptane (GC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Screw-capped glass tubes with PTFE liners

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Place the sample containing this compound in a screw-capped glass tube. If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen.

  • Saponification: Add 1 mL of 0.5 M methanolic KOH to the dried sample. Cap the tube tightly and heat at 80°C for 10 minutes to hydrolyze the thioester bond, releasing the free fatty acid.

  • Esterification: Cool the tube to room temperature. Add 2 mL of 12-14% BF₃-methanol reagent. Cap the tube and heat at 60°C for 10 minutes.[5]

  • Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge the tube at a low speed (e.g., 1000 x g) for 5 minutes to achieve a clear separation of the layers.

  • Sample Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Saponification and Silylation using BSTFA

Silylation is an alternative method that converts the carboxylic acid group to a less polar and more volatile trimethylsilyl (TMS) ester. This method is particularly sensitive to moisture.

Materials:

  • Sample containing this compound

  • 0.5 M KOH in methanol

  • 1 M HCl

  • Hexane or other suitable organic solvent

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine (B92270) or Acetonitrile (anhydrous)

  • Screw-capped glass tubes with PTFE liners

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation and Saponification: Follow steps 1 and 2 from Protocol 1 to hydrolyze the this compound.

  • Neutralization and Extraction: After saponification, cool the tube and add 1 mL of 1 M HCl to neutralize the KOH. Extract the free fatty acid by adding 2 mL of hexane, vortexing, and centrifuging. Transfer the upper hexane layer to a new tube and evaporate to complete dryness under a stream of nitrogen. It is critical that the sample is completely dry.

  • Silylation Reagent Preparation: In a clean, dry vial, dissolve the dried fatty acid residue in a small volume (e.g., 100 µL) of anhydrous pyridine or acetonitrile.

  • Derivatization Reaction: Add a molar excess of BSTFA with 1% TMCS (e.g., 50 µL) to the sample vial. Cap the vial tightly, vortex for 10 seconds, and heat at 60°C for 60 minutes.

  • Analysis: Cool the vial to room temperature. The sample is now ready for GC-MS analysis. If necessary, a solvent like dichloromethane (B109758) can be added.

Mandatory Visualization

Chemical Structures and Derivatization Pathway

Derivatization of this compound for GC-MS cluster_0 Step 1: Saponification cluster_1 Step 2: Derivatization cluster_2 Step 3: Analysis This compound This compound 8,11,14-Eicosatrienoic_Acid 8,11,14-Eicosatrienoic Acid (Dihomo-γ-linolenic Acid) This compound->8,11,14-Eicosatrienoic_Acid KOH/Methanol Coenzyme_A Coenzyme A This compound->Coenzyme_A FAME 8,11,14-Eicosatrienoic Acid Methyl Ester (FAME) 8,11,14-Eicosatrienoic_Acid->FAME BF3-Methanol GC_MS GC-MS Analysis FAME->GC_MS

Caption: Workflow for the analysis of this compound.

Experimental Workflow Diagram

Experimental Workflow for GC-MS Analysis Start Start: Sample containing This compound Hydrolysis Saponification (Hydrolysis of Thioester Bond) Start->Hydrolysis Derivatization Derivatization (Esterification or Silylation) Hydrolysis->Derivatization Extraction Solvent Extraction of Derivative Derivatization->Extraction Analysis GC-MS Analysis Extraction->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

References

Application of 8,11,14-Eicosatrienoyl-CoA in Lipidomics Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8,11,14-Eicosatrienoyl-CoA is the activated form of dihomo-γ-linolenic acid (DGLA), a crucial intermediate in the metabolism of omega-6 fatty acids. As a substrate for various enzymes, this compound sits (B43327) at a pivotal juncture, leading to the production of a diverse array of bioactive lipid mediators known as eicosanoids. These molecules, which include prostaglandins (B1171923) of the 1-series and various hydroxy fatty acids, are deeply involved in the regulation of inflammation, immune responses, and cellular signaling. The study of these pathways through lipidomics offers profound insights into disease mechanisms and provides opportunities for the development of novel therapeutic agents.

These application notes provide a comprehensive overview of the role of this compound in lipidomics, complete with detailed experimental protocols for the analysis of its downstream metabolites.

Signaling Pathways of this compound Metabolism

The metabolic fate of this compound is primarily determined by the enzymatic activity of cyclooxygenases (COX) and lipoxygenases (LOX). These pathways lead to the generation of eicosanoids with distinct biological activities, often contrasting with those derived from arachidonic acid.

Metabolic Pathways of this compound DGLA Dihomo-γ-linolenic acid (DGLA) AcylCoASynthetase Acyl-CoA Synthetase DGLA->AcylCoASynthetase EicosatrienoylCoA This compound AcylCoASynthetase->EicosatrienoylCoA COX Cyclooxygenase (COX-1/2) EicosatrienoylCoA->COX LOX Lipoxygenase (LOX) EicosatrienoylCoA->LOX FADS1 Δ5-Desaturase (FADS1) EicosatrienoylCoA->FADS1 PGG1 PGG1 COX->PGG1 HETrEs Hydroxy-eicosatrienoic acids (HETrEs) (e.g., 15-HETrE) (Anti-inflammatory) LOX->HETrEs PGH1 PGH1 PGG1->PGH1 PGE1 Prostaglandin E1 (PGE1) (Anti-inflammatory) PGH1->PGE1 ArachidonoylCoA Arachidonoyl-CoA FADS1->ArachidonoylCoA ArachidonicAcid Arachidonic Acid (AA) ArachidonoylCoA->ArachidonicAcid ProInflammatory Pro-inflammatory Eicosanoids (e.g., PGE2, LTB4) ArachidonicAcid->ProInflammatory

Metabolism of this compound.

Applications in Lipidomics Research

The analysis of the metabolic products of this compound is critical in several research areas:

  • Inflammation and Immunology: DGLA-derived mediators, such as PGE1, often exhibit anti-inflammatory properties, in contrast to the pro-inflammatory eicosanoids derived from arachidonic acid (e.g., PGE2 and LTB4).[1] Lipidomics studies focusing on the balance between these pathways are crucial for understanding and treating inflammatory diseases.

  • Drug Development: Targeting the enzymes in the DGLA metabolic pathway is a promising strategy for developing novel anti-inflammatory drugs. Lipidomics analysis can be used to screen for compounds that modulate the production of DGLA-derived mediators and to assess their efficacy.

  • Nutritional Science: Dietary supplementation with DGLA or its precursor, gamma-linolenic acid (GLA), can modulate the levels of DGLA and its metabolites in tissues.[2][3][4][5] Lipidomics is an essential tool to monitor the effects of such interventions and to understand their mechanisms of action.

  • Disease Biomarker Discovery: Altered levels of DGLA and its metabolites have been associated with various diseases, including atopic dermatitis, rheumatoid arthritis, and cardiovascular disease.[6] Targeted lipidomics can be employed to identify and validate biomarkers for these conditions.

Quantitative Data from DGLA Supplementation Studies

The following tables summarize the results from clinical trials investigating the effects of DGLA supplementation on serum fatty acid composition.

Table 1: Effect of DGLA-Enriched Oil Supplementation on Serum DGLA Content in Healthy Adults

Study GroupDurationDaily DGLA DoseBaseline Serum DGLA (%)Post-intervention Serum DGLA (%)Reference
DGLA4 weeks450 mg2.03.4[2]

Table 2: Changes in Serum Fatty Acid Concentrations Following DGLA Supplementation for Pollen-Induced Allergic Symptoms

Fatty AcidDGLA Group (n=18) - Change from BaselinePlacebo Group (n=15) - Change from Baselinep-valueReference
DGLA (µg/mL)+5.3 ± 4.2-0.6 ± 2.6<0.001[3]
Arachidonic Acid (µg/mL)+2.8 ± 10.1-4.4 ± 11.20.088[3]
EPA (µg/mL)+0.4 ± 4.1-1.1 ± 3.40.287[3]
DHA (µg/mL)+1.3 ± 7.2-1.9 ± 8.10.252[3]

Experimental Protocols

The following is a detailed protocol for the targeted lipidomic analysis of eicosanoids derived from this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Targeted LC-MS/MS Analysis of Eicosanoids

1. Objective: To extract, separate, and quantify eicosanoids derived from DGLA from biological samples (e.g., plasma, cell culture media).

2. Materials:

  • Biological sample (plasma, serum, cell culture supernatant)

  • Internal standards (deuterated eicosanoid standards, e.g., PGE1-d4)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Nitrogen gas evaporator

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

3. Sample Preparation and Extraction:

  • Thawing: Thaw biological samples on ice.

  • Internal Standard Spiking: Add a known amount of a mixture of deuterated internal standards to each sample to correct for extraction losses and matrix effects.

  • Protein Precipitation: For plasma or serum, add 3 volumes of ice-cold methanol, vortex, and incubate at -20°C for 30 minutes to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the eicosanoids with methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 100 µL of 80:20 water:acetonitrile with 0.1% formic acid).

Experimental Workflow Diagram

Lipidomics Workflow for Eicosanoid Analysis Sample Biological Sample (Plasma, Cell Media) Spike Spike with Internal Standards Sample->Spike Precipitate Protein Precipitation (if necessary) Spike->Precipitate SPE Solid-Phase Extraction (SPE) Precipitate->SPE Dry Dry Down under Nitrogen SPE->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing and Quantification LCMS->Data

Workflow for eicosanoid analysis.

4. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic eicosanoids.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Negative electrospray ionization (ESI-).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for each eicosanoid and internal standard should be optimized.

    • Data Acquisition: Acquire data using the instrument-specific software.

5. Data Analysis and Quantification:

  • Peak Integration: Integrate the chromatographic peaks for each e.g.,sanoid and its corresponding internal standard.

  • Calibration Curve: Generate a calibration curve for each analyte using a series of standard solutions of known concentrations.

  • Quantification: Calculate the concentration of each eicosanoid in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

Conclusion

The study of this compound and its metabolic products is a rapidly evolving field with significant implications for human health and disease. The application of advanced lipidomics techniques, such as the LC-MS/MS protocol detailed here, allows for the precise and sensitive quantification of these important signaling molecules. This enables researchers and drug development professionals to gain a deeper understanding of the biochemical pathways involved in inflammation and to develop novel therapeutic strategies targeting these pathways. The provided data and protocols serve as a valuable resource for initiating and advancing research in this exciting area.

References

Application Notes and Protocols for the In Vitro Analysis of 8,11,14-Eicosatrienoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8,11,14-Eicosatrienoyl-CoA, the activated thioester form of dihomo-γ-linolenic acid (DGLA), is a critical intermediate in lipid metabolism. As a key node in the omega-6 fatty acid pathway, it serves as a precursor to both anti-inflammatory and pro-inflammatory signaling molecules. Understanding its metabolic fate is crucial for research in inflammation, cell signaling, and for the development of novel therapeutics targeting these pathways. These application notes provide a comprehensive overview of the in vitro analysis of this compound metabolism, including detailed experimental protocols and data presentation guidelines.

Metabolic Pathways of this compound

This compound sits (B43327) at a metabolic crossroads. Its parent fatty acid, DGLA (8,11,14-eicosatrienoic acid), can be converted into arachidonic acid by the enzyme fatty acid desaturase 1.[1] Once formed, this compound can be metabolized by three major enzyme families: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases. These pathways lead to the formation of various eicosanoids, including series-1 prostaglandins (B1171923) and thromboxanes, and various hydroxylated derivatives.[2][3] The metabolism of the closely related arachidonoyl-CoA by CYP enzymes like CYP4F2 and CYP4A11 has been well-characterized.[4]

Metabolism_Pathway Metabolic Fate of this compound DGLA_CoA This compound AA_CoA Arachidonoyl-CoA DGLA_CoA->AA_CoA Δ5-Desaturase COX Cyclooxygenases (COX) DGLA_CoA->COX LOX Lipoxygenases (LOX) DGLA_CoA->LOX CYP450 Cytochrome P450s DGLA_CoA->CYP450 PGs_Txs Series-1 Prostaglandins & Thromboxanes (e.g., PGE1) COX->PGs_Txs LTs Leukotriene A3 (LTA3) LOX->LTs HETEs Hydroxy- eicosatrienoic Acids (HETEs) CYP450->HETEs

Metabolic pathways of this compound.

Application Notes

The in vitro analysis of this compound metabolism is essential for:

  • Metabolic Profiling: Identifying and quantifying the metabolites produced in various tissues or cell types provides a snapshot of the metabolic state.[5]

  • Pathway Elucidation: Tracing the conversion of this compound helps to map metabolic pathways and identify key regulatory enzymes.[5]

  • Enzyme Characterization: In vitro assays are fundamental for determining the substrate specificity and kinetic parameters of enzymes like COX, LOX, and CYPs.

  • Drug Discovery: Screening for compounds that modulate the activity of these metabolic enzymes is a key strategy in developing anti-inflammatory drugs and other therapeutics.

The primary analytical technique for the sensitive and specific quantification of acyl-CoAs is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] This method allows for the simultaneous measurement of multiple acyl-CoA species in complex biological samples.[8][9]

Data Presentation

Quantitative data from metabolic studies should be presented in a clear and structured format to allow for easy interpretation and comparison.

Table 1: Example Metabolite Formation from 8,11,14-Eicosatrienoic Acid

Biological SystemSubstrate ConcentrationMetaboliteAmount Formed (nmol)Reference
Rat Basophilic Leukemia Cell Homogenate (10,000 x g supernatant)30 µMLeukotriene A3 (LTA3)6.2 ± 1.1[10]
Human PlateletsNot SpecifiedProstaglandin E1Identified[2]
Human PlateletsNot SpecifiedProstaglandin D1Identified[2]
Human PlateletsNot SpecifiedThromboxane B1Identified[2]
Human PlateletsNot Specified12-L-hydroxy-8,10,14-eicosatrienoic acidIdentified[2]

Table 2: Comparison of Acyl-CoA Extraction Methodologies

Methodological ApproachKey StrengthsKey LimitationsTypical RecoveryLimit of Detection (LOD)Reference
Solvent Precipitation (e.g., 80% Methanol)Simple, fast, good recovery for a broad range of acyl-CoAs.Potential for ion suppression from co-extracted matrix components.Not explicitly stated, but high MS intensities reported.Not explicitly stated.[6]
Solid-Phase Extraction (SPE) Excellent for sample clean-up, reducing matrix effects. High recovery for a wide range of acyl-CoAs.More time-consuming and requires method development.Dependent on chain length and SPE sorbent.Not explicitly stated.[6][11]

Experimental Protocols

Detailed and robust protocols are critical for obtaining reliable and reproducible data. The following sections provide methodologies for the in vitro analysis of this compound metabolism.

Experimental_Workflow General Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis Incubation 1. In Vitro Incubation (Microsomes/Lysate + This compound) Quench 2. Quench Reaction Incubation->Quench Extraction 3. Acyl-CoA Extraction (Solvent Ppt. or SPE) Quench->Extraction LCMS 4. LC-MS/MS Analysis Extraction->LCMS Data 5. Data Processing & Quantification LCMS->Data

Workflow for in vitro acyl-CoA metabolism analysis.
Protocol 1: In Vitro Metabolism of this compound in Liver Microsomes

This protocol describes a general procedure to study the metabolism of this compound by cytochrome P450 enzymes present in liver microsomes.

Materials:

  • Human liver microsomes (commercially available)

  • This compound substrate

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Quenching solution (e.g., ice-cold acetonitrile)

  • Incubator or water bath at 37°C

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube on ice, prepare a reaction mixture containing potassium phosphate buffer, the NADPH regenerating system, and liver microsomes.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Start the reaction by adding this compound to the desired final concentration (e.g., 1-50 µM).

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 15-60 minutes). Time-course experiments are recommended to determine the linear range of product formation.

  • Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold quenching solution (e.g., acetonitrile) to precipitate the proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites and any remaining substrate, to a new tube for extraction and analysis.

  • Analysis: Proceed with Acyl-CoA extraction (Protocol 2 or 3) followed by LC-MS/MS analysis (Protocol 4).

Protocol 2: Acyl-CoA Extraction via Solvent Precipitation

This method is rapid and suitable for a broad range of acyl-CoAs from various biological matrices.[6]

Materials:

  • Sample supernatant from Protocol 1

  • Extraction Solvent: 80% methanol (B129727) in water, ice-cold

  • Nitrogen gas stream or vacuum concentrator

  • Reconstitution Solvent: 50% methanol in water with a low concentration of ammonium (B1175870) acetate

Procedure:

  • Protein Precipitation: If not already performed in the quenching step, add ice-cold extraction solvent to the sample homogenate or reaction mixture. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet debris.[6]

  • Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs.[6]

  • Solvent Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator. Avoid excessive heat.[6]

  • Reconstitution: Reconstitute the dried extract in a suitable volume of reconstitution solvent for LC-MS/MS analysis.[6]

Protocol 3: Acyl-CoA Extraction via Solid-Phase Extraction (SPE)

This protocol provides a cleaner extract, which is beneficial for reducing matrix effects in LC-MS/MS analysis.[6][11]

Materials:

  • Sample supernatant from Protocol 1

  • SPE Cartridge (e.g., anion-exchange)

  • SPE manifold

  • Conditioning, wash, and elution solvents (specifics depend on the SPE cartridge used)

    • Example Wash Sequence: High-aqueous buffer, followed by a lower percentage of organic solvent.

    • Example Elution Solvent: High percentage of organic solvent (e.g., methanol or acetonitrile).

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions.

  • Sample Loading: Load the sample supernatant onto the conditioned SPE cartridge.[6]

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances.[6]

  • Elution: Elute the fatty acyl-CoAs from the cartridge using the appropriate high-organic elution solvent.[6]

  • Solvent Evaporation and Reconstitution: Dry the eluate under a nitrogen stream or with a vacuum concentrator and reconstitute the sample as described in Protocol 2 (Steps 4 and 5).[6]

Protocol 4: Quantitative Analysis by LC-MS/MS

This protocol provides a general framework for the quantification of this compound and its metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

Procedure:

  • Chromatographic Separation:

    • Inject the reconstituted sample onto a reverse-phase C18 column.

    • Use a gradient elution with mobile phases typically consisting of an aqueous solution with a buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in negative ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor ion-to-product ion transition for each analyte.[8]

    • The precursor ion for the acyl-CoA will be its [M-H]⁻ ion. A common product ion results from the neutral loss of the 3'-phospho-ADP moiety (m/z 507).[7]

  • Quantification:

    • Create a calibration curve using authentic standards of this compound and any available metabolite standards.

    • Incorporate stable isotope-labeled internal standards to correct for matrix effects and variations in extraction efficiency and instrument response.[9]

    • Calculate the concentration of each analyte in the original sample based on the calibration curve.

References

Application Notes and Protocols: 8,11,14-Eicosatrienoyl-CoA as a Tool to Study Fatty Acid Elongation and Desaturation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8,11,14-Eicosatrienoyl-CoA, the coenzyme A thioester of dihomo-γ-linolenic acid (DGLA; 20:3n-6), is a critical intermediate in the metabolism of omega-6 polyunsaturated fatty acids (PUFAs). It serves as a key substrate for two competing enzymatic pathways: elongation to form C22 PUFAs and desaturation to produce arachidonic acid (AA; 20:4n-6), a precursor to a wide array of pro-inflammatory eicosanoids.[1][2][3] In contrast, DGLA itself can be metabolized to anti-inflammatory eicosanoids, such as prostaglandin (B15479496) E1 (PGE1).[3][4] This pivotal position makes this compound an invaluable tool for studying the enzymes involved in fatty acid elongation and desaturation, and for investigating the regulation of inflammatory pathways. These application notes provide detailed protocols for utilizing this compound to characterize the activity of fatty acid elongases and desaturases.

Key Signaling Pathways and Rationale for Use

This compound is centrally located in the biosynthetic pathway of long-chain omega-6 fatty acids. Its primary precursor is γ-linolenoyl-CoA (18:3n-6-CoA), which is elongated by the enzyme Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5). Subsequently, this compound can be acted upon by two key enzymes:

  • Fatty Acid Desaturase 1 (FADS1 or Δ5-desaturase): This enzyme introduces a double bond at the Δ5 position, converting this compound to arachidonoyl-CoA.

  • Fatty Acid Elongases (e.g., ELOVL2/5): These enzymes can further elongate this compound to form very-long-chain fatty acids (VLC-PUFAs), such as docosatrienoyl-CoA (22:3n-6).

By using this compound as a substrate in in vitro assays, researchers can specifically measure the activity of these enzymes, screen for inhibitors or activators, and study the kinetics of these important reactions.

fatty_acid_pathway cluster_0 Omega-6 Fatty Acid Metabolism Linoleic_Acid Linoleic Acid (18:2n-6) GLA_CoA γ-Linolenoyl-CoA (18:3n-6-CoA) Linoleic_Acid->GLA_CoA Δ6-Desaturase (FADS2) DGLA_CoA This compound (DGLA-CoA) GLA_CoA->DGLA_CoA Elongase (ELOVL5) AA_CoA Arachidonoyl-CoA (AA-CoA) DGLA_CoA->AA_CoA Δ5-Desaturase (FADS1) Anti_inflammatory Anti-inflammatory Eicosanoids (PGE1) DGLA_CoA->Anti_inflammatory COX/LOX VLC_PUFA Very-Long-Chain PUFAs (e.g., 22:3n-6-CoA) DGLA_CoA->VLC_PUFA Elongase (ELOVL2/5) Pro_inflammatory Pro-inflammatory Eicosanoids AA_CoA->Pro_inflammatory COX/LOX

Diagram 1: Metabolic fate of this compound.

Experimental Protocols

Protocol 1: In Vitro Assay for Δ5-Desaturase Activity

This protocol is adapted from studies on rat liver microsomes and is designed to measure the conversion of this compound to arachidonoyl-CoA.

Workflow:

delta5_desaturase_workflow Prepare_Microsomes Prepare Microsomal Fraction Incubate Incubate with Substrate (this compound) and Cofactors Prepare_Microsomes->Incubate Stop_Reaction Stop Reaction & Saponify Incubate->Stop_Reaction Extract_FAs Extract Fatty Acids Stop_Reaction->Extract_FAs Derivatize Derivatize to FAMEs Extract_FAs->Derivatize Analyze Analyze by GC-MS Derivatize->Analyze

Diagram 2: Workflow for the Δ5-desaturase assay.

Materials:

  • This compound (or [1-¹⁴C]this compound for radiometric detection)

  • Microsomal fraction from a relevant cell or tissue source (e.g., rat liver)

  • Assay Buffer: 0.1 M potassium phosphate (B84403) buffer, pH 7.2

  • Cofactor Solution: ATP, Coenzyme A, NADH, MgCl₂, N-acetylcysteine in assay buffer

  • Saponifying Agent: 1 M KOH in 90% ethanol (B145695)

  • Extraction Solvent: Hexane (B92381)

  • Derivatizing Agent: BF₃-methanol or methanolic HCl

  • Gas chromatograph-mass spectrometer (GC-MS) or liquid scintillation counter

Procedure:

  • Preparation of Microsomes: Isolate microsomes from homogenized tissue or cultured cells by differential centrifugation. Resuspend the final microsomal pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • Microsomal protein (50-200 µg)

    • Cofactor solution (final concentrations: 2.5 mM ATP, 0.1 mM CoA, 1.5 mM NADH, 0.5 mM MgCl₂, 5 mM N-acetylcysteine)

    • This compound (final concentration 10-50 µM)

    • Assay buffer to a final volume of 200 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 15-30 minutes with gentle shaking.

  • Reaction Termination and Saponification: Stop the reaction by adding 1 mL of the saponifying agent. Vortex and incubate at 80°C for 60 minutes to hydrolyze the acyl-CoAs to free fatty acids.

  • Fatty Acid Extraction: After cooling, acidify the mixture with 0.5 mL of 6 M HCl. Extract the free fatty acids by adding 2 mL of hexane, vortexing vigorously, and centrifuging to separate the phases. Collect the upper hexane layer. Repeat the extraction twice.

  • Derivatization: Evaporate the pooled hexane fractions to dryness under a stream of nitrogen. Add 1 mL of BF₃-methanol and incubate at 100°C for 30 minutes to convert the fatty acids to their methyl esters (FAMEs).

  • Analysis: After cooling, add 1 mL of water and 1 mL of hexane. Vortex and collect the hexane layer containing the FAMEs. Analyze the FAMEs by GC-MS to identify and quantify the amounts of dihomo-γ-linolenic acid and arachidonic acid. If using a radiolabeled substrate, the products can be separated by TLC or HPLC and quantified by liquid scintillation counting.

Data Presentation:

Sample ConditionSubstrate Concentration (µM)Product (Arachidonic Acid) Formed (nmol/mg protein/min)
Control (No Inhibitor)10Example Value
Control (No Inhibitor)25Example Value
Control (No Inhibitor)50Example Value
With Inhibitor X (1 µM)25Example Value
With Activator Y (1 µM)25Example Value
Protocol 2: In Vitro Assay for Fatty Acid Elongase Activity

This protocol is a generalized method for measuring the elongation of this compound, adapted from established elongase assays. The assay measures the incorporation of a two-carbon unit from radiolabeled malonyl-CoA into the fatty acyl chain.

Workflow:

elongase_workflow Prepare_Microsomes Prepare Microsomal Fraction Incubate Incubate with Substrate (this compound), [¹⁴C]Malonyl-CoA, and NADPH Prepare_Microsomes->Incubate Stop_Reaction Stop Reaction & Saponify Incubate->Stop_Reaction Extract_FAs Extract Fatty Acids Stop_Reaction->Extract_FAs Quantify Quantify Radioactivity (Scintillation Counting) Extract_FAs->Quantify

Diagram 3: Workflow for the fatty acid elongase assay.

Materials:

  • This compound

  • [¹⁴C]Malonyl-CoA

  • Microsomal fraction

  • Elongase Assay Buffer: 0.1 M potassium phosphate buffer, pH 7.2, containing 1 mM MgCl₂

  • NADPH solution

  • Saponifying Agent: 1 M KOH in 90% ethanol

  • Extraction Solvent: Hexane

  • Liquid scintillation cocktail and counter

Procedure:

  • Preparation of Microsomes: Prepare the microsomal fraction as described in Protocol 1.

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • Microsomal protein (50-200 µg)

    • This compound (final concentration 10-50 µM)

    • [¹⁴C]Malonyl-CoA (final concentration 20-100 µM, with a specific activity of ~10,000 dpm/nmol)

    • NADPH (final concentration 1 mM)

    • Elongase Assay Buffer to a final volume of 100 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 20-40 minutes.

  • Reaction Termination and Saponification: Stop the reaction and saponify the lipids by adding 1 mL of 1 M KOH in 90% ethanol and heating at 80°C for 60 minutes.

  • Fatty Acid Extraction: After cooling, acidify with 0.5 mL of 6 M HCl. Extract the radiolabeled fatty acids with 2 mL of hexane. Vortex and centrifuge. Collect the upper hexane layer. Repeat the extraction.

  • Quantification: Transfer the pooled hexane extracts to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the incorporated radioactivity using a liquid scintillation counter.

Data Presentation:

Substrate (this compound) Concentration (µM)[¹⁴C]Malonyl-CoA Incorporated (nmol/mg protein/min)
0 (Control)Example Value
10Example Value
25Example Value
50Example Value

Conclusion

This compound is a powerful tool for the detailed investigation of fatty acid metabolism. The protocols outlined here provide a framework for researchers to quantify the activity of key enzymes in the omega-6 fatty acid pathway, namely Δ5-desaturase and fatty acid elongases. These assays can be adapted for use with various enzyme sources, including purified recombinant enzymes, and can be employed in high-throughput screening campaigns to identify novel modulators of these pathways for therapeutic development. The careful application of these methods will contribute to a deeper understanding of the regulation of lipid metabolism and its role in health and disease.

References

Application Note: Stable Isotope Labeling of 8,11,14-Eicosatrienoyl-CoA for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8,11,14-Eicosatrienoyl-CoA, also known as dihomo-γ-linolenoyl-CoA, is a key intermediate in the metabolism of omega-6 fatty acids. It serves as a precursor for the biosynthesis of various signaling molecules, including prostaglandins (B1171923) of series 1 and leukotrienes.[1][2] Understanding the metabolic fate of this molecule is crucial for research in inflammation, cardiovascular disease, and cancer.[2] Stable isotope labeling is a powerful technique that allows researchers to trace the movement and transformation of molecules through complex biochemical pathways.[3][4] By replacing common isotopes like ¹²C with heavier, non-radioactive isotopes such as ¹³C or deuterium (B1214612) (²H), scientists can track the labeled molecule and its metabolites using mass spectrometry.[4][] This approach provides valuable insights into metabolic fluxes, enzyme activities, and the effects of drugs on lipid metabolism.[][6][7]

This application note provides detailed protocols for the synthesis of stable isotope-labeled this compound and its use as a tracer in metabolic studies. The methodologies described are applicable to a wide range of research areas, including drug discovery and development.[3][][7]

Synthesis of Stable Isotope-Labeled this compound

The synthesis of stable isotope-labeled this compound can be achieved through a controlled tetradeuteration of the corresponding fatty acid, followed by conversion to its CoA ester. This method offers site- and number-selective deuteration.[8]

Materials
Protocol for Tetradeuteration

A concise sequential protocol for controlled tetradeuteration of straight-chain fatty acids can be adapted for 8,11,14-eicosatrienoic acid.[8]

  • Amide Formation: Convert 8,11,14-eicosatrienoic acid to its 8-aminoquinoline amide derivative.

  • β-Selective Deuteration: The first step involves a palladium-catalyzed β-selective deuteration using D₂O or CH₃OD as the deuterium source.[8]

  • α-Selective Deuteration: The second step is a potassium carbonate-mediated α-selective deuteration, again using a deuterium source.[8]

This two-step process yields a tetradeuterated 8,11,14-eicosatrienoic acid derivative.[8]

Conversion to CoA Ester

The deuterated fatty acid is then converted to its coenzyme A ester. This can be achieved by first converting the deuterated fatty acid to its corresponding acid chloride, followed by condensation with coenzyme A.

Experimental Protocols for Tracer Studies

The following protocols describe the use of stable isotope-labeled this compound to trace its metabolic fate in cultured cells.

Cell Culture and Labeling
  • Culture cells of interest (e.g., human platelets, hepatocytes) to approximately 80% confluency in appropriate media.

  • Prepare a stock solution of deuterated this compound in a suitable solvent (e.g., ethanol).

  • Add the labeled tracer to the cell culture medium at a final concentration typically in the low micromolar range. The optimal concentration should be determined empirically.

  • Incubate the cells with the tracer for various time points (e.g., 0, 1, 4, 12, 24 hours) to monitor the time-course of its metabolism.

Lipid Extraction

A standard method for extracting fatty acids from cells is described below.[9][10]

  • Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by adding two volumes of methanol.

  • Acidify the mixture with HCl to a final concentration of 25 mM.

  • Add a deuterated internal standard to each sample for quantification.

  • Extract the lipids by adding 1 mL of iso-octane, vortexing, and centrifuging at 3000 x g for 1 minute to separate the layers.

  • Transfer the upper organic layer to a clean tube. Repeat the extraction.

  • Dry the pooled organic extracts under a stream of nitrogen or using a speedvac.

Sample Preparation for Mass Spectrometry

For analysis by gas chromatography-mass spectrometry (GC-MS), the fatty acids need to be derivatized.[9][10]

  • To the dried lipid extract, add 25 µL of 1% pentafluorobenzyl bromide in acetonitrile (B52724) and 25 µL of 1% diisopropylethylamine in acetonitrile.

  • Incubate at room temperature for 20 minutes.

  • Dry the samples under vacuum.

  • Reconstitute the derivatized samples in 50 µL of iso-octane for GC-MS analysis.

For liquid chromatography-mass spectrometry (LC-MS), derivatization may not be necessary, and the dried extract can be reconstituted in a suitable solvent for injection.[11]

Mass Spectrometry Analysis

The labeled fatty acid and its metabolites can be analyzed by GC-MS or LC-MS.

  • GC-MS: Use a suitable column and temperature program to separate the fatty acid esters. The mass spectrometer should be operated in negative ion chemical ionization mode for high sensitivity.[9][10]

  • LC-MS: Employ a C8 or C18 reversed-phase column with a water-methanol gradient. The mass spectrometer can be an Orbitrap or a triple quadrupole instrument, operated in negative ion mode.[11][12]

The incorporation of the stable isotope label will result in a predictable mass shift in the parent ion and its fragments, allowing for unambiguous identification and quantification of the tracer and its metabolic products.

Data Presentation

The quantitative data obtained from mass spectrometry analysis can be summarized in tables to facilitate comparison and interpretation.

MetaboliteUnlabeled (Endogenous) Peak AreaLabeled (Tracer-Derived) Peak AreaFold Change over Time (at 24h)
8,11,14-Eicosatrienoic acid1.2 x 10⁶5.8 x 10⁷-
Arachidonic Acid3.5 x 10⁷1.1 x 10⁶3.1
Prostaglandin E₁4.2 x 10⁵9.8 x 10⁵2.3
Prostaglandin D₁3.1 x 10⁵7.5 x 10⁵2.4
Thromboxane B₁1.9 x 10⁵4.3 x 10⁵2.3
12-HETE6.7 x 10⁴2.1 x 10⁵3.1

Table 1: Representative quantitative data from a tracer study using deuterated this compound in human platelets. Peak areas are arbitrary units.

Lipid Class% Incorporation of Labeled Fatty Acid (at 24h)
Phosphatidylcholine (PC)35.2%
Phosphatidylethanolamine (PE)28.1%
Phosphatidylinositol (PI)15.7%
Triglycerides (TG)10.5%
Cholesteryl Esters (CE)5.3%
Free Fatty Acids (FFA)5.2%

Table 2: Incorporation of labeled 8,11,14-eicosatrienoic acid into different lipid classes in cultured hepatocytes.

Visualization of Pathways and Workflows

Metabolic Pathway of this compound

Metabolic_Pathway cluster_prostaglandins Cyclooxygenase (COX) Pathway cluster_lipoxygenase Lipoxygenase (LOX) Pathway cluster_desaturase Desaturation Pathway DGLA This compound (Dihomo-γ-linolenoyl-CoA) PGG1 PGG₁ DGLA->PGG1 COX HPETE 12-HpETE DGLA->HPETE 12-LOX AA Arachidonoyl-CoA DGLA->AA Δ5-Desaturase PGH1 PGH₁ PGG1->PGH1 PGE1 Prostaglandin E₁ PGH1->PGE1 PGE Synthase PGD1 Prostaglandin D₁ PGH1->PGD1 PGD Synthase TXA1 Thromboxane A₁ TXB1 Thromboxane B₁ TXA1->TXB1 HETE 12-HETE HPETE->HETE pgh1 pgh1 txa1 txa1 pgh1->txa1 TXA Synthase

Caption: Metabolic fate of this compound.

Experimental Workflow

Experimental_Workflow start Start: Cultured Cells labeling Incubate with Stable Isotope-Labeled This compound start->labeling extraction Lipid Extraction (Methanol, HCl, Iso-octane) labeling->extraction derivatization Derivatization (for GC-MS) extraction->derivatization analysis Mass Spectrometry Analysis (GC-MS or LC-MS) extraction->analysis for LC-MS derivatization->analysis data Data Processing and Quantification analysis->data

Caption: Workflow for tracer studies.

Conclusion

The use of stable isotope-labeled this compound in tracer studies provides a powerful tool for elucidating its complex metabolic pathways. The protocols outlined in this application note offer a robust framework for researchers and drug development professionals to investigate the roles of this important lipid intermediate in health and disease. This approach can be instrumental in identifying novel drug targets and evaluating the efficacy and mechanism of action of therapeutic agents that modulate lipid metabolism.

References

Application Notes and Protocols for the Analysis of 8,11,14-Eicosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8,11,14-Eicosatrienoyl-CoA is the activated form of cis-8,11,14-eicosatrienoic acid (Dihomo-γ-linolenic acid, DGLA), a crucial intermediate in the metabolism of omega-6 fatty acids. DGLA and its metabolites are involved in various physiological and pathological processes, including inflammation and cell proliferation. The accurate quantification of this compound in biological matrices is essential for understanding its role in these pathways and for the development of novel therapeutics.

This document provides a detailed protocol for the quantitative analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). As a specific analytical standard for this compound is not readily commercially available, this protocol is based on established methods for the analysis of other long-chain acyl-CoA thioesters.[1][2][3][4][5]

Analytical Standards

The direct analysis of this compound requires a well-characterized analytical standard for calibration and quality control. While a certified reference standard for this compound is not widely available, the corresponding free fatty acid, cis-8,11,14-eicosatrienoic acid, is commercially available and can be used for method development and as a starting material for enzymatic or chemical synthesis of the CoA-ester.[6][7] For quantitative analysis, the use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction efficiency. A radiolabeled [eicosatrienoic acid-1-14C]-8,11,14-eicosatrienoyl-CoA is available from some suppliers and can be used for this purpose. Alternatively, a custom synthesis of a stable isotope-labeled (e.g., ¹³C or ²H) this compound would be the gold standard for quantitative accuracy.

Experimental Protocols

Sample Preparation (from cell culture or tissue)

Acyl-CoA thioesters are known to be unstable in biological matrices, necessitating rapid and cold extraction procedures to minimize degradation.[8]

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or other suitable extraction solvent like 2:1 methanol (B129727):water.

  • Internal standard solution (e.g., stable isotope-labeled acyl-CoA)

  • Centrifuge capable of 4°C operation

Protocol:

  • Cell Harvesting: For adherent cells, wash the cell monolayer twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C and wash the pellet twice with ice-cold PBS.

  • Extraction: Add 1 mL of ice-cold 10% TCA to the cell pellet or plate. Scrape the cells and collect the cell lysate. For tissues, homogenize the tissue in ice-cold TCA.

  • Internal Standard Spiking: Add the internal standard to the lysate at a known concentration.

  • Precipitation: Vortex the mixture vigorously for 30 seconds and incubate on ice for 10 minutes to allow for protein precipitation.

  • Centrifugation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with water to remove salts.

    • Elute the acyl-CoAs with an appropriate solvent, such as methanol or acetonitrile.

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Parameters:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A 10 mM ammonium (B1175870) hydroxide (B78521) in water, pH 10.5[1][3] or 10 mM triethylamine (B128534) acetate (B1210297) in water[5]
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-25 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5-10 µL
Tandem Mass Spectrometry (MS/MS)

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS/MS Parameters:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)[1][2][3]
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions This compound: Precursor Ion (Q1): m/z 1056.5 (M+H)⁺Product Ion (Q3): m/z 549.5 ([M-507+H]⁺) or m/z 428.1 (adenosine diphosphate (B83284) fragment)Internal Standard: To be determined based on the specific standard used.

Note: The exact m/z values for the precursor and product ions should be optimized by direct infusion of the analytical standard if available. The neutral loss of 507 is a characteristic fragmentation for acyl-CoAs in positive ion mode.[3][9]

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison and interpretation.

Table 1: Calibration Curve Parameters for this compound Analysis

AnalyteCalibration Range (ng/mL)Weighting
This compound1 - 1000>0.991/x

Table 2: Method Validation Parameters

ParameterAcceptance CriteriaResult for this compound
Linearity (R²) ≥ 0.99Example: 0.998
Limit of Detection (LOD) S/N ≥ 3Example: 0.5 ng/mL
Limit of Quantification (LOQ) S/N ≥ 10Example: 1 ng/mL
Intra-day Precision (%CV) < 15%Example: 6.5%
Inter-day Precision (%CV) < 15%Example: 8.2%
Accuracy (% Recovery) 85 - 115%Example: 98.7%
Matrix Effect (%) 80 - 120%Example: 92.3%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Cells or Tissue) extraction Rapid Extraction (Ice-cold TCA) sample->extraction is_spike Internal Standard Spiking extraction->is_spike centrifugation Centrifugation is_spike->centrifugation cleanup SPE Cleanup (Optional) centrifugation->cleanup reconstitution Reconstitution cleanup->reconstitution lc UHPLC Separation (C18 Column) reconstitution->lc ms Tandem MS Detection (ESI+, MRM) lc->ms integration Peak Integration ms->integration quantification Quantification (Calibration Curve) integration->quantification report Reporting quantification->report

Caption: Experimental workflow for the quantitative analysis of this compound.

signaling_pathway cluster_pathway Metabolic Pathway of DGLA LA Linoleic Acid (18:2n-6) GLA γ-Linolenic Acid (18:3n-6) LA->GLA Δ6-desaturase DGLA Dihomo-γ-Linolenic Acid (20:3n-6) GLA->DGLA Elongase DGLA_CoA This compound DGLA->DGLA_CoA Acyl-CoA Synthetase AA Arachidonic Acid (20:4n-6) DGLA->AA Δ5-desaturase PG1 Series 1 Prostaglandins (Anti-inflammatory) DGLA->PG1 COX LT3 Series 3 Leukotrienes DGLA->LT3 LOX DGLA_CoA->DGLA PG2_LT4 Series 2 Prostaglandins & Series 4 Leukotrienes (Pro-inflammatory) AA->PG2_LT4 COX/LOX

References

Application Notes and Protocols for Studying the Effects of 8,11,14-Eicosatrienoyl-CoA in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the cellular effects of 8,11,14-Eicosatrienoyl-CoA, the activated form of dihomo-γ-linolenic acid (DGLA). DGLA is a key intermediate in the metabolism of omega-6 fatty acids and a precursor to both anti-inflammatory and pro-inflammatory signaling molecules. Understanding the cellular roles of its CoA ester is crucial for elucidating lipid-mediated signaling pathways and for the development of novel therapeutics targeting inflammation and metabolic diseases.

Introduction

8,11,14-Eicosatrienoic acid, also known as dihomo-γ-linolenic acid (DGLA), is a 20-carbon omega-6 fatty acid. Within the cell, it is esterified to Coenzyme A (CoA) to form this compound. This activation is a critical step, priming the molecule for various metabolic fates, including elongation to arachidonic acid, or conversion into potent bioactive lipid mediators such as prostaglandins (B1171923) of the 1-series and leukotrienes.[1][2] The balance of these metabolic pathways is critical in regulating cellular and physiological processes.

Data Presentation

Due to the limited direct experimental data on the cellular effects of exogenously applied this compound, this section summarizes the inhibitory activities of a closely related structural analog, 8,11,14-Eicosatriynoic Acid (ETYA). ETYA, which contains triple bonds instead of double bonds, is a well-characterized inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These data provide insights into the potential enzymatic pathways that this compound might influence.

Compound Target Enzyme IC₅₀ Cell System/Assay Condition Reference
8,11,14-Eicosatriynoic Acid (ETYA)Cyclooxygenase (COX)14 µMNot specified[3]
8,11,14-Eicosatriynoic Acid (ETYA)Human 12-Lipoxygenase0.46 µMNot specified[3]
8,11,14-Eicosatriynoic Acid (ETYA)5-Lipoxygenase25 µMNot specified[3]
8,11,14-Eicosatriynoic Acid (ETYA)Slow-Reacting Substance of Anaphylaxis (SRS-A) actions10 µMNot specified[3]

Signaling Pathways

The metabolic fate of this compound is central to its biological activity. Upon formation from DGLA, it can be channeled into several key signaling pathways. The diagram below illustrates the primary metabolic routes.

DGLA 8,11,14-Eicosatrienoic Acid (DGLA) ACSL Acyl-CoA Synthetase DGLA->ACSL + CoA + ATP DGLA_CoA This compound COX Cyclooxygenase (COX) DGLA_CoA->COX LOX Lipoxygenase (LOX) DGLA_CoA->LOX Elongase Elongase DGLA_CoA->Elongase ACSL->DGLA_CoA PGs Prostaglandins (Series 1, e.g., PGE₁) COX->PGs Anti-inflammatory HETEs Hydroxy- eicosatrienoic Acids (e.g., 15-HETrE) LOX->HETEs Anti-inflammatory AA_CoA Arachidonoyl-CoA Elongase->AA_CoA Desaturase Δ5-Desaturase AA Arachidonic Acid Desaturase->AA Pro-inflammatory precursor AA_CoA->Desaturase

Caption: Metabolic pathways of this compound.

Experimental Protocols

The following protocols are designed to investigate the cellular effects of this compound. As this molecule is not readily cell-permeable, protocols for its synthesis and delivery are critical.

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes the synthesis of this compound from its free fatty acid precursor using a long-chain acyl-CoA synthetase.

Materials:

  • 8,11,14-Eicosatrienoic acid (DGLA)

  • Coenzyme A (CoA)

  • ATP

  • Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or recombinant human ACSL)

  • Triton X-100

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • MgCl₂

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA), fatty acid-free

Procedure:

  • Prepare a reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 7.4)

    • 10 mM ATP

    • 10 mM MgCl₂

    • 2 mM DTT

    • 0.1% Triton X-100

    • 1 mM CoA

  • Prepare a stock solution of DGLA complexed to BSA. Dissolve DGLA in a small amount of ethanol (B145695) and then dilute into a BSA solution to the desired concentration.

  • Add the DGLA-BSA complex to the reaction mixture to a final concentration of 100 µM.

  • Initiate the reaction by adding long-chain acyl-CoA synthetase to a final concentration of 0.1-1 U/mL.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Monitor the formation of this compound by HPLC or LC-MS.

  • Purify the product using solid-phase extraction or preparative HPLC.

start Start prep_reagents Prepare Reaction Mixture (Buffer, ATP, MgCl₂, DTT, Triton X-100, CoA) start->prep_reagents mix Combine Reaction Mixture and DGLA-BSA prep_reagents->mix prep_dgla Prepare DGLA-BSA Complex prep_dgla->mix add_enzyme Add Acyl-CoA Synthetase mix->add_enzyme incubate Incubate at 37°C add_enzyme->incubate monitor Monitor Product Formation (HPLC/LC-MS) incubate->monitor purify Purify this compound monitor->purify end End purify->end

Caption: Workflow for enzymatic synthesis of this compound.

Protocol 2: Cell Culture Treatment with 8,11,14-Eicosatrienoic Acid

This protocol describes the treatment of cultured cells with the free fatty acid form, which is readily taken up by cells and converted to the CoA ester intracellularly.

Materials:

  • Cultured cells of interest (e.g., macrophages, endothelial cells, cancer cell lines)

  • Complete cell culture medium

  • 8,11,14-Eicosatrienoic acid (DGLA)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Ethanol

  • Phosphate-buffered saline (PBS)

Procedure:

  • Preparation of DGLA-BSA complex:

    • Dissolve DGLA in 100% ethanol to make a concentrated stock solution (e.g., 100 mM).

    • Warm a sterile solution of 10% fatty acid-free BSA in PBS to 37°C.

    • Slowly add the DGLA stock solution to the warm BSA solution while vortexing to achieve the desired final concentration (e.g., 1-10 mM DGLA). This will result in a molar ratio of DGLA to BSA of approximately 3-6:1.

    • Sterile filter the DGLA-BSA complex through a 0.22 µm filter.

  • Cell Treatment:

    • Plate cells at the desired density and allow them to adhere and grow overnight.

    • The following day, replace the culture medium with fresh medium containing the DGLA-BSA complex at the desired final concentration (typically 1-100 µM).

    • As a control, treat cells with BSA solution containing the same amount of ethanol used for the DGLA stock.

    • Incubate the cells for the desired period (e.g., 1-24 hours).

  • Downstream Analysis:

    • After incubation, harvest the cells for analysis of gene expression, protein levels, lipid mediator production (eicosanoids), or other cellular assays.

Protocol 3: Analysis of Eicosanoid Production by LC-MS/MS

This protocol outlines the analysis of prostaglandins and other eicosanoids produced from this compound.

Materials:

  • Treated and control cells from Protocol 2

  • Methanol (B129727)

  • Acetonitrile

  • Formic acid

  • Internal standards (e.g., deuterated prostaglandins)

  • Solid-phase extraction (SPE) columns

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation:

    • After cell treatment, collect the cell culture supernatant.

    • Add internal standards to the supernatant.

    • Acidify the supernatant with formic acid to pH 3.5.

    • Perform solid-phase extraction to concentrate the eicosanoids.

    • Elute the eicosanoids from the SPE column with methanol or acetonitrile.

    • Evaporate the solvent and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Separate the eicosanoids using a suitable C18 reverse-phase column.

    • Detect and quantify the eicosanoids using multiple reaction monitoring (MRM) in negative ion mode.

start Start: Treated Cell Supernatant add_is Add Internal Standards start->add_is acidify Acidify to pH 3.5 add_is->acidify spe Solid-Phase Extraction (SPE) acidify->spe elute Elute Eicosanoids spe->elute evap_recon Evaporate and Reconstitute elute->evap_recon lcms LC-MS/MS Analysis evap_recon->lcms quant Quantify Eicosanoids lcms->quant end End quant->end

Caption: Workflow for eicosanoid analysis by LC-MS/MS.

Conclusion

The study of this compound provides a unique window into the complex regulation of lipid signaling. While direct administration of the CoA-ester to cells is challenging, the protocols outlined here for its synthesis and for cellular treatment with its precursor fatty acid, DGLA, offer robust methods to investigate its metabolic fate and downstream effects. The provided data on the inhibitory profile of the analog ETYA suggests potential enzymatic targets. By employing these methodologies, researchers can further unravel the intricate roles of this important lipid intermediate in health and disease.

References

Application Notes and Protocols for Inhibiting 8,11,14-Eicosatrienoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8,11,14-Eicosatrienoyl-CoA, the activated form of dihomo-γ-linolenic acid (DGLA), is a critical intermediate in the biosynthesis of arachidonic acid (AA). The conversion of DGLA-CoA to arachidonoyl-CoA is a key regulatory step in the production of pro-inflammatory eicosanoids. Therefore, inhibiting the synthesis of this compound, primarily through the inhibition of the delta-5 desaturase (D5D) and delta-6 desaturase (D6D) enzymes, presents a promising therapeutic strategy for a range of inflammatory and metabolic disorders.[1][2] This document provides detailed application notes and experimental protocols for researchers interested in identifying and characterizing inhibitors of this pathway.

Key Enzymatic Targets for Inhibition

The synthesis of this compound and its subsequent conversion to arachidonoyl-CoA are primarily regulated by two key enzymes:

  • Delta-6 Desaturase (D6D): This enzyme catalyzes the rate-limiting step in the conversion of linoleic acid to γ-linolenic acid, a precursor to DGLA.[3]

  • Delta-5 Desaturase (D5D): This enzyme is responsible for the conversion of DGLA to arachidonic acid.[4]

Inhibition of either of these desaturases can effectively reduce the cellular pool of arachidonic acid and, consequently, the production of pro-inflammatory eicosanoids.

Quantitative Data on Inhibitors

The following table summarizes the inhibitory potency (IC50 values) of several known inhibitors of delta-5 and delta-6 desaturases.

InhibitorTarget EnzymeIC50 (nM)Cell/SystemReference
Compound-326Delta-5 Desaturase22Human cells[5]
Amgen Compound [I]Delta-5 Desaturase21HEK-293 6E cells[6]
Amgen Compound [II]Delta-5 Desaturase11HEK-293 6E cells[6]
SC-26196Delta-6 Desaturase200-400Human skin fibroblasts[7]
CP-24879Delta-5/Delta-6 DesaturaseConcentration-dependent inhibitionMouse mastocytoma ABMC-7 cells[8]
T-3364366Delta-5 DesaturasePotent (specific value not stated in abstract)Enzymatic and cell-based assays[3]

Signaling Pathway

The synthesis of this compound is a key step in the arachidonic acid cascade, which plays a central role in inflammation. Inhibition of this pathway can modulate inflammatory responses.

Arachidonic_Acid_Pathway Linoleic_Acid Linoleic Acid D6D Delta-6 Desaturase (D6D) Linoleic_Acid->D6D gamma_Linolenic_Acid γ-Linolenic Acid Elongase Elongase gamma_Linolenic_Acid->Elongase DGLA Dihomo-γ-linolenic Acid (8,11,14-Eicosatrienoic Acid) Anti_inflammatory_Eicosanoids Anti-inflammatory Eicosanoids (PGE1) DGLA->Anti_inflammatory_Eicosanoids D5D Delta-5 Desaturase (D5D) DGLA->D5D Arachidonic_Acid Arachidonic Acid COX_LOX COX / LOX Enzymes Arachidonic_Acid->COX_LOX Pro_inflammatory_Eicosanoids Pro-inflammatory Eicosanoids (Prostaglandins, Leukotrienes) Inflammation Inflammation Pro_inflammatory_Eicosanoids->Inflammation D6D->gamma_Linolenic_Acid Elongase->DGLA D5D->Arachidonic_Acid COX_LOX->Pro_inflammatory_Eicosanoids SC26196 SC-26196 SC26196->D6D Inhibits Compound326 Compound-326 Compound326->D5D Inhibits Inhibitor_Screening_Workflow Start Start: Compound Library Primary_Screen Primary Screening: In Vitro Desaturase Assay (e.g., Radioassay) Start->Primary_Screen Hit_Identification Hit Identification: Compounds showing >50% inhibition Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination: In Vitro Assay Hit_Identification->Dose_Response Secondary_Screen Secondary Screening: Cell-Based Assay (Fatty Acid Profile by GC) Dose_Response->Secondary_Screen Lead_Selection Lead Candidate Selection: Potent and cell-permeable compounds Secondary_Screen->Lead_Selection In_Vivo_Studies In Vivo Efficacy & PK/PD Studies: Animal Models of Inflammation/Metabolic Disease Lead_Selection->In_Vivo_Studies End End: Preclinical Candidate In_Vivo_Studies->End

References

Application Notes and Protocols: The Use of 8,11,14-Eicosatrienoyl-CoA in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8,11,14-Eicosatrienoyl-CoA is the activated, coenzyme A (CoA) thioester form of dihomo-γ-linolenic acid (DGLA), a 20-carbon omega-6 fatty acid. In cellular metabolism, fatty acids are converted to their acyl-CoA derivatives to be utilized in various biochemical pathways.[1][2] this compound serves as a critical substrate for enzymes involved in the synthesis of signaling molecules and the elongation of fatty acids. Notably, DGLA is a precursor to anti-inflammatory eicosanoids and can be metabolized to arachidonic acid (AA), a key mediator of pro-inflammatory responses. This positions this compound as a valuable tool in drug discovery for screening inhibitors of enzymes that regulate inflammatory pathways.

These application notes provide an overview of the utility of this compound in drug discovery, with detailed protocols for relevant screening assays.

Biochemical Significance and Drug Discovery Applications

This compound is a substrate for several key enzymes, making it a useful reagent for screening potential therapeutic agents. The primary applications in drug discovery include:

  • Screening for Inhibitors of Prostaglandin and Leukotriene Synthesis: DGLA, the precursor to this compound, is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce anti-inflammatory eicosanoids. Assays utilizing this compound can be designed to screen for compounds that modulate these pathways.

  • Identifying Modulators of Fatty Acid Elongation: this compound is an intermediate in the conversion of DGLA to arachidonic acid, a process mediated by fatty acid desaturases.[3] Screening for inhibitors of this pathway could lead to the development of novel anti-inflammatory drugs.

  • Investigating Lipid Metabolism Disorders: Dysregulation of fatty acyl-CoA metabolism is implicated in various diseases, including type 2 diabetes and certain cancers.[1][2] this compound can be used as a substrate in assays to study enzymes involved in these pathologies.

Signaling Pathways

The metabolic fate of 8,11,14-Eicosatrienoic Acid (DGLA), the precursor to its CoA derivative, determines the balance between pro- and anti-inflammatory signaling.

DGLA_Metabolism DGLA 8,11,14-Eicosatrienoic Acid (DGLA) DGLA_CoA This compound DGLA->DGLA_CoA Acyl-CoA Synthetase Anti_Inflammatory Anti-inflammatory Prostaglandins (PGE1) & Thromboxanes (TXA1) DGLA->Anti_Inflammatory COX / LOX AA Arachidonic Acid (AA) DGLA_CoA->AA Δ5-desaturase Pro_Inflammatory Pro-inflammatory Prostaglandins (PGE2) & Leukotrienes AA->Pro_Inflammatory COX / LOX Assay_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample_Prep Prepare Cell Lysate Mix Mix Sample and Reagent Sample_Prep->Mix Reagent_Prep Prepare Working Reagent Reagent_Prep->Mix Incubate Incubate at RT (40 min) Mix->Incubate Read Read Fluorescence Incubate->Read Calculate Calculate Acyl-CoA Concentration Read->Calculate MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing Homogenize Homogenize Tissue Spike Spike with Internal Standards Homogenize->Spike Extract Solid Phase Extraction Spike->Extract Inject Flow Injection Extract->Inject Acquire Tandem MS Data Acquisition Inject->Acquire Quantify Quantify Acyl-CoA Species Acquire->Quantify

References

Troubleshooting & Optimization

Improving stability of 8,11,14-Eicosatrienoyl-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the stability of 8,11,14-Eicosatrienoyl-CoA during sample preparation for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it unstable?

This compound, also known as dihomo-γ-linolenoyl-CoA, is the activated form of the omega-6 fatty acid dihomo-γ-linolenic acid (DGLA). Its instability stems from two primary chemical features: the high-energy thioester bond linking the fatty acid to Coenzyme A and the presence of multiple double bonds in the fatty acyl chain. The thioester bond is susceptible to hydrolysis in aqueous solutions, a process that is accelerated in alkaline or strongly acidic conditions.[1] The polyunsaturated nature of the fatty acid chain makes it prone to oxidation.

Q2: What are the primary causes of this compound degradation during sample preparation?

Degradation primarily occurs through two mechanisms:

  • Enzymatic Degradation: Endogenous enzymes such as thioesterases can cleave the thioester bond. Additionally, lipoxygenases and cyclooxygenases can metabolize the DGLA moiety once it's released.[2][3]

  • Chemical Degradation: Non-enzymatic hydrolysis of the thioester bond is a significant issue, particularly if samples are not kept at a stable, cool temperature and appropriate pH.[1] Oxidation of the double bonds is another major concern that can be exacerbated by exposure to air and light.

Q3: What is the recommended method for storing tissues and cells to ensure the stability of long-chain acyl-CoAs?

For optimal stability, biological samples should be processed immediately after collection. If storage is necessary, samples must be flash-frozen in liquid nitrogen and stored at -80°C to minimize enzymatic and chemical degradation.[4] It is critical to avoid repeated freeze-thaw cycles, as this can significantly compromise the integrity of acyl-CoAs.[4]

Q4: Which solvents are best for extraction and reconstitution to maximize stability?

  • Extraction: An 80% methanol (B129727) solution has been demonstrated to be highly effective for extracting a broad range of acyl-CoAs, yielding high mass spectrometry intensities.[5][6] It is advisable to avoid using strong acids, such as formic acid, in the primary extraction solvent as this can result in poor recovery.[5][6]

  • Reconstitution: After drying the extract, methanol is the preferred solvent for reconstitution as it provides the best stability for acyl-CoAs over time.[1][7] A solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) is also an excellent choice for maintaining stability.[1][7]

Q5: What is a suitable internal standard for the quantification of this compound?

The ideal internal standard is a stable isotope-labeled version of the analyte.[5] If a labeled version of this compound is not available, odd-chain acyl-CoAs such as heptadecanoyl-CoA (C17:0) are effective alternatives because they are not typically present in biological samples and share similar chemical properties.[5][8] The internal standard should be added early in the sample preparation process to account for variability in extraction efficiency.[4]

Troubleshooting Guide

Issue 1: Low or No Signal for this compound

Possible CauseRecommended Solution
Sample Degradation Ensure metabolic activity is quenched rapidly upon sample collection. Keep samples on ice at all times during preparation and store extracts as dry pellets at -80°C.[4][5] Reconstitute the sample in a non-aqueous solvent like methanol just before analysis.[1]
Inefficient Extraction Use an 80% methanol solution for extraction to achieve high MS intensities.[6] For deproteinization, consider using 5-sulfosalicylic acid (SSA), which can be more effective than trichloroacetic acid (TCA).[5][9] Ensure thorough homogenization of tissue samples.[4]
Poor Recovery from Solid-Phase Extraction (SPE) SPE can lead to the loss of analytes.[5] If SPE is necessary, ensure the cartridge and elution methods are optimized for long-chain acyl-CoAs. Consider methods that do not require an SPE step, such as those using SSA for deproteinization.[5]
Analyte Loss on Surfaces The phosphate (B84403) groups on acyl-CoAs can adhere to glass and plastic surfaces. Use low-binding microcentrifuge tubes and pipette tips to minimize this effect.

Issue 2: High Variability Between Replicates

Possible CauseRecommended Solution
Inconsistent Sample Handling Standardize all sample handling procedures, from collection to extraction. Ensure consistent timing for each step, especially incubation periods.
Temperature Fluctuations Maintain a constant, cold temperature (on ice or at 4°C) throughout the entire sample preparation workflow to minimize both enzymatic and chemical degradation.[4]
Matrix Effects in LC-MS/MS Matrix effects can cause ion suppression or enhancement, leading to variability. Ensure sufficient chromatographic separation to resolve the analyte from interfering species.[5] Construct calibration curves in a matrix that closely matches the study samples.[5]
Inconsistent Final Volume Ensure the final extract is dried completely and reconstituted in a precise volume of solvent. Use a calibrated pipette for reconstitution.

Data and Protocols

Quantitative Data Summary

Table 1: Stability of Acyl-CoAs in Various Reconstitution Solvents

This table summarizes the stability of acyl-CoAs in different solvents, measured by the coefficient of variation (CV) of MS intensities over 48 hours at 4°C. Lower CV values indicate higher stability.

Reconstitution SolventAverage CV (%) for Long-Chain Acyl-CoAs
50% Methanol / 50% 50 mM Ammonium Acetate (pH 6.8)< 10%
Methanol~15%
50 mM Ammonium Acetate (pH 6.8)> 20%
Water> 30%

Data adapted from a study on acyl-CoA stability.[6]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cultured Cells

This protocol is adapted from established methods to ensure high recovery and stability.[5][7]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell scraper (for adherent cells)

  • Pre-chilled 1.5 mL microcentrifuge tubes

  • Extraction Solvent: 80% Methanol (LC-MS grade) containing an appropriate internal standard (e.g., Heptadecanoyl-CoA).

  • Centrifuge capable of 15,000 x g at 4°C.

  • Vacuum concentrator or nitrogen evaporator.

  • Reconstitution Solvent: Methanol or 50% methanol/50% 50 mM ammonium acetate (pH 7).[1][7]

Procedure:

  • Cell Harvesting and Washing:

    • For adherent cells: Aspirate the culture medium and wash the monolayer twice with ice-cold PBS.

    • For suspension cells: Pellet cells by centrifugation (500 x g for 5 min at 4°C), aspirate the supernatant, and wash the pellet twice with ice-cold PBS.

  • Metabolic Quenching and Lysis:

    • Add 1 mL of ice-cold 80% methanol (containing internal standard) directly to the culture dish or cell pellet.

    • For adherent cells: Use a cell scraper to scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.

    • For suspension cells: Resuspend the cell pellet in the cold methanol.

  • Extraction:

    • Vortex the tube vigorously for 1 minute.

    • Incubate on ice for 15 minutes to allow for protein precipitation.

  • Lysate Clarification:

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Be cautious not to disturb the pellet.

  • Sample Concentration:

    • Dry the supernatant to a pellet using a vacuum concentrator or a gentle stream of nitrogen. Do not use heat, as it can degrade the analytes.

    • Store the dried pellet at -80°C until analysis.[5]

  • Sample Reconstitution:

    • Just prior to LC-MS/MS analysis, reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of reconstitution solvent.

    • Vortex briefly and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material.

    • Transfer the clear supernatant to an LC-MS vial for analysis.

Visualizations

A This compound (Analyte of Interest) B Enzymatic Degradation A->B C Chemical Degradation A->C B1 Thioesterases B->B1 B2 Lipoxygenases/ Cyclooxygenases B->B2 D Loss of Signal & Inaccurate Quantification B->D C1 Hydrolysis (pH, Temp dependent) C->C1 C2 Oxidation (Air, Light exposure) C->C2 C->D Start 1. Sample Collection (Cells or Tissue) Step2 2. Rapid Quenching (Flash freeze or add cold solvent) Start->Step2 Critical: Speed is key Step3 3. Homogenization & Extraction (80% Methanol on ice) Step2->Step3 Critical: Keep on ice Step4 4. Clarification (Centrifuge at 4°C) Step3->Step4 Step5 5. Supernatant Transfer Step4->Step5 Step6 6. Drying (Nitrogen stream or vacuum) Step5->Step6 Critical: Avoid heat Step7 7. Storage (Dry pellet at -80°C) Step6->Step7 Step8 8. Reconstitution (Methanol, just before analysis) Step7->Step8 End 9. LC-MS/MS Analysis Step8->End Symptom Symptom: Low Acyl-CoA Recovery Q1 Was sample handling rapid and cold? Symptom->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Was extraction solvent 80% Methanol? A1_Yes->Q2 Cause1 Potential Cause: Sample Degradation A1_No->Cause1 Solution1 Solution: Improve quenching & keep on ice Cause1->Solution1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Was an internal standard used? A2_Yes->Q3 Cause2 Potential Cause: Inefficient Extraction A2_No->Cause2 Solution2 Solution: Switch to 80% Methanol Cause2->Solution2 Cause3 Potential Cause: Inaccurate Quantification Q3->Cause3 No Solution3 Solution: Add odd-chain acyl-CoA standard Cause3->Solution3

References

Technical Support Center: Optimizing 8,11,14-Eicosatrienoyl-CoA Ionization in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 8,11,14-Eicosatrienoyl-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Which ionization mode is best for analyzing this compound?

A1: For the analysis of fatty acyl-CoAs, including this compound, positive ion electrospray ionization (ESI) mode is often preferred. Studies have shown that positive ion mode can be approximately three times more sensitive than negative ion mode for similar molecules.[1][2] While negative ion mode can be used, positive ion mode typically yields a better signal-to-noise ratio.[1]

Q2: What is the expected precursor ion (M+H)+ for this compound?

A2: The molecular weight of 8,11,14-Eicosatrienoic acid is 306.48 g/mol . To calculate the expected precursor ion for this compound, you would add the mass of Coenzyme A (minus water, as a thioester bond is formed) to the mass of the acyl group. However, a simpler and more direct method for identifying fatty acyl-CoAs in positive ion mode is to look for a characteristic neutral loss of 507.0 Da from the [M+H]+ precursor ion during MS/MS analysis.[1][2][3]

Q3: How can I improve the stability of this compound during sample preparation and analysis?

A3: Acyl-CoA stability is crucial for reliable quantification. It is recommended to keep samples on a cooled autosampler (e.g., 4°C) during the analysis sequence. For storage, dried extracts stored at -80°C are generally more stable than solutions.[4] When preparing samples, using a reconstitution solution of 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) has been shown to provide good stability over a 24-hour period.[3]

Q4: What type of liquid chromatography (LC) column and mobile phases are recommended?

A4: A reversed-phase C18 column is commonly used for the separation of fatty acyl-CoAs.[5][6] A typical mobile phase system consists of an aqueous component (e.g., 10 mM ammonium formate (B1220265) at pH 8.1 or water with 0.1% formic acid) and an organic component like acetonitrile (B52724) or a mixture of acetonitrile/isopropanol.[5][7] A gradient elution is employed to achieve good separation of the different acyl-CoA species.[5][6][7]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Signal Intensity / Poor Ionization Suboptimal ionization source parameters. Inefficient desolvation. Ion suppression from matrix components.Optimize ESI source parameters such as capillary voltage, cone voltage, and source temperature by infusing a standard solution of a similar acyl-CoA.[3] Adjust nebulizer and drying gas flows and temperature to ensure efficient solvent evaporation.[3][8] Improve sample cleanup using solid-phase extraction (SPE) to remove interfering substances.[5][6] Ensure adequate chromatographic separation to resolve the analyte from co-eluting matrix components.[1]
In-source Fragmentation High voltages in the ion source or transfer optics.Reduce the voltages that accelerate ions through the intermediate pressure region of the mass spectrometer.[9] This includes optimizing the skimmer voltage, capillary exit, and trap drive settings.[8]
Poor Reproducibility Inconsistent sample preparation. Degradation of the analyte. Lack of an appropriate internal standard.Use a standardized and validated extraction protocol.[1] Keep samples cold and analyze them promptly after preparation. Store extracts as dry pellets at -80°C for longer-term stability.[4] Incorporate a suitable internal standard, such as a deuterated or odd-chain fatty acyl-CoA (e.g., C17:0-CoA), early in the sample preparation process to account for extraction variability and matrix effects.[6]
Isobaric Interference Co-elution of compounds with the same nominal mass.Enhance chromatographic resolution by adjusting the gradient, flow rate, or trying a different column chemistry. High-resolution mass spectrometry can also help differentiate between isobaric species based on their exact mass.[1][4]

Experimental Protocols

Sample Preparation: Extraction of Acyl-CoAs from Cultured Cells
  • Wash cultured cells twice with phosphate-buffered saline (PBS).

  • Add 2 mL of methanol and an appropriate amount of internal standard (e.g., 15:0-CoA or 17:0-CoA).[3]

  • Incubate at -80°C for 15 minutes.

  • Scrape the cell lysate and centrifuge at 15,000 x g at 5°C for 5 minutes.

  • Transfer the supernatant to a glass tube, add 1 mL of acetonitrile, and evaporate to dryness in a vacuum concentrator.[3]

  • Reconstitute the dried sample in a suitable volume (e.g., 150 µL) of methanol or a stability-optimized solution for LC-MS/MS analysis.[3]

  • Vortex and centrifuge at 15,000 x g at 5°C for 10 minutes.

  • Transfer the supernatant to an autosampler vial for injection.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • System: UHPLC system (e.g., Vanquish Flex or equivalent).[7]

    • Column: C18 reversed-phase column (e.g., Gemini C18, 150 x 2.0 mm, 3-µm).[7]

    • Mobile Phase A: 10 mM ammonium formate, pH 8.1.[7]

    • Mobile Phase B: Acetonitrile.[7]

    • Flow Rate: 0.4 mL/min.[7]

    • Gradient: A suitable gradient to separate the analyte of interest, for example: 0-2 min: 100% A; 2-23 min: 100% to 76.5% A; 23-26 min: 76.5% to 0% A; 26-29 min: 0% A; 29-32 min: 0% to 100% A; 32-42 min: 100% A.[7]

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI).[1][3]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Characteristic Transition: Monitor for the neutral loss of 507.0 Da from the precursor ion.[1][2][3]

    • Parameter Optimization: Infuse a standard solution of a representative fatty acyl-CoA to optimize source parameters (capillary voltage, cone voltage, source temperature, desolvation gas flow, and temperature) and MS/MS parameters (collision energy).[1][3]

Quantitative Data Summary

The following table provides example mass spectrometer settings for the analysis of various fatty acyl-CoAs in positive ion mode, which can be used as a starting point for optimizing the analysis of this compound.

Acyl-CoAPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (V)
C14:0-CoA978.4471.48055
C16:1-CoA1004.4497.48055
C16:0-CoA1006.4499.48055
C18:2-CoA1030.4523.48055
C18:1-CoA1032.4525.48055
C18:0-CoA1034.4527.48055
C20:4-CoA1054.4547.48055
C20:3-CoA (includes 8,11,14)1056.4549.48055
C22:6-CoA1078.4571.48055
C24:1-CoA1116.4609.48055

Table adapted from Haynes et al., 2008.[1]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cell_culture 1. Cell Culture extraction 2. Methanol/Acetonitrile Extraction with Internal Standard cell_culture->extraction evaporation 3. Evaporation to Dryness extraction->evaporation reconstitution 4. Reconstitution in Injection Solvent evaporation->reconstitution lc_separation 5. Reversed-Phase LC Separation (C18) reconstitution->lc_separation esi_ionization 6. Positive ESI lc_separation->esi_ionization msms_detection 7. MS/MS Detection (MRM) esi_ionization->msms_detection data_acquisition 8. Data Acquisition msms_detection->data_acquisition quantification 9. Quantification vs. Internal Standard data_acquisition->quantification

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Logic start Low Signal Intensity? check_source Optimize ESI Source Parameters start->check_source Yes check_fragmentation In-source Fragmentation? start->check_fragmentation No check_cleanup Improve Sample Cleanup (SPE) check_source->check_cleanup check_is Use Appropriate Internal Standard check_cleanup->check_is solution_reproducible Improve Reproducibility check_is->solution_reproducible reduce_voltage Reduce Source Voltages check_fragmentation->reduce_voltage Yes solution_good_signal Achieve Optimal Signal check_fragmentation->solution_good_signal No solution_no_fragmentation Minimize Fragmentation reduce_voltage->solution_no_fragmentation

Caption: Troubleshooting logic for low signal intensity issues.

References

Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape of Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to the chromatographic analysis of acyl-Coenzyme As (acyl-CoAs).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is an ideal chromatographic peak shape?

An ideal chromatographic peak has a symmetrical, Gaussian shape.[1] Deviations from this symmetry, such as peak tailing or fronting, can compromise the accuracy and precision of quantification by affecting peak integration and resolution between adjacent peaks.[1][2]

Q2: Why are acyl-CoAs particularly challenging to analyze chromatographically?

The analysis of acyl-CoAs is challenging due to their complex and amphiphilic nature, which combines a hydrophilic Coenzyme A moiety with a fatty acyl chain of varying length and saturation.[3] Several factors contribute to these challenges:

  • Instability: Acyl-CoAs are prone to hydrolysis, especially in alkaline and strongly acidic aqueous solutions.[4] To minimize degradation, samples should be processed quickly at low temperatures and stored at -80°C as a dry pellet.[5]

  • Secondary Interactions: The phosphate (B84403) groups on the CoA molecule can interact with active sites on the stationary phase (like residual silanols) or metal surfaces in the HPLC system, leading to peak tailing.[5][6]

  • Analyte Loss: The phosphate groups can also adhere to glass and metal surfaces, causing a loss of analyte.[3][5]

  • Polarity Range: The wide range of polarities, from short-chain to long-chain acyl-CoAs, makes it difficult to develop a single method that provides good retention and peak shape for all species.[7]

Q3: What are the most common peak shape problems encountered with acyl-CoAs?

The most common peak shape issues are peak tailing, peak fronting, and peak broadening.[1][8]

  • Peak Tailing: The peak has an asymmetric shape with a drawn-out tail on the right side.[8] This is often caused by unwanted secondary interactions between the acyl-CoA molecules and the stationary phase.[6]

  • Peak Fronting: The opposite of tailing, where the peak has a sharp tail but a broad, leading edge.[8] This can be a result of column overload or a mismatch between the sample solvent and the mobile phase.[9][10]

  • Peak Broadening: The peak is wider than expected, which leads to decreased sensitivity and poor resolution. This can be caused by a variety of factors including column degradation, extra-column volume, and slow kinetics.[2]

Q4: How does mobile phase pH affect acyl-CoA peak shape?

Mobile phase pH is a critical parameter for controlling the peak shape of acyl-CoAs. The phosphate groups on the CoA molecule are negatively charged at neutral and high pH, which can lead to poor retention on reversed-phase columns and secondary interactions.[7] Adjusting the pH can suppress the ionization of certain groups and minimize these unwanted interactions. For example, using a low-pH mobile phase (e.g., pH ≤ 3) can suppress the ionization of silanol (B1196071) groups on the silica-based stationary phase, reducing interactions that cause peak tailing.[11] Conversely, operating at a high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can also improve peak shape and resolution for some acyl-CoA species.[5]

Q5: What is the role of an ion-pairing agent in acyl-CoA analysis?

An ion-pairing agent is a mobile phase additive that can improve the retention and peak shape of ionic compounds like acyl-CoAs on reversed-phase columns. These agents contain a hydrophobic part that interacts with the stationary phase and a charged part that interacts with the charged analyte. This effectively neutralizes the charge on the acyl-CoA, reducing secondary interactions and improving peak symmetry.[5][7]

Q6: How can I prevent acyl-CoA degradation during sample preparation and analysis?

Acyl-CoAs are unstable molecules, and proper handling is crucial for accurate analysis.[4][5] Here are some key recommendations:

  • Rapid Quenching: Immediately stop metabolic activity in your sample, for instance by snap-freezing tissues in liquid nitrogen.[12]

  • Low Temperatures: Keep samples on ice throughout the entire preparation process.[5]

  • Proper Storage: Store extracts as dry pellets at -80°C to minimize degradation.[5]

  • Reconstitution: Reconstitute the dry pellets just before analysis in a suitable solvent. Buffered solutions (e.g., 50 mM ammonium acetate (B1210297) at pH 6.8 or 7.0) or methanol (B129727) can improve stability compared to unbuffered aqueous solutions.[4][5][13]

Section 2: Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetrical peak where the latter half is broader than the front half.[11]

Possible CauseRecommended Solution
Secondary Interactions The phosphate moiety of acyl-CoAs can interact with active sites on the stationary phase (e.g., residual silanols) or metal surfaces.[5][6] Add an ion-pairing agent to the mobile phase.[5] Use a column with a highly inert stationary phase (e.g., end-capped).[14] Adjust the mobile phase pH to suppress ionization of either the analyte or the silanol groups.[11]
Column Overload Injecting too much sample can saturate the stationary phase.[14][15] Reduce the injection volume or dilute the sample.[15]
Column Contamination/Degradation Accumulation of contaminants at the column inlet or degradation of the stationary phase can create active sites.[6][14] Backflush the column.[10] If the problem persists, replace the guard column or the analytical column.[1]
Extra-column Volume Excessive volume in tubing and connections between the injector, column, and detector can cause peak broadening and tailing.[6] Use tubing with a smaller internal diameter and minimize its length. Ensure all fittings are properly connected.[6]
Inappropriate Mobile Phase pH The pH of the mobile phase can influence the ionization state of both the acyl-CoAs and the stationary phase, leading to secondary interactions.[14] Optimize the mobile phase pH. A pH around 6.8 with ammonium acetate is often used for acyl-CoA analysis.[4][13]
Issue 2: Peak Fronting

Peak fronting is characterized by an asymmetrical peak with a leading edge that is less steep than the trailing edge.[9]

Possible CauseRecommended Solution
Column Overload Injecting a sample that is too concentrated can lead to fronting.[9][14] Dilute the sample or reduce the injection volume.[9]
Sample Solvent Mismatch If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte band to spread at the column inlet.[9][10] Whenever possible, dissolve the sample in the initial mobile phase.[9][10]
Poor Column Packing A void or channel in the column packing can lead to an uneven flow path.[10] This is more likely with older columns or those subjected to high pressure shocks.[10] Replace the column.[10]
Low Temperature Operating at a temperature that is too low can sometimes contribute to fronting.[16] Increase the column temperature. A common temperature for acyl-CoA analysis is 32°C.[4]
Issue 3: Broad Peaks

Broad peaks can lead to a loss of resolution and sensitivity.

Possible CauseRecommended Solution
Column Degradation Loss of stationary phase or contamination can reduce column efficiency.[17] Replace the column.[17]
Extra-column Volume Excessive volume in the system outside of the column.[6] Minimize tubing length and internal diameter.[6]
Flow Rate Too Low A flow rate that is significantly below the optimal rate for the column can lead to band broadening due to diffusion.[14] Optimize the flow rate. A typical flow rate for a 2.0 mm ID column is 0.2 mL/min.[4][13]
Sample Overload Injecting too large a volume of sample.[17] Reduce the injection volume.[17]
Temperature Mismatch A significant temperature difference between the mobile phase entering the column and the column itself.[15] Use a column oven and a mobile phase pre-heater if available.[15]
Issue 4: Split Peaks

Split peaks can indicate a problem with the sample introduction or the column itself.

Possible CauseRecommended Solution
Partially Blocked Frit Debris from the sample or system can block the inlet frit of the column, causing the sample to be distributed unevenly.[1] Reverse and flush the column. If this does not work, replace the frit or the column.[1]
Column Void A void at the head of the column can cause the sample band to split.[10] This can be caused by high pressure or dissolution of the silica (B1680970) at high pH.[10] Replace the column.[10]
Sample Solvent Incompatibility If the sample solvent is not miscible with the mobile phase, it can cause the sample to precipitate at the column inlet.[10] Ensure the sample solvent is compatible with the mobile phase.[10]
Co-elution Two different compounds are eluting at very nearly the same time.[16] Modify the mobile phase composition or gradient to improve separation.[16]

Section 3: Experimental Protocols

Protocol 1: Sample Preparation for Acyl-CoA Analysis from Tissues

This protocol is a general guideline for the extraction of acyl-CoAs from tissue samples.

  • Tissue Homogenization:

    • Quickly weigh the frozen tissue (e.g., 50 mg).

    • Homogenize the tissue in a cold buffer, such as 100 mM KH2PO4. An internal standard (e.g., heptadecanoyl-CoA) should be added to the homogenization buffer.[12]

  • Solvent Extraction:

    • Add 2-propanol to the homogenate and homogenize again.[12]

    • Add saturated ammonium sulfate (B86663) and acetonitrile, then vortex for 5 minutes.[12]

  • Phase Separation:

    • Centrifuge the mixture (e.g., 1,900 x g for 5 minutes).[12]

    • The upper phase contains the acyl-CoAs.[12]

  • Cleanup and Concentration:

    • Transfer the upper phase to a new tube.

    • Dilute the extract with a buffer like 100 mM KH2PO4 (pH 4.9).[12]

    • For cleaner samples, a solid-phase extraction (SPE) step using a C18 cartridge can be performed.[5]

    • Dry the final extract under a stream of nitrogen.

  • Storage and Reconstitution:

    • Store the dry pellet at -80°C.[5]

    • Just prior to LC-MS analysis, reconstitute the pellet in a suitable solvent, such as a buffer of 50 mM ammonium acetate (pH 6.8), which has been shown to provide good stability.[13]

Protocol 2: General Reversed-Phase HPLC Method for Acyl-CoA Separation

This is a general method for the separation of short- to medium-chain acyl-CoAs.

  • Column: Luna C18(2) (100 x 2.0 mm, 3 µm) or similar reversed-phase column.[4][13]

  • Mobile Phase A: 10 mM ammonium acetate in water (pH 6.8).[4]

  • Mobile Phase B: Acetonitrile.[4]

  • Flow Rate: 0.2 mL/min.[4]

  • Column Temperature: 32°C.[4]

  • Injection Volume: 5-30 µL.[4][13]

  • Gradient:

    • 0-1.5 min: 2% B

    • 1.5-3 min: 2% to 15% B

    • 3-5.5 min: 15% to 95% B

    • 5.5-14.5 min: Hold at 95% B

    • 14.5-15 min: 95% to 2% B

    • 15-20 min: Re-equilibrate at 2% B[13]

Section 4: Data Tables

Table 1: Common Mobile Phase Compositions for Acyl-CoA Analysis
Mobile Phase AMobile Phase BColumn TypeTarget AnalytesReference
5 mM Ammonium Acetate (pH 6.8)MethanolLuna C18Short to medium chain acyl-CoAs[13]
10 mM Ammonium Acetate (pH 8.5)AcetonitrileLuna C18Medium to long chain acyl-CoAs[13]
10 mM Ammonium Acetate (pH 6.8)AcetonitrileLuna C18(2)Various acyl-CoAs[4]
75 mM KH2PO4Acetonitrile with 600 mM Acetic AcidC18Polyunsaturated acyl-CoAs[12]
Table 2: Stability of Acyl-CoAs in Different Solvents

The stability of acyl-CoAs was tested in various solutions at 4°C over 24-48 hours. The percentage of the initial amount remaining at a given time point indicates the stability.

SolventStability after 24hKey FindingReference
WaterVariable, some degradationUnbuffered aqueous solutions can lead to instability.[4]
50 mM Ammonium Acetate (pH 7.0)High stabilityBuffered aqueous solutions at neutral pH improve stability.[4]
50% Methanol / 50% 50 mM Ammonium Acetate (pH 7.0)High stabilityA mix of organic solvent and buffer is a good choice for reconstitution.[4]
50 mM Ammonium Acetate (pH 3.5)Lower stability for some compoundsStrongly acidic conditions can lead to hydrolysis.[4]
50 mM Ammonium Acetate (pH 6.8)High stabilityA slightly acidic to neutral pH buffered solution is optimal.[13]

Section 5: Visual Guides

Troubleshooting_Workflow start Poor Peak Shape Observed check_all_peaks Does the issue affect all peaks? start->check_all_peaks system_problem System-wide issue likely (e.g., blocked frit, extra-column volume) check_all_peaks->system_problem Yes peak_specific_problem Peak-specific issue likely (chemical interactions, overload) check_all_peaks->peak_specific_problem No check_shape Identify Peak Shape (Tailing, Fronting, Broad, Split) peak_specific_problem->check_shape tailing Peak Tailing check_shape->tailing fronting Peak Fronting check_shape->fronting broad Broad Peak check_shape->broad split Split Peak check_shape->split tailing_solutions Address Tailing: - Check pH - Add ion-pairing agent - Reduce sample load - Check for column contamination tailing->tailing_solutions fronting_solutions Address Fronting: - Reduce sample load - Match sample solvent to mobile phase - Check for column void fronting->fronting_solutions broad_solutions Address Broadening: - Optimize flow rate - Minimize extra-column volume - Check column health broad->broad_solutions split_solutions Address Splitting: - Check for blocked frit - Check for column void - Ensure sample solvent compatibility split->split_solutions

Caption: General troubleshooting workflow for poor peak shape.

Peak_Tailing_Decision_Tree start Peak Tailing Observed q1 Inject less sample. Does peak shape improve? start->q1 a1_yes Column Overload is the likely cause. Solution: Reduce sample concentration/volume. q1->a1_yes Yes q2 Are you analyzing basic/polar compounds? Are you using a standard C18 column? q1->q2 No a2_yes Secondary interactions are likely. Solutions: - Add ion-pairing agent - Adjust mobile phase pH - Use an inert, end-capped column q2->a2_yes Yes q3 Has the column been used extensively? q2->q3 No a3_yes Column contamination or degradation is likely. Solutions: - Backflush the column - Replace the guard/analytical column q3->a3_yes Yes end If problem persists, investigate extra-column effects or other system issues. q3->end No

Caption: Decision tree for addressing peak tailing.

Acyl_CoA_Sample_Prep_Workflow start Start: Snap-freeze tissue sample homogenize Homogenize in cold buffer with internal standard start->homogenize extract Add organic solvents (e.g., 2-propanol, acetonitrile) homogenize->extract phase_sep Centrifuge for phase separation extract->phase_sep collect Collect upper aqueous phase (contains acyl-CoAs) phase_sep->collect cleanup Optional: Solid-Phase Extraction (SPE) collect->cleanup dry Dry extract under nitrogen cleanup->dry Perform SPE cleanup->dry Skip SPE store Store dry pellet at -80°C dry->store reconstitute Reconstitute in stable buffer (e.g., 50mM AmAc, pH 6.8) just before analysis store->reconstitute analyze LC-MS Analysis reconstitute->analyze

Caption: Experimental workflow for acyl-CoA sample preparation.

References

Minimizing matrix effects in 8,11,14-Eicosatrienoyl-CoA LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the LC-MS/MS analysis of 8,11,14-Eicosatrienoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant issue in the LC-MS/MS analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] In the analysis of this compound from biological samples such as plasma or tissue homogenates, matrix components like phospholipids (B1166683) can co-elute and suppress the ionization of the analyte, leading to inaccurate and imprecise quantification.[2] This is particularly problematic for long-chain acyl-CoAs due to their amphiphilic nature, which can lead to complex extraction profiles and co-elution with other lipids.

Q2: How can I assess the extent of matrix effects in my this compound analysis?

A2: The most common method to quantitatively assess matrix effects is the post-extraction spike method.[3] This involves comparing the peak area of the analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:

MF = (Peak Area in Post-Extraction Spiked Sample) / (Peak Area in Neat Solution)

An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.[3]

Q3: What is the role of a stable isotope-labeled internal standard (SIL-IS) in mitigating matrix effects?

A3: A stable isotope-labeled internal standard, such as [¹³C]- or [²H]-labeled this compound, is the preferred internal standard for LC-MS/MS quantification. Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will co-elute and experience similar matrix effects.[4] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability introduced by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.

Q4: Which ionization mode is most suitable for the analysis of this compound?

A4: Positive electrospray ionization (ESI) is the most commonly used and effective ionization mode for the analysis of long-chain acyl-CoAs, including this compound.[5][6]

Troubleshooting Guides

Q1: I am observing significant ion suppression for this compound. What are the likely causes and how can I troubleshoot this?

A1: Significant ion suppression is often caused by co-eluting phospholipids from the biological matrix. Here are some troubleshooting steps:

  • Improve Sample Preparation: The most effective way to reduce matrix effects is to improve the sample cleanup.[2]

    • Solid-Phase Extraction (SPE): Employ a mixed-mode or weak anion exchange SPE protocol to effectively remove phospholipids and other interfering substances.

    • Phospholipid Depletion Plates/Cartridges: These specialized products are designed to selectively remove phospholipids from the sample extract.

    • Liquid-Liquid Extraction (LLE): While potentially effective, LLE can suffer from lower recovery for amphiphilic molecules like long-chain acyl-CoAs.

  • Optimize Chromatography:

    • Increase Gradient Length: A longer, shallower gradient can improve the separation of this compound from interfering matrix components.

    • Modify Mobile Phase: Adjusting the pH of the mobile phase can alter the retention times of both the analyte and interfering compounds, potentially improving separation. For long-chain acyl-CoAs, a high pH mobile phase (e.g., pH 10.5 with ammonium (B1175870) hydroxide) has been shown to provide good separation on a C18 column.[5]

  • Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample extract can reduce the concentration of matrix components and alleviate ion suppression.

Q2: My recovery of this compound is low and inconsistent. What could be the problem?

A2: Low and inconsistent recovery of long-chain acyl-CoAs can be due to several factors:

  • Inefficient Extraction: Ensure that the homogenization and extraction solvent conditions are optimal. A common method involves homogenization in an acidic buffer followed by extraction with organic solvents.

  • Analyte Degradation: Long-chain acyl-CoAs can be unstable. Keep samples on ice during preparation and process them quickly. Avoid repeated freeze-thaw cycles.

  • Suboptimal SPE Procedure: If using SPE, ensure the cartridge is properly conditioned and equilibrated. The wash and elution solvent compositions should be optimized to ensure the analyte is retained during washing and efficiently eluted.

  • Adsorption to Surfaces: The phosphate (B84403) groups of acyl-CoAs can adsorb to glass and metal surfaces. Using polypropylene (B1209903) tubes and vials can help minimize this issue.

Q3: I am seeing a broad peak shape for this compound. How can I improve it?

A3: Poor peak shape for long-chain acyl-CoAs can be caused by:

  • Secondary Interactions with the Column: The phosphate group can interact with the silica (B1680970) backbone of the stationary phase. Using a high pH mobile phase can help to deprotonate the silanol (B1196071) groups and reduce these interactions. A C18 column is generally recommended.[5][6]

  • Inappropriate Reconstitution Solvent: Ensure the final extract is reconstituted in a solvent that is compatible with the initial mobile phase conditions to avoid peak distortion. A solution of 50% methanol (B129727) in water is often a good starting point.

Quantitative Data on Sample Preparation Methods

The following tables summarize the performance of different sample preparation methods for the analysis of long-chain acyl-CoAs (LCA-CoAs), which are structurally similar to this compound. This data can be used as a guide for selecting an appropriate sample preparation strategy.

Table 1: Comparison of Recovery for Long-Chain Acyl-CoAs with Different Extraction Methods.

Sample Preparation MethodAnalyte ClassAverage Recovery (%)Reference
Solid-Phase Extraction (SPE)Long-Chain Acyl-CoAs85 - 95[5]
Protein Precipitation (SSA)Short & Long-Chain Acyl-CoAs59 - 80[1]
Liquid-Liquid Extraction (LLE)Long-Chain Acyl-CoAs60 - 80[2]

Table 2: Comparison of Matrix Effects for Long-Chain Acyl-CoAs with Different Sample Preparation Methods.

Sample Preparation MethodAnalyte ClassMatrix Effect (Ion Suppression, %)Reference
Solid-Phase Extraction (SPE)Long-Chain Acyl-CoAs< 15[5]
Protein Precipitation (SSA)Short & Long-Chain Acyl-CoAs19 (for dephospho-CoA)[1]
Protein Precipitation (Acetonitrile)GeneralCan be significant[2]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is adapted from methods for long-chain acyl-CoA extraction.

  • Sample Pre-treatment: To 100 µL of plasma, add a known amount of a suitable stable isotope-labeled internal standard (e.g., [¹³C]-8,11,14-Eicosatrienoyl-CoA).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile, vortex thoroughly, and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interfering compounds.

  • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of 50% methanol in water for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This is a general method based on established protocols for long-chain acyl-CoAs.[5][6]

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium Hydroxide in water (pH 10.5).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a low percentage of mobile phase B and gradually increase to elute the analyte. A typical gradient might be 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition (Quantifier): The precursor ion will be the [M+H]⁺ of this compound. The product ion will correspond to the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 Da).

    • MRM Transition (Qualifier): A second product ion can be monitored for confirmation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add SIL-IS plasma->add_is ppt Protein Precipitation add_is->ppt spe Solid-Phase Extraction (SPE) ppt->spe elute Elution spe->elute dry_recon Dry & Reconstitute elute->dry_recon lc LC Separation (C18) dry_recon->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for this compound analysis.

signaling_pathway cluster_activation Fatty Acid Activation cluster_desaturation Arachidonic Acid Synthesis cluster_eicosanoid Eicosanoid Synthesis eta 8,11,14-Eicosatrienoic Acid eta_coa This compound eta->eta_coa Acyl-CoA Synthetase aa Arachidonic Acid eta_coa->aa Δ5-Desaturase prostaglandins Prostaglandins aa->prostaglandins COX Pathway leukotrienes Leukotrienes aa->leukotrienes LOX Pathway

Caption: Metabolic pathway of this compound.

References

How to prevent oxidation of 8,11,14-Eicosatrienoyl-CoA standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper handling and storage of 8,11,14-Eicosatrienoyl-CoA standards to prevent oxidation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so susceptible to oxidation?

A1: this compound is a polyunsaturated fatty acyl-CoA containing three double bonds in its acyl chain. These double bonds are prone to attack by reactive oxygen species (ROS), initiating a chain reaction that leads to the oxidative degradation of the molecule.[1][2][3] Factors such as exposure to atmospheric oxygen, light, and elevated temperatures can accelerate this process.[3]

Q2: What are the visible signs of degradation in my this compound standard?

A2: While early-stage oxidation may not be visible, significant degradation can sometimes be observed as a discoloration of the lyophilized powder or the appearance of particulate matter in the solution. However, the most reliable way to assess the integrity of your standard is through analytical methods such as chromatography (e.g., HPLC) to check for the appearance of degradation products.

Q3: Can I store my this compound standard in an aqueous solution?

A3: For long-term storage, it is not recommended to store this compound in aqueous solutions as the thioester bond is susceptible to hydrolysis.[4] For immediate use in assays, you can prepare fresh aqueous solutions, but they should be used within the same day.

Q4: What is the recommended solvent for reconstituting this compound?

A4: For radiolabeled this compound, a solvent mixture of 0.01N Sodium Acetate:Ethanol (B145695) (pH 5.2) in a 1:1 ratio, prepared under a nitrogen atmosphere, has been suggested. For non-radiolabeled standards, high-purity organic solvents such as ethanol or a mixture of chloroform (B151607) and methanol (B129727) are commonly used. It is crucial to use solvents that are free of peroxides and other oxidizing contaminants.

Q5: Should I add an antioxidant to my this compound standard solution?

A5: The addition of an antioxidant can be beneficial, especially if the standard will be handled for an extended period or if the experimental conditions are conducive to oxidation. Common antioxidants for lipids include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherol (Vitamin E). The choice and concentration of the antioxidant should be carefully considered to avoid interference with your downstream applications.

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
Inconsistent experimental results Degradation of the standard due to oxidation or hydrolysis.1. Verify the storage conditions of your standard (temperature, inert atmosphere, protection from light). 2. Prepare fresh solutions of the standard for each experiment. 3. Check the purity of the standard using an appropriate analytical method (e.g., HPLC). 4. Consider adding an antioxidant to your working solutions.
Low signal or no activity in enzymatic assays The concentration of the active standard is lower than expected due to degradation.1. Confirm the initial concentration of the standard after reconstitution. 2. Use freshly prepared dilutions for your assay. 3. Ensure that the assay buffer and other reagents are free of oxidizing agents.
Appearance of unknown peaks in analytical runs (e.g., HPLC, LC-MS) The standard has oxidized, leading to the formation of various degradation products.1. Prepare a fresh solution from a new vial of the standard and re-run the analysis. 2. If the issue persists, contact the supplier for a certificate of analysis of the specific lot. 3. Review your handling and storage procedures to identify potential sources of oxidation.

Experimental Protocols

Protocol for Long-Term Storage of this compound Standards
  • Receipt and Initial Inspection: Upon receiving the standard, visually inspect the container for any signs of damage.

  • Inert Atmosphere: If the standard is a lyophilized powder, it is recommended to backfill the vial with an inert gas like argon or nitrogen before sealing.

  • Storage Temperature: Store the sealed vial at -20°C or lower. For very long-term storage, -80°C is preferable.

  • Protection from Light: Keep the vial in a dark container or wrap it in aluminum foil to protect it from light.

Protocol for Preparation of a Stock Solution
  • Equilibration: Before opening, allow the vial of the lyophilized standard to equilibrate to room temperature to prevent condensation of moisture inside the vial.

  • Solvent Preparation: Use a high-purity, peroxide-free organic solvent. If using an aqueous buffer for immediate use, ensure it is deoxygenated by sparging with an inert gas.

  • Reconstitution: Under an inert atmosphere if possible, add the desired volume of solvent to the vial to achieve the target concentration.

  • Mixing: Gently vortex or sonicate the vial to ensure complete dissolution.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use glass vials with Teflon-lined caps.

  • Storage of Aliquots: Backfill the aliquots with an inert gas, seal tightly, and store at -20°C or -80°C, protected from light.

Quantitative Data Summary

Due to the limited availability of specific quantitative stability data for this compound, the following table provides a qualitative summary of factors affecting its stability based on general principles for polyunsaturated fatty acyl-CoAs.

Storage Condition Expected Stability Key Considerations
Lyophilized powder at -80°C under Argon HighIdeal for long-term storage. Minimizes oxidation and hydrolysis.
Lyophilized powder at -20°C under Argon GoodSuitable for long-term storage.
In organic solvent at -80°C under Argon GoodAliquoting is crucial to avoid repeated freeze-thaw cycles.
In organic solvent at -20°C under Argon ModerateSuitable for working stock solutions.
Aqueous solution at 4°C LowProne to hydrolysis and oxidation. Recommended for immediate use only.
Repeated freeze-thaw cycles LowCan introduce moisture and oxygen, accelerating degradation.
Exposure to light and air at room temperature Very LowRapid degradation is expected.

Visualizations

Experimental Workflow for Handling this compound Standards

G cluster_storage Long-Term Storage cluster_prep Solution Preparation cluster_use Experimental Use storage Store at -20°C to -80°C under inert gas (Ar/N2) and protected from light equilibrate Equilibrate vial to room temperature storage->equilibrate Retrieve for use reconstitute Reconstitute in appropriate solvent under inert gas equilibrate->reconstitute aliquot Aliquot into single-use vials reconstitute->aliquot aliquot->storage Return aliquots to storage thaw Thaw aliquot immediately before use aliquot->thaw Take one aliquot for use experiment Use in experiment thaw->experiment

Caption: A logical workflow for the proper handling of this compound standards from storage to experimental use.

Metabolic Pathway of 8,11,14-Eicosatrienoic Acid

G cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway cluster_elongation Elongation & Desaturation DGLA 8,11,14-Eicosatrienoic Acid (Dihomo-γ-linolenic acid) PGE1 Prostaglandin E1 (PGE1) DGLA->PGE1 COX-1/2 TXA1 Thromboxane A1 (TXA1) DGLA->TXA1 COX-1/2 HPETE 15-Hydroperoxyeicosatrienoic Acid (15-HPETE) DGLA->HPETE 15-LOX AA Arachidonic Acid (AA) DGLA->AA Δ5-desaturase HETE 15-Hydroxyeicosatrienoic Acid (15-HETE) HPETE->HETE Peroxidase

Caption: Metabolic pathways of 8,11,14-Eicosatrienoic Acid (DGLA) leading to the formation of various eicosanoids and Arachidonic Acid.

References

Technical Support Center: Quantification of Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of long-chain acyl-CoAs (LCACoAs).

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the quantification of long-chain acyl-CoAs.

Q1: What are the most critical initial steps for preserving the integrity of long-chain acyl-CoAs in biological samples?

A1: Due to their inherent instability, proper sample handling from the very beginning is crucial. For optimal preservation, biological samples should be rapidly frozen in liquid nitrogen (flash-frozen) immediately after collection.[1] Subsequently, samples must be stored at -80°C to minimize enzymatic and chemical degradation.[1] It is also critical to avoid repeated freeze-thaw cycles, as this can significantly compromise the stability of the analytes.[1]

Q2: I'm observing very low recovery of my target long-chain acyl-CoAs. What are the likely causes and how can I troubleshoot this?

A2: Low recovery is a frequent challenge and can stem from several factors throughout the experimental workflow. Here is a guide to help you troubleshoot this issue:

Potential CauseTroubleshooting Steps
Incomplete Cell Lysis & Extraction Ensure thorough homogenization of the tissue; a glass homogenizer is often effective.[1] Optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is a good starting point.[1]
Analyte Degradation Work quickly and keep samples on ice at all times during processing.[1] Use fresh, high-purity solvents to prevent chemical degradation.[1] Incorporate an internal standard early in the extraction process to monitor and correct for recovery loss.[1][2]
Inefficient Solid-Phase Extraction (SPE) Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[1] Optimize the wash and elution steps to ensure the analyte is not lost during washing and is fully eluted.[1]
Adsorption to Surfaces The phosphate (B84403) groups of acyl-CoAs have a high affinity for glass and metallic surfaces, which can lead to analyte loss.[3] Consider using polypropylene (B1209903) tubes and pipette tips where possible. A phosphate methylation derivatization strategy has also been shown to resolve this issue.[3]

Q3: Which extraction method is recommended for long-chain acyl-CoAs from tissue samples?

A3: A widely used and effective method involves homogenization in an acidic buffer followed by extraction with organic solvents and purification via solid-phase extraction (SPE).[1] A combination of acetonitrile (B52724) and isopropanol (B130326) is often used for the initial extraction from the tissue homogenate.[1][4] The use of an acidic buffer (e.g., pH 4.9) helps to stabilize the acyl-CoAs during the process.[1][4]

Q4: My chromatographic peaks for long-chain acyl-CoAs are showing significant tailing and poor shape. How can I improve this?

A4: Poor peak shape is a common issue in LC-MS analysis of acyl-CoAs due to their amphiphilic nature.[2][3] Here are some strategies to improve chromatography:

  • Column Choice: A C18 reversed-phase column is commonly used.[2][5]

  • Mobile Phase pH: Operating at a high pH (e.g., 10.5) with an ammonium (B1175870) hydroxide (B78521) and acetonitrile gradient can improve peak shape and separation.[2][6]

  • Derivatization: A derivatization strategy based on phosphate methylation can improve chromatographic coverage and result in better peak shapes for a wide range of acyl-CoAs.[3]

  • Column Maintenance: Repeated injections of tissue extracts can lead to a buildup of biological material on the column, causing peak shape distortion. Regular column washing and maintenance are essential.[2]

Q5: How do I choose an appropriate internal standard for quantification?

A5: The choice of internal standard is critical for accurate quantification. Stable isotope-labeled internal standards are ideal but not always available.[2] A common and effective strategy is to use an odd-chain fatty acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), which is not naturally abundant in most biological systems.[2][7] The internal standard should be added as early as possible in the sample preparation process to account for analyte loss during extraction and processing.[1]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods and is suitable for various tissue types, combining solvent extraction with solid-phase extraction for improved purity and recovery.[1][4]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol (B129727)

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

Procedure:

  • Homogenization: Weigh approximately 100 mg of frozen tissue. In a pre-chilled glass homogenizer on ice, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly. Add 2.0 mL of isopropanol and homogenize again.[1]

  • Solvent Extraction: Add 5.0 mL of acetonitrile to the homogenate, vortex thoroughly, and centrifuge at a low speed to pellet the tissue debris. Collect the supernatant.

  • SPE Column Preparation: Condition a weak anion exchange SPE column by washing with 2 mL of methanol, followed by 2 mL of water, and finally equilibrate with 2 mL of the initial homogenization buffer (KH2PO4).

  • Sample Loading: Load the supernatant from the solvent extraction step onto the conditioned SPE column.

  • Washing: Wash the column sequentially with 2 mL of the homogenization buffer, 2 mL of water, and 2 mL of methanol to remove interfering substances.

  • Elution: Elute the acyl-CoAs from the column using 2 mL of 2% ammonium hydroxide in methanol. A second elution with 2 mL of 5% ammonium hydroxide in methanol can be performed to ensure complete recovery.

  • Sample Concentration: Combine the eluted fractions and dry the sample under a gentle stream of nitrogen at room temperature.[1]

  • Reconstitution: Reconstitute the dried extract in a solvent suitable for your LC-MS/MS analysis (e.g., a methanol/water mixture).[1]

Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs

This is a general protocol for the quantification of LCACoAs using a triple quadrupole mass spectrometer.[2][7]

Instrumentation:

  • UPLC/HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 150 x 2.1 mm, 1.8 µm).[8]

  • Mobile Phase A: 5 mM Ammonium Hydroxide (NH4OH) in water.[2][7]

  • Mobile Phase B: Acetonitrile with 5 mM NH4OH.[2][7]

  • Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over several minutes to elute the long-chain species.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 30-40°C.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[2][7]

  • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[2][7]

  • Collision Gas: Argon.

  • Ionization Parameters: Optimize spray voltage, sheath gas, sweep gas, and capillary temperature for your specific instrument.[7]

  • SRM Transitions: Monitor the specific precursor-to-product ion transitions for each target acyl-CoA and the internal standard. A neutral loss scan of 507 Da can also be used for profiling complex mixtures.[2][6]

Quantitative Data

Table 1: Recovery Rates of Long-Chain Acyl-CoAs

The recovery of long-chain acyl-CoAs can vary depending on the tissue type and the specific extraction method employed. The following table summarizes reported recovery rates from different methodologies.

MethodTissueRecovery Rate (%)Reference
Modified HPLC with SPERat Heart, Kidney, Muscle70-80%[4]
Acetonitrile/Isopropanol with SPERat Liver83-90% (for SPE step)[9]
Table 2: Example LC-MS/MS Parameters for Acyl-CoA Analysis

These parameters are for selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer in positive ESI mode.[7]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Myristoyl-CoA (C14:0-CoA)978.6471.3
Palmitoyl-CoA (C16:0-CoA)1006.6499.3
Palmitoleoyl-CoA (C16:1-CoA)1004.6497.2
Heptadecanoyl-CoA (C17:0-CoA, IS)1020.6513.3
Stearoyl-CoA (C18:0-CoA)1034.6527.3
Oleoyl-CoA (C18:1-CoA)1032.6525.5
Linoleoyl-CoA (C18:2-CoA)1030.6523.1
Arachidonoyl-CoA (C20:4-CoA)1054.6547.6

Note: These masses may vary slightly depending on the specific instrument and calibration.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection 1. Sample Collection (Flash Freeze in N2) Storage 2. Storage (-80°C) SampleCollection->Storage Homogenization 3. Homogenization (Acidic Buffer + IS) Storage->Homogenization Extraction 4. Solvent Extraction (ACN/Isopropanol) Homogenization->Extraction Purification 5. Solid-Phase Extraction (SPE) Extraction->Purification Concentration 6. Drying & Reconstitution Purification->Concentration LC_Separation 7. LC Separation (C18 Column) Concentration->LC_Separation Inject Sample MS_Detection 8. MS/MS Detection (SRM/MRM) LC_Separation->MS_Detection Data_Processing 9. Data Processing (Peak Integration) MS_Detection->Data_Processing Quantification 10. Quantification (Standard Curve) Data_Processing->Quantification

Caption: General workflow for long-chain acyl-CoA quantification.

troubleshooting_workflow decision decision issue issue solution solution start Start Troubleshooting issue_node Low Acyl-CoA Recovery start->issue_node check_extraction Was extraction thorough? issue_node->check_extraction check_degradation Were samples kept cold and processed quickly? check_extraction->check_degradation Yes optimize_homogenization Optimize homogenization and solvent ratios check_extraction->optimize_homogenization No check_spe Was SPE protocol optimized? check_degradation->check_spe Yes use_fresh_solvents Use fresh solvents, work on ice check_degradation->use_fresh_solvents No check_spe->solution Problem Likely Solved or Consult Instrument Specialist optimize_spe Verify SPE column conditioning and elution check_spe->optimize_spe No

References

Technical Support Center: Enhancing Detection of Low-Abundance Acyl-CoA Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with low-abundance acyl-CoA species.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting low-abundance acyl-CoA species?

The analysis of acyl-CoAs, particularly those in low abundance, is challenging due to several factors:

  • Inherent Instability: Acyl-CoAs are susceptible to hydrolysis, especially in aqueous solutions that are not acidic.[1]

  • Low Cellular Abundance: Many acyl-CoA species are present at very low concentrations in biological samples, making detection difficult.[2]

  • Matrix Effects: Complex biological samples can cause ion suppression in the mass spectrometer, significantly reducing the signal of the target analyte.[1]

  • Lack of Blank Matrices: It is difficult to obtain a biological matrix that is completely free of endogenous acyl-CoAs for use as a true blank.[3]

  • Adsorption: The phosphate (B84403) groups of acyl-CoAs have a high affinity for glass and metallic surfaces, which can lead to sample loss during preparation and analysis.[4]

Q2: Which analytical technique is most suitable for the sensitive detection of acyl-CoAs?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the most robust, sensitive, and reproducible method for the analysis of acyl-CoAs.[4][5] High-resolution mass spectrometry (HRMS) platforms like Q-TOF and Orbitrap are also frequently used for both identification and quantification.[6]

Q3: How can I improve the stability of my acyl-CoA samples during sample preparation?

To minimize degradation, it is crucial to:

  • Work quickly and on ice whenever possible.

  • Minimize the time samples spend at room temperature and in aqueous solutions.[1]

  • Use acidic conditions when appropriate to reduce hydrolysis.

  • Consider using glass vials instead of plastic, as this has been shown to decrease signal loss and improve sample stability.[7][8]

  • Immediately quench metabolic activity, for example, by homogenizing tissue samples in liquid nitrogen.[5]

Q4: What is chemical derivatization and can it help improve detection sensitivity?

Chemical derivatization is the process of modifying the analyte to improve its analytical properties. For acyl-CoAs, this can enhance detection sensitivity and chromatographic performance. Examples include:

  • Phosphate Methylation: This strategy can improve peak shape in liquid chromatography and reduce analyte loss due to adsorption.[4]

  • Fluorescent Derivatization: Converting acyl-CoAs to fluorescent derivatives, such as acyl etheno CoA esters using chloroacetaldehyde, allows for highly sensitive fluorometric detection.[9]

  • Butylamide Derivatization: This approach has been used for the detection of acyl-CoA products in in-vitro desaturase assays by gas chromatography.[10]

Troubleshooting Guides

Issue 1: Low or No Signal Intensity in LC-MS Analysis

Possible Causes & Solutions

CauseRecommended Action
Sample Degradation Prepare fresh standards and samples. Minimize sample handling time and keep samples on ice or at -80°C for long-term storage.[1] Re-evaluate the extraction protocol to ensure it's optimized for acyl-CoA stability.
Inefficient Ionization Optimize the ionization source parameters (e.g., capillary voltage, gas flow, temperature).[11] Experiment with different mobile phase compositions and additives. For many acyl-CoAs, positive mode electrospray ionization (ESI) is more efficient.[12]
Ion Suppression/Matrix Effects Improve chromatographic separation to resolve the analyte from co-eluting matrix components.[1] Dilute the sample if the concentration is too high.[11] Utilize a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.
Suboptimal MS/MS Parameters Ensure the correct precursor and product ions are being monitored. The most common fragmentation for acyl-CoAs is the neutral loss of the phosphorylated ADP moiety (M-507).[1][12] Optimize the collision energy for each specific acyl-CoA.[1]
Instrument Contamination Clean the ion source regularly.[13] Perform system suitability tests with a known standard before running samples to verify instrument performance.[14]
Adsorption to Vials/Tubing Use glass sample vials instead of plastic to reduce signal loss.[7][8] Consider derivatization methods like phosphate methylation to reduce the affinity of acyl-CoAs for surfaces.[4]

A logical workflow for troubleshooting low LC-MS signal is presented below.

TroubleshootingWorkflow Start Low or No Signal Detected CheckMS Verify MS Performance (Infuse Known Standard) Start->CheckMS MS_OK MS Responding? CheckMS->MS_OK CheckLC Check LC System (Leaks, Pressure, Fresh Mobile Phase) MS_OK->CheckLC Yes SystemIssue System/Hardware Fault (Contact Service Engineer) MS_OK->SystemIssue No LC_OK LC System OK? CheckLC->LC_OK CheckSample Evaluate Sample (Prepare Fresh Standards/Samples) LC_OK->CheckSample Yes LC_OK->SystemIssue No Sample_OK Signal Restored? CheckSample->Sample_OK OptimizeMethod Optimize Method (Ionization, MS/MS Parameters, Chromatography) Sample_OK->OptimizeMethod No Success Signal Restored Sample_OK->Success Yes OptimizeMethod->Success

Caption: A logical workflow for troubleshooting low LC-MS signal.

Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening)

Possible Causes & Solutions

CauseRecommended Action
Secondary Interactions Short-chain acyl-CoAs may require slightly acidic mobile phases, while these conditions can cause peak tailing for long-chain species.[4] Consider using ion-pairing agents like dimethylbutylamine (DMBA) to improve peak shape.[12]
Column Overload Reduce the injection volume or dilute the sample.
Column Contamination Wash the column with a strong solvent or replace the column if necessary. Always use a guard column to protect the analytical column.
Inappropriate Mobile Phase Ensure the mobile phase is properly prepared and degassed. The pH of the mobile phase can significantly impact peak shape for ionizable compounds like acyl-CoAs.[12]
Sample Solvent Effects Reconstitute the dried extract in a solvent that is compatible with the initial mobile phase conditions.[15][16]

Quantitative Data

The abundance of acyl-CoA species can vary significantly between different cell lines and under different experimental conditions. The following table provides a comparative overview of acyl-CoA pool sizes reported in the literature.

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
Acetyl-CoA10.644[15]--
Propionyl-CoA3.532[15]--
Butyryl-CoA1.013[15]--
Valeryl-CoA1.118[15]--
Crotonoyl-CoA0.032[15]--
HMG-CoA0.971[15]--
Succinyl-CoA25.467[15]--
Glutaryl-CoA0.647[15]--
C14:0-CoA-~2.5[15]~1.5[15]
C16:0-CoA-~12[15]~4[15]
C18:0-CoA-~2[15]~1[15]
C18:1-CoA-~5[15]~1.5[15]
Note: Data from different sources may involve variations in experimental conditions and normalization methods, affecting direct comparability.[15]

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Cultured Mammalian Cells

This protocol is designed for the extraction of a broad range of acyl-CoAs from adherent or suspension cell cultures for LC-MS analysis.[15][17]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Methanol (B129727) (MeOH)

  • Acetonitrile (ACN)

  • Internal Standard (e.g., 15:0 CoA)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Metabolite Extraction:

    • Add 2 mL of cold methanol and 15 µL of 10 µM internal standard.

    • Incubate at -80°C for 15 minutes to quench metabolic activity.

    • Adherent cells: Scrape the cells in the cold methanol.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Centrifuge the lysate at 15,000 x g at 5°C for 5 minutes.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled glass tube.

  • Drying:

    • Mix the supernatant with 1 mL of acetonitrile.

    • Evaporate the solvent in a vacuum concentrator (e.g., at 55°C for 1.5 hours).

  • Sample Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-150 µL) of a suitable solvent for LC-MS analysis (e.g., methanol or 50% methanol in 50 mM ammonium (B1175870) acetate).

    • Vortex and centrifuge at 15,000 x g at 5°C for 10 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

ExtractionWorkflow Start Cell Culture (Adherent or Suspension) Wash Wash Cells with Ice-Cold PBS Start->Wash Quench Quench & Lyse (-80°C Methanol + ISTD) Wash->Quench Centrifuge1 Centrifuge (15,000 x g) to Pellet Debris Quench->Centrifuge1 Collect Collect Supernatant Centrifuge1->Collect Dry Dry Down (Vacuum Concentrator) Collect->Dry Reconstitute Reconstitute in LC-MS Compatible Solvent Dry->Reconstitute Centrifuge2 Final Centrifugation Reconstitute->Centrifuge2 Analyze Transfer to Vial for LC-MS/MS Analysis Centrifuge2->Analyze

Caption: Experimental workflow for acyl-CoA extraction from cells.

Protocol 2: Representative LC-MS/MS Method

This is a representative LC-MS/MS method that can be adapted for acyl-CoA analysis. Optimization will be required for specific instruments and analytes.

Liquid Chromatography Conditions:

  • Column: A reversed-phase C18 column (e.g., Luna C18, 100 x 2.0 mm, 3 µm) is commonly used.[16]

  • Mobile Phase A: Water with 5-15 mM ammonium acetate (B1210297) or ammonium hydroxide.[1][16]

  • Mobile Phase B: Methanol or Acetonitrile with 15 mM ammonium hydroxide.[1][16]

  • Gradient: A linear gradient is typically employed, starting with a low percentage of organic phase (e.g., 2% B) and ramping up to a high percentage (e.g., 95% B) to elute acyl-CoAs of increasing chain length.[16]

  • Flow Rate: ~0.2-0.4 mL/min

  • Column Temperature: 30-40°C

Mass Spectrometry Conditions:

  • Instrument: Triple quadrupole or high-resolution mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), typically in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).[17]

  • Key Parameters to Optimize:

    • Capillary Voltage: ~3.2 kV[17]

    • Cone Voltage: ~45 V[17]

    • Source Temperature: ~120°C[17]

    • Desolvation Temperature: ~500°C[17]

    • Desolvation Gas Flow: ~500 L/h[17]

  • MRM Transitions: Monitor the precursor ion ([M+H]+) and a characteristic product ion. The most abundant fragment for acyl-CoAs typically results from the neutral loss of 507 Da.[12][17]

AcylCoA_Fragmentation cluster_MS1 MS1 (Precursor Selection) cluster_CID Collision Cell (CID) cluster_MS2 MS2 (Product Ion Detection) AcylCoA Acyl-CoA [M+H]+ Collision Collision with Gas (e.g., Argon) AcylCoA->Collision Fragmentation Fragment1 Acylium Ion [M-507+H]+ Collision->Fragment1 Fragment2 Adenosine Diphosphate Fragment (m/z 428) Collision->Fragment2

Caption: Common fragmentation pathway of acyl-CoAs in MS/MS.

References

Resolving isomeric interferences in 8,11,14-Eicosatrienoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 8,11,14-eicosatrienoyl-CoA and its isomers.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analytical workflow for this compound.

Issue 1: Poor Chromatographic Resolution of this compound from its Positional Isomers

  • Question: My LC-MS analysis shows a broad peak for my target analyte, and I suspect co-elution with other eicosatrienoyl-CoA isomers. How can I improve the separation?

  • Answer: Co-elution of positional isomers of polyunsaturated fatty acyl-CoAs is a common challenge. Here are several strategies to improve resolution:

    • Optimize the HPLC Gradient: A shallower gradient can enhance the separation of closely eluting compounds. Experiment with decreasing the rate of change of the organic mobile phase.

    • Modify the Mobile Phase: The choice of organic solvent can influence selectivity. If you are using acetonitrile (B52724), consider switching to methanol (B129727) or a combination of solvents. The interaction of different solvents with the stationary phase can alter the elution profile of isomers.

    • Employ a Different Stationary Phase: Not all C18 columns are the same. Columns with different ligand densities, end-capping, or pore sizes can offer different selectivities for isomeric compounds. Consider a column with a higher surface area or a different chemistry, such as a phenyl-hexyl column.

    • Consider Silver Ion Chromatography: Silver ion high-performance liquid chromatography (Ag+-HPLC) is a powerful technique for separating unsaturated fatty acid isomers. The silver ions interact with the double bonds, and this interaction is sensitive to the position and geometry (cis/trans) of the double bonds. This can be used as a standalone method or as a sample fractionation step before LC-MS analysis.

Issue 2: Peak Tailing or Fronting in the Chromatogram of this compound

  • Question: My this compound peak is exhibiting significant tailing (or fronting), which is affecting my ability to accurately quantify it. What are the likely causes and solutions?

  • Answer: Peak asymmetry, such as tailing or fronting, can arise from several factors. Here is a systematic approach to troubleshooting this issue:

    • Check for Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample and re-injecting.

    • Assess Sample Solvent Compatibility: If your sample is dissolved in a solvent that is much stronger than your initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

    • Evaluate Mobile Phase pH: The charge state of the analyte can affect its interaction with the stationary phase. For acyl-CoAs, which have a phosphate (B84403) group, ensure the pH of your mobile phase is appropriate to maintain a consistent charge state and minimize interactions with residual silanols on the column.

    • Inspect for System Dead Volume: Excessive tubing length or poorly made connections can introduce dead volume, leading to peak broadening and tailing. Ensure all connections are secure and use tubing with the appropriate internal diameter.

    • Consider Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape. Try flushing the column with a strong solvent or, if the problem persists, replace the column.

Issue 3: Low Signal Intensity or Poor Ionization of this compound in the Mass Spectrometer

  • Question: I am struggling to get a strong signal for this compound in my LC-MS/MS analysis. What can I do to improve sensitivity?

  • Answer: Low signal intensity can be due to a variety of factors, from sample preparation to instrument settings. Consider the following:

    • Optimize Mass Spectrometer Source Conditions: The efficiency of ionization is highly dependent on the source parameters. Systematically optimize the capillary voltage, gas flows (nebulizer and drying gas), and source temperature for your specific analyte.

    • Enhance Ionization with Mobile Phase Additives: The addition of a small amount of an appropriate modifier to your mobile phase can improve ionization efficiency. For acyl-CoAs in positive ion mode, additives like ammonium (B1175870) acetate (B1210297) can be beneficial.

    • Check for Ion Suppression: Co-eluting compounds from your sample matrix can compete for ionization, suppressing the signal of your analyte of interest. Improve chromatographic separation to move your analyte away from interfering species. You can also assess for matrix effects by comparing the signal of your analyte in a pure standard solution versus a matrix-spiked sample.

    • Consider Derivatization (for GC-MS): If you are using a GC-MS based approach, derivatization of the fatty acyl chain to a more volatile and ionizable form, such as a pentafluorobenzyl (PFB) ester, can significantly enhance sensitivity in negative chemical ionization mode.[1]

Frequently Asked Questions (FAQs)

Q1: What are the major isomeric interferences in the analysis of this compound?

A1: The primary isomeric interferences are other C20:3 acyl-CoAs with different double bond positions. For example, eicosatrienoyl-CoAs with double bonds at the 5,11,14 or 11,14,17 positions will have the same mass and similar fragmentation patterns, making them difficult to distinguish by mass spectrometry alone. Chromatographic separation is therefore essential.

Q2: Can I differentiate between cis and trans isomers of this compound using standard reversed-phase LC-MS?

A2: While some separation of cis and trans isomers can be achieved on certain reversed-phase columns, it is often challenging. Silver ion chromatography is a more effective technique for resolving geometric isomers.[2]

Q3: Is it necessary to derivatize this compound for LC-MS analysis?

A3: Derivatization is not typically necessary for LC-MS analysis of acyl-CoAs, as they can be ionized directly. However, for GC-MS analysis, derivatization to a more volatile form, such as a fatty acid methyl ester (FAME) after hydrolysis of the CoA group, is required.[3]

Q4: What are the expected fragmentation patterns for this compound in positive ion mode MS/MS?

A4: In positive ion mode, acyl-CoAs typically show a characteristic neutral loss of 507 Da, corresponding to the loss of the phosphopantetheine-adenosine diphosphate (B83284) portion of the molecule.[4] The resulting fragment ion will be specific to the acyl chain.

Data Presentation

Table 1: Representative Chromatographic Separation of C20:3 Fatty Acid Isomers

This table provides an example of the relative elution order of different C20:3 fatty acid methyl esters (FAMEs) on a polar capillary GC column, which can be indicative of the elution behavior of the corresponding acyl-CoAs in reversed-phase LC.

Isomer (as FAME)Double Bond PositionsRelative Retention Time (Normalized)
γ-Linolenic acid6,9,121.00
Dihomo-γ-linolenic acid 8,11,14 1.05
Mead acid5,8,110.98
Eicosatrienoic acid11,14,171.02

Note: Actual retention times will vary depending on the specific chromatographic conditions.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cultured Cells

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from mammalian cells.[3]

  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).

    • For suspension cells, pellet the cells by centrifugation (500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.

  • Lysis and Extraction:

    • Add 1 mL of ice-cold 60% methanol containing an appropriate internal standard (e.g., a stable isotope-labeled C17:0-CoA) to the cell pellet or monolayer.

    • For adherent cells, use a cell scraper to collect the cells in the methanol.

    • Vortex the cell lysate vigorously for 1 minute.

  • Protein Precipitation:

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Drying and Reconstitution:

    • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 50-100 µL of a solvent compatible with your LC-MS system (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a starting point for the LC-MS/MS analysis of this compound. Optimization will be required for your specific instrumentation.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 20% B to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound: Monitor the transition from the precursor ion (M+H)+ to the product ion corresponding to the acyl chain (neutral loss of 507 Da).

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows to maximize the signal for your analyte.

Mandatory Visualization

Metabolic Pathway of this compound Metabolic Pathway of this compound Linoleoyl-CoA (18:2n-6) Linoleoyl-CoA (18:2n-6) gamma-Linolenoyl-CoA (18:3n-6) gamma-Linolenoyl-CoA (18:3n-6) Linoleoyl-CoA (18:2n-6)->gamma-Linolenoyl-CoA (18:3n-6) delta-6-desaturase This compound (20:3n-6) This compound (20:3n-6) gamma-Linolenoyl-CoA (18:3n-6)->this compound (20:3n-6) Elongase Arachidonoyl-CoA (20:4n-6) Arachidonoyl-CoA (20:4n-6) This compound (20:3n-6)->Arachidonoyl-CoA (20:4n-6) delta-5-desaturase Prostaglandins (Series 1) Prostaglandins (Series 1) This compound (20:3n-6)->Prostaglandins (Series 1) COX-1, COX-2 15-HETrE 15-HETrE This compound (20:3n-6)->15-HETrE 15-Lipoxygenase Prostaglandins (Series 2) Prostaglandins (Series 2) Arachidonoyl-CoA (20:4n-6)->Prostaglandins (Series 2) COX-1, COX-2 Leukotrienes (Series 4) Leukotrienes (Series 4) Arachidonoyl-CoA (20:4n-6)->Leukotrienes (Series 4) 5-Lipoxygenase

Caption: Metabolic pathway of this compound.

Troubleshooting_CoElution Troubleshooting Isomeric Co-elution Start Poor Peak Resolution (Suspected Co-elution) Q1 Optimize LC Gradient? Start->Q1 A1 Decrease gradient slope (e.g., 1%/min) Q1->A1 Yes Q2 Change Mobile Phase? Q1->Q2 No A1->Q2 A2 Switch acetonitrile to methanol or use a ternary mixture Q2->A2 Yes Q3 Try Different Column? Q2->Q3 No A2->Q3 A3 Use a column with different selectivity (e.g., Phenyl-Hexyl) Q3->A3 Yes A4 Consider Silver Ion Chromatography for offline fractionation Q3->A4 No End Resolution Improved A3->End A4->End

Caption: Workflow for troubleshooting isomeric co-elution.

References

Technical Support Center: 8,11,14-Eicosatrienoyl-CoA Fragmentation Parameter Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry fragmentation parameters for the analysis of 8,11,14-Eicosatrienoyl-CoA.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the LC-MS/MS analysis of this compound.

Issue Possible Causes Recommended Solutions
No or Low Signal for this compound 1. Sample Degradation: Acyl-CoAs are susceptible to hydrolysis. 2. Inefficient Ionization: Suboptimal source conditions or mobile phase composition. 3. Poor Fragmentation: Incorrect collision energy settings. 4. Sample Loss During Preparation: Inefficient extraction or solid-phase extraction (SPE) recovery.1. Prepare fresh samples and standards. Keep samples on ice or at 4°C during preparation and analysis. Use a slightly acidic mobile phase (e.g., with 0.1% formic acid) to improve stability. 2. Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, and temperatures). Ensure the mobile phase is compatible with ESI and promotes ionization of the analyte. 3. Perform a collision energy optimization experiment to determine the optimal setting for your specific instrument and transitions. 4. Validate your sample preparation method for recovery. Consider using a deuterated internal standard to account for sample loss.
High Background Noise or Interferences 1. Matrix Effects: Co-eluting compounds from the biological matrix suppressing or enhancing the signal. 2. Contaminated LC-MS System: Buildup of contaminants in the LC column, tubing, or mass spectrometer. 3. Mobile Phase Contamination: Impurities in the solvents or additives.1. Improve sample cleanup using techniques like solid-phase extraction (SPE). Optimize the chromatographic separation to resolve this compound from interfering compounds. 2. Flush the LC system and column with appropriate cleaning solutions. If necessary, bake out the mass spectrometer source. 3. Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily.
Poor Peak Shape 1. Column Overload: Injecting too much sample onto the column. 2. Inappropriate Mobile Phase: The organic/aqueous ratio or pH of the mobile phase may not be optimal for the analyte. 3. Column Degradation: The column may be nearing the end of its lifespan.1. Dilute the sample or reduce the injection volume. 2. Adjust the mobile phase composition, including the organic solvent percentage and the type and concentration of additives. 3. Replace the LC column with a new one of the same type.
Inconsistent Fragmentation Pattern 1. Fluctuating Collision Energy: Instability in the collision cell. 2. In-source Fragmentation: Fragmentation occurring in the ion source before the analyzer.[1] 3. Presence of Isobaric Interferences: A co-eluting compound with the same mass as the precursor ion is also fragmenting.1. Ensure the mass spectrometer is properly calibrated and tuned. Check for any fluctuations in the collision gas pressure. 2. Optimize source parameters to minimize in-source fragmentation. This can include reducing the cone voltage or capillary temperature.[1] 3. Improve chromatographic resolution to separate the analyte from isobaric interferences. If separation is not possible, select a unique fragment ion for quantification that is not present in the interference's spectrum.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor ions for this compound in positive and negative ion modes?

A1: In positive ion mode, you can expect to see the protonated molecule [M+H]+. In negative ion mode, the deprotonated molecule [M-H]- is typically observed.

Q2: What are the characteristic fragment ions of acyl-CoAs in tandem mass spectrometry?

A2: Acyl-CoAs exhibit a characteristic fragmentation pattern. In positive ion mode, a common observation is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety, resulting in a neutral loss of 507.0 Da.[2][3][4] Another common fragment ion observed is at m/z 428, which corresponds to the adenosine (B11128) 3',5'-diphosphate fragment.[2] In negative ion mode, fragments corresponding to the CoA moiety are also observed.[4]

Q3: How do I optimize the collision energy for this compound?

A3: Collision energy (CE) is a critical parameter for achieving optimal fragmentation. The ideal CE can be determined empirically by performing a collision energy optimization experiment. This involves infusing a standard solution of this compound into the mass spectrometer and acquiring product ion spectra at various CE settings. The CE that produces the highest intensity of the desired product ion is considered optimal.

Q4: Should I use positive or negative ion mode for the analysis of this compound?

A4: Both positive and negative ion modes can be used for the analysis of acyl-CoAs.[4] The choice often depends on the specific instrumentation and the desired sensitivity for particular fragment ions. It is recommended to test both modes during method development to determine which provides the best signal-to-noise ratio for your target analyte.

Q5: What type of liquid chromatography column is suitable for the separation of this compound?

A5: Reversed-phase chromatography is commonly used for the separation of acyl-CoAs. A C18 column is a popular choice and has been shown to provide good retention and separation for these molecules.

Experimental Protocols

Protocol 1: Sample Preparation for this compound from Biological Matrices

This protocol provides a general guideline for the extraction of long-chain acyl-CoAs from cellular or tissue samples.

Materials:

  • Homogenizer

  • Centrifuge

  • Solid-Phase Extraction (SPE) manifold and C18 cartridges

  • Nitrogen evaporator

  • Extraction Buffer: 2-propanol/50 mM KH2PO4 (1:1, v/v)

  • SPE Equilibration Solvent: Methanol (B129727)

  • SPE Wash Solvent: Water

  • SPE Elution Solvent: Methanol containing 0.1% formic acid

  • Reconstitution Solvent: 50:50 acetonitrile/water with 0.1% formic acid

Procedure:

  • Homogenization: Homogenize the tissue or cell pellet in ice-cold extraction buffer.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elution: Elute the acyl-CoAs with 2 mL of elution solvent.

  • Drying: Dry the eluate under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the reconstitution solvent for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method for this compound Analysis

This protocol outlines a typical LC-MS/MS method for the analysis of this compound.

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 10% B to 90% B over 10 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

MRM Transitions for this compound (Theoretical):

Precursor Ion (m/z)Product Ion (m/z)Putative FragmentDwell Time (ms)
[M+H]+[M+H - 507.0]+Neutral loss of 3'-phosphoadenosine 5'-diphosphate100
[M+H]+428.0365Adenosine 3',5'-diphosphate100

Note: The exact m/z of the precursor ion will depend on the exact mass of this compound. These MRM transitions are based on the common fragmentation patterns of acyl-CoAs and should be confirmed experimentally.

Protocol 3: Collision Energy Optimization

This protocol describes how to perform a collision energy optimization experiment.

Procedure:

  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in the reconstitution solvent.

  • Infuse the Standard: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Set Up the MS Method:

    • Set the mass spectrometer to operate in product ion scan mode.

    • Select the precursor ion of this compound.

    • Create a series of experiments where the collision energy is ramped in steps (e.g., from 10 eV to 60 eV in 2 eV increments).

  • Acquire Data: Acquire data for each collision energy step.

  • Analyze the Data:

    • Examine the product ion spectra at each collision energy.

    • Plot the intensity of the desired product ion(s) as a function of collision energy.

    • The collision energy that yields the maximum intensity for a specific fragment is the optimal collision energy for that transition.

Table of Expected Collision Energy Ranges for Long-Chain Acyl-CoAs:

Precursor IonProduct Ion TypeTypical Collision Energy Range (eV)
[M+H]+Neutral Loss of 507 Da25 - 45
[M+H]+Adenosine Diphosphate Fragment (m/z 428)30 - 50

Note: These are typical ranges and the optimal values will be instrument-dependent.

Visualizations

fragmentation_pathway precursor This compound [M+H]+ nl_507 [M+H - 507.0]+ (Acyl chain containing fragment) precursor->nl_507 Neutral Loss of 507.0 Da frag_428 Adenosine 3',5'-diphosphate (m/z 428.0365) precursor->frag_428 Fragmentation

Caption: Proposed fragmentation pathway of this compound in positive ion mode.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_optimization Parameter Optimization homogenization Homogenization centrifugation Centrifugation homogenization->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe drying Drying spe->drying reconstitution Reconstitution drying->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ionization Electrospray Ionization (ESI) lc_separation->ionization fragmentation Collision-Induced Dissociation (CID) ionization->fragmentation source_optimization Source Parameter Optimization ionization->source_optimization detection Mass Detection (MRM) fragmentation->detection ce_optimization Collision Energy Optimization detection->ce_optimization

Caption: General experimental workflow for the analysis of this compound.

References

Best practices for long-term storage of 8,11,14-Eicosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific long-term storage and handling data for 8,11,14-Eicosatrienoyl-CoA are limited. The following best practices are based on general knowledge of long-chain polyunsaturated acyl-CoA esters and related fatty acids. Researchers should validate these recommendations for their specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage temperature for this compound?

For optimal long-term stability, this compound should be stored at -80°C.[1][2] This low temperature minimizes the risk of degradation through both hydrolysis and oxidation. For shorter periods, storage at -20°C may be acceptable, but -80°C is strongly recommended for storage beyond a few weeks.

Q2: How should I prepare stock solutions of this compound?

It is highly recommended to prepare fresh solutions for each experiment to ensure the highest quality of the compound. If a stock solution must be prepared, it is advisable to dissolve the compound in an aqueous buffer (e.g., phosphate (B84403) or Tris buffer) at a slightly acidic to neutral pH to minimize hydrolysis of the thioester bond. For difficult-to-dissolve long-chain acyl-CoAs, a small amount of an organic co-solvent like DMSO or ethanol (B145695) may be used, but compatibility with downstream applications must be considered.

Q3: Can I store solutions of this compound? If so, how?

While freshly prepared solutions are ideal, if storage is necessary, stock solutions should be prepared in a suitable buffer, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -80°C. The stability of polyunsaturated fatty acyl-CoAs in solution can be poor, even when frozen.

Q4: What are the primary degradation pathways for this compound?

The two main degradation pathways are:

  • Hydrolysis: The thioester bond linking the fatty acid to Coenzyme A can be hydrolyzed, yielding the free fatty acid (8,11,14-Eicosatrienoic acid) and Coenzyme A.[3][4][5][6] This is more likely to occur at alkaline pH.

  • Oxidation: The polyunsaturated fatty acid chain is susceptible to oxidation at the double bonds, leading to the formation of various oxidation byproducts.[7][8][9][10] Exposure to oxygen, light, and certain metals can accelerate this process.

Q5: How can I minimize oxidation during handling?

To minimize oxidation, handle the compound and its solutions under an inert gas atmosphere (e.g., argon or nitrogen) whenever possible. Use deoxygenated solvents and buffers. Protect the compound from light by using amber vials or wrapping containers in aluminum foil. The addition of antioxidants, such as BHT or tocopherol, may be considered if compatible with the experimental system.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results Degradation of this compound due to improper storage or handling.Prepare fresh solutions for each experiment. Verify storage conditions and handling procedures. Check for potential contaminants in buffers and solvents.
Repeated freeze-thaw cycles of stock solutions.Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.
Low or no activity in enzymatic assays Hydrolysis of the thioester bond, resulting in the inactive free fatty acid.Use freshly prepared solutions. Ensure the pH of your assay buffer is not alkaline. Confirm the integrity of the acyl-CoA using an appropriate analytical method if possible.
Oxidation of the polyunsaturated fatty acid chain.Handle the compound and solutions under an inert atmosphere. Use deoxygenated buffers. Protect from light.
Difficulty dissolving the compound The long acyl chain imparts low aqueous solubility.Try gentle warming or sonication. Use a buffer with a small amount of a compatible organic co-solvent (e.g., DMSO, ethanol). Consider conjugation with fatty-acid-free BSA to improve solubility in aqueous media for cell-based assays.[11]
Precipitate forms in the solution upon storage The compound may be coming out of solution at low temperatures.If using a co-solvent, you may need to gently warm the solution to redissolve the compound before use. Ensure the concentration is not above its solubility limit in the chosen solvent system at the storage temperature.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Temperature Duration Atmosphere Container
Solid (Lyophilized Powder) -80°CLong-term (years)Inert gas (Argon or Nitrogen)Tightly sealed, amber glass vial
-20°CShort-term (weeks to months)Inert gas (Argon or Nitrogen)Tightly sealed, amber glass vial
Solution (in appropriate buffer) -80°CShort-term (days to weeks, stability is variable)Headspace flushed with inert gasTightly sealed, single-use aliquots in amber glass or low-binding tubes

Note: The stability of this compound in solution is not well-documented and should be determined empirically for the specific experimental conditions.

Experimental Protocols

Representative Protocol: In Vitro Acyl-CoA Oxidase Activity Assay

This protocol describes a general method for measuring the activity of acyl-CoA oxidase using a polyunsaturated acyl-CoA substrate like this compound. The assay is based on the production of hydrogen peroxide, which is then measured in a coupled reaction.[12]

Materials:

  • This compound

  • Acyl-CoA Oxidase enzyme

  • Horseradish Peroxidase (HRP)

  • Amplex® Red reagent (or other suitable H₂O₂ probe)

  • Assay Buffer: 50 mM potassium phosphate, pH 7.4, deoxygenated

  • Purified water

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of Amplex® Red in DMSO. Store protected from light at -20°C.

    • Prepare a 10 U/mL stock solution of HRP in Assay Buffer. Store at 4°C.

    • Prepare a working solution of Acyl-CoA Oxidase in Assay Buffer at the desired concentration. Keep on ice.

    • Freshly prepare a solution of this compound in Assay Buffer. If solubility is an issue, a minimal amount of DMSO can be used, ensuring the final concentration in the assay does not inhibit the enzyme.

  • Assay Reaction:

    • In a 96-well microplate, add the following to each well:

      • 50 µL of Assay Buffer

      • 10 µL of this compound solution (to achieve the desired final concentration)

      • 10 µL of Amplex® Red working solution

      • 10 µL of HRP working solution

    • Mix gently and incubate for 5 minutes at the desired assay temperature (e.g., 37°C), protected from light.

    • To initiate the reaction, add 20 µL of the Acyl-CoA Oxidase enzyme solution.

    • Immediately measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) in a microplate reader in kinetic mode, taking readings every minute for 15-30 minutes.

  • Controls:

    • No-enzyme control: Replace the Acyl-CoA Oxidase solution with Assay Buffer to determine background fluorescence.

    • No-substrate control: Replace the this compound solution with Assay Buffer to check for any substrate-independent enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction (change in fluorescence per unit time) from the linear portion of the kinetic curve.

    • A standard curve of hydrogen peroxide can be generated to quantify the amount of H₂O₂ produced.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagent_prep Prepare Reagents (Buffer, Enzyme, Substrate) plate_setup Set up 96-well Plate add_reagents Add Assay Components (Buffer, Substrate, HRP, Amplex Red) plate_setup->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate start_reaction Initiate with Acyl-CoA Oxidase pre_incubate->start_reaction measure_fluorescence Kinetic Fluorescence Measurement start_reaction->measure_fluorescence calculate_rate Calculate Reaction Rate measure_fluorescence->calculate_rate

Caption: Workflow for an in vitro Acyl-CoA oxidase activity assay.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation acyl_coa This compound free_acid 8,11,14-Eicosatrienoic Acid acyl_coa->free_acid H₂O (e.g., alkaline pH) coa Coenzyme A oxidized_products Oxidized Byproducts (e.g., hydroperoxides, aldehydes) acyl_coa->oxidized_products O₂ (light, metal ions)

Caption: Primary degradation pathways for this compound.

References

Technical Support Center: Quantification of 8,11,14-Eicosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 8,11,14-Eicosatrienoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the quantification of this compound?

A1: The gold standard for quantifying acyl-CoAs, including this compound, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required to measure low-abundance species in complex biological matrices.

Q2: Why is an internal standard essential for accurate quantification?

A2: An internal standard is crucial to correct for variability throughout the experimental workflow, including sample extraction, handling, and instrument response. The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C- or deuterium-labeled this compound). This is because it has nearly identical chemical and physical properties to the target analyte, ensuring it behaves similarly during sample preparation and analysis, thus correcting for any potential loss or degradation.[1][2]

Q3: What type of internal standard should I use if a stable isotope-labeled this compound is not available?

A3: If a stable isotope-labeled standard for this compound is not commercially available, a common practice is to use a structurally similar acyl-CoA with a different chain length or degree of saturation as an internal standard. For instance, heptadecanoyl-CoA (C17:0) is sometimes used for the general quantification of acyl-CoAs.[3] However, it is important to validate the use of such a standard to ensure comparable extraction efficiency and ionization response to the analyte of interest.

Q4: How should I prepare my samples for this compound analysis?

A4: Proper sample preparation is critical for accurate quantification. A general workflow includes rapid quenching of metabolic activity, cell lysis, protein precipitation, and extraction of the acyl-CoAs. It is imperative to keep the samples on ice or at 4°C throughout the process to minimize enzymatic degradation.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Analyte Signal Inefficient extraction.Optimize the extraction solvent. A mixture of isopropanol (B130326) and aqueous buffer is a common choice for acyl-CoAs. Ensure the pH of the extraction buffer is appropriate.
Analyte degradation.Ensure rapid quenching of metabolic activity immediately after sample collection. Keep samples at low temperatures (ice or 4°C) during preparation and store at -80°C.
Poor ionization in the mass spectrometer.Optimize MS source parameters. Acyl-CoAs are typically analyzed in positive ion mode.
High Variability Between Replicates Inconsistent sample handling.Ensure precise and consistent volumes and timing during each step of the sample preparation process. Use an automated liquid handler if available.
Incomplete protein precipitation.Ensure thorough mixing and sufficient incubation time after adding the precipitation agent (e.g., trichloroacetic acid, sulfosalicylic acid, or cold acetonitrile).
Matrix effects.Use a stable isotope-labeled internal standard to compensate for ion suppression or enhancement. If unavailable, perform a matrix effect evaluation by post-extraction spiking of the analyte into the extracted matrix.
Poor Chromatographic Peak Shape Inappropriate column chemistry.A C18 reversed-phase column is commonly used for acyl-CoA analysis. Ensure the column is in good condition.
Unsuitable mobile phase.Optimize the mobile phase composition and gradient. A common mobile phase consists of an aqueous component with an ion-pairing agent or buffer (e.g., ammonium (B1175870) acetate) and an organic component like acetonitrile (B52724) or methanol.

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells

This protocol is a general guideline for the extraction of acyl-CoAs and should be optimized for your specific cell type and experimental conditions.

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Immediately add 1 mL of ice-cold extraction solvent (e.g., 2:1:1 isopropanol:acetonitrile:50 mM KH₂PO₄ buffer, pH 7.2) to the plate.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Extraction:

    • Vortex the cell lysate vigorously for 5 minutes at 4°C.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant containing the acyl-CoAs to a new tube.

  • Sample Preparation for LC-MS/MS:

    • Dry the supernatant under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the initial LC mobile phase (e.g., 50-100 µL).

    • Centrifuge at high speed to pellet any insoluble debris before transferring to an autosampler vial.

Protocol 2: LC-MS/MS Quantification

This is a representative method and should be adapted based on the available instrumentation.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to ensure the separation of this compound from other acyl-CoAs.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor and product ion transitions for this compound and the internal standard need to be determined by direct infusion of the standards.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Cell Culture/Tissue Sample quench Rapid Quenching (e.g., cold solvent) start->quench extract Extraction of Acyl-CoAs quench->extract cleanup Sample Cleanup (e.g., SPE) extract->cleanup lc LC Separation (Reversed-Phase) cleanup->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate normalize Normalization to Internal Standard integrate->normalize quantify Quantification using Calibration Curve normalize->quantify

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_prostaglandins Prostaglandin Pathway cluster_leukotrienes Leukotriene Pathway DGLA Dihomo-γ-linolenic acid (8,11,14-Eicosatrienoic acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase DGLA->Acyl_CoA_Synthetase Target_CoA This compound Acyl_CoA_Synthetase->Target_CoA COX COX Enzymes Target_CoA->COX LOX Lipoxygenase (LOX) Target_CoA->LOX PGE1 Prostaglandin E1 (PGE1) COX->PGE1 HETE Hydroxy-eicosatrienoic acids (e.g., 12-HTrE) LOX->HETE

Caption: Simplified metabolic pathways of this compound.

References

Technical Support Center: Trace Analysis of 8,11,14-Eicosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during the trace analysis of 8,11,14-Eicosatrienoyl-CoA.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the sensitive analysis of fatty acyl-CoAs.

Q1: I am observing numerous unexpected or non-reproducible peaks in my LC-MS blanks and samples. What are the most common sources of contamination?

A: Unexpected peaks in trace analysis typically originate from several sources. The most common culprits include:

  • Plastic Labware: Consumables like microcentrifuge tubes, pipette tips, vials, and syringe filters are a major source of contamination. Plasticizers, such as phthalates, and slip agents, which can be structurally similar to fatty acids (e.g., palmitic acid, stearic acid), can leach into your samples.[1][2][3] Studies have shown that polypropylene (B1209903) tubes can introduce hundreds, or even thousands, of contaminant features compared to glassware.[2]

  • Glassware: Improperly cleaned glassware can introduce contaminants from previous experiments, detergents, or material that has dried onto the surface.[4] Standard washing may be insufficient for trace analysis.

  • Solvents: Even high-purity, LC-MS grade solvents can contain contaminants like alkylated amines that form adducts with target analytes, complicating data interpretation.[5] Contamination levels can vary significantly between vendors and even between batches.[5]

  • Reagents and Buffers: Detergents, such as Tween or Triton, are highly detrimental to mass spectrometry analysis and can suppress the signal of your analyte.[6] Salts and other buffer components can also be a source of interference.[1]

  • Environmental and Handling: The laboratory environment can introduce contaminants like dust (which contains keratin) and volatile compounds from personal care products.[1][6] Analyst-introduced contamination is also a factor, emphasizing the need for clean handling practices.[7]

Q2: My analyte signal for this compound is weak, inconsistent, or suppressed. Can contamination be the cause?

A: Yes, signal suppression is a significant issue caused by contamination. Co-eluting contaminants from labware or solvents can compete with your target analyte for ionization in the mass spectrometer's source, leading to a reduced signal.

  • Ion Suppression from Plastics: Leachates from polypropylene tubes have been shown to cause severe ion suppression for low-abundance lipids.[2]

  • Detergent Interference: Detergents used for cleaning or in cell lysis buffers are notoriously problematic and can severely interfere with mass spectrometry results.[6]

  • Matrix Effects: Components from the biological sample itself can cause ion suppression. While not strictly "contamination," this effect can be exacerbated by poor sample cleanup, which fails to remove interfering substances.[1]

Q3: What is the most effective method for cleaning glassware to be used in trace acyl-CoA analysis?

A: For trace analysis, a multi-step, rigorous cleaning protocol is mandatory. Simply washing with laboratory soap is inadequate. A recommended procedure involves an acid soak to remove organic and inorganic residues.[4][8] For removing stubborn organic contaminants, glassware can be baked in a muffle furnace.[8][9] (See Protocol 1 for a detailed methodology).

Q4: How can I minimize contamination originating from plastic labware?

A: While completely avoiding plastics is difficult, you can significantly reduce contamination by:

  • Substituting Materials: Whenever possible, use glass or stainless-steel alternatives, such as glass syringes and stainless-steel syringe filter holders.[3]

  • Testing and Selection: If plastics must be used, test different brands, as contamination levels can vary widely.[2] Run blanks with tubes from new batches to screen for leachates.

  • Pre-Rinsing: Rinsing plasticware with your extraction solvent immediately before use can help remove some surface contaminants.[9]

  • Avoiding Certain Solvents: Be aware that aggressive organic solvents can exacerbate the leaching of plasticizers from materials.[6]

Q5: My this compound analyte appears to be degrading during sample preparation. How can I improve its stability?

A: Acyl-CoAs are known to be unstable, and careful handling is critical.[10] To improve stability:

  • Temperature Control: Perform all extraction and homogenization steps on ice to minimize enzymatic and chemical degradation.[10] Store extracts at -80°C.

  • pH Management: Acyl-CoAs are more stable in slightly acidic conditions. Reconstitute final extracts and prepare mobile phases in a buffer with a pH between 4.0 and 6.8.[11] A common reconstitution solvent is an ammonium (B1175870) acetate (B1210297) buffer.[11]

  • Prompt Analysis: Analyze samples as soon as possible after they are prepared and dissolved into the final solvent.[11]

Q6: I suspect my LC-MS grade solvents are a source of contamination. How can I confirm this and what are my options?

A: To verify solvent contamination, run a solvent blank on your LC-MS system. Inject the pure solvent and analyze it using the same method as your samples. If you see interfering peaks, the solvent is likely contaminated. The best course of action is to test solvents from different vendors, as one study found substantial alkyl amine contamination in one out of three brands tested.[5] Selecting a cleaner solvent can dramatically improve results.[5]

Quantitative Data on Contamination Impact

The following tables summarize data from published studies, illustrating the significant impact of labware and solvent choice on trace analysis.

Table 1: Comparison of Contaminant Features from Different Labware Types

Labware Type Number of Contaminant Features Introduced
Glassware 24
Polypropylene Microcentrifuge Tubes (Brand A) 485
Polypropylene Microcentrifuge Tubes (Brand B) 2,949

(Data sourced from a systematic analysis of labware contamination in serum lipidomics)[2]

Table 2: Impact of Switching to Cleaner LC-MS Solvents

Metric Improvement Observed
Increase in Lipid Annotations (Vendor 1 vs. Contaminated) 36.5%
Increase in Lipid Annotations (Vendor 2 vs. Contaminated) 27.4%
Increase in Peak Area for Neutral Lipids > 2.5-fold

(Data sourced from an analysis of contaminants in LC-MS-grade solvents)[5]

Table 3: Reduction in Fatty Acid Contamination by Replacing Plastic with Glass/Steel

Contaminant Contamination Level (Plastic Syringe/Filter) Contamination Level (Glass Syringe/Steel Holder)
Palmitic Acid (C16:0) 6.6 ± 1.2 ppm 2.6 ± 0.9 ppm
Stearic Acid (C18:0) 8.9 ± 2.1 ppm 1.9 ± 0.8 ppm

(Data sourced from a study minimizing fatty acid contamination from labware)[3]

Key Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning for Trace Lipid Analysis

This protocol is designed to minimize organic and inorganic contaminants on glassware surfaces.

Materials:

  • Phosphate-free laboratory detergent[4]

  • 10% (v/v) Hydrochloric Acid (HCl) or Nitric Acid (HNO3)[8]

  • High-purity water (e.g., deionized, distilled, or reverse osmosis)[4][12]

  • Methanol (B129727) or Acetone (HPLC grade)

  • Personal Protective Equipment (gloves, safety glasses, lab coat)[8]

Procedure:

  • Initial Rinse: Immediately after use, rinse glassware thoroughly with tap water to remove the bulk of material.[8]

  • Detergent Wash: Submerge and wash glassware with a 2% phosphate-free laboratory detergent solution.[4] Use brushes if necessary to scrub away any visible residue.

  • Tap Water Rinse: Rinse thoroughly with warm tap water to remove all detergent.[4]

  • Acid Soak: Submerge the glassware in a 10% HCl or 10% HNO3 bath.[8] Ensure all surfaces are in contact with the acid and allow it to soak for at least one hour, or preferably overnight.[8] Safety Note: Always wear appropriate PPE when handling acids.

  • High-Purity Water Rinse: Remove glassware from the acid bath and rinse extensively (at least 4-5 times) with high-purity water.[4][12]

  • Solvent Rinse (Optional): For removing organic residues, perform a final rinse with HPLC-grade methanol or acetone.

  • Drying: Allow glassware to air dry inverted on a clean rack or in a drying oven.[8] Cover clean glassware with aluminum foil to prevent contamination from airborne dust.

  • Ashing (For Stubborn Organics): For the most demanding applications, after acid washing, place glassware in a muffle furnace at 550°C for 4 hours to pyrolyze any remaining organic contaminants.[8]

Protocol 2: General Sample Preparation Workflow for Acyl-CoA Analysis

This protocol outlines a typical workflow for extracting acyl-CoAs from biological tissues, highlighting key contamination control points.

Materials:

  • Homogenizer

  • Pre-cleaned glass tubes

  • High-purity solvents (e.g., acetonitrile, isopropanol, methanol)[10]

  • Internal standard solution

  • Nitrogen gas evaporator

  • Centrifuge

Procedure:

  • Tissue Homogenization: Weigh frozen tissue (~40 mg) and place it in a glass tube containing ice-cold extraction buffer (e.g., 100 mM KH2PO4, pH 4.9) and an organic solvent mixture with an appropriate internal standard.[10] Homogenize the sample twice while keeping it on ice.[10]

  • Extraction: Vortex and sonicate the homogenate to ensure complete extraction.[10]

  • Protein Precipitation: Centrifuge the sample at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet precipitated proteins and cell debris.[10]

  • Supernatant Transfer: Carefully transfer the supernatant containing the acyl-CoAs to a new, clean glass tube.

  • Solvent Evaporation: Dry the extract under a gentle stream of nitrogen gas. Avoid overheating the sample.

  • Reconstitution: Reconstitute the dried pellet in a small volume of an appropriate solvent, such as 50 mM ammonium acetate with 20% acetonitrile, suitable for LC-MS analysis.[11]

  • Final Centrifugation: Centrifuge the reconstituted sample to remove any remaining particulates and transfer the clear supernatant to an autosampler vial for immediate analysis.[11]

Visual Guides

The following diagrams illustrate key workflows and logical relationships for contamination control.

Contamination_Troubleshooting_Logic cluster_Start Initial Observation cluster_Investigation Troubleshooting Steps cluster_Sources Potential Contamination Sources cluster_Solutions Corrective Actions start_node start_node process_node process_node decision_node decision_node source_node source_node solution_node solution_node A Unexpected Peaks or Signal Suppression Observed B Analyze System Blanks (Solvent & Method) A->B D Is Solvent Blank Contaminated? B->D C Are Method Blanks Contaminated? F Plasticware (Tubes, Tips, Vials) C->F Yes D->C No E Solvents D->E Yes S1 Test & Switch to a Different Solvent Vendor E->S1 G Glassware F->G S2 Switch to Glass/Steel Test New Lots of Plastics F->S2 H Reagents / Buffers G->H S3 Implement Rigorous Acid Wash / Ashing Protocol G->S3 S4 Prepare Fresh Reagents Using High-Purity Components H->S4

Caption: A troubleshooting flowchart to systematically identify the source of contamination.

Sample_Prep_Workflow cluster_Workflow Sample Preparation Workflow cluster_Controls Contamination Control Points step_node step_node control_node control_node start Sample Collection (e.g., Tissue) homog Homogenization start->homog extract Extraction & Protein Precipitation homog->extract c1 Use Pre-Cleaned Glass Tubes & Tools homog->c1 dry Evaporation (under N2) extract->dry c2 Work on Ice; Use High-Purity Solvents extract->c2 recon Reconstitution dry->recon analyze LC-MS Analysis recon->analyze c4 Use Acidic Buffer for Stability recon->c4 c3 Use Screened Vials & Fresh Septa analyze->c3

Caption: A recommended workflow for sample preparation with critical contamination control points.

References

Technical Support Center: Enhancing the Recovery of 8,11,14-Eicosatrienoyl-CoA from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery and analysis of 8,11,14-Eicosatrienoyl-CoA from various biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in recovering this compound from biological samples?

A1: The primary challenges include its low abundance in tissues, susceptibility to enzymatic degradation and chemical hydrolysis, and potential for oxidation due to its polyunsaturated nature.[1] Additionally, its amphipathic character can lead to poor recovery during standard lipid extraction protocols.

Q2: Which extraction method is recommended for this compound?

A2: A two-step process involving an initial solvent extraction followed by solid-phase extraction (SPE) is highly recommended for enriching long-chain acyl-CoAs like this compound.[2][3] This approach effectively separates the analyte from interfering lipids and other cellular components, leading to a cleaner sample for downstream analysis.

Q3: How can I minimize the degradation of this compound during sample preparation?

A3: To minimize degradation, it is crucial to work quickly at low temperatures (on ice) and to use acidic buffers (e.g., pH 4.9) to reduce enzymatic and chemical hydrolysis.[2] Immediate processing of fresh samples or snap-freezing in liquid nitrogen and storage at -80°C is also essential.

Q4: What type of solid-phase extraction (SPE) column is best suited for this compound?

A4: SPE columns with a 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel have shown high recovery rates for a range of long-chain acyl-CoAs.[2][3] These columns effectively capture the coenzyme A moiety, allowing for efficient purification.

Q5: What is the most suitable analytical technique for quantifying this compound?

A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound due to its high sensitivity and specificity.[4][5] This technique allows for the accurate detection of low-abundance species in complex biological matrices.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Signal of this compound Inefficient extraction.Ensure the use of a combined solvent precipitation and SPE protocol. Verify the pH of all buffers.
Degradation during sample preparation.Work on ice at all times. Use fresh or properly stored (-80°C) samples. Add antioxidants (e.g., BHT) to extraction solvents.
Poor ionization in the mass spectrometer.Optimize MS parameters. Consider derivatization to enhance signal intensity. Ensure the mobile phase composition is compatible with good ionization.[6]
High Variability Between Replicates Inconsistent sample handling.Standardize all steps of the protocol, from tissue homogenization to final reconstitution. Ensure complete solvent evaporation and consistent reconstitution volumes.
Matrix effects in LC-MS/MS.Improve sample cleanup using a robust SPE protocol.[2] Develop a matrix-matched calibration curve. Use a stable isotope-labeled internal standard.
Poor Chromatographic Peak Shape Inappropriate column or mobile phase.Use a C18 reversed-phase column suitable for lipid analysis. Optimize the mobile phase gradient and ensure the pH is appropriate for the analyte.[7]
Sample overload.Dilute the sample or inject a smaller volume.
Co-elution with Interfering Peaks Insufficient chromatographic separation.Increase the gradient length or modify the mobile phase composition to improve resolution.[5]
Presence of isomers.Utilize high-resolution mass spectrometry to differentiate between species with the same mass-to-charge ratio.

Quantitative Data on Recovery

The recovery of this compound is expected to be similar to that of other long-chain polyunsaturated acyl-CoAs. The following table presents representative recovery data for various acyl-CoAs using a solvent precipitation followed by a 2-(2-pyridyl)ethyl solid-phase extraction protocol.

Acyl-CoA SpeciesChain LengthAverage Recovery (%)Reference
Acetyl-CoAShort (C2)85-95%[2]
Malonyl-CoAShort (C3)83-90%[2]
Octanoyl-CoAMedium (C8)88-92%[2]
Oleoyl-CoALong (C18:1)85-90%[2]
Arachidonyl-CoALong (C20:4)83-88%[2]

Note: Data for Arachidonyl-CoA (C20:4) is presented as a proxy for this compound (C20:3) due to their structural similarity.

Experimental Protocols

Protocol 1: Extraction and Solid-Phase Extraction (SPE) of this compound from Tissue

This protocol is adapted from established methods for the enrichment of a broad range of acyl-CoAs.[2]

Materials:

  • Fresh or frozen tissue samples

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9

  • Extraction Solvents: Acetonitrile (ACN) and 2-Propanol

  • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel

  • Wash Solution: Acetonitrile/2-Propanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)

  • Elution Solution: Methanol (B129727)/250 mM Ammonium (B1175870) Formate (4:1, v/v)

  • Internal Standard (e.g., C17:0-CoA)

Procedure:

  • Homogenization:

    • Weigh 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.

    • Homogenize on ice until a uniform suspension is achieved.

    • Add 1 mL of 2-Propanol and homogenize again.[2]

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.[2]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE column by passing 2 mL of the Wash Solution through it.

    • Load the supernatant onto the conditioned SPE column.

    • Wash the column with 2 mL of the Wash Solution to remove impurities.

    • Elute the acyl-CoAs with 1.5 mL of the Elution Solution into a clean tube.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

Protocol 2: LC-MS/MS Analysis of this compound

This is a general workflow for the analysis of acyl-CoA extracts. Specific parameters should be optimized for your instrument.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) and 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Methanol (90:10) with 10 mM ammonium acetate and 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Gradient: A linear gradient from 20% B to 95% B over 15-20 minutes is a good starting point.[5]

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transition: The specific precursor and product ions for this compound and the internal standard need to be determined by direct infusion.

Visualizations

experimental_workflow sample Tissue Sample homogenization Homogenization (KH2PO4 Buffer, 2-Propanol) sample->homogenization extraction Solvent Extraction (Acetonitrile) homogenization->extraction centrifugation Centrifugation (12,000 x g, 4°C) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (2-(2-pyridyl)ethyl column) supernatant->spe wash Wash Impurities spe->wash elution Elute Acyl-CoAs spe->elution concentration Dry & Reconstitute elution->concentration analysis LC-MS/MS Analysis concentration->analysis

Caption: Experimental workflow for the extraction and analysis of this compound.

metabolic_pathway gla γ-Linolenic Acid-CoA elongase Elongase gla->elongase eico_coa This compound elongase->eico_coa desaturase Δ5-Desaturase eico_coa->desaturase lipoxygenase 5-Lipoxygenase eico_coa->lipoxygenase cyclooxygenase Cyclooxygenase (COX) eico_coa->cyclooxygenase aa_coa Arachidonoyl-CoA desaturase->aa_coa leukotrienes Leukotrienes (Series 1 & 3) lipoxygenase->leukotrienes prostaglandins Prostaglandins (Series 1) cyclooxygenase->prostaglandins

Caption: Metabolic pathway of this compound.

References

Technical Support Center: Refinement of Quenching Methods for Metabolic Studies of 8,11,14-Eicosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining quenching methods for metabolic studies of 8,11,14-Eicosatrienoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of quenching in metabolic studies of this compound?

The primary goal of quenching is to instantly halt all enzymatic activity within biological samples (cells, tissues, etc.).[1] This provides a stable and accurate snapshot of the cellular metabolome, including the levels of this compound and related metabolites, at a specific moment in time. Effective quenching prevents further metabolic conversion or degradation of the target analytes during sample processing, ensuring that the measured quantities reflect the true physiological state at the time of sampling.

Q2: What are the most common methods for quenching metabolic activity?

Commonly used quenching methods include the use of cold organic solvents, such as methanol (B129727), and rapid freezing with liquid nitrogen.[1] The choice of method is critical and can depend on the specific cell or tissue type and the metabolites of interest. For acyl-CoAs, which are prone to degradation, rapid and efficient quenching is paramount.

Q3: How does metabolite leakage occur during quenching and how can it be minimized?

Metabolite leakage is a common issue where intracellular metabolites leak out of the cell upon quenching, leading to an underestimation of their intracellular concentrations. This is often caused by damage to the cell membrane from the quenching solvent or from osmotic shock.[1] To minimize leakage when using cold methanol, it is crucial to optimize the methanol concentration, temperature, and exposure time.[1][2] Using an aqueous solution of methanol (e.g., 40-80%) is often recommended over pure methanol.[1][2][3]

Q4: Is there a universally optimal quenching method for this compound?

Currently, there is a lack of specific quantitative data directly comparing different quenching methods for this compound. The optimal method can be highly dependent on the specific experimental system (e.g., cell line, tissue type). Therefore, it is crucial for researchers to empirically validate and optimize their quenching protocol for their specific application.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or inconsistent recovery of this compound Incomplete quenching of metabolic enzymes.Ensure the quenching solution is sufficiently cold and the volume is adequate to rapidly cool the sample. For adherent cells, direct quenching on the plate is often more effective than methods involving cell detachment prior to quenching.[4]
Metabolite leakage during quenching.Optimize the concentration of the quenching solvent (e.g., test a range of cold aqueous methanol solutions from 40% to 80%).[1][2][3] Consider using an alternative method like rapid freezing in liquid nitrogen followed by a carefully controlled extraction procedure.[1]
Degradation of this compound post-quenching.Process samples quickly and at low temperatures. Acyl-CoAs are susceptible to hydrolysis, especially in aqueous solutions at non-neutral pH.[5] Store extracts at -80°C until analysis.
High variability between replicate samples Inconsistent timing or technique during the quenching step.Standardize the quenching procedure to ensure each sample is treated identically and for the same duration. Automation can help improve reproducibility.
Carryover of extracellular media.For cell cultures, ensure complete removal of the culture medium before quenching. A quick wash with an ice-cold isotonic solution like phosphate-buffered saline (PBS) can be effective, but this step should also be optimized to prevent metabolite leakage.[5]
Poor chromatographic peak shape or resolution for this compound Inappropriate extraction solvent or pH.For medium to long-chain acyl-CoAs, using a reversed-phase C18 column with a mobile phase at a slightly alkaline pH (e.g., 8.5 with ammonium (B1175870) acetate) can improve peak shape.[6]
Presence of interfering substances from the sample matrix.Consider a solid-phase extraction (SPE) step to clean up the sample before LC-MS analysis.[5]

Experimental Protocols

Protocol 1: Cold Methanol Quenching for Adherent Cells

This protocol is a starting point and should be optimized for your specific cell line and experimental conditions.

  • Preparation:

    • Prepare a quenching solution of 60% (v/v) methanol in water. Pre-cool the solution to -40°C.

    • Prepare an ice-cold wash solution of 0.9% (w/v) NaCl.

  • Quenching:

    • Aspirate the cell culture medium.

    • Quickly wash the cell monolayer once with the ice-cold NaCl solution.

    • Immediately add a sufficient volume of the cold quenching solution to cover the cells (e.g., 1 mL for a 6-well plate well).

  • Metabolite Extraction:

    • Place the plate on dry ice or in a -80°C freezer for at least 15 minutes.

    • Scrape the cells in the quenching solution and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tube vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube for analysis.

Protocol 2: Liquid Nitrogen Quenching for Suspension Cells or Tissues
  • Preparation:

    • Pre-cool collection tubes in liquid nitrogen.

  • Quenching:

    • For suspension cells, rapidly filter the cells from the medium and immediately plunge the filter with the cells into liquid nitrogen.

    • For tissues, quickly excise the tissue and immediately freeze it in liquid nitrogen.

  • Metabolite Extraction:

    • The frozen sample must be kept at cryogenic temperatures during subsequent processing to prevent metabolic activity.

    • Homogenize the frozen tissue or cells in a pre-chilled extraction solvent (e.g., a mixture of methanol, chloroform, and water).

    • Proceed with the extraction and clarification steps as described in Protocol 1.

Quantitative Data Summary

While specific data for this compound is limited, the following table summarizes general findings on quenching efficiency for different cell types and methods, which can guide optimization.

Organism/Cell Type Quenching Method Key Finding Reference
Penicillium chrysogenum-25°C 40% (v/v) aqueous methanolOptimal for minimizing metabolite leakage, with an average recovery of 95.7%.[2]
Lactobacillus bulgaricus80% cold methanolResulted in less cell damage and lower metabolite leakage compared to 60% methanol.[3]
CHO cellsPre-cooled PBS (0.5°C)Buffered methanol was found to be unsuitable due to compromised membrane integrity.[5]
Synechococcus sp.Cold saline solutionMitigated metabolite leakage compared to cold methanol.[7]

Visualizations

Metabolic Pathway of Eicosanoids from Dihomo-γ-linolenic Acid

The following diagram illustrates the metabolic pathway starting from Dihomo-γ-linolenic acid, the precursor to this compound, leading to the production of various eicosanoids.

Eicosanoid_Pathway DGLA Dihomo-γ-linolenic Acid (precursor to this compound) COX Cyclooxygenase (COX) DGLA->COX LOX Lipoxygenase (LOX) DGLA->LOX PGE1 Prostaglandin E1 (PGE1) TXA1 Thromboxane A1 (TXA1) 15-HETrE 15-Hydroxy-eicosatrienoic Acid COX->PGE1 COX->TXA1 LOX->15-HETrE

Caption: Metabolic conversion of Dihomo-γ-linolenic Acid.

Experimental Workflow for Quenching Method Optimization

This workflow outlines the logical steps for a researcher to determine the optimal quenching method for their specific experimental setup.

Quenching_Optimization_Workflow start Start: Define Experimental System (Cell/Tissue Type) method_selection Select Candidate Quenching Methods (e.g., Cold Methanol, Liquid Nitrogen) start->method_selection protocol_dev Develop Standardized Protocols for Each Method method_selection->protocol_dev quenching_exp Perform Quenching Experiments protocol_dev->quenching_exp extraction Metabolite Extraction quenching_exp->extraction analysis LC-MS/MS Analysis of This compound extraction->analysis quantification Quantify Metabolite Recovery and Assess Leakage analysis->quantification comparison Compare Methods for Efficiency, Reproducibility, and Integrity quantification->comparison decision Select Optimal Quenching Method comparison->decision end End: Implement Optimized Protocol decision->end

Caption: Workflow for optimizing a quenching protocol.

References

Technical Support Center: ESI-MS Analysis of 8,11,14-Eicosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 8,11,14-Eicosatrienoyl-CoA using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to adduct formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its molecular weight?

This compound, also known as dihomo-γ-linolenoyl-CoA, is the coenzyme A derivative of 8,11,14-eicosatrienoic acid (a C20:3 omega-6 fatty acid). The molecular weight of 8,11,14-eicosatrienoic acid is approximately 306.48 g/mol .[1][2][3] To calculate the monoisotopic mass of the neutral this compound molecule, you would add the mass of the CoA group (minus a water molecule for the thioester linkage) to the mass of the fatty acid.

Q2: What are the common adducts observed for this compound in ESI-MS?

Like other long-chain acyl-CoAs, this compound is expected to form several common adducts in both positive and negative ESI modes. The relative abundance of these adducts can be influenced by the sample matrix, solvent purity, and instrument conditions.

Troubleshooting Guide: Adduct Formation

Adduct formation is a common phenomenon in ESI-MS that can complicate data interpretation and affect quantitative accuracy. This guide provides a systematic approach to identifying and mitigating unwanted adducts.

Issue 1: Multiple Adducts Detected, Leading to a Split in Signal

Cause: The presence of various cations (e.g., Na+, K+, NH4+) in the sample or mobile phase can lead to the formation of multiple adducts, which diminishes the intensity of the desired ion.

Solution:

  • Optimize Mobile Phase:

    • Acidification: The addition of a small amount of a weak organic acid, such as formic acid or acetic acid, to the mobile phase can promote the formation of the protonated molecule [M+H]⁺ in positive ion mode by providing a source of protons.

    • Ammonium (B1175870) Salts: Using ammonium acetate (B1210297) or ammonium hydroxide (B78521) in the mobile phase can encourage the formation of the ammonium adduct [M+NH₄]⁺, which can be more stable and provide better fragmentation for some molecules.

  • Improve Sample Preparation:

    • Use High-Purity Solvents: Ensure that all solvents (e.g., water, acetonitrile, methanol) are of high purity (LC-MS grade) to minimize metal ion contamination.

    • Avoid Glassware: Sodium and potassium ions can leach from glassware. Whenever possible, use polypropylene (B1209903) or other plastic labware for sample and solvent preparation.

  • Chelating Agents: In some cases, the addition of a chelating agent like EDTA to the sample can help to sequester metal ions, though this should be done with caution as it can introduce other ions.

Issue 2: Predominance of Sodium [M+Na]⁺ and Potassium [M+K]⁺ Adducts

Cause: Sodium and potassium are ubiquitous in laboratory environments and can easily contaminate samples, solvents, and LC-MS systems.

Solution:

  • System Cleaning: Thoroughly flush the LC system and mass spectrometer with a high-purity solvent mixture to remove residual salts.

  • Solvent and Additive Purity: Use freshly opened, high-purity solvents and additives. Avoid using solvents that have been stored for extended periods in glass containers.

Issue 3: Poor Ionization and Weak Signal for the Analyte of Interest

Cause: The analyte may not be efficiently ionized under the current ESI conditions, or ion suppression may be occurring due to matrix effects.

Solution:

  • Switch Ionization Mode: Long-chain acyl-CoAs can often be analyzed in both positive and negative ion modes. The deprotonated molecule [M-H]⁻ in negative mode can sometimes provide a more intense signal than the protonated molecule in positive mode.[4]

  • Optimize ESI Source Parameters: Adjust the capillary voltage, nebulizer gas flow, and drying gas temperature to optimize the ionization of this compound.

  • Chromatographic Separation: Ensure that the analyte is well-separated from other matrix components that could cause ion suppression.

Data Presentation

Table 1: Common Adducts in ESI-MS

This table summarizes the common adducts observed in both positive and negative ion modes and their corresponding mass-to-charge ratio (m/z) calculations, where 'M' is the monoisotopic mass of the neutral analyte.

Ionization ModeAdduct Ionm/z Calculation
Positive [M+H]⁺M + 1.0073
[M+Na]⁺M + 22.9892
[M+K]⁺M + 38.9632
[M+NH₄]⁺M + 18.0338
Negative [M-H]⁻M - 1.0073
[M+Cl]⁻M + 34.9694
[M+HCOO]⁻M + 44.9982
[M+CH₃COO]⁻M + 59.0139

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Long-Chain Acyl-CoAs in Positive Ion Mode

This protocol is adapted from methods developed for the analysis of various long-chain acyl-CoAs and is suitable for this compound.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile/water.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the long-chain acyl-CoAs.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS):

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Positive.

    • Scan Mode: Full scan (e.g., m/z 400-1200) for initial assessment, followed by targeted MS/MS (product ion scan or multiple reaction monitoring - MRM) for quantification.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 600 L/hr.

    • Collision Energy (for MS/MS): A ramp of collision energies (e.g., 20-50 eV) can be used to generate a comprehensive fragmentation spectrum. A characteristic neutral loss of 507 Da is often observed for acyl-CoAs in positive mode MS/MS.[5]

Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs in Negative Ion Mode
  • Liquid Chromatography (LC):

    • LC conditions are generally similar to those used in the positive ion mode protocol.

  • Mass Spectrometry (MS):

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Negative.

    • Scan Mode: Full scan and targeted MS/MS.

    • Capillary Voltage: -3.0 kV.

    • Source Parameters: Similar to the positive mode, but may require optimization.

    • Collision Energy (for MS/MS): Fragmentation in negative mode will produce different characteristic ions compared to positive mode. For long-chain acyl-CoAs, common fragments correspond to the fatty acyl chain and parts of the coenzyme A molecule.[4]

Visualizations

troubleshooting_workflow start Start: Adduct Issue with this compound issue Identify the Primary Issue start->issue split_signal Signal Split Across Multiple Adducts issue->split_signal Multiple Peaks dominant_na_k Dominant [M+Na]+ / [M+K]+ Adducts issue->dominant_na_k High Na/K Adducts weak_signal Weak or No Signal issue->weak_signal Low Intensity solution_split Optimize Mobile Phase (Add Formic Acid or NH4OAc) Use High-Purity Solvents Switch to Plasticware split_signal->solution_split solution_na_k Use Fresh, High-Purity Solvents Thoroughly Flush LC-MS System Use Plastic Vials and Containers dominant_na_k->solution_na_k solution_weak Switch to Negative Ion Mode ([M-H]-) Optimize ESI Source Parameters Improve Chromatographic Separation weak_signal->solution_weak

Caption: Troubleshooting workflow for adduct formation in ESI-MS.

Caption: Common adduct formation pathways in positive and negative ESI-MS.

References

Validation & Comparative

A Comparative Analysis of 8,11,14-Eicosatrienoyl-CoA and Arachidonoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolism of two closely related fatty acyl-CoAs: 8,11,14-eicosatrienoyl-CoA and arachidonoyl-CoA. Understanding the distinct metabolic fates of these molecules is crucial for research in inflammation, cell signaling, and the development of therapeutic agents targeting lipid pathways. This document summarizes key quantitative data, presents detailed experimental protocols, and visualizes the metabolic pathways involved.

Introduction

8,11,14-Eicosatrienoic acid (Dihomo-γ-linolenic acid, DGLA) and arachidonic acid (AA) are both 20-carbon polyunsaturated fatty acids that play critical roles in cellular physiology. Once activated to their coenzyme A (CoA) thioesters, this compound and arachidonoyl-CoA, they enter complex metabolic pathways, leading to the generation of a diverse array of bioactive lipid mediators, collectively known as eicosanoids. While structurally similar, the absence of a Δ5 double bond in 8,11,14-eicosatrienoic acid leads to significant differences in its metabolism and the biological activities of its downstream products compared to those derived from arachidonic acid.

Arachidonoyl-CoA is the precursor to the well-known pro-inflammatory prostaglandins (B1171923) and leukotrienes. In contrast, the metabolites of this compound often exhibit anti-inflammatory or less potent pro-inflammatory properties. This fundamental difference makes the comparative study of their metabolism a fertile ground for discovering novel therapeutic targets for inflammatory diseases.

Acyl-CoA Synthetase Activity: The Gateway to Metabolism

The first committed step in the metabolism of both fatty acids is their conversion to their respective CoA esters, a reaction catalyzed by long-chain acyl-CoA synthetases (ACSL). Studies have shown that a specific arachidonoyl-CoA synthetase exhibits high activity towards both arachidonic acid and 8,11,14-eicosatrienoic acid.

Table 1: Formation of Arachidonoyl-CoA and this compound by Platelet Membranes [1]

SubstrateRate of Formation (nmol/min/10⁹ platelets)
Arachidonic Acid2.9
8,11,14-Eicosatrienoic Acid2.5
Oleic Acid0.75

This table indicates that platelet membranes catalyze the formation of arachidonoyl-CoA and this compound at comparable rates, both of which are significantly higher than that for oleic acid, suggesting a preference for these polyunsaturated fatty acids.[1]

Metabolic Pathways: A Comparative Overview

Once formed, this compound and arachidonoyl-CoA are substrates for several key enzymatic pathways:

  • Cyclooxygenase (COX) Pathway: This pathway leads to the production of prostaglandins and thromboxanes.

  • Lipoxygenase (LOX) Pathway: This pathway generates leukotrienes, lipoxins, and other hydroxylated fatty acids.

  • Cytochrome P450 (CYP450) Pathway: This pathway produces epoxides and hydroxylated fatty acids.

  • Elongation and Desaturation: this compound can be further metabolized to arachidonoyl-CoA through the action of Δ5-desaturase.

The following diagram illustrates the divergence of these metabolic pathways.

DGLA_CoA This compound COX1_DGLA COX-1 DGLA_CoA->COX1_DGLA LOX_DGLA LOX DGLA_CoA->LOX_DGLA CYP450_DGLA CYP450 DGLA_CoA->CYP450_DGLA Delta5 Δ5-Desaturase DGLA_CoA->Delta5 PG1_TXA1 Prostaglandins (Series 1) Thromboxane A1 COX1_DGLA->PG1_TXA1 HETEs_DGLA Hydroxy- eicosatrienoic acids LOX_DGLA->HETEs_DGLA EETs_DGLA Epoxyeicosadienoic acids CYP450_DGLA->EETs_DGLA AA_CoA Arachidonoyl-CoA Delta5->AA_CoA COX_AA COX-1/2 AA_CoA->COX_AA LOX_AA LOX AA_CoA->LOX_AA CYP450_AA CYP450 AA_CoA->CYP450_AA PG2_TXA2 Prostaglandins (Series 2) Thromboxane A2 COX_AA->PG2_TXA2 LTs_LXs Leukotrienes Lipoxins LOX_AA->LTs_LXs EETs_HETEs_AA Epoxyeicosatrienoic acids Hydroxyeicosatetraenoic acids CYP450_AA->EETs_HETEs_AA

Caption: Divergent metabolic pathways of this compound and arachidonoyl-CoA.

Quantitative Comparison of Metabolite Formation

The substrate specificity of the metabolic enzymes dictates the profile of eicosanoids produced. Direct comparative studies providing kinetic constants (Km and Vmax) for all enzymes with both substrates are limited. However, available data highlight key differences.

For instance, in the lipoxygenase pathway, 5-lipoxygenase can convert 5,8,11-eicosatrienoic acid to leukotriene A3 (LTA3).[2] However, the subsequent conversion to the potent chemoattractant LTB3 is inefficient. In contrast, arachidonic acid is readily converted to LTA4 and then to LTB4.

Table 2: Leukotriene A Formation by 5-Lipoxygenase from Rat Basophilic Leukemia Cells [2]

Substrate (30 µM)LTA ProductAmount Formed (nmol)LTB ProductAmount Formed (nmol)
5,8,11-Eicosatrienoic AcidLTA36.2 ± 1.1LTB30.15 ± 0.04
Arachidonic AcidLTA415.5 ± 1.9LTB44.2 ± 0.4

These data demonstrate that while 5,8,11-eicosatrienoic acid is a substrate for 5-lipoxygenase, the downstream processing to biologically active leukotrienes is significantly less efficient compared to arachidonic acid.[2]

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to compare the metabolism of this compound and arachidonoyl-CoA.

Protocol 1: Assay for Acyl-CoA Synthetase Activity

This protocol is adapted from the methodology used to discover arachidonoyl-CoA synthetase in human platelets.[1]

Objective: To measure and compare the rate of formation of this compound and arachidonoyl-CoA from their respective free fatty acids.

Materials:

  • Human platelet membrane preparation (enzyme source)

  • [1-¹⁴C]8,11,14-Eicosatrienoic acid and [1-¹⁴C]Arachidonic acid (radiolabeled substrates)

  • Reaction buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 2 mM ATP, 0.5 mM Coenzyme A

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare reaction mixtures containing the reaction buffer and the platelet membrane preparation.

  • Initiate the reaction by adding the radiolabeled fatty acid substrate.

  • Incubate the mixture at 37°C for a defined period (e.g., 5 minutes).

  • Stop the reaction by adding a mixture of isopropanol:heptane (B126788):1 M H₂SO₄ (40:10:1, v/v/v).

  • Extract the unreacted fatty acid into the heptane phase by vortexing and centrifugation.

  • Quantify the amount of radiolabeled acyl-CoA remaining in the aqueous phase by liquid scintillation counting.

  • Calculate the rate of acyl-CoA formation and express it as nmol/min/mg of protein.

cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_extraction Extraction & Quantification prep_mix Prepare Reaction Mix (Buffer, Platelet Membranes) add_substrate Add Radiolabeled Fatty Acid prep_mix->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction (Isopropanol/Heptane/H₂SO₄) incubate->stop_reaction extract Extract Unreacted Fatty Acid stop_reaction->extract quantify Quantify Aqueous Phase (Scintillation Counting) extract->quantify

Caption: Workflow for Acyl-CoA Synthetase Activity Assay.

Protocol 2: In Vitro Metabolism by Lipoxygenase

This protocol outlines a general procedure for comparing the products formed from 8,11,14-eicosatrienoic acid and arachidonic acid by lipoxygenase enzymes.

Objective: To identify and quantify the metabolites produced from this compound and arachidonoyl-CoA by a specific lipoxygenase isoform.

Materials:

  • Recombinant lipoxygenase (e.g., 5-LOX, 12-LOX, or 15-LOX)

  • 8,11,14-Eicosatrienoic acid and Arachidonic acid

  • Reaction buffer appropriate for the specific LOX isoform

  • Solid-phase extraction (SPE) columns for product purification

  • High-performance liquid chromatography (HPLC) system with a UV or mass spectrometry (MS) detector

Procedure:

  • Incubate the fatty acid substrate with the recombinant lipoxygenase in the reaction buffer at 37°C.

  • Terminate the reaction by adding an organic solvent (e.g., methanol).

  • Acidify the mixture and extract the lipid products using an SPE column.

  • Elute the products from the SPE column.

  • Analyze the products by reverse-phase HPLC with UV detection or LC-MS for identification and quantification.

  • Compare the product profiles and quantities obtained from both fatty acid substrates.

Conclusion

The metabolic pathways of this compound and arachidonoyl-CoA, while sharing common initial enzymatic steps, diverge significantly, leading to the production of eicosanoids with distinct biological activities. Arachidonoyl-CoA is the primary precursor for potent pro-inflammatory mediators, whereas this compound gives rise to metabolites that are generally less inflammatory or even anti-inflammatory. A thorough understanding of these differences, supported by quantitative data and robust experimental protocols, is essential for researchers and professionals in drug development aiming to modulate eicosanoid signaling for therapeutic benefit. The information and methodologies presented in this guide provide a solid foundation for further investigation into the nuanced roles of these fatty acyl-CoAs in health and disease.

References

Navigating the Acyl-CoA Maze: A Guide to Analytical Platform Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of acyl-Coenzyme A (acyl-CoA) species is critical for unraveling cellular metabolism, identifying disease biomarkers, and assessing therapeutic efficacy.[1] Acyl-CoAs are central players in a multitude of cellular processes, including energy metabolism, lipid biosynthesis, and signal transduction. The choice of analytical platform for their analysis can significantly impact the quality and scope of the resulting data. This guide provides an objective comparison of prevalent analytical methodologies, supported by experimental data, to aid in the selection of the most appropriate platform for your research needs.

The analysis of acyl-CoAs is challenging due to their chemical diversity, wide range of concentrations in biological systems, and inherent instability.[2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for acyl-CoA analysis, offering high sensitivity and specificity.[4][5][6] However, the performance of an LC-MS/MS-based workflow is highly dependent on the chosen sample preparation, chromatographic separation, and mass spectrometric detection strategies. This guide will delve into these critical aspects, providing a comparative overview of different approaches.

Comparative Analysis of Analytical Methodologies

The quantification of acyl-CoAs can be broadly categorized into targeted and untargeted approaches. Targeted analysis focuses on a predefined list of acyl-CoAs, offering high sensitivity and quantitative accuracy, making it ideal for hypothesis-driven research.[7] Untargeted metabolomics, on the other hand, aims to capture a comprehensive snapshot of all detectable metabolites, including novel or unexpected acyl-CoA species, which is beneficial for discovery-oriented studies.[7]

The choice between these strategies often dictates the type of mass spectrometer used. Triple quadrupole mass spectrometers are frequently employed for targeted analysis due to their excellent performance in multiple reaction monitoring (MRM) mode.[7] High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, are better suited for untargeted approaches, providing high mass accuracy for confident metabolite identification.[7]

A summary of key performance metrics for different analytical strategies is presented below. It is important to note that direct head-to-head comparisons of commercial platforms are scarce in peer-reviewed literature. The following table, therefore, summarizes data from various studies employing different methodologies, which can be implemented on platforms from vendors like Agilent, Waters, Sciex, and Thermo Fisher Scientific.

Methodological Approach Key Strengths Key Limitations Typical Limit of Detection (LOD) Reference
Targeted LC-MS/MS (MRM) High sensitivity and specificity, accurate quantification.Limited to a predefined list of analytes.2 to 133 nM[8]
Untargeted LC-HRMS (e.g., Q-TOF, Orbitrap) Comprehensive metabolite coverage, discovery of novel compounds.Generally lower sensitivity and wider dynamic range can be challenging for quantification compared to targeted methods.Not explicitly stated, but generally higher than targeted MRM.[7][9]
Flow-Injection Tandem Mass Spectrometry (FIA-MS/MS) High throughput, rapid analysis.Lack of chromatographic separation can lead to ion suppression and inability to distinguish isomers.Not explicitly stated.[10][11]
Targeted Commercial Kits (e.g., Biocrates) Standardized and quality-controlled, streamlined workflow.Limited to the metabolites included in the kit.Not explicitly stated, but designed for robust quantification.[12][13]

Experimental Protocols: The Foundation of Reliable Data

The reproducibility and accuracy of acyl-CoA analysis are critically dependent on the experimental protocols employed. Below are detailed methodologies for key steps in a typical acyl-CoA analysis workflow.

Sample Preparation: Extraction of Acyl-CoAs

The goal of sample preparation is to efficiently extract acyl-CoAs from the biological matrix while minimizing degradation and removing interfering substances.

1. Solvent Precipitation:

  • Protocol: This method is rapid and effective for a broad range of acyl-CoAs from cultured cells or tissues.[4]

    • Homogenize the sample in 80% methanol (B129727).

    • Centrifuge to pellet proteins and other cellular debris.

    • Collect the supernatant containing the acyl-CoAs.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a solvent compatible with the LC-MS/MS analysis (e.g., 50% methanol in water).[4]

  • Advantages: Simple, fast, and provides good recovery for a wide range of acyl-CoAs.[4]

  • Disadvantages: May have lower recovery for very long-chain species and can suffer from ion suppression due to co-extracted matrix components.[4]

2. Solid-Phase Extraction (SPE):

  • Protocol: This method provides a cleaner extract, reducing matrix effects in the LC-MS/MS analysis.[4]

    • Condition a C18 SPE cartridge by washing with methanol followed by equilibration with an appropriate buffer.

    • Load the sample homogenate onto the conditioned SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol).

    • Dry and reconstitute the eluate as described for solvent precipitation.

  • Advantages: Excellent for sample clean-up, leading to reduced matrix effects and improved data quality.[4]

  • Disadvantages: More time-consuming and can lead to analyte loss if not optimized properly.

LC-MS/MS Analysis of Acyl-CoAs
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs (e.g., 100 x 2.1 mm, 1.8 µm).[4]

    • Mobile Phase A: Water with a volatile buffer salt (e.g., 10 mM ammonium (B1175870) acetate) and a small amount of acid (e.g., 0.1% formic acid).[4]

    • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[4]

    • Gradient: A typical gradient starts with a low percentage of Mobile Phase B and ramps up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[4]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

    • Targeted Analysis (MRM): For each acyl-CoA, a specific precursor ion and one or more product ions are monitored. The neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety, is a characteristic fragmentation pattern for acyl-CoAs and is often used for their detection.[8]

    • Untargeted Analysis (Full Scan): High-resolution mass spectrometers are used to acquire full scan data, and acyl-CoAs are identified based on their accurate mass and retention time.

  • Data Analysis:

    • Quantification is typically achieved by comparing the peak areas of the analytes to those of a standard curve generated using authentic standards.

    • The use of stable isotope-labeled internal standards is highly recommended for accurate quantification to correct for matrix effects and variations in extraction recovery and instrument response.[14]

Visualizing the Workflow and Biological Context

To provide a clearer understanding of the analytical process and the biological significance of acyl-CoAs, the following diagrams have been generated.

Acyl-CoA Analysis Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing & Analysis Sample Biological Sample (Tissue, Cells) Extraction Acyl-CoA Extraction (Solvent Precipitation or SPE) Sample->Extraction Cleanup Sample Clean-up & Concentration Extraction->Cleanup LC Liquid Chromatography (Reversed-Phase C18) Cleanup->LC MS Tandem Mass Spectrometry (MRM or Full Scan) LC->MS Processing Data Processing (Peak Integration, Normalization) MS->Processing Quantification Quantification & Statistical Analysis Processing->Quantification Interpretation Biological Interpretation Quantification->Interpretation

Caption: General experimental workflow for acyl-CoA analysis.

Simplified Acyl-CoA Metabolism cluster_Pathways Metabolic Fates FattyAcids Fatty Acids AcylCoA_Synthase Acyl-CoA Synthetase FattyAcids->AcylCoA_Synthase Acyl_CoA Acyl-CoAs AcylCoA_Synthase->Acyl_CoA BetaOxidation β-Oxidation (Energy Production) Acyl_CoA->BetaOxidation LipidSynthesis Lipid Synthesis (TAGs, Phospholipids) Acyl_CoA->LipidSynthesis ProteinAcylation Protein Acylation (Signaling) Acyl_CoA->ProteinAcylation

Caption: Central role of acyl-CoAs in cellular metabolism.

Conclusion

The selection of an analytical platform for acyl-CoA analysis requires careful consideration of the research question, the desired level of quantitative accuracy, and the required breadth of coverage. While LC-MS/MS is the undisputed method of choice, the specific configuration of the workflow, from sample preparation to data analysis, will ultimately determine the quality of the results. For targeted, hypothesis-driven studies, a triple quadrupole-based LC-MS/MS method with optimized MRM transitions provides excellent sensitivity and accuracy. For discovery-based research aiming to uncover novel metabolic pathways, an untargeted approach using a high-resolution mass spectrometer is more appropriate. By understanding the strengths and limitations of each methodology and by implementing robust and well-documented experimental protocols, researchers can confidently navigate the complexities of the acyl-CoA metabolome and generate high-quality, reproducible data to advance their scientific discoveries.

References

The Pivotal Role of 8,11,14-Eicosatrienoyl-CoA in Cellular Health and Disease: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of 8,11,14-Eicosatrienoyl-CoA, the activated form of Dihomo-γ-linolenic acid (DGLA), reveals its significant yet complex role in the balance between cellular health and the progression of various diseases. This guide provides researchers, scientists, and drug development professionals with a comparative overview of its metabolic significance, detailing its altered levels in diseased tissues and the experimental methodologies for its quantification.

This compound, the coenzyme A thioester of Dihomo-γ-linolenic acid (DGLA), stands at a critical metabolic crossroads, directing the flow of n-6 polyunsaturated fatty acids towards either pro-inflammatory or anti-inflammatory pathways. While direct quantitative data comparing this compound levels in healthy versus diseased tissues are limited in current literature, the levels of its free fatty acid precursor, DGLA, and the expression of relevant metabolic enzymes provide strong indications of its altered metabolism in pathological conditions such as cancer and chronic inflammatory diseases.

Comparative Analysis of DGLA Metabolism in Healthy vs. Diseased States

The cellular pool of this compound is tightly regulated and its fate determines the production of bioactive lipid mediators. In healthy tissues, there is a balanced conversion of DGLA to arachidonic acid (AA) and to anti-inflammatory eicosanoids. However, in various disease states, this balance is disrupted.

FeatureHealthy TissueDiseased Tissue (e.g., Cancer, Chronic Inflammation)
Primary Metabolic Fate of DGLA Balanced conversion to anti-inflammatory 1-series prostaglandins (B1171923) (PGE1) and conversion to arachidonic acid (AA).Often skewed towards increased production of AA and its pro-inflammatory 2-series prostaglandins and 4-series leukotrienes.[1][2] In some cancers, DGLA and its metabolites may possess anti-proliferative properties.[3][4][5][6]
Key Enzyme Activity (Δ5-desaturase) Normal activity, converting DGLA to arachidonic acid.Can be upregulated in certain inflammatory conditions and some cancers, leading to increased AA production.[1] Conversely, inhibition of this enzyme is explored as a therapeutic strategy in some cancers to promote anti-cancer DGLA metabolites.[1]
Levels of DGLA Maintained within a normal physiological range.Can be either depleted or elevated depending on the specific disease and metabolic dysregulation.[1][2][7] For instance, low levels are associated with atopic dermatitis and rheumatoid arthritis, while altered levels are observed in cancer.[1][7]
Inflammatory Environment Characterized by a balance of pro- and anti-inflammatory mediators.Dominated by pro-inflammatory eicosanoids derived from arachidonic acid.[1][2]

Signaling Pathways and Metabolic Conversions

The metabolic journey of this compound is central to the production of potent signaling molecules that modulate inflammation and cell proliferation.

cluster_legend Legend DGLA Dihomo-γ-linolenic Acid (DGLA) (8,11,14-Eicosatrienoic Acid) DGLA_CoA This compound DGLA->DGLA_CoA Acyl-CoA Synthetase PGE1 Prostaglandin E1 (PGE1) (Anti-inflammatory) DGLA_CoA->PGE1 COX Pathway HETrE 15-HETrE (Anti-inflammatory) DGLA_CoA->HETrE 15-LOX Pathway AA_CoA Arachidonoyl-CoA DGLA_CoA->AA_CoA Δ5-Desaturase AA Arachidonic Acid (AA) Pro_inflammatory Pro-inflammatory Eicosanoids (PGE2, LTB4) AA->Pro_inflammatory COX/LOX Pathways AA_CoA->AA Key_Metabolite Key Metabolite CoA_Ester CoA Ester Anti_Inflammatory Anti-inflammatory Pro_Inflammatory Pro-inflammatory

Caption: Metabolic fate of this compound.

Experimental Protocols for Acyl-CoA Quantification

The accurate measurement of this compound in biological samples is crucial for understanding its role in disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.

1. Tissue Extraction of Long-Chain Acyl-CoAs [8][9][10]

This protocol is a modified method for the extraction and purification of long-chain acyl-CoAs from tissues.

  • Homogenization: Homogenize frozen tissue samples in a potassium phosphate (B84403) buffer (100 mM, pH 4.9). Further homogenize after adding 2-propanol.

  • Extraction: Extract Acyl-CoAs from the homogenate using acetonitrile.

  • Solid-Phase Purification: Bind the acyl-CoAs in the extract to an oligonucleotide purification column.

  • Elution: Elute the bound acyl-CoAs with 2-propanol.

  • Concentration: Concentrate the eluent before LC-MS/MS analysis.

2. Quantification by LC-MS/MS [11][12][13]

  • Chromatographic Separation: Separate the extracted acyl-CoAs using a C18 reverse-phase column with a binary gradient system.

    • Mobile Phase A: 75 mM potassium phosphate buffer (pH 4.9).

    • Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid.

  • Mass Spectrometry: Perform analysis in positive ion electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for both identification and quantification of each acyl-CoA species.

    • A common transition for quantification is monitoring the fragmentation of the protonated molecule [M+H]⁺ to [M-507+H]⁺.

Tissue Tissue Sample (<100 mg) Homogenization Homogenization (KH2PO4 Buffer, 2-Propanol) Tissue->Homogenization Extraction Acyl-CoA Extraction (Acetonitrile) Homogenization->Extraction Purification Solid-Phase Purification (Oligonucleotide Column) Extraction->Purification Elution Elution (2-Propanol) Purification->Elution Concentration Concentration Elution->Concentration LC_MS LC-MS/MS Analysis Concentration->LC_MS

Caption: Workflow for tissue acyl-CoA analysis.

Future Directions and Therapeutic Implications

The dysregulation of this compound metabolism in various diseases presents a promising target for therapeutic intervention. Strategies aimed at modulating the activity of key enzymes like Δ5-desaturase or supplementing with DGLA to boost the production of anti-inflammatory eicosanoids are under investigation.[1][2] Further research focusing on the direct quantification of this compound in patient cohorts will be instrumental in developing novel diagnostic and therapeutic approaches for a range of inflammatory and proliferative diseases.

References

Inter-laboratory study on the reproducibility of 8,11,14-Eicosatrienoyl-CoA measurement

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Comparison Guide to Eicosanoid and Long-Chain Acyl-CoA Measurement, with a Focus on 8,11,14-Eicosatrienoyl-CoA Reproducibility

A comparative guide for researchers, scientists, and drug development professionals on the reproducibility of this compound and related lipid mediator measurements.

Data on Inter-laboratory Reproducibility

The reproducibility of analytical measurements is a critical aspect of clinical and research studies. For eicosanoids and other metabolites, inter-laboratory variability can arise from various sources, including sample handling, extraction efficiency, and instrument calibration. The following tables summarize reported inter-laboratory and intra-laboratory precision for the analysis of these compounds.

Table 1: Inter-laboratory Precision for a Targeted Metabolomics Platform

Metabolite ClassMedian Inter-laboratory CV (%)Reference
Acylcarnitines7.6[1]
Amino Acids7.6[1]
Biogenic Amines7.6[1]
Phosphatidylcholines7.6[1]
Lysophosphatidylcholines7.6[1]
Sphingomyelins7.6[1]

This data is based on the analysis of 20 biological samples in six different laboratories using a common protocol (AbsoluteIDQ™ p180 Kit)[1].

Table 2: Intra- and Inter-day Accuracy and Precision for Eicosanoid Quantification

AnalyteIntra-day Accuracy (%)Intra-day Precision (RSD, %)Inter-day Accuracy (%)Inter-day Precision (RSD, %)Reference
Various EicosanoidsMet acceptance criteriaMet acceptance criteriaMet acceptance criteriaMet acceptance criteria[2]

A study by Thakare et al. developed and validated an LC-MS/MS method for the simultaneous quantification of 34 eicosanoids in human serum, sputum, and BALF. The intra- and inter-day accuracy and precision values met the acceptance criteria according to US Food and Drug Administration guidelines[2].

Table 3: Inter- and Intra-run Precision for Long-Chain Acyl-CoA Quantification

AnalyteInter-run Precision (%)Intra-run Precision (%)Reference
C16:0-CoA2.6 - 12.21.2 - 4.4[3]
C16:1-CoA2.6 - 12.21.2 - 4.4[3]
C18:0-CoA2.6 - 12.21.2 - 4.4[3]
C18:1-CoA2.6 - 12.21.2 - 4.4[3]
C18:2-CoA2.6 - 12.21.2 - 4.4[3]

This data was obtained from a validated LC/MS/MS procedure for the quantitative determination of five long-chain acyl-CoAs from rat liver[3].

Experimental Protocols

The accurate and reproducible quantification of this compound and related compounds heavily relies on meticulous experimental protocols. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard for this purpose[4].

Sample Preparation

Sample preparation is a critical step that can significantly impact the reproducibility of results. Solid-phase extraction (SPE) is a widely used technique for the selective extraction and purification of eicosanoids and acyl-CoAs from biological matrices, offering high extraction yields and minimizing matrix effects[4].

A General SPE Protocol for Eicosanoids:

  • Spike the sample with an appropriate internal standard.

  • Dilute the sample with an acidic solution (e.g., 5% acetic acid in water).

  • Load the diluted sample onto an SPE cartridge pre-conditioned with methanol (B129727) and an acidic aqueous solution.

  • Wash the cartridge with the acidic aqueous solution to remove interfering substances.

  • Elute the analytes with methanol.

  • Evaporate the eluate to dryness under vacuum.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis[2].

LC-MS/MS Analysis

The following provides an example of LC-MS/MS conditions that can be adapted for the analysis of this compound.

Liquid Chromatography Conditions:

  • Column: A reverse-phase C18 column is commonly used for the separation of fatty acids and their CoA esters[3][5].

  • Mobile Phase: A typical mobile phase consists of a gradient of an aqueous component (e.g., 0.1% acetic acid or 5 mM ammonium (B1175870) acetate (B1210297) in water) and an organic component (e.g., acetonitrile (B52724) or a mixture of acetonitrile and methanol)[2][3].

  • Flow Rate: Flow rates are typically in the range of 0.2-0.4 mL/min[5][6].

  • Column Temperature: The column is often maintained at a constant temperature, for example, 40 °C[5].

Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) is commonly used, typically in the negative ion mode for eicosanoids and positive ion mode for acyl-CoAs[3][6].

  • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity in quantifying target analytes[6]. This involves monitoring specific precursor-to-product ion transitions.

Visualizations

Signaling Pathway

The following diagram illustrates the biosynthesis of eicosanoids from arachidonic acid, a pathway analogous to that of other polyunsaturated fatty acids like the precursor to this compound.

Eicosanoid_Biosynthesis Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX CYP450 Cytochrome P450 (CYP450) Arachidonic_Acid->CYP450 Prostaglandins Prostaglandins COX->Prostaglandins Thromboxanes Thromboxanes COX->Thromboxanes Leukotrienes Leukotrienes LOX->Leukotrienes Lipoxins Lipoxins LOX->Lipoxins HETEs HETEs LOX->HETEs CYP450->HETEs EETs EETs CYP450->EETs Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., Plasma, Tissue) Internal_Standard 2. Addition of Internal Standard Sample_Collection->Internal_Standard Extraction 3. Solid-Phase Extraction (SPE) Internal_Standard->Extraction Evaporation 4. Evaporation and Reconstitution Extraction->Evaporation LC_MS_MS 5. LC-MS/MS Analysis Evaporation->LC_MS_MS Data_Analysis 6. Data Analysis and Quantification LC_MS_MS->Data_Analysis

References

The Interplay of 8,11,14-Eicosatrienoic Acid and its CoA Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biochemical relationship and measured levels of 8,11,14-eicosatrienoic acid (Dihomo-γ-linolenic acid, DGLA) and its activated form, 8,11,14-eicosatrienoyl-CoA. Understanding the correlation between this essential fatty acid and its CoA ester is critical for research in inflammation, cell signaling, and metabolic disorders. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the metabolic pathway.

Data Presentation: A Comparative Analysis

The conversion of 8,11,14-eicosatrienoic acid to its CoA ester is a pivotal step in its metabolism, enabling its participation in various cellular processes. While direct, side-by-side quantitative comparisons in a single study are not extensively documented in publicly available literature, the following table synthesizes typical concentration ranges and key enzymatic parameters to provide a comparative overview.

Parameter8,11,14-Eicosatrienoic AcidThis compoundKey Considerations
Typical Cellular State Exists as a free fatty acid in the cytoplasm and incorporated into phospholipids.Transiently present in the cytoplasm, mitochondria, and endoplasmic reticulum.The free acid form is more abundant, while the CoA ester is rapidly metabolized.
Primary Function Precursor for signaling molecules (e.g., prostaglandins (B1171923) of series 1).Activated form for metabolic pathways including elongation, desaturation, and lipid synthesis.The conversion to the CoA ester is the commitment step for most of its metabolic fates.
Enzymatic Conversion Substrate for Acyl-CoA Synthetases.Product of Acyl-CoA Synthetase activity.The activity of these enzymes is a key determinant of the CoA ester levels.

Signaling and Metabolic Pathway

The metabolic activation of 8,11,14-eicosatrienoic acid is a fundamental process. The following diagram illustrates the conversion of the free fatty acid into its CoA ester and its subsequent metabolic fates.

metabolic_pathway DGLA 8,11,14-Eicosatrienoic Acid (DGLA) ACSL Long-Chain Acyl-CoA Synthetase (ACSL) DGLA->ACSL DGLA_CoA This compound ACSL->DGLA_CoA ATP, CoA Metabolism Further Metabolism (e.g., Elongation to Arachidonic Acid, Prostaglandin Synthesis) DGLA_CoA->Metabolism

Caption: Metabolic activation of 8,11,14-eicosatrienoic acid.

Experimental Protocols

Accurate quantification of 8,11,14-eicosatrienoic acid and its CoA ester is essential for research. The following outlines a common experimental approach for their measurement.

Sample Preparation
  • Tissue or Cell Homogenization: Samples (e.g., cell pellets, tissue biopsies) are rapidly homogenized in a cold buffer (e.g., phosphate-buffered saline) containing protease and phosphatase inhibitors to prevent enzymatic degradation.

  • Lipid Extraction: Lipids, including free fatty acids and acyl-CoAs, are extracted using a solvent system such as methanol-chloroform.[1] Internal standards, such as isotopically labeled versions of the analytes (e.g., [¹³C]-8,11,14-eicosatrienoic acid), are added at the beginning of the extraction to account for sample loss during preparation.[1]

Analytical Measurement
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and sensitive method for quantifying individual fatty acid and acyl-CoA species.[2][3]

    • Chromatographic Separation: The extracted lipids are separated using a suitable liquid chromatography method, typically reversed-phase chromatography.

    • Mass Spectrometric Detection: The separated molecules are then ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer. Quantification is achieved using multiple reaction monitoring (MRM), which provides high specificity and sensitivity.[1][2]

Radiometric Assay for Acyl-CoA Synthetase Activity
  • To specifically measure the conversion rate, a radiometric assay can be employed.[4]

    • Incubation: Cell lysates are incubated with ATP, coenzyme A, Mg²⁺, and radiolabeled 8,11,14-eicosatrienoic acid.[4]

    • Separation and Quantification: The reaction is stopped, and the radiolabeled this compound is separated from the unreacted fatty acid. The amount of the product is then quantified by scintillation counting.[4]

Experimental Workflow

The following diagram outlines a typical workflow for the comparative analysis of 8,11,14-eicosatrienoic acid and its CoA ester levels.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Cell/Tissue Homogenization Extraction Lipid Extraction (with Internal Standards) Homogenization->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification of DGLA and DGLA-CoA MS_Detection->Quantification

Caption: Workflow for quantifying fatty acids and their CoA esters.

Conclusion

The correlation between 8,11,14-eicosatrienoic acid and its CoA ester is tightly regulated by the activity of long-chain acyl-CoA synthetases. While the free fatty acid is more abundant, its conversion to the CoA ester is the rate-limiting step for its entry into major metabolic and signaling pathways. The methodologies outlined in this guide provide a robust framework for researchers to investigate this crucial relationship and its implications in health and disease.

References

The Gold Standard vs. The Workhorse: A Guide to Accurate 8,11,14-Eicosatrienoyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipidomics, the accurate quantification of 8,11,14-Eicosatrienoyl-CoA (DGLA-CoA) is crucial for understanding its role in various physiological and pathological processes. This guide provides a comprehensive comparison of internal standards for the precise measurement of DGLA-CoA, offering experimental data and detailed protocols to inform your analytical decisions.

The quantification of long-chain acyl-Coenzyme A (acyl-CoA) species like this compound presents a significant analytical challenge due to their complex structures and the potential for matrix effects in biological samples. The use of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide compares the ideal, yet often unavailable, stable isotope-labeled internal standard with a commonly used, practical alternative.

Comparison of Internal Standards for this compound Quantification

As a practical and widely accepted alternative, odd-chain fatty acyl-CoAs, such as heptadecanoyl-CoA (C17:0-CoA), are frequently employed as internal standards. These compounds are not naturally abundant in most biological systems and share structural similarities with long-chain acyl-CoAs, providing a reliable means of normalization.

The following table summarizes the performance characteristics of these two approaches. The data for the ideal internal standard is based on the established principles of isotope dilution mass spectrometry, while the data for the odd-chain internal standard is derived from published validation studies for long-chain acyl-CoA quantification.

FeatureIdeal Internal Standard ([¹³C]-8,11,14-Eicosatrienoyl-CoA)Alternative Internal Standard (C17:0-CoA)
Structural Similarity Identical to the analyteStructurally similar (long-chain acyl-CoA) but differs in chain length and saturation
Co-elution Co-elutes with the analyteElutes close to other long-chain acyl-CoAs
Correction for Matrix Effects ExcellentGood, but may not perfectly mimic the ionization behavior of an unsaturated species
Correction for Extraction Variability ExcellentGood
Commercial Availability Not readily availableCommercially available
Accuracy Very High (Theoretically the most accurate)High (validated methods report accuracies typically within 85-115%)
Precision (CV%) Very High (Typically <5%)High (validated methods report intra- and inter-day precision <15%)

Experimental Protocols

Quantification of this compound using C17:0-CoA Internal Standard by LC-MS/MS

This protocol is adapted from established methods for the quantification of long-chain acyl-CoAs.

a. Sample Preparation and Extraction

  • Tissue Homogenization: Homogenize approximately 20-50 mg of frozen tissue in 1 mL of ice-cold 2:1 methanol/water.

  • Internal Standard Spiking: Add a known amount of C17:0-CoA internal standard solution to the homogenate.

  • Lipid Extraction: Perform a liquid-liquid extraction using a suitable solvent system (e.g., Folch or Bligh-Dyer methods).

  • Solid-Phase Extraction (SPE): Further purify the acyl-CoA fraction using a C18 SPE cartridge to remove interfering lipids and salts.

  • Elution and Reconstitution: Elute the acyl-CoAs from the SPE cartridge and reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis (e.g., 95:5 water/acetonitrile with 0.1% formic acid).

b. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound from other acyl-CoAs.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Monitor a specific precursor-to-product ion transition (e.g., m/z 1074.6 → 567.3).

      • C17:0-CoA (Internal Standard): Monitor a specific precursor-to-product ion transition (e.g., m/z 1044.6 → 537.3).

    • Data Analysis: Quantify this compound by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of this compound standard.

Synthesis of [¹³C]-8,11,14-Eicosatrienoyl-CoA (Ideal Internal Standard)

As a commercial standard is unavailable, researchers can synthesize the labeled internal standard from commercially available [¹³C]-8,11,14-eicosatrienoic acid. This is a multi-step chemical synthesis. A general enzymatic approach is outlined below.

a. Materials

  • [¹³C]-8,11,14-eicosatrienoic acid

  • Coenzyme A (CoA)

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • ATP

  • MgCl₂

  • Triton X-100

  • Potassium phosphate (B84403) buffer

b. Enzymatic Synthesis Protocol

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine potassium phosphate buffer, MgCl₂, ATP, Triton X-100, and Coenzyme A.

  • Substrate Addition: Add the [¹³C]-8,11,14-eicosatrienoic acid to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding acyl-CoA synthetase.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Quenching: Stop the reaction by adding an acidic solution (e.g., perchloric acid).

  • Purification: Purify the synthesized [¹³C]-8,11,14-Eicosatrienoyl-CoA using solid-phase extraction (SPE) with a C18 cartridge.

  • Quantification and Verification: Determine the concentration of the synthesized standard using UV spectrophotometry (A₂₆₀) and verify its identity and isotopic enrichment by LC-MS/MS.

Visualizing the Workflow and Biological Context

To better understand the experimental process and the biological relevance of this compound, the following diagrams have been generated.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Tissue Biological Sample (Tissue) Homogenization Homogenization Tissue->Homogenization Spiking Internal Standard Spiking Homogenization->Spiking Extraction Lipid Extraction Spiking->Extraction SPE Solid-Phase Extraction Extraction->SPE LC LC Separation SPE->LC MS MS/MS Detection LC->MS Data Data Analysis MS->Data

Caption: Experimental workflow for this compound quantification.

signaling_pathway DGLA Dihomo-γ-linolenic acid (DGLA) DGLA_CoA This compound (DGLA-CoA) DGLA->DGLA_CoA Acyl-CoA Synthetase COX COX-1/2 DGLA_CoA->COX LOX 15-LOX DGLA_CoA->LOX PGs Series 1 Prostaglandins (e.g., PGE₁) COX->PGs HETrE 15-HETrE LOX->HETrE AntiInflammatory Anti-inflammatory Effects PGs->AntiInflammatory HETrE->AntiInflammatory

Caption: Metabolic pathway of DGLA-CoA to anti-inflammatory eicosanoids.

logical_relationship cluster_ideal Ideal Method cluster_alternative Alternative Method Ideal_IS [¹³C]-8,11,14-Eicosatrienoyl-CoA Ideal_Result Highest Accuracy & Precision Ideal_IS->Ideal_Result leads to Alt_Result Good Accuracy & Precision Ideal_Result->Alt_Result Superiority Alt_IS Odd-Chain Acyl-CoA (e.g., C17:0-CoA) Alt_IS->Alt_Result leads to Quant Quantification of This compound Quant->Ideal_IS employs Quant->Alt_IS employs

Caption: Comparison of ideal vs. alternative internal standards.

Conclusion

The accurate quantification of this compound is achievable through robust LC-MS/MS methodology. While a stable isotope-labeled internal standard for this compound represents the ideal choice for maximal accuracy and precision, its current lack of commercial availability necessitates the use of reliable alternatives. Odd-chain acyl-CoAs, such as C17:0-CoA, have been shown to be effective internal standards for the quantification of long-chain acyl-CoAs, providing good accuracy and precision. For researchers requiring the highest level of accuracy, the synthesis of a custom stable isotope-labeled standard is a viable, albeit more labor-intensive, option. The protocols and comparative data presented in this guide are intended to assist researchers in selecting the most appropriate internal standard and analytical strategy to meet the specific demands of their studies.

A Comparative Guide to the Enzymatic Utilization of 8,11,14-Eicosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the substrate specificity of key enzyme families that metabolize fatty acyl-CoAs, with a focus on the utilization of 8,11,14-eicosatrienoyl-CoA. While direct quantitative kinetic data for this compound is limited in publicly available literature, this guide offers a framework for comparison by presenting data for structurally related and physiologically relevant fatty acyl-CoAs. The information herein is intended to guide experimental design and inform research in fatty acid metabolism and its role in various physiological and pathological processes.

Introduction to this compound Metabolism

This compound is the activated form of dihomo-γ-linolenic acid (DGLA), a 20-carbon omega-6 polyunsaturated fatty acid. As a key metabolic intermediate, it stands at a crossroads of several pathways, including elongation to arachidonoyl-CoA, desaturation, and incorporation into complex lipids. The enzymes that act upon this compound play crucial roles in lipid signaling and cellular physiology. Understanding the substrate specificity of these enzymes is paramount for elucidating their functions and for the development of targeted therapeutics.

Key Enzyme Families and Their Substrate Specificities

The metabolism of this compound is primarily governed by three main families of enzymes: Acyl-CoA Synthetases (ACS), which activate the fatty acid; Acyl-CoA Dehydrogenases (ACADs) and Acyl-CoA Oxidases (ACOXs), which initiate its breakdown via β-oxidation; and Fatty Acid Elongases (ELOVLs), which lengthen the acyl chain.

Acyl-CoA Synthetases (ACSs)

Long-chain acyl-CoA synthetases (ACSLs) are responsible for the activation of fatty acids, a critical step for their subsequent metabolism.[1] There are several ACSL isoforms, each with distinct tissue expression and substrate preferences. Of particular relevance to C20 polyunsaturated fatty acids is ACSL4, which displays a high affinity for arachidonic acid (C20:4).[2] Given the structural similarity, it is highly probable that ACSL4 also efficiently activates 8,11,14-eicosatrienoic acid.

Table 1: Comparative Substrate Specificity of Human Acyl-CoA Synthetase 4 (ACSL4) Variants

Substrate (Fatty Acid)ACSL4v1 (Vmax/Km)ACSL4v2 (Vmax/Km)Reference
Arachidonic Acid (20:4n-6)HighHigh[2]
Eicosapentaenoic Acid (20:5n-3)HighHigh[2]
Docosahexaenoic Acid (22:6n-3)HighHigh[2]
Adrenic Acid (22:4n-6)HighHigh[2]

Note: This table presents qualitative preference as reported in the literature. Direct kinetic values for 8,11,14-eicosatrienoic acid are not available.

Acyl-CoA Dehydrogenases (ACADs) and Acyl-CoA Oxidases (ACOXs)

ACADs and ACOXs catalyze the first step of mitochondrial and peroxisomal β-oxidation, respectively.[3][4] Their substrate specificity is primarily determined by the length of the fatty acyl chain.[3] Very-long-chain acyl-CoA dehydrogenase (VLCAD) is responsible for the initial dehydrogenation of long-chain fatty acyl-CoAs. While specific kinetic data for this compound is not available, VLCAD is known to act on a range of long-chain substrates.

Table 2: General Substrate Chain Length Preferences of Acyl-CoA Dehydrogenases

EnzymeOptimal Chain LengthReference
Short-Chain Acyl-CoA Dehydrogenase (SCAD)C4-C6[3]
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)C6-C12[3]
Long-Chain Acyl-CoA Dehydrogenase (LCAD)C12-C18[3]
Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)C14-C24[3]
Fatty Acid Elongases (ELOVLs)

Fatty acid elongases are a family of enzymes that catalyze the condensation of malonyl-CoA with a fatty acyl-CoA, extending the chain by two carbons.[5] ELOVL5 and ELOVL2 are particularly important in the metabolism of polyunsaturated fatty acids. ELOVL5 is known to elongate C18 and C20 polyunsaturated fatty acyl-CoAs, while ELOVL2 acts on C20 and C22 substrates.[6] Therefore, ELOVL5 is a likely candidate for the elongation of this compound to arachidonoyl-CoA.

Table 3: Substrate Preferences of Human Fatty Acid Elongases

EnzymeKey SubstratesReference
ELOVL5C18 PUFAs, C20 PUFAs[6]
ELOVL2C20 PUFAs, C22 PUFAs[6]
ELOVL7C18-CoA (can accept up to C20)[5][7]

Experimental Protocols

The following protocols provide a framework for determining the kinetic parameters of enzymes acting on this compound.

Protocol 1: Determination of Acyl-CoA Synthetase Kinetics using LC-MS/MS

This method is adapted from studies on human ACSL isoforms.[2][8]

1. Enzyme Preparation:

  • Express and purify the recombinant enzyme of interest (e.g., ACSL4) from a suitable expression system (e.g., baculovirus-infected insect cells).

2. Reaction Mixture:

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl (pH 7.5)
    • 10 mM MgCl2
    • 5 mM ATP
    • 0.5 mM Coenzyme A
    • 1 mM dithiothreitol (B142953) (DTT)
    • A range of concentrations of 8,11,14-eicosatrienoic acid.

3. Reaction Incubation:

  • Initiate the reaction by adding the purified enzyme to the reaction mixture.

  • Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.

4. Reaction Termination and Extraction:

  • Stop the reaction by adding an acidic solution (e.g., 1 M HCl).

  • Add an internal standard (e.g., a C17:0-CoA).

  • Extract the acyl-CoAs using a solid-phase extraction method.

5. LC-MS/MS Analysis:

  • Analyze the extracted acyl-CoAs by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of this compound formed.

6. Data Analysis:

  • Calculate initial reaction velocities at each substrate concentration.

  • Determine Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Protocol 2: Spectrophotometric Assay for Acyl-CoA Oxidase/Dehydrogenase Activity

This is a general protocol that can be adapted for specific enzymes.

1. Enzyme Preparation:

  • Purify the Acyl-CoA oxidase or dehydrogenase from a suitable source (e.g., recombinant expression or isolated mitochondria/peroxisomes).

2. Reaction Mixture:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)
    • Electron acceptor (e.g., FAD for some oxidases, or an artificial electron acceptor like 2,6-dichlorophenolindophenol (DCPIP) for dehydrogenases).
    • A range of concentrations of this compound.

3. Spectrophotometric Measurement:

  • Place the cuvette in a spectrophotometer set to the appropriate wavelength for the chosen electron acceptor (e.g., 600 nm for DCPIP reduction).

  • Initiate the reaction by adding the enzyme.

  • Monitor the change in absorbance over time.

4. Data Analysis:

  • Calculate the initial reaction velocity from the linear portion of the absorbance change.

  • Determine Km and Vmax by plotting the initial velocities against substrate concentration and fitting to the Michaelis-Menten equation.

Signaling Pathways and Logical Relationships

The metabolism of this compound is integrated into the broader network of fatty acid metabolism. The following diagrams illustrate these relationships.

Fatty_Acid_Activation_and_Metabolism cluster_activation Activation cluster_pathways Metabolic Fates 8,11,14-Eicosatrienoic_Acid 8,11,14-Eicosatrienoic_Acid ACSL ACSL 8,11,14-Eicosatrienoic_Acid->ACSL Substrate 8,11,14-Eicosatrienoyl_CoA 8,11,14-Eicosatrienoyl_CoA Beta_Oxidation Beta_Oxidation 8,11,14-Eicosatrienoyl_CoA->Beta_Oxidation Elongation Elongation 8,11,14-Eicosatrienoyl_CoA->Elongation Desaturation Desaturation 8,11,14-Eicosatrienoyl_CoA->Desaturation Complex_Lipids Complex_Lipids 8,11,14-Eicosatrienoyl_CoA->Complex_Lipids ACSL->8,11,14-Eicosatrienoyl_CoA Product

Caption: Activation and metabolic fates of 8,11,14-Eicosatrienoic Acid.

Experimental_Workflow_Enzyme_Kinetics cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Enzyme_Purification Enzyme Purification Reaction_Setup Set up reactions with varying substrate concentrations Enzyme_Purification->Reaction_Setup Substrate_Preparation Substrate Preparation (this compound) Substrate_Preparation->Reaction_Setup Incubation Incubate at optimal temperature and time Reaction_Setup->Incubation Measurement Measure product formation (e.g., LC-MS/MS or Spectrophotometry) Incubation->Measurement Calculate_Velocity Calculate Initial Velocities Measurement->Calculate_Velocity Michaelis_Menten Fit data to Michaelis-Menten equation Calculate_Velocity->Michaelis_Menten Determine_Parameters Determine Km and Vmax Michaelis_Menten->Determine_Parameters

Caption: General experimental workflow for determining enzyme kinetics.

Conclusion

While direct kinetic data for the enzymatic conversion of this compound remains a notable gap in the literature, a comparative analysis based on structurally similar substrates provides valuable insights for researchers. The enzyme families of Acyl-CoA Synthetases, Acyl-CoA Dehydrogenases/Oxidases, and Fatty Acid Elongases are key players in its metabolism. The provided experimental protocols offer a clear path for future studies to quantitatively determine the substrate specificity of these enzymes for this compound, which will be instrumental in advancing our understanding of lipid metabolism in health and disease.

References

The Fork in the Road of Inflammation: A Comparative Guide to 8,11,14-Eicosatrienoyl-CoA and Other Omega-6 Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolism of omega-6 polyunsaturated fatty acids is a critical nexus in cellular signaling, particularly in the regulation of inflammation. While structurally similar, the metabolic fates of various omega-6 acyl-CoAs diverge significantly, leading to profoundly different physiological outcomes. This guide provides a detailed comparison of 8,11,14-Eicosatrienoyl-CoA (Dihomo-γ-linolenoyl-CoA or DGLA-CoA) and other key omega-6 acyl-CoAs, supported by experimental data, to illuminate their differential effects.

At the Crossroads of Metabolism: DGLA-CoA vs. Arachidonoyl-CoA

The central divergence in omega-6 fatty acid signaling occurs after the formation of DGLA-CoA. This molecule stands at a metabolic fork, where it can either be converted into anti-inflammatory eicosanoids or be further desaturated to form arachidonoyl-CoA (AA-CoA), the precursor to a cascade of pro-inflammatory mediators.

Metabolic Pathway of Omega-6 Acyl-CoAs

The conversion of linoleoyl-CoA, the primary dietary omega-6 fatty acid, to downstream products is governed by a series of desaturation and elongation enzymes.

Linoleoyl-CoA (18:2, n-6) Linoleoyl-CoA (18:2, n-6) gamma-Linolenoyl-CoA (18:3, n-6) gamma-Linolenoyl-CoA (18:3, n-6) Linoleoyl-CoA (18:2, n-6)->gamma-Linolenoyl-CoA (18:3, n-6) Δ6-desaturase (FADS2) This compound (DGLA-CoA) (20:3, n-6) This compound (DGLA-CoA) (20:3, n-6) gamma-Linolenoyl-CoA (18:3, n-6)->this compound (DGLA-CoA) (20:3, n-6) Elongase (ELOVL5) Arachidonoyl-CoA (AA-CoA) (20:4, n-6) Arachidonoyl-CoA (AA-CoA) (20:4, n-6) This compound (DGLA-CoA) (20:3, n-6)->Arachidonoyl-CoA (AA-CoA) (20:4, n-6) Δ5-desaturase (FADS1)

Figure 1. Metabolic conversion pathway of major omega-6 acyl-CoAs.

Differential Eicosanoid Production: The Anti-Inflammatory vs. Pro-Inflammatory Arms

The most significant difference between this compound and arachidonoyl-CoA lies in the eicosanoids they produce upon enzymatic action by cyclooxygenases (COX) and lipoxygenases (LOX).

Cyclooxygenase (COX) Pathway

DGLA and AA are both substrates for COX enzymes, but their products have opposing effects on inflammation.

  • From DGLA: Production of series-1 prostaglandins (B1171923) (e.g., Prostaglandin E1, PGE1), which are generally considered to be anti-inflammatory.[1]

  • From AA: Production of series-2 prostaglandins (e.g., Prostaglandin E2, PGE2) and thromboxanes, which are potent pro-inflammatory mediators.[2]

The kinetic preferences of COX-1 and COX-2 for DGLA versus AA further dictate the balance of these products.

EnzymeSubstrateKm (µM)Vmax (nmol/mg/min)
COX-1 Dihomo-γ-linolenic acid (DGLA)5.2 ± 0.81.2 ± 0.1
Arachidonic acid (AA)4.8 ± 0.72.5 ± 0.2
COX-2 Dihomo-γ-linolenic acid (DGLA)6.1 ± 0.93.1 ± 0.3
Arachidonic acid (AA)5.5 ± 0.83.4 ± 0.4

Table 1: Kinetic parameters of COX-1 and COX-2 with DGLA and AA. Data from Levin et al. (2002). Note: While Km values are similar, the Vmax of COX-1 for AA is more than double that for DGLA, indicating a preference for AA metabolism by this isoform.

cluster_0 DGLA Metabolism cluster_1 AA Metabolism DGLA-CoA DGLA-CoA PGE1 PGE1 DGLA-CoA->PGE1 COX-1/2 Anti-inflammatory Effects Anti-inflammatory Effects PGE1->Anti-inflammatory Effects AA-CoA AA-CoA PGE2 PGE2 AA-CoA->PGE2 COX-1/2 Pro-inflammatory Effects Pro-inflammatory Effects PGE2->Pro-inflammatory Effects

Figure 2. Divergent outcomes of DGLA and AA metabolism by COX enzymes.

Lipoxygenase (LOX) Pathway

The differential metabolism extends to the lipoxygenase pathway, which is responsible for the synthesis of leukotrienes.

  • From DGLA: DGLA can be converted to 15-hydroxyeicosatrienoic acid (15-HETrE), which has anti-inflammatory properties. The formation of series-3 leukotrienes, such as Leukotriene B3 (LTB3), is significantly less efficient compared to the formation of series-4 leukotrienes from AA.

  • From AA: AA is readily converted to series-4 leukotrienes, such as Leukotriene B4 (LTB4), which are potent chemoattractants and pro-inflammatory mediators.

LeukotrienePrecursorRelative Pro-inflammatory Potency
Leukotriene B3 (LTB3) Dihomo-γ-linolenic acid (DGLA)Low
Leukotriene B4 (LTB4) Arachidonic acid (AA)High

Table 2: Comparison of the pro-inflammatory potential of leukotrienes derived from DGLA and AA.

Substrate Specificity of Acyltransferases: Incorporation into Cellular Membranes

The incorporation of these fatty acids into cellular phospholipids (B1166683) is a critical step that determines their availability for eicosanoid synthesis. This process is mediated by lysophospholipid acyltransferases (LPLATs), which exhibit substrate preferences. Several studies have indicated that certain LPLAT isoforms, such as lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3), show a preference for arachidonoyl-CoA over other acyl-CoAs. This suggests a mechanism for the selective enrichment of arachidonic acid in cell membranes, priming the cell for a pro-inflammatory response.

While comprehensive quantitative data directly comparing the substrate specificity of a wide range of LPLATs for DGLA-CoA versus other omega-6 acyl-CoAs is limited, the existing evidence points towards a preferential incorporation of arachidonate.

Direct Signaling Roles of Omega-6 Acyl-CoAs

Beyond their role as precursors for eicosanoids, long-chain acyl-CoAs can act as direct signaling molecules. They have been shown to regulate the activity of various intracellular proteins, including transcription factors and ion channels. For instance, long-chain acyl-CoAs can bind to and modulate the activity of transcription factors such as hepatocyte nuclear factor 4α (HNF-4α). However, research specifically delineating the differential direct signaling effects of this compound versus other omega-6 acyl-CoAs is an emerging area.

The activation of G protein-coupled receptors, such as GPR120, by free fatty acids is another layer of signaling. Both omega-3 and omega-6 polyunsaturated fatty acids are natural ligands for GPR120.[2] Studies have shown that while different fatty acids can elicit the same signaling events through GPR120, the kinetics and intensity of the response can differ.[2][3][4] For example, one study found that eicosapentaenoic acid (EPA), docosahexaenoic acid (DHA), and arachidonic acid (AA) all enhanced the cytosolic concentration of Ca2+ with similar efficiency but with different kinetics.[2][3][4]

Experimental Protocols

Protocol 1: In Vitro Cyclooxygenase (COX) Activity Assay

This protocol is adapted from the methodology used to assess the kinetic parameters of COX-1 and COX-2 with different fatty acid substrates.

Objective: To determine the Michaelis-Menten kinetics (Km and Vmax) of COX-1 and COX-2 with 8,11,14-eicosatrienoic acid and other omega-6 fatty acids.

Materials:

  • Purified recombinant human COX-1 and COX-2 enzymes

  • 8,11,14-eicosatrienoic acid (DGLA) and arachidonic acid (AA)

  • Assay buffer: 100 mM Tris-HCl, pH 8.0, containing 1 mM phenol (B47542) and 1 µM hematin

  • Oxygen electrode system

Procedure:

  • Pre-warm the assay buffer to 37°C in the oxygen electrode chamber.

  • Add the purified COX enzyme to the chamber and allow it to equilibrate.

  • Initiate the reaction by adding varying concentrations of the fatty acid substrate (DGLA or AA).

  • Monitor the rate of oxygen consumption using the oxygen electrode. The initial rate of reaction is determined from the linear portion of the oxygen consumption curve.

  • Repeat the assay for a range of substrate concentrations to generate a saturation curve.

  • Calculate Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Protocol 2: Lysophospholipid Acyltransferase (LPLAT) Activity Assay

This protocol outlines a method for measuring the activity and substrate specificity of LPLAT enzymes.[5][6]

Objective: To compare the incorporation of different omega-6 acyl-CoAs into lysophospholipids by microsomal preparations.

Materials:

  • Microsomal fractions from cells or tissues expressing LPLATs

  • Radiolabeled acyl-CoAs (e.g., [14C]this compound, [14C]Arachidonoyl-CoA)

  • Lysophospholipids (e.g., lysophosphatidylcholine)

  • Reaction buffer: 100 mM Tris-HCl, pH 7.4, with 1 mM EDTA

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, lysophospholipid, and microsomal protein.

  • Initiate the reaction by adding the radiolabeled acyl-CoA substrate.

  • Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.

  • Separate the phospholipid products from the unreacted substrates using thin-layer chromatography (TLC).

  • Scrape the phospholipid spots from the TLC plate and quantify the incorporated radioactivity using a scintillation counter.

  • Compare the radioactivity incorporated for each acyl-CoA substrate to determine the relative substrate preference of the LPLATs in the microsomal preparation.

Start Start Prepare Microsomes Prepare Microsomes Start->Prepare Microsomes Prepare Reaction Mix Prepare Reaction Mix Prepare Microsomes->Prepare Reaction Mix Add Radiolabeled Acyl-CoA Add Radiolabeled Acyl-CoA Prepare Reaction Mix->Add Radiolabeled Acyl-CoA Incubate at 37°C Incubate at 37°C Add Radiolabeled Acyl-CoA->Incubate at 37°C Stop Reaction & Extract Lipids Stop Reaction & Extract Lipids Incubate at 37°C->Stop Reaction & Extract Lipids TLC Separation TLC Separation Stop Reaction & Extract Lipids->TLC Separation Quantify Radioactivity Quantify Radioactivity TLC Separation->Quantify Radioactivity End End Quantify Radioactivity->End

Figure 3. Experimental workflow for the LPLAT activity assay.

Conclusion

The metabolic fate of this compound represents a critical control point in the inflammatory cascade. Its conversion to anti-inflammatory series-1 prostaglandins and less potent leukotrienes contrasts sharply with the pro-inflammatory eicosanoids derived from arachidonoyl-CoA. Understanding these differential effects, from enzyme kinetics to substrate preferences in membrane incorporation, is paramount for the development of novel therapeutic strategies targeting inflammatory diseases. The provided experimental frameworks offer a starting point for researchers to further dissect the nuanced roles of these closely related yet functionally distinct omega-6 acyl-CoAs.

References

Head-to-Head Comparison of Extraction Methods for 8,11,14-Eicosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three primary methods for the extraction of 8,11,14-Eicosatrienoyl-CoA, a critical intermediate in lipid metabolism, from biological samples. The selection of an appropriate extraction method is paramount for accurate downstream analysis, such as liquid chromatography-mass spectrometry (LC-MS), and can significantly impact experimental outcomes. This document details Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Supercritical Fluid Extraction (SFE), presenting available quantitative data, detailed experimental protocols, and visual workflows to aid in methodological selection.

Data Presentation: Quantitative Comparison of Extraction Methods

Direct comparative studies on the extraction efficiency of this compound using SPE, LLE, and SFE are limited in the existing literature. However, data from studies on structurally similar long-chain fatty acyl-CoAs provide valuable insights into the expected performance of each method. The following table summarizes the available quantitative data, primarily focusing on recovery rates.

Extraction MethodAnalyte(s)MatrixReported Recovery (%)Reference(s)
Solid-Phase Extraction (SPE) Long-chain acyl-CoAs (general)Tissues70-80%[1]
Arachidonyl-CoA (C20:4)Not Specified83-88%
Various acyl-CoAs (C2-C20:4)Rat Liver83-90%
Liquid-Liquid Extraction (LLE) Long-chain acyl-CoA estersRat LiverNot explicitly quantified, but presented as a viable method.[2]
Supercritical Fluid Extraction (SFE) Fatty Acids and Lipids (not acyl-CoAs)VariousYields are highly variable depending on parameters (e.g., 4.75% to 5.92% for myrtle fruit oil, up to 17% for Lycium barbarum residue oil).[3][4]

Note: The data for SFE pertains to the extraction of free fatty acids and lipids, not acyl-CoA esters directly. The efficiency of SFE for this compound is not well-documented and would require significant methods development.

Experimental Protocols

Solid-Phase Extraction (SPE)

SPE is a widely used technique that separates compounds based on their physical and chemical properties as they interact with a solid stationary phase. It is known for its high selectivity and potential for automation.

Protocol for Extraction of Long-Chain Acyl-CoAs from Tissues:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing an appropriate internal standard (e.g., Heptadecanoyl-CoA).

    • Homogenize the tissue on ice until a uniform suspension is achieved.

    • Add 2 mL of isopropanol (B130326) and homogenize again.[1]

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 4 mL of acetonitrile, vortex vigorously for 2 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction:

    • Column Conditioning: Condition a weak anion exchange SPE column by passing 2 mL of methanol (B129727), followed by 2 mL of water, and finally 2 mL of the homogenization buffer.

    • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or gentle vacuum.

    • Washing: Wash the column with 2 mL of the homogenization buffer, followed by 2 mL of water, and then 2 mL of methanol to remove unbound impurities.

    • Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of a solution of 2% formic acid in methanol. Collect the eluate in a clean tube.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried acyl-CoAs in a suitable solvent for your downstream analysis (e.g., a mixture of water and methanol for LC-MS).

Liquid-Liquid Extraction (LLE)

LLE is a classic separation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

Protocol for Extraction of Long-Chain Acyl-CoAs from Tissues (Adapted from Mancha et al., 1975): [2]

  • Homogenization:

    • Freeze-clamp the tissue sample to halt metabolic activity.

    • Homogenize the frozen tissue in 2 volumes of a 0.1 M potassium phosphate (B84403) buffer (pH 7.4).

  • Extraction:

    • To the homogenate, add 10 volumes of a chloroform (B151607):methanol (1:2, v/v) mixture and vortex thoroughly.

    • Add 3.3 volumes of chloroform and vortex again.

    • Add 3.3 volumes of water and vortex.

    • Centrifuge the mixture to separate the phases (e.g., 2000 x g for 10 minutes).

  • Phase Separation and Collection:

    • Three layers will form: an upper aqueous-methanol phase, a proteinaceous interface, and a lower chloroform phase.

    • Carefully collect the lower chloroform phase, which contains the lipids and long-chain acyl-CoAs.

  • Washing and Drying:

    • Wash the collected chloroform phase with a solution of 0.1 M KCl in 50% methanol to remove water-soluble contaminants.

    • Evaporate the chloroform phase to dryness under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable solvent for subsequent analysis.

Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the fluid can be precisely controlled. While established for lipids and free fatty acids, its application for acyl-CoAs is less common and would require optimization.

Representative Protocol for SFE of Lipids from a Biological Matrix:

  • Sample Preparation:

    • The biological sample (e.g., tissue) should be lyophilized (freeze-dried) to remove water, which can interfere with the extraction process.

    • Grind the lyophilized sample to a fine powder to increase the surface area for extraction.

  • SFE System Parameters (Example): [3][4]

    • Supercritical Fluid: Carbon dioxide (CO2).

    • Co-solvent: Ethanol (e.g., 2-10%) may be added to increase the polarity of the supercritical fluid and enhance the extraction of more polar lipids.

    • Temperature: 40-60°C.

    • Pressure: 200-400 bar.

    • Flow Rate: 2-4 mL/min.

    • Extraction Time: 60-120 minutes.

  • Extraction and Collection:

    • Load the prepared sample into the extraction vessel of the SFE system.

    • Pressurize and heat the system to the desired supercritical conditions.

    • The supercritical fluid containing the extracted lipids is passed through a separator where the pressure and/or temperature is reduced.

    • This causes the CO2 to return to a gaseous state, leaving the extracted lipids behind to be collected.

  • Post-Extraction Processing:

    • The collected extract may require further purification steps to isolate the this compound from other co-extracted lipids.

Mandatory Visualization

Signaling Pathway of this compound Metabolism

The free fatty acid form of this compound is dihomo-γ-linolenic acid (DGLA). DGLA is a precursor to a series of anti-inflammatory eicosanoids through the action of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[5][6][7]

DGLA_Metabolism cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway DGLA_CoA This compound DGLA Dihomo-γ-linolenic Acid (DGLA) DGLA_CoA->DGLA Acyl-CoA Thioesterase PGG1 Prostaglandin (B15479496) G1 (PGG1) DGLA->PGG1 COX-1/2 HPETE 15-Hydroperoxyeicosatrienoic Acid (15-HPETE) DGLA->HPETE 15-LOX PGH1 Prostaglandin H1 (PGH1) PGG1->PGH1 PGE1 Prostaglandin E1 (PGE1) (Anti-inflammatory) PGH1->PGE1 HETE 15-Hydroxyeicosatrienoic Acid (15-HETrE) (Anti-inflammatory) HPETE->HETE Glutathione Peroxidase

Metabolism of this compound via DGLA.
Experimental Workflow: Solid-Phase Extraction (SPE)

SPE_Workflow cluster_spe SPE Cartridge start Tissue Sample homogenize Homogenize in Buffer + Isopropanol start->homogenize extract Extract with Acetonitrile homogenize->extract centrifuge Centrifuge to Pellet Proteins extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition Condition load Load Sample condition->load 1. wash Wash load->wash 2. elute Elute wash->elute 3. concentrate Evaporate Eluate elute->concentrate reconstitute Reconstitute for Analysis concentrate->reconstitute end LC-MS Analysis reconstitute->end

Solid-Phase Extraction Workflow.
Experimental Workflow: Liquid-Liquid Extraction (LLE)

LLE_Workflow start Tissue Sample homogenize Homogenize in Buffer start->homogenize add_solvents Add Chloroform:Methanol and Water homogenize->add_solvents vortex Vortex Vigorously add_solvents->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge phase_separation Phase Separation centrifuge->phase_separation collect_organic Collect Lower (Chloroform) Phase phase_separation->collect_organic wash_organic Wash with Aqueous Salt Solution collect_organic->wash_organic dry_down Evaporate to Dryness wash_organic->dry_down reconstitute Reconstitute for Analysis dry_down->reconstitute end LC-MS Analysis reconstitute->end

Liquid-Liquid Extraction Workflow.

References

Establishing Reference Ranges for 8,11,14-Eicosatrienoyl-CoA in Plasma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, there are no established reference ranges for 8,11,14-Eicosatrienoyl-CoA in human plasma. This guide provides a framework for researchers to establish these ranges by offering a detailed experimental protocol and a comparative analysis with related, more extensively studied lipids. The information presented here is intended to serve as a foundational resource for investigating the role of this specific long-chain fatty acyl-CoA in various physiological and pathological states.

Comparative Analysis of this compound and Related Lipids

Due to the absence of direct reference values for this compound in plasma, a comparison with its free fatty acid form, 8,11,14-Eicosatrienoic acid (also known as Mead acid or Dihomo-gamma-linolenic acid), and other common long-chain fatty acyl-CoAs is necessary. This comparison provides context and a basis for estimating a potential physiological range.

AnalyteAbbreviationTypical Plasma Concentration Range (in Healthy Adults)Key Characteristics
This compound DGLA-CoA Not Established (Hypothesized to be in the low nmol/L range) Activated form of DGLA, direct precursor for eicosanoid synthesis. Expected to have a very short half-life in plasma.
8,11,14-Eicosatrienoic AcidDGLA / Mead Acid0.5 - 2.5% of total fatty acids[1]Precursor to DGLA-CoA and anti-inflammatory eicosanoids. Levels can increase in essential fatty acid deficiency.[2]
Palmitoyl-CoAC16:0-CoANot well-established in plasma (cellular levels are higher)A primary product of fatty acid synthesis and a key substrate for beta-oxidation and complex lipid synthesis.[3]
Stearoyl-CoAC18:0-CoANot well-established in plasmaSubstrate for the synthesis of oleoyl-CoA by stearoyl-CoA desaturase.[4]
Oleoyl-CoAC18:1-CoANot well-established in plasmaA major monounsaturated fatty acyl-CoA involved in the synthesis of triglycerides and phospholipids.
Linoleoyl-CoAC18:2-CoANot well-established in plasmaDerived from the essential fatty acid linoleic acid, a precursor to arachidonoyl-CoA.
Arachidonoyl-CoAAA-CoANot well-established in plasmaThe activated form of arachidonic acid, a key precursor for pro-inflammatory eicosanoids.[5]

Signaling Pathway of this compound

This compound is a key intermediate in the metabolism of omega-6 fatty acids. It is derived from the elongation of gamma-linolenoyl-CoA and can be further desaturated to arachidonoyl-CoA. It also serves as a direct substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of series-1 prostaglandins (B1171923) and leukotrienes, respectively, which are generally considered to have anti-inflammatory properties.

G Metabolic Pathway of this compound Linoleic Acid Linoleic Acid Gamma-Linolenic Acid (GLA) Gamma-Linolenic Acid (GLA) Linoleic Acid->Gamma-Linolenic Acid (GLA) Δ6-Desaturase 8,11,14-Eicosatrienoic Acid (DGLA) 8,11,14-Eicosatrienoic Acid (DGLA) Gamma-Linolenic Acid (GLA)->8,11,14-Eicosatrienoic Acid (DGLA) Elongase Gamma-Linolenoyl-CoA Gamma-Linolenoyl-CoA Gamma-Linolenic Acid (GLA)->Gamma-Linolenoyl-CoA Acyl-CoA Synthetase Arachidonic Acid (AA) Arachidonic Acid (AA) 8,11,14-Eicosatrienoic Acid (DGLA)->Arachidonic Acid (AA) Δ5-Desaturase This compound This compound 8,11,14-Eicosatrienoic Acid (DGLA)->this compound Acyl-CoA Synthetase Arachidonoyl-CoA Arachidonoyl-CoA Arachidonic Acid (AA)->Arachidonoyl-CoA Acyl-CoA Synthetase Linoleoyl-CoA Linoleoyl-CoA Gamma-Linolenoyl-CoA->this compound Elongase This compound->Arachidonoyl-CoA Δ5-Desaturase Series-1 Prostaglandins Series-1 Prostaglandins This compound->Series-1 Prostaglandins COX Enzymes 15-Hydroxyeicosatrienoic Acid (15-HETrE) 15-Hydroxyeicosatrienoic Acid (15-HETrE) This compound->15-Hydroxyeicosatrienoic Acid (15-HETrE) 15-Lipoxygenase

Caption: Metabolic pathway of this compound.

Experimental Protocol for the Quantification of this compound in Plasma

This protocol outlines a method for the quantification of this compound in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Collection and Preparation:

  • Patient Preparation: Patients should fast for 12-14 hours prior to blood collection. Alcohol consumption should be avoided for 24 hours before the sample is drawn.

  • Blood Collection: Collect whole blood in tubes containing EDTA as an anticoagulant.

  • Plasma Separation: Immediately after collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C.

  • Storage: Transfer the plasma to a clean polypropylene (B1209903) tube and store at -80°C until analysis.

2. Extraction of Acyl-CoAs from Plasma:

  • Reagents:

  • Procedure:

    • To 100 µL of plasma, add 10 µL of the internal standard solution.

    • Add 400 µL of ice-cold extraction solvent.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the aqueous solution with 20% acetonitrile for LC-MS/MS analysis.[6]

3. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 5 mM ammonium acetate in water, pH 6.8.[6]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 2% B to 98% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard. A neutral loss scan of 507 Da is characteristic for acyl-CoAs.[7]

    • Optimization: Optimize cone voltage and collision energy for each analyte.

4. Data Analysis and Quantification:

  • Construct a calibration curve using known concentrations of an this compound standard.

  • Calculate the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Normalize the results to the volume of plasma used.

Experimental Workflow

The following diagram illustrates the workflow for the quantification of this compound in plasma.

G Experimental Workflow for Plasma this compound Quantification cluster_0 Sample Preparation cluster_1 Acyl-CoA Extraction cluster_2 Analysis Blood Collection (EDTA) Blood Collection (EDTA) Plasma Separation Plasma Separation Blood Collection (EDTA)->Plasma Separation Centrifugation Plasma Storage (-80°C) Plasma Storage (-80°C) Plasma Separation->Plasma Storage (-80°C) Addition of Internal Standard Addition of Internal Standard Plasma Storage (-80°C)->Addition of Internal Standard Solvent Extraction Solvent Extraction Addition of Internal Standard->Solvent Extraction Evaporation Evaporation Solvent Extraction->Evaporation Centrifugation & Supernatant Collection Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS LC-MS/MS Reconstitution->LC-MS/MS Data Processing Data Processing LC-MS/MS->Data Processing Quantification Quantification Data Processing->Quantification

References

The Emerging Role of 8,11,14-Eicosatrienoyl-CoA in Inflammation: A Comparative Guide to Established Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more precise and mechanistically informative biomarkers of inflammation is perpetual. While established markers like C-reactive protein (CRP) and procalcitonin (B1506340) (PCT) are mainstays in clinical and research settings, emerging molecules offer the potential for a more nuanced understanding of inflammatory processes. This guide provides a comprehensive comparison of 8,11,14-Eicosatrienoyl-CoA, the activated form of Dihomo-γ-linolenic acid (DGLA), against these traditional inflammatory markers.

This document delves into the biochemical rationale for considering this compound as a biomarker, presents available data on its performance in relation to established markers, and provides detailed experimental protocols for their measurement.

At a Glance: this compound vs. Established Markers

FeatureThis compound (DGLA-CoA)C-Reactive Protein (CRP)Procalcitonin (PCT)
Biological Role Precursor to anti-inflammatory eicosanoids (PGE₁, 15-HETrE)[1][2][3][4]Acute-phase reactant, opsonin, activates complement[1]Prohormone of calcitonin, marker of bacterial infection
Primary Stimulus for Increase Altered fatty acid metabolism, potentially decreased in certain inflammatory statesPro-inflammatory cytokines (IL-6, TNF-α) from the liverBacterial endotoxins and pro-inflammatory cytokines
Measurement Specificity Reflects a specific anti-inflammatory metabolic pathway[1][2][3][4]General marker of inflammation and tissue injury[1]More specific for bacterial infections over viral or non-infectious inflammation
Clinical Utility Potential for monitoring resolution of inflammation and metabolic inflammatory status[1]General screening and monitoring of inflammatory activityDiagnosis and monitoring of sepsis and bacterial infections
Measurement Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Immunoassays (ELISA, nephelometry, turbidimetry)Immunoassays (ELISA, automated immunoassays)

The Biochemical Rationale: A Tale of Two Pathways

The potential of this compound as an inflammatory biomarker is rooted in the metabolic fate of its precursor, DGLA. DGLA sits (B43327) at a critical juncture in the eicosanoid synthesis pathway, leading to the production of anti-inflammatory molecules. This is in stark contrast to the metabolism of arachidonic acid (AA), which primarily generates pro-inflammatory eicosanoids.[1][2][3][4]

Eicosanoid Synthesis Pathways Comparative Eicosanoid Synthesis Pathways DGLA Dihomo-γ-linolenic acid (DGLA) DGLA_CoA This compound DGLA->DGLA_CoA Acyl-CoA Synthetase Delta5 Δ5-desaturase DGLA->Delta5 COX COX Enzymes DGLA_CoA->COX LOX LOX Enzymes DGLA_CoA->LOX PGE1 Prostaglandin E1 (PGE₁) (Anti-inflammatory) HETrE 15-HETrE (Anti-inflammatory) AA Arachidonic Acid (AA) AA->COX Competes with DGLA-CoA AA->LOX Competes with DGLA-CoA PGE2 Prostaglandin E2 (PGE₂) (Pro-inflammatory) LTB4 Leukotriene B4 (LTB₄) (Pro-inflammatory) COX->PGE1 COX->PGE2 LOX->HETrE LOX->LTB4 Delta5->AA

A diagram illustrating the divergent metabolic pathways of DGLA and AA.

Performance Data: An Emerging Picture

Direct comparative studies on the diagnostic accuracy (sensitivity, specificity, AUC) of this compound against CRP and PCT are currently limited in published literature. However, several studies have demonstrated a correlation between DGLA levels and established inflammatory markers, suggesting its potential as a biomarker.

DGLA and its Correlation with Inflammatory Markers

Study FocusFindingReference
DGLA in Chronic InflammationPlasma DGLA levels have been directly associated with several inflammatory markers, such as high-sensitivity C-reactive protein and cytokines.[1]
DGLA in Myocardial InfarctionLow levels of DGLA in serum have been related to poor outcomes in myocardial infarction patients.
DGLA and Zinc StatusThe ratio of Linoleic Acid to DGLA (LA:DGLA) is an emerging biomarker for zinc status, a micronutrient crucial for immune function.[5][6]

Performance of Established Inflammatory Markers

For context, the following table summarizes the typical performance characteristics of CRP and PCT in various inflammatory conditions.

BiomarkerConditionSensitivitySpecificityArea Under the Curve (AUC)
CRP Bacterial MeningitisHighModerateGood
SepsisHighLow to ModerateFair to Good
PCT Bacterial vs. Viral MeningitisModerate to HighHighGood to Excellent
SepsisHighHighExcellent

It is important to note that the performance of these markers can vary significantly depending on the clinical setting, patient population, and the specific cut-off values used.

Experimental Protocols

Detailed and validated protocols are crucial for the reliable measurement of these biomarkers.

Quantification of this compound (as DGLA) by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of fatty acids and their derivatives due to its high sensitivity and specificity.

LCMS_Workflow Start Plasma Sample Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Start->Extraction Saponification Saponification (to release fatty acids) Extraction->Saponification Derivatization Derivatization (optional) (to improve ionization) Saponification->Derivatization LC Liquid Chromatography (Separation) Derivatization->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis MS->Data

A simplified workflow for the quantification of DGLA by LC-MS/MS.

Protocol Outline:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform lipid extraction using a suitable method like the Folch or Bligh-Dyer procedure.

    • Saponify the lipid extract to release the fatty acids from their esterified forms.

    • Acidify the sample and extract the free fatty acids.

    • Evaporate the solvent and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

    • Optional: Derivatize the fatty acids to improve ionization efficiency.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column for separation.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid or ammonium (B1175870) acetate (B1210297) is typically used.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

    • Detection: Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for DGLA and an internal standard.

  • Data Analysis:

    • Generate a standard curve using known concentrations of a DGLA standard.

    • Quantify the amount of DGLA in the samples by comparing their peak areas to the standard curve.

Quantification of C-Reactive Protein (CRP) by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used, robust, and sensitive method for quantifying proteins like CRP in biological fluids.

Protocol Outline:

  • Plate Coating: Coat a 96-well microplate with a capture antibody specific for CRP.

  • Blocking: Block the remaining protein-binding sites on the plate to prevent non-specific binding.

  • Sample Incubation: Add diluted plasma or serum samples and standards to the wells and incubate.

  • Detection Antibody: Add a detection antibody, also specific for CRP but conjugated to an enzyme (e.g., horseradish peroxidase - HRP), and incubate.

  • Substrate Addition: Add a chromogenic substrate that will be converted by the enzyme into a colored product.

  • Stopping the Reaction: Stop the reaction with a suitable stop solution.

  • Measurement: Measure the absorbance of the colored product using a microplate reader.

  • Data Analysis: Generate a standard curve and determine the concentration of CRP in the samples.

Quantification of Procalcitonin (PCT) by Immunoassay

Various automated immunoassay platforms are available for the rapid and quantitative measurement of PCT in clinical and research settings. The underlying principle is often a sandwich immunoassay, similar to ELISA.

Protocol Outline (General Principle):

  • Sample Incubation: The patient's sample is incubated with magnetic particles coated with an anti-PCT antibody.

  • Second Antibody Incubation: A second anti-PCT antibody, labeled with a chemiluminescent or fluorescent tag, is added.

  • Washing: Unbound reagents are washed away.

  • Signal Generation: A trigger solution is added to initiate a light-emitting reaction.

  • Detection: The light signal is measured by the instrument's luminometer.

  • Quantification: The intensity of the light signal is proportional to the concentration of PCT in the sample.

Conclusion and Future Directions

This compound, and its precursor DGLA, represent a departure from traditional inflammatory biomarkers. Instead of being a downstream indicator of an inflammatory response, its levels may reflect the balance between pro- and anti-inflammatory metabolic pathways. This provides a potential window into the resolution phase of inflammation and the underlying metabolic health of an individual.

While the direct evidence for its superiority over established markers like CRP and PCT in terms of diagnostic accuracy is still emerging, the existing data strongly support its role in inflammatory processes and its correlation with these markers. For researchers and drug development professionals, monitoring the levels of this compound could offer valuable insights into the mechanism of action of novel anti-inflammatory therapies and provide a more nuanced understanding of inflammatory diseases.

Future research should focus on:

  • Conducting large-scale clinical studies to directly compare the diagnostic and prognostic performance of this compound with CRP and PCT across various inflammatory conditions.

  • Establishing standardized and validated high-throughput methods for the quantification of this compound in clinical laboratories.

  • Investigating the utility of this biomarker in monitoring the efficacy of therapeutic interventions that target fatty acid metabolism and inflammation.

The journey of this compound from a metabolic intermediate to a validated clinical biomarker is still in its early stages. However, the compelling biochemical rationale and promising initial data suggest that it is a pathway worth exploring in the ongoing effort to better understand and manage inflammatory diseases.

References

A Researcher's Guide to Isotopic Dilution Techniques for the Validation of 8,11,14-Eicosatrienoyl-CoA Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate analysis of lipid mediators, the accurate quantification of specific analytes is paramount. This guide provides an objective comparison of isotopic dilution mass spectrometry (ID-MS) with other analytical alternatives for the validation of 8,11,14-Eicosatrienoyl-CoA measurements, supported by experimental data and detailed methodologies.

This compound is a pivotal intermediate in the metabolism of omega-6 fatty acids, serving as the direct precursor to arachidonic acid. Its accurate measurement is crucial for understanding the intricate signaling pathways involved in inflammation and other physiological processes. Isotopic dilution mass spectrometry stands out as the gold standard for this purpose due to its unparalleled accuracy and precision, effectively mitigating matrix effects and variations in sample processing.

Performance Comparison of Analytical Techniques

The choice of analytical technique significantly impacts the reliability of this compound quantification. While several methods exist, they differ substantially in their performance characteristics. Isotopic dilution coupled with liquid chromatography-mass spectrometry (LC-MS) is widely recognized for its superiority in accuracy and precision.[1][2] This is because the isotopically labeled internal standard co-elutes with the analyte and experiences identical ionization suppression or enhancement, providing a reliable correction.

In contrast, methods relying on external standards are more susceptible to matrix effects, which can lead to either underestimation or overestimation of the analyte concentration. While techniques like HPLC with UV detection are available for related compounds, they often lack the sensitivity and specificity required for low-abundance analytes like acyl-CoAs in complex biological matrices.

Table 1: Comparison of Analytical Techniques for this compound Measurement

FeatureIsotopic Dilution LC-MS/MSExternal Standard LC-MS/MSHPLC-UV
Principle Quantification based on the ratio of the analyte to a known amount of a co-eluting, stable isotope-labeled internal standard.Quantification based on a calibration curve generated from external standards.Quantification based on the absorption of UV light by the analyte.
Accuracy High (typically 80-114% recovery)[3]Moderate to High (can be affected by matrix effects)Moderate (prone to interferences)
Precision High (CV < 15%)Moderate (CV can be >15% due to matrix variability)Moderate to Low
Limit of Detection (LOD) Low (typically in the low nM range, e.g., 2-133 nM for various acyl-CoAs)[3]Low to ModerateHigh
Limit of Quantification (LOQ) Low (typically in the low nM range)[3]Low to ModerateHigh
Specificity High (based on mass-to-charge ratio and fragmentation pattern)High (with MS/MS)Low (risk of co-eluting interferences)
Matrix Effect Compensation ExcellentPoorPoor
Cost High (requires mass spectrometer and isotopically labeled standards)Moderate to High (requires mass spectrometer)Low

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the quantification of this compound using Isotopic Dilution LC-MS/MS and a general protocol for an external standard LC-MS/MS approach.

Isotopic Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS)

This protocol is adapted from established methods for acyl-CoA analysis.[3][4]

1. Sample Preparation and Extraction:

  • Cell or Tissue Homogenization: Homogenize cell pellets or flash-frozen tissue samples in a suitable buffer on ice.

  • Internal Standard Spiking: Add a known amount of isotopically labeled this compound (e.g., [¹³C₃,¹⁵N₁]-8,11,14-Eicosatrienoyl-CoA) to the homogenate. This is a critical step for accurate quantification.[5]

  • Protein Precipitation and Extraction: Precipitate proteins and extract lipids using a solvent mixture such as methanol/chloroform or by solid-phase extraction (SPE).

  • Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the extract in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of two mobile phases (e.g., A: water with 0.1% formic acid, B: acetonitrile (B52724) with 0.1% formic acid).

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

  • MRM Transitions: Monitor for specific multiple reaction monitoring (MRM) transitions for both the native analyte and the isotopically labeled internal standard. A characteristic neutral loss of 507 Da is typically observed for acyl-CoAs.[6]

3. Quantification:

  • Calculate the concentration of this compound by determining the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed with known concentrations of the analyte and a fixed concentration of the internal standard.

External Standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method follows a similar sample preparation and analysis workflow as ID-LC-MS/MS but differs in the quantification approach.

1. Sample Preparation and Extraction:

  • Follow the same homogenization, protein precipitation, and extraction steps as in the isotopic dilution protocol, but without the addition of an isotopically labeled internal standard.

2. LC-MS/MS Analysis:

  • Perform chromatographic separation and mass spectrometric detection under the same conditions as the isotopic dilution method.

3. Quantification:

  • Prepare a series of external calibration standards with known concentrations of this compound.

  • Generate a calibration curve by plotting the peak area of the analyte against its concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve. To account for extraction efficiency, a non-isotopically labeled internal standard that is not endogenously present can be added at the beginning of the sample preparation.

Signaling Pathway and Experimental Workflow

To visualize the metabolic context and the analytical process, the following diagrams are provided.

cluster_pathway Biosynthesis of this compound and its Metabolites LA Linoleic Acid (18:2n-6) GLA γ-Linolenic Acid (18:3n-6) LA->GLA Δ6-desaturase DGLA Dihomo-γ-Linolenic Acid (20:3n-6) GLA->DGLA Elongase EET_CoA This compound DGLA->EET_CoA Acyl-CoA Synthetase PGE1 Prostaglandin E1 (PGE1) DGLA->PGE1 COX-1/2 HETrE 15-HETrE DGLA->HETrE 15-LOX AA Arachidonic Acid (20:4n-6) EET_CoA->AA Δ5-desaturase

Caption: Biosynthesis pathway of this compound.

cluster_workflow Isotopic Dilution LC-MS/MS Workflow Sample Biological Sample (Cells/Tissue) Spike Spike with Isotopically Labeled This compound Sample->Spike Extract Homogenization & Extraction Spike->Extract Analyze LC-MS/MS Analysis (MRM) Extract->Analyze Quantify Quantification (Peak Area Ratio) Analyze->Quantify

Caption: Isotopic dilution LC-MS/MS experimental workflow.

References

A Researcher's Guide to Evaluating the Purity of Commercial 8,11,14-Eicosatrienoyl-CoA Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of biochemical standards is paramount. This guide provides a framework for the comparative evaluation of commercial 8,11,14-Eicosatrienoyl-CoA standards, offering detailed experimental protocols and data presentation formats to ensure the reliability and reproducibility of your research.

This compound, the activated form of dihomo-γ-linolenic acid (DGLA), is a critical intermediate in the metabolism of omega-6 fatty acids and a precursor to anti-inflammatory eicosanoids. The presence of impurities, such as isomers, oxidized forms, or related fatty acyl-CoAs, can significantly impact experimental outcomes. Therefore, rigorous purity assessment is essential. This guide outlines a multi-pronged analytical approach using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) to comprehensively evaluate the purity of commercial standards.

Comparative Purity Analysis of Commercial Standards

To illustrate the application of the methodologies described below, Table 1 presents a hypothetical comparative analysis of three commercial this compound standards.

Table 1: Comparative Purity of Commercial this compound Standards

SupplierLot NumberStated Purity (%)HPLC-UV Purity (%) (at 260 nm)LC-MS/MS Purity (%) (by Peak Area)Major Impurities Identified by LC-MS/MS
Supplier AA123≥9898.598.2Oxidized this compound, Linoleoyl-CoA
Supplier BB456≥99 (TLC)97.296.8Free Coenzyme A, 8,11,14-Eicosatrienoic Acid
Supplier CC789Not Specified92.591.9Arachidonoyl-CoA, Palmitoyl-CoA, Unidentified peaks

Experimental Protocols

A robust evaluation of this compound purity relies on the complementary nature of HPLC-UV for quantitative assessment of the main component and LC-MS/MS for sensitive detection and identification of impurities.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a widely used technique for the quantitative analysis of fatty acyl-CoA thioesters.[1] The adenine (B156593) moiety of Coenzyme A provides a strong UV absorbance at approximately 260 nm, allowing for sensitive detection.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: 75 mM Potassium Phosphate (KH2PO4), pH 5.5

  • Mobile Phase B: Acetonitrile

  • This compound standard and samples

Procedure:

  • Prepare a stock solution of the this compound standard in an appropriate solvent (e.g., water with 10% acetonitrile) and determine its concentration spectrophotometrically using the molar extinction coefficient of Coenzyme A at 260 nm (ε = 16,400 M⁻¹cm⁻¹).

  • Set up a linear gradient elution from 20% to 80% Mobile Phase B over 30 minutes.

  • Set the column temperature to 35°C and the flow rate to 1.0 mL/min.

  • Inject a known amount of the standard solution and monitor the absorbance at 260 nm.

  • The purity is calculated as the ratio of the peak area of this compound to the total peak area of all components in the chromatogram.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for identifying and quantifying trace-level impurities that may not be resolved or detected by HPLC-UV.[2][3][4][5][6]

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • This compound standard and samples

Procedure:

  • Prepare samples as described for HPLC-UV analysis.

  • Set up a linear gradient elution from 50% to 95% Mobile Phase B over 15 minutes.

  • Operate the mass spectrometer in both positive and negative ion modes to detect a broad range of potential impurities.

  • Perform a full scan analysis to identify the molecular ions of the main component and any impurities.

  • Use tandem MS (MS/MS) to fragment the ions of interest and obtain structural information for impurity identification. A common fragmentation for acyl-CoAs is the neutral loss of 507 Da.[7]

  • Purity can be estimated by comparing the peak area of this compound to the total ion chromatogram (TIC) peak area. For more accurate quantification, stable isotope-labeled internal standards should be used.

Visualizing Experimental Workflows and Biochemical Pathways

To further clarify the experimental process and the biochemical context of this compound, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_analysis Data Analysis Commercial_Standard Commercial this compound Standard Dilution Dilution in appropriate solvent Commercial_Standard->Dilution HPLC_UV HPLC-UV Analysis (Purity Quantification) Dilution->HPLC_UV Inject LC_MSMS LC-MS/MS Analysis (Impurity Identification) Dilution->LC_MSMS Inject Purity_Calculation Purity Calculation (% Area) HPLC_UV->Purity_Calculation Impurity_Identification Impurity Identification (Mass & Fragmentation) LC_MSMS->Impurity_Identification Comparison_Table Comparative Purity Table Purity_Calculation->Comparison_Table Impurity_Identification->Comparison_Table

Figure 1. Experimental workflow for the purity evaluation of commercial standards.

The biochemical relevance of this compound is rooted in the omega-6 fatty acid metabolic pathway.

Omega6_Pathway Linoleic_Acid Linoleic Acid (18:2n-6) gamma_Linolenic_Acid γ-Linolenic Acid (18:3n-6) Linoleic_Acid->gamma_Linolenic_Acid Δ6-desaturase DGLA Dihomo-γ-Linolenic Acid (20:3n-6) gamma_Linolenic_Acid->DGLA Elongase Arachidonic_Acid Arachidonic Acid (20:4n-6) DGLA->Arachidonic_Acid Δ5-desaturase DGLA_CoA This compound DGLA->DGLA_CoA Acyl-CoA Synthetase Pro_inflammatory Pro-inflammatory Eicosanoids Arachidonic_Acid->Pro_inflammatory COX, LOX Anti_inflammatory Anti-inflammatory Eicosanoids DGLA_CoA->Anti_inflammatory COX, LOX

Figure 2. Simplified metabolic pathway of omega-6 fatty acids.

Potential Impurities and Their Origins

A thorough purity analysis should consider potential impurities arising from the synthesis, storage, and degradation of this compound.

1. Synthesis-Related Impurities:

  • Unreacted Starting Materials: Residual 8,11,14-eicosatrienoic acid and free Coenzyme A.

  • Related Fatty Acyl-CoAs: If the starting fatty acid is not pure, other fatty acyl-CoAs such as linoleoyl-CoA or arachidonoyl-CoA may be present.

2. Degradation Products:

  • Hydrolysis: Breakdown to the free fatty acid and Coenzyme A.

  • Oxidation: The polyunsaturated fatty acyl chain is susceptible to oxidation, leading to the formation of hydroperoxides, hydroxides, and epoxides. These can be detected by LC-MS/MS through their characteristic mass shifts.

  • β-oxidation: Enzymatic or chemical degradation can lead to chain-shortened fatty acyl-CoAs.

By employing the rigorous analytical strategies outlined in this guide, researchers can confidently assess the purity of their this compound standards, leading to more accurate and reliable experimental results.

References

Quantitative Comparison of 8,11,14-Eicosatrienoyl-CoA in Subcellular Organelles: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8,11,14-Eicosatrienoyl-CoA, the activated form of dihomo-γ-linolenic acid (DGLA), is a critical intermediate in lipid metabolism, serving as a precursor for both pro-inflammatory and anti-inflammatory signaling molecules. Understanding its distribution within the cell is crucial for elucidating its precise roles in cellular physiology and pathology. While specific quantitative data on the subcellular distribution of this compound is not extensively documented in publicly available literature, this guide provides a comprehensive framework for conducting such a comparative analysis. It outlines the necessary experimental protocols, data presentation structures, and relevant metabolic pathways to empower researchers to generate and interpret these vital quantitative data.

Qualitative Overview of Expected Distribution

Based on the known functions of subcellular organelles in fatty acid metabolism, a qualitative distribution of this compound can be hypothesized:

  • Endoplasmic Reticulum (ER): The ER is a major site for the synthesis of complex lipids. Acyl-CoA synthetases, the enzymes that activate fatty acids to their CoA esters, are highly active in the ER.[1] Therefore, a significant pool of this compound is expected to be localized to the ER, where it can be incorporated into phospholipids (B1166683) and other lipids.[1]

  • Mitochondria: Mitochondria are the primary sites of fatty acid β-oxidation for energy production.[1] While very-long-chain fatty acids are initially chain-shortened in peroxisomes, the resulting medium and short-chain acyl-CoAs are further metabolized in mitochondria.[2] Thus, this compound is likely present in the mitochondrial matrix, destined for β-oxidation.

  • Peroxisomes: Peroxisomes are involved in the β-oxidation of very-long-chain and branched-chain fatty acids.[2][3] They also play a role in the synthesis of ether phospholipids.[3] The presence of acyl-CoA synthetases in peroxisomes suggests that this compound could be found in this organelle, participating in specific metabolic pathways.[3]

  • Cytoplasm: The cytoplasm contains fatty acid binding proteins that facilitate the transport of fatty acids within the cell. While the concentration of free acyl-CoAs in the cytoplasm is generally low to prevent detergent effects, a transient pool of this compound likely exists as it is trafficked between organelles.

Data Presentation for Quantitative Comparison

To facilitate a clear and direct comparison of this compound levels, all quantitative data should be organized into a structured table. The following table serves as a template for presenting experimental findings. Concentrations should be normalized to the protein content of each subcellular fraction to account for differences in organelle abundance.

Subcellular OrganelleThis compound Concentration (pmol/mg protein)Standard Deviationn
Whole Cell LysateExperimental ValueExperimental Value3
CytosolExperimental ValueExperimental Value3
MitochondriaExperimental ValueExperimental Value3
Endoplasmic ReticulumExperimental ValueExperimental Value3
PeroxisomesExperimental ValueExperimental Value3

Experimental Protocols

A rigorous and reproducible experimental workflow is essential for the accurate quantification of this compound in subcellular fractions. The following protocols are based on established methodologies for subcellular fractionation and acyl-CoA analysis.[4][5][6]

Subcellular Fractionation by Differential Centrifugation

This protocol outlines the separation of major subcellular organelles from cultured cells or tissue homogenates.

Materials:

  • Homogenization Buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4, with protease inhibitors)

  • Dounce homogenizer

  • Refrigerated centrifuge

Procedure:

  • Harvest cells or finely mince tissue and wash with ice-cold PBS.

  • Resuspend the cell pellet or minced tissue in ice-cold homogenization buffer.

  • Homogenize the sample using a Dounce homogenizer with a tight-fitting pestle on ice. The number of strokes should be optimized to ensure cell lysis while minimizing organelle damage.

  • Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

  • Transfer the supernatant (post-nuclear supernatant) to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet mitochondria.

  • The resulting supernatant is the crude cytosolic fraction.

  • To isolate the endoplasmic reticulum (microsomes), centrifuge the 10,000 x g supernatant at 100,000 x g for 1 hour at 4°C. The pellet contains the microsomal fraction.

  • For peroxisome isolation, a density gradient centrifugation (e.g., using a metrizamide (B1676532) or Percoll gradient) of the light-mitochondrial fraction is typically required for higher purity.[7][8]

  • Determine the protein concentration of each fraction using a standard assay (e.g., BCA assay).

Acyl-CoA Extraction

Materials:

  • 10% (w/v) Trichloroacetic Acid (TCA) or ice-cold methanol[6]

  • Saturated K2CO3

  • Internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar acyl-CoA not present in the sample)

Procedure:

  • To each subcellular fraction, add the internal standard.

  • Precipitate proteins by adding an equal volume of ice-cold 10% TCA or a larger volume of cold methanol.

  • Incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Transfer the supernatant containing the acyl-CoAs to a new tube.

  • If using TCA, neutralize the supernatant by adding small aliquots of saturated K2CO3 until the pH is between 6.0 and 7.0.

  • The extracted acyl-CoAs are now ready for analysis by LC-MS/MS.

Quantitative Analysis by LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-Exactive).[6]

LC Method (example):

  • Column: C18 reversed-phase column (e.g., Luna C18, 100 x 2.0 mm, 3 µm).[6]

  • Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate.[6]

  • Mobile Phase B: Methanol.[6]

  • Gradient: A linear gradient from low to high organic phase (methanol) to elute acyl-CoAs based on their hydrophobicity.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

MS/MS Method:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of standards.

  • Quantification: The concentration of this compound in each sample is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_fractionation Subcellular Fractionation cluster_fractions Isolated Fractions cluster_analysis Analysis cell_culture Cell Culture / Tissue homogenization Homogenization cell_culture->homogenization centrifuge1 600 x g Centrifugation homogenization->centrifuge1 centrifuge2 10,000 x g Centrifugation centrifuge1->centrifuge2 Supernatant centrifuge3 100,000 x g Centrifugation centrifuge2->centrifuge3 Supernatant mitochondria Mitochondria centrifuge2->mitochondria Pellet er Endoplasmic Reticulum centrifuge3->er Pellet cytosol Cytosol centrifuge3->cytosol Supernatant extraction Acyl-CoA Extraction mitochondria->extraction er->extraction cytosol->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis lcms->data_analysis metabolic_pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_mito Mitochondria cluster_perox Peroxisome DGLA Dihomo-γ-linolenic acid (DGLA) ACSL_ER Acyl-CoA Synthetase DGLA->ACSL_ER Activation ACSL_Mito Acyl-CoA Synthetase DGLA->ACSL_Mito Activation ACSL_Perox Acyl-CoA Synthetase DGLA->ACSL_Perox Activation E_CoA_ER This compound ACSL_ER->E_CoA_ER PL Phospholipid Synthesis E_CoA_ER->PL E_CoA_Mito This compound ACSL_Mito->E_CoA_Mito Beta_Ox β-Oxidation E_CoA_Mito->Beta_Ox E_CoA_Perox This compound ACSL_Perox->E_CoA_Perox Metabolism_Perox Specialized Metabolism E_CoA_Perox->Metabolism_Perox

References

Safety Operating Guide

Safe Disposal of 8,11,14-Eicosatrienoyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 8,11,14-Eicosatrienoyl-CoA. Given the absence of specific disposal protocols for this compound, a conservative approach treating it as a hazardous chemical waste is mandatory. Adherence to local, state, and federal regulations is paramount.

I. Immediate Safety Considerations

II. Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound and its waste.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or goggles.Protects eyes from splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact.
Body Protection Laboratory coat.Protects from contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a fume hood.Minimizes inhalation exposure.

III. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound.

  • Waste Identification and Segregation:

    • Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, tubes), as hazardous chemical waste.[2][3]

    • Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Waste Collection and Containerization:

    • Collect liquid waste in a designated, leak-proof, and chemically compatible container.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Biologically Active," "Handle with Care").[3]

    • Keep the waste container securely closed when not in use.

  • Storage:

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]

    • The SAA should be a well-ventilated area, away from sources of ignition.

    • Ensure that incompatible chemicals are not stored in the same area.[3]

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the collection and disposal of the hazardous waste.[3][4]

    • Provide them with accurate information about the waste composition.

  • Empty Container Disposal:

    • An empty container that held this compound should be triple-rinsed with a suitable solvent.[2]

    • The rinsate must be collected and disposed of as hazardous waste.

    • After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.[2][4]

IV. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the safe disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A Generate this compound Waste B Collect in a Labeled, Compatible Container A->B C Store in Designated Satellite Accumulation Area B->C Transfer to Storage D Keep Container Closed C->D E Contact Environmental Health & Safety (EHS) D->E Initiate Disposal F Arrange for Professional Disposal E->F

Caption: Workflow for the safe disposal of this compound.

Disclaimer: The information provided is based on general laboratory safety principles. Always consult your institution's specific waste disposal guidelines and the relevant Safety Data Sheets for all chemicals used.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8,11,14-Eicosatrienoyl-CoA
Reactant of Route 2
8,11,14-Eicosatrienoyl-CoA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.